molecular formula C8H5IO4 B154785 2-iodoterephthalic Acid CAS No. 1829-22-7

2-iodoterephthalic Acid

Cat. No.: B154785
CAS No.: 1829-22-7
M. Wt: 292.03 g/mol
InChI Key: LUZKKRPROWYBLR-UHFFFAOYSA-N
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Description

2-Iodoterephthalic acid is an iodinated aromatic dicarboxylic acid that serves as a highly versatile and valuable building block in advanced chemical research . Its molecular structure, featuring both carboxylic acid groups and an iodine atom on the benzene ring, enables its application in several cutting-edge scientific domains. A primary application of this compound is in the field of materials science, particularly in the synthesis and development of Metal-Organic Frameworks (MOFs) . The carboxylic acid groups are excellent coordination sites for forming robust networks with metal ions, such as cobalt, while the iodine substituent can participate in halogen bonding interactions, which can be exploited to fine-tune the structural and electronic properties of the resulting porous materials . This compound also functions as a key precursor in organic synthesis. The iodine atom is a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create more complex molecular architectures from the terephthalic acid backbone . Furthermore, studies on the thermolysis of iodinated terephthalic acids highlight the role of this compound in investigating thermal stability and decomposition pathways of functionalized aromatics, providing insights relevant for materials science and polymer chemistry . Its utility is demonstrated in catalytic systems, where it has been used in the study of cobalt-based complexes, underscoring its role in the development of new coordination compounds with potential catalytic activity .

Properties

IUPAC Name

2-iodoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZKKRPROWYBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395526
Record name 2-iodoterephthalic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-22-7
Record name 2-Iodo-1,4-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1829-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodoterephthalic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-iodoterephthalic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Iodoterephthalic Acid

This guide provides a comprehensive overview of this compound, a versatile building block in modern chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and key applications of this compound, with a particular focus on its role in the synthesis of Metal-Organic Frameworks (MOFs).

Introduction

This compound (IUPAC name: 2-iodo-1,4-benzenedicarboxylic acid) is an aromatic dicarboxylic acid distinguished by the presence of two carboxylic acid groups and an iodine substituent on the benzene ring.[1] This unique molecular architecture makes it a valuable intermediate in organic synthesis and a critical component in materials science.[1] The iodine atom serves as a reactive handle for various chemical modifications, while the carboxylic acid groups provide sites for coordination chemistry, influencing the compound's reactivity and solubility.[1]

Physicochemical Properties

This compound is typically a white to off-white solid.[1] It exhibits solubility in organic solvents and is less soluble in water due to its hydrophobic aromatic core.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅IO₄[1][2]
Molecular Weight 292.03 g/mol [2]
CAS Number 1829-22-7[2]
Appearance White to off-white solid[1]
InChI Key LUZKKRPROWYBLR-UHFFFAOYSA-N[1][2]
SMILES C1=CC(=C(C=C1C(=O)O)I)C(=O)O[2]
Purity Typically >95%
Storage Keep in a dark place, sealed in dry, room temperature conditions.[3]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 2-aminoterephthalic acid.[4] This method leverages a diazotization reaction followed by iodination.[4]

Reaction Mechanism

The synthesis proceeds via the formation of a diazonium salt intermediate from 2-aminoterephthalic acid. This intermediate is then subjected to nucleophilic substitution by an iodide ion.

Synthesis_Mechanism Reactant 2-Aminoterephthalic Acid Intermediate Diazonium Salt Intermediate Reactant->Intermediate Diazotization (0-5°C) Reagents1 HCl, NaNO₂ Reagents2 KI Product This compound Intermediate->Product Iodination

Caption: Synthesis of this compound via Diazotization.

Detailed Experimental Protocol

This protocol is based on the widely reported synthesis from 2-aminoterephthalic acid, achieving a yield of approximately 87%.[4]

Materials:

  • 2-Aminoterephthalic acid

  • Concentrated Hydrochloric acid (HCl, ≥37%)[4]

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Distilled water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with a stir bar

  • Dropping funnel

  • Thermometer

  • Büchner funnel and flask

  • Beakers

Procedure:

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-aminoterephthalic acid in concentrated hydrochloric acid.

  • Cool the mixture to 0-5°C using an ice bath. Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.[4]

  • Slowly add a solution of sodium nitrite (dissolved in a minimal amount of water) dropwise from the dropping funnel. The molar ratio of 2-aminoterephthalic acid to sodium nitrite should be 1:1 to ensure complete diazotization.[4]

  • Stir the reaction mixture vigorously at 0-5°C for 30 minutes after the addition is complete.

Step 2: Iodination

  • Prepare a solution of potassium iodide in water. An excess of KI (1.2–1.5 equivalents) is used to drive the iodination to completion.[4]

  • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The crude this compound will precipitate out of the solution.

Step 3: Purification

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three functional groups: two carboxylic acid groups and an iodine atom.

  • Substitution Reactions: The iodine atom is a good leaving group and can be replaced by other substituents through nucleophilic aromatic substitution reactions.[4] It also serves as a reactive site for metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules.[4]

  • Coordination Chemistry: The carboxylic acid groups can deprotonate to form carboxylates, which are excellent ligands for coordinating with metal ions. This property is fundamental to its application in the synthesis of MOFs.[1][4]

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence the supramolecular assembly and crystal packing of its derivatives and MOFs.[4]

Applications in Research and Development

This compound is a versatile building block with a growing number of applications in various scientific fields.[4]

Metal-Organic Frameworks (MOFs)

A primary application of this compound is in the synthesis of Metal-Organic Frameworks (MOFs).[4] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[5][6] The carboxylic acid groups of this compound act as the coordination sites for metal ions, such as zinc or cobalt, while the iodine substituent can be used to fine-tune the structural and electronic properties of the resulting MOF.[4]

MOF_Synthesis Ligand This compound (Organic Linker) Process Solvothermal Synthesis Ligand->Process Metal Metal Ions (e.g., Zn²⁺, Co²⁺) Metal->Process Solvent Solvent (e.g., DMF) Solvent->Process MOF Metal-Organic Framework (Porous Material) Process->MOF

Caption: General Workflow for MOF Synthesis.

Organic Synthesis and Drug Development

In organic synthesis, the iodine atom on the terephthalic acid backbone serves as a versatile handle for introducing other functional groups via reactions like Suzuki, Heck, and Sonogashira couplings.[4] This allows for the construction of complex molecular architectures that are of interest in medicinal chemistry and drug development.[] While direct applications in pharmaceuticals are still under investigation, its derivatives are being explored for potential biological activities, including antimicrobial and anticancer properties.[4]

Analytical Characterization

A combination of spectroscopic and crystallographic techniques is employed to confirm the structure and purity of this compound.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H and ¹³C NMR To confirm the substitution pattern and the absence of impurities.The spectra will show characteristic shifts for the aromatic protons and carbons, confirming the position of the iodine and carboxylic acid groups.[4]
FT-IR Spectroscopy To validate the presence of the carboxylic acid functional groups.A broad O-H stretch and a strong C=O stretch are expected.
HPLC To determine the purity of the compound.A single major peak indicates high purity when compared against a standard.[4]
Single-Crystal X-ray Diffraction To determine the precise molecular structure and crystal packing.Provides definitive information on bond lengths, bond angles, and intermolecular interactions.[4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Health Hazards: It can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection when handling this chemical. Use only in a well-ventilated area and avoid breathing dust.

  • First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.[8]

Conclusion

This compound is a highly valuable and versatile chemical compound with significant applications in materials science and organic synthesis. Its unique combination of functional groups allows for the rational design and synthesis of advanced materials like MOFs and complex organic molecules. As research in these areas continues to expand, the importance of this compound as a key building block is expected to grow.

References

  • This compound | C8H5IO4 | CID 3722188 - PubChem. (n.d.). Retrieved from [Link]

  • Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. (n.d.). Retrieved from [Link]

  • This compound CAS No.:1829-22-7 - Ruixibiotech. (n.d.). Retrieved from [Link]

  • US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents. (n.d.).
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  • Safety Data Sheet: ≥95 % - Carl ROTH. (n.d.). Retrieved from [Link]

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  • Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • The crystal structure of terephthalic acid - Sci-Hub. (n.d.). Retrieved from [Link]

  • 2-Iodoisophthalic Acid | C8H5IO4 | CID 320100 - PubChem. (n.d.). Retrieved from [Link]

  • WO2020262451A1 - Metal-organic framework having terephthalic acid based ligand - Google Patents. (n.d.).
  • Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. (n.d.). Retrieved from [Link]

  • FT-IR spectra: a) 2-aminoterephthalic acid, b) DABCO, c) Cu(OAc) 2 , d)... - ResearchGate. (n.d.). Retrieved from [Link]

  • SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to 2-Iodoterephthalic Acid (CAS: 1829-22-7)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-iodoterephthalic acid, a versatile building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its synthesis, properties, reactivity, and key applications, offering field-proven insights and detailed experimental protocols.

Introduction and Overview

This compound (IUPAC name: 2-iodo-1,4-benzenedicarboxylic acid) is an aromatic dicarboxylic acid distinguished by an iodine atom and two carboxylic acid groups attached to a benzene ring.[1][2] This unique trifunctional structure makes it a highly valuable intermediate in organic synthesis and a critical component in the development of advanced materials.[3][4] The presence of the carboxylic acid groups allows for the formation of coordination complexes and polymers, while the iodine atom serves as a reactive site for various organic transformations, including cross-coupling reactions.[4] Consequently, this compound has garnered significant interest in the synthesis of Metal-Organic Frameworks (MOFs), specialty polymers, and as a scaffold for novel pharmaceutical compounds.[3][5]

Physicochemical Properties

This compound is typically a white to off-white or yellow-orange crystalline powder.[1][6] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1829-22-7[6]
Molecular Formula C₈H₅IO₄[2]
Molecular Weight 292.03 g/mol [7]
Appearance White to off-white/yellow-orange powder/crystal[1][6]
Melting Point 299-300 °C[4]
Solubility Soluble in organic solvents, less soluble in water[2]
pKa (estimated) pKa1 ≈ 2.9, pKa2 ≈ 4.4[3]

Synthesis and Purification

The most common and well-established route for the synthesis of this compound is the diazotization of 2-aminoterephthalic acid, followed by a Sandmeyer-type reaction with potassium iodide.

Synthesis Workflow

Synthesis_of_2-Iodoterephthalic_Acid start 2-Aminoterephthalic Acid diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium In situ Diazonium Salt diazotization->diazonium iodination Iodination (KI) diazonium->iodination product This compound iodination->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar transformations.

Materials:

  • 2-Aminoterephthalic acid

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Amine Salt: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-aminoterephthalic acid in deionized water. Cool the suspension to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid with continuous stirring until a fine, homogeneous suspension of the amine hydrochloride salt is formed.

  • Diazotization: While maintaining the temperature between 0 and 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. The reaction mixture should become clearer as the diazonium salt forms. Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full conversion.

  • Iodination: In a separate beaker, dissolve potassium iodide in deionized water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. The crude this compound will precipitate out of the solution.

  • Work-up: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any unreacted salts.

Purification by Recrystallization

Due to its low solubility in many common solvents, purification of this compound can be challenging. A common method involves recrystallization from a large volume of hot water or a mixed solvent system.[8][9]

Procedure:

  • Transfer the crude this compound to a large Erlenmeyer flask.

  • Add a sufficient volume of deionized water (or a suitable organic solvent like acetic acid or a mixture of ethanol and water) and heat the suspension to boiling with constant stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in several areas of chemical science.

Metal-Organic Frameworks (MOFs)

A primary application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[3][4] The carboxylate groups coordinate to metal ions to form the framework structure, while the iodine atom can be used to tune the properties of the MOF or as a site for post-synthetic modification.

This protocol describes the synthesis of an IRMOF using this compound.

Materials:

  • This compound

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glass vial, dissolve this compound and zinc acetate dihydrate in DMF.

  • Seal the vial and heat it in an oven at a specified temperature (e.g., 100-120 °C) for 24-48 hours.

  • After cooling to room temperature, crystals of the MOF will have formed.

  • Collect the crystals by decanting the solvent and wash them several times with fresh DMF to remove any unreacted starting materials.

  • The solvent within the pores of the MOF can be exchanged with a more volatile solvent (e.g., chloroform or acetone) by soaking the crystals in the new solvent for a period of time.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Organic Synthesis

The iodine atom on the aromatic ring of this compound is a versatile functional group for further synthetic transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[4] This allows for the introduction of a wide range of substituents, enabling the synthesis of complex molecules from a readily available starting material.

Reactivity_of_2-Iodoterephthalic_Acid cluster_reactions Key Reactions start This compound mof MOF Synthesis (with Metal Ions) start->mof Carboxylate Groups suzuki Suzuki Coupling (with Boronic Acids) start->suzuki Iodine Atom heck Heck Coupling (with Alkenes) start->heck Iodine Atom sonogashira Sonogashira Coupling (with Alkynes) start->sonogashira Iodine Atom

Caption: Key reaction pathways for this compound.

Drug Development and Medicinal Chemistry

While research into the direct biological applications of this compound is ongoing, its derivatives have shown potential in medicinal chemistry.[3][4] Halogenated benzoic acid derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[10][11] The introduction of an iodine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and interaction with biological targets.

Recent studies have explored the cytotoxic actions of terephthalic acid derivatives against various cancer cell lines.[7] While isophthalic acid derivatives generally showed higher sensitivity, this research highlights the potential of benzenedicarboxylic acids as scaffolds for anticancer agents.[7] Furthermore, the antimicrobial activity of benzoic acid derivatives is well-documented, with the type and position of substituents on the benzene ring playing a crucial role in their efficacy against bacteria such as E. coli.[10][11] The development of hybrid molecules incorporating benzoic acid derivatives has also shown promise in combating bacterial resistance.[12]

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the deshielding effect of the carboxylic acid and iodine substituents, these peaks will appear at a downfield chemical shift. The carboxylic acid protons will appear as a broad singlet at a much higher chemical shift, typically above 10 ppm, and may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the two carboxylic acid carbons and the six aromatic carbons. The carbon atom attached to the iodine will be significantly shifted upfield due to the heavy atom effect.

  • FT-IR Spectroscopy: The FT-IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretch will be observed around 1700 cm⁻¹. The spectrum will also show characteristic C-H and C=C stretching and bending vibrations for the aromatic ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF ON SKIN: Wash with plenty of water (P302+P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[6]

Store in a tightly sealed container in a dry, dark place at room temperature.[13]

References

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  • ¹H-NMR spectra of 2-aminoterephthalic acid (a), the digested products... - ResearchGate. (URL: [Link])

  • 13 C CPMAS NMR of terephthalic acid (a), of the as-prepared Zn/DAP/TA... - ResearchGate. (URL: [Link])

  • FT-IR spectra of succinic acid, 2-nitroterephthalic acid and Co-MOF - ResearchGate. (URL: [Link])

  • FT-IR spectrum of terephthalic acid (a); FT-IR spectra of MIL-53... - ResearchGate. (URL: [Link])

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An In-depth Technical Guide to 2-Iodoterephthalic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-iodoterephthalic acid, a versatile building block in modern chemical research. It is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this compound's properties and applications.

Introduction: The Strategic Importance of this compound

This compound (IUPAC name: 2-iodo-1,4-benzenedicarboxylic acid) is an aromatic dicarboxylic acid that has garnered significant interest in various scientific fields.[1][2] Its molecular architecture, featuring a terephthalic acid backbone substituted with an iodine atom at the 2-position, provides a unique combination of reactive sites.[1] The two carboxylic acid groups offer opportunities for esterification, amidation, and coordination with metal ions, while the iodine atom serves as a handle for a wide range of organic transformations, including cross-coupling reactions.[1][3] This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, polymers, and advanced materials.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its behavior in chemical systems.

Molecular Structure

The structure of this compound is defined by a benzene ring with two carboxylic acid groups at positions 1 and 4, and an iodine atom at position 2. This substitution pattern leads to a sterically hindered environment around one of the carboxylic acid groups, which can influence its reactivity.

Molecular Diagram:

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of key physicochemical properties is presented in the table below. These values are essential for designing experimental conditions, predicting solubility, and ensuring safe handling.

PropertyValueSource
Molecular Formula C₈H₅IO₄[1][4]
Molecular Weight 292.03 g/mol [4]
CAS Number 1829-22-7[4]
Appearance White to off-white solid[1]
InChI Key LUZKKRPROWYBLR-UHFFFAOYSA-N[1][4]
SMILES C1=CC(=C(C=C1C(=O)O)I)C(=O)O[4]
Purity Typically >95%[5]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[6]

Synthesis and Purification

The synthesis of this compound is a critical aspect of its utility. Understanding the established synthetic routes and purification protocols is paramount for obtaining high-purity material for research and development.

Synthetic Routes

Two primary methods are documented for the synthesis of this compound.[3]

  • Route 1: From 2-aminoterephthalic acid. This is the most widely reported method and involves a two-step diazotization-iodination sequence.[3]

    • Diazotization: 2-aminoterephthalic acid is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5°C) to form a diazonium salt intermediate.[3] Precise temperature control is crucial to prevent the decomposition of the unstable diazonium species.[3]

    • Iodination: The diazonium salt is then reacted with a source of iodide, typically potassium iodide (KI), to yield this compound.[3] This method can achieve yields of approximately 87%.[3]

  • Route 2: Hydrolysis of dimethyl 2-iodoterephthalate. This route involves the hydrolysis of the corresponding diester under alkaline conditions, for example, using sodium hydroxide in ethanol.[3] It offers a higher yield of around 96% and avoids the use of potentially hazardous diazonium intermediates.[3] However, careful monitoring of the reaction pH is necessary to prevent unwanted side reactions.[3]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_route1 Route 1: Diazotization-Iodination cluster_route2 Route 2: Ester Hydrolysis A 2-Aminoterephthalic Acid B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5°C C This compound B->C KI D Dimethyl 2-iodoterephthalate E This compound D->E NaOH, Ethanol Heat

Sources

2-iodoterephthalic acid synthesis from 2-aminoterephthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Iodoterephthalic Acid from 2-Aminoterephthalic Acid

Introduction

This compound is a valuable halogenated aromatic dicarboxylic acid that serves as a critical building block in the synthesis of advanced materials and pharmaceutical compounds. Its utility in constructing metal-organic frameworks (MOFs), specialty polymers, and complex drug intermediates is well-documented. The strategic placement of the iodine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the two carboxylic acid groups offer sites for polymerization or coordination chemistry.

This guide provides a comprehensive, in-depth exploration of a reliable and widely-used method for synthesizing this compound: the diazotization of 2-aminoterephthalic acid followed by a Sandmeyer-type iodination. We will delve into the underlying chemical principles, provide a field-proven experimental protocol, and discuss the critical process parameters that ensure a successful and safe synthesis.

Pillar 1: Reaction Principles & Mechanism

The transformation of 2-aminoterephthalic acid into this compound is a classic example of a Sandmeyer-type reaction.[1] This process occurs in two distinct, sequential stages:

  • Diazotization: The primary aromatic amine group (-NH₂) is converted into a diazonium salt (-N₂⁺).

  • Iodide Displacement: The diazonium group, an excellent leaving group, is substituted by an iodide ion.

Stage 1: The Diazotization of 2-Aminoterephthalic Acid

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[2][] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0–5 °C).[4]

The mechanism proceeds as follows:

  • Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The nucleophilic nitrogen atom of the 2-aminoterephthalic acid attacks the nitrosonium ion.

  • Proton Transfers & Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryldiazonium ion.[4]

Maintaining a low temperature is critical during this stage. Aryldiazonium salts are thermally unstable and can decompose violently at higher temperatures, or prematurely react with water to form undesired phenolic byproducts.[4][5]

Stage 2: Iodide Displacement of the Diazonium Group

The aryldiazonium salt is a valuable synthetic intermediate because the dinitrogen moiety (N₂) is an exceptionally good leaving group. In the second stage, a solution of potassium iodide (KI) is introduced. The iodide ion (I⁻) acts as a nucleophile, attacking the aromatic ring and displacing the diazonium group, which is released as nitrogen gas.[6]

Unlike Sandmeyer reactions for chlorination or bromination which typically require a copper(I) salt catalyst, iodination often proceeds efficiently without a catalyst.[1][6][7] The reaction is driven by the formation of the stable C-I bond and the irreversible loss of nitrogen gas.

Reaction_Mechanism cluster_diazotization Stage 1: Diazotization cluster_iodination Stage 2: Iodide Displacement A 2-Aminoterephthalic Acid B Aryldiazonium Salt Intermediate A->B In situ HONO (NO⁺) Temp 0-5 °C C This compound B->C Nucleophilic Substitution NaNO2 NaNO₂ + HCl (aq) N2 N₂ (gas) ↑ KI KI (aq)

Caption: Overall reaction pathway for the synthesis.

Pillar 2: Experimental Protocol & Workflow

This protocol is a self-validating system, designed for clarity and reproducibility. Adherence to the specified conditions is crucial for achieving high yield and purity.

Reagents and Equipment
Reagent/EquipmentPurpose
2-Aminoterephthalic acidStarting Material
Hydrochloric Acid (conc.)Acid catalyst for diazotization
Sodium Nitrite (NaNO₂)Nitrosating agent
Potassium Iodide (KI)Iodide source
Deionized WaterSolvent
Sodium ThiosulfateTo quench excess iodine (optional)
Round-bottom flaskReaction vessel
Magnetic stirrer & stir barFor efficient mixing
Ice-acetone bathFor temperature control (-10 to 0 °C)
Dropping funnelFor controlled addition of reagents
ThermometerTo monitor reaction temperature
Büchner funnel & filter flaskFor product isolation
Quantitative Data: Reagent Stoichiometry
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
2-Aminoterephthalic acid181.155.4330.01.0
Hydrochloric Acid (37%)36.46~30 mL-Excess
Sodium Nitrite (NaNO₂)69.002.2833.01.1
Potassium Iodide (KI)166.007.4745.01.5
Step-by-Step Methodology
  • Preparation of Amine Suspension:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoterephthalic acid (5.43 g, 30.0 mmol).

    • Add concentrated hydrochloric acid (~30 mL) and stir. The initial pale yellow solid should become a white suspension.

    • Place the flask in an ice-acetone bath and cool the mixture to between -5 °C and 0 °C with vigorous stirring.

  • Diazotization:

    • In a separate beaker, dissolve sodium nitrite (2.28 g, 33.0 mmol) in 10 mL of deionized water.

    • Transfer this solution to a dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes. Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition. The suspension should gradually become a clear, pale yellow solution as the diazonium salt forms.

    • After the addition is complete, continue stirring the solution at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • Iodide Displacement:

    • In a separate 100 mL beaker, dissolve potassium iodide (7.47 g, 45.0 mmol) in 20 mL of deionized water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. You will observe vigorous bubbling (evolution of N₂ gas) and the formation of a dark-colored mixture.

    • Once the KI addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 1-2 hours.

  • Product Isolation and Purification:

    • Gently heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt and to promote precipitation of the product.

    • Cool the mixture back to room temperature. A solid precipitate of this compound should be present.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts. A wash with a dilute sodium thiosulfate solution can be used to remove any residual iodine color, followed by more water washes.

    • Dry the product in a vacuum oven at 80-100 °C. For higher purity, the product can be recrystallized from a suitable solvent like acetic acid or an ethanol/water mixture.[8][9]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend 2-Aminoterephthalic Acid in conc. HCl B Cool to 0 °C (Ice-Acetone Bath) A->B C Dropwise add NaNO₂(aq) (Maintain T < 5 °C) B->C D Stir 30 min at 0-5 °C C->D E Slowly add KI(aq) D->E F Warm to RT & Stir 2h E->F G Heat to 60 °C F->G H Cool & Filter G->H I Wash with H₂O H->I J Dry under Vacuum I->J

Caption: Step-by-step experimental workflow diagram.

Pillar 3: Safety, Integrity & Trustworthiness

The Sandmeyer reaction, while powerful, involves hazardous intermediates that demand rigorous safety protocols. The trustworthiness of this procedure relies on a deep understanding of these risks.

  • Diazonium Salt Instability: The primary hazard is the thermal instability of the aryldiazonium salt.[5] If the temperature is not strictly controlled and kept below 5-10 °C, the salt can decompose exothermically, leading to a runaway reaction and potential explosion, especially if the salt is allowed to dry out.[5] Never isolate the diazonium salt intermediate.

  • Nitrogen Gas Evolution: The displacement reaction releases a significant volume of nitrogen gas. The reaction must be performed in an open or well-vented vessel (e.g., no sealed containers) to avoid pressure buildup.

  • Reagent Toxicity: Sodium nitrite is toxic and an oxidizer. Potassium iodide and hydrochloric acid are irritants. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory. All operations should be conducted within a certified chemical fume hood.

By strictly adhering to low-temperature conditions and ensuring proper venting, the protocol operates as a self-validating system where the primary hazard is effectively managed.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 933-936. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Karak, S., et al. (2017). Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. Supporting Information. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • NROChemistry. (2024, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Terephthalic acid. Organic Syntheses Procedure. [Link]

  • Wise, R. H., & Meyer, D. H. (1963). U.S. Patent No. 3,102,137. Washington, DC: U.S.

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A Technical Guide to the Spectroscopic Characterization of 2-Iodoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-iodoterephthalic acid (IUPAC name: 2-Iodo-1,4-benzenedicarboxylic acid), a key building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and functional polymers.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular structure elucidation and quality control.

Introduction to this compound: Structure and Significance

This compound is a disubstituted benzene derivative with the molecular formula C₈H₅IO₄.[1] Its structure consists of a benzene ring functionalized with two carboxylic acid groups at positions 1 and 4, and an iodine atom at position 2. This unique arrangement of functional groups imparts specific chemical properties that are leveraged in various scientific applications. The carboxylic acid moieties serve as excellent coordination sites for metal ions, making it a valuable ligand in the construction of porous crystalline materials. The presence of the iodine atom introduces the possibility of forming halogen bonds and provides a reactive site for further chemical modifications.

This guide will delve into the characteristic spectroscopic signatures of this compound as observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic fingerprints is crucial for confirming the identity and purity of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The acidic protons of the two carboxylic acid groups will typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its observation can be dependent on the solvent used and its concentration.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4d1HH-3
~7.9 - 8.1dd1HH-5
~7.6 - 7.8d1HH-6
>10br s2H-COOH

Causality of Signal Assignment: The proton at the H-3 position is deshielded by the adjacent iodine atom and the nearby carboxylic acid group, thus appearing at the most downfield chemical shift. The H-5 proton will appear as a doublet of doublets due to coupling with both H-3 and H-6. The H-6 proton, being ortho to a carboxylic acid group, will also be deshielded and will appear as a doublet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168C=O (at C-4)
~166C=O (at C-1)
~140C-1
~138C-4
~135C-5
~132C-6
~130C-3
~95C-2 (C-I)

Causality of Signal Assignment: The two carbonyl carbons of the carboxylic acid groups will have the most downfield chemical shifts. The carbon atom directly bonded to the highly electronegative iodine atom (C-2) will be significantly shielded due to the "heavy atom effect," causing it to appear at a characteristically upfield chemical shift for an aromatic carbon. The remaining aromatic carbons will have chemical shifts in the typical range of 130-140 ppm, with their exact positions influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid groups and the substituted benzene ring.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1300C-O stretchCarboxylic acid
~920 (broad)O-H bendCarboxylic acid dimer
~750C-I stretchIodo-aromatic

Interpretation of Key Bands: The most prominent feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The strong, sharp absorption around 1700 cm⁻¹ is due to the C=O stretching of the carboxyl groups. The presence of multiple peaks in the 1600-1475 cm⁻¹ region confirms the aromatic nature of the compound. A weaker absorption around 750 cm⁻¹ can be attributed to the C-I stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[3][4]

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 292, corresponding to the molecular weight of this compound (C₈H₅IO₄).[1]

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (-OH, m/z = 17) to give a fragment at m/z = 275.

    • Loss of a carboxyl group (-COOH, m/z = 45) to give a fragment at m/z = 247.

    • Loss of an iodine atom (-I, m/z = 127) to give a fragment at m/z = 165.

    • Decarboxylation (-CO₂, m/z = 44) from the fragment at m/z = 247 to give a fragment at m/z = 203.

Trustworthiness of Fragmentation Analysis: The fragmentation pattern provides a self-validating system for the proposed structure. The observed losses of characteristic neutral fragments from the molecular ion are consistent with the presence of carboxylic acid and iodo substituents on the aromatic ring.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration (especially for the acidic protons), and a spectral width that encompasses both the aromatic and carboxylic acid proton regions.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is automatically converted to a spectrum of absorbance or transmittance versus wavenumber by the instrument's software.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, a direct insertion probe with heating can be used. For less volatile compounds, techniques like electrospray ionization (ESI) with a suitable solvent system are employed.

  • Ionization: Use an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while ESI is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizations

Caption: Molecular structure of this compound with numbered carbon atoms.

workflow start Sample of this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation and Purity Assessment data_analysis->structure_elucidation

Caption: General workflow for the spectroscopic characterization of this compound.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3722188, this compound. [Link]

  • National Center for Biotechnology Information. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. [Link]

  • The Royal Society of Chemistry. Supplementary information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Amanote Research. (PDF) Synthesis, Spectroscopic Characterization and. [Link]

  • ResearchGate. ¹H-NMR spectra of 2-aminoterephthalic acid (a), the digested products. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • The Royal Society of Chemistry. Al(NO3)3.9H2O, 2-aminoterephthalic acid and acetic acid were obtained f. [Link]

  • ResearchGate. ¹H NMR spectra of 2-nitro-terephthalic acid in DMSO d₆ at 25.0 °C. [Link]

  • ResearchGate. FTIR spectrum of pure terephthalic acid and synthesized terephthalic acid. [Link]

  • YouTube. FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. [Link]

  • YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

  • ResearchGate. FT-IR spectrum of terephthalic acid (a); FT-IR spectra of MIL-53. [Link]

  • ResearchGate. Synthesis and characterization of 2,5-dihydroxyterephthalic acid. [Link]

  • MDPI. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. [Link]

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A Comprehensive Technical Guide to the Solubility of 2-Iodoterephthalic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 2-iodoterephthalic acid, a key intermediate in the synthesis of advanced materials and pharmaceuticals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower your experimental design and execution.

Introduction: The Significance of this compound

This compound is an aromatic dicarboxylic acid distinguished by the presence of an iodine atom on the benzene ring.[1] This unique structure, combining two carboxylic acid groups with a halogen substituent, makes it a versatile building block in organic synthesis and materials science.[1][2] Its applications are found in the development of novel polymers and, notably, as a precursor for more complex molecules, including metal-organic frameworks (MOFs).[2] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and the formulation of new materials.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. For this compound, several key factors come into play:

  • High Polarity and Hydrogen Bonding: The two carboxylic acid groups are capable of strong hydrogen bonding, both with other molecules of this compound (leading to high lattice energy in the solid state) and with polar, protic solvents.[3]

  • The "Like Dissolves Like" Principle: Generally, polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.[3] Due to its polar nature, this compound is expected to have limited solubility in nonpolar solvents.

  • Influence of the Iodine Substituent: The bulky and hydrophobic iodine atom can disrupt the crystal packing of the solid, potentially increasing solubility compared to the parent terephthalic acid. However, it also adds to the nonpolar character of the molecule, which could decrease solubility in highly polar solvents like water.

  • pH-Dependent Solubility: As a dicarboxylic acid, the solubility of this compound is highly dependent on pH. In alkaline conditions, the carboxylic acid groups will deprotonate to form carboxylate salts, which are ionic and generally much more soluble in water and other polar solvents.[4]

Based on these principles and data from the closely related terephthalic acid, we can anticipate that this compound will exhibit low solubility in water and nonpolar organic solvents, but will show increased solubility in polar aprotic solvents and alkaline aqueous solutions.[4][5][6][7]

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • Solute: this compound (>95% purity)

  • Solvents: A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

  • Analytical Balance: Capable of measuring to ±0.0001 g.

  • Temperature-Controlled Shaker/Incubator: To maintain a constant temperature.

  • Centrifuge: For separating undissolved solid.

  • High-Performance Liquid Chromatography (HPLC) System: With a suitable column (e.g., C18) and detector (e.g., UV-Vis) for quantification.

  • Volumetric flasks, pipettes, and syringes with filters.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh Solute prep_solvent Measure Solvent prep_solute->prep_solvent prep_mixture Combine in Vial prep_solvent->prep_mixture equilibration Agitate at Constant Temperature prep_mixture->equilibration centrifugation Centrifuge equilibration->centrifugation filtration Filter Supernatant centrifugation->filtration dilution Dilute Sample filtration->dilution hplc HPLC Analysis dilution->hplc quantification Quantify Concentration hplc->quantification

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to maintain a constant temperature as solubility is temperature-dependent.[4][5]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

    • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

Qualitative and Predicted Solubility Data

Solvent ClassCommon SolventsPredicted Solubility of this compoundRationale
Nonpolar Toluene, Hexane, Diethyl EtherVery LowThe high polarity of the carboxylic acid groups makes it incompatible with nonpolar solvents.
Polar Aprotic DMSO, DMF, NMP, AcetoneModerate to HighThese solvents can act as hydrogen bond acceptors, disrupting the solute-solute interactions and promoting dissolution. Terephthalic acid shows its highest solubility in these solvents.[5][6]
Polar Protic Water, Methanol, EthanolLow to ModerateWhile these solvents can hydrogen bond, the energy required to break the strong solute-solute interactions in the crystal lattice may be significant. Solubility is expected to increase with temperature.[5][8]
Acidic Acetic AcidModerateAcetic acid can solvate the carboxylic acid groups, and terephthalic acid shows some solubility in it, especially at elevated temperatures.[6][9]
Basic (Aqueous) Dilute NaOH, NaHCO₃HighDeprotonation of the carboxylic acid groups to form a highly polar and water-soluble salt.

Discussion: Interpreting Solubility Trends

The solubility of this compound is a classic example of how molecular structure dictates physical properties. The presence of two carboxylic acid groups dominates its behavior, leading to strong intermolecular forces and a high melting point. The key to achieving significant solubility lies in selecting solvents that can effectively disrupt the strong hydrogen bonding within the crystal lattice.

Polar aprotic solvents like DMSO and DMF are excellent candidates for dissolving this compound due to their ability to act as strong hydrogen bond acceptors. For aqueous systems, adjusting the pH to the alkaline range will be the most effective strategy for enhancing solubility.

Conclusion

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While direct quantitative data is limited, a thorough understanding of the underlying chemical principles, combined with the detailed experimental protocol provided, will enable researchers to accurately determine and interpret the solubility of this important compound in a variety of common solvents. This knowledge is critical for the successful application of this compound in the synthesis of novel materials and pharmaceutical compounds.

References

  • Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. ResearchGate. Available at: [Link]

  • Studies on the Solubility of Terephthalic Acid in Ionic Liquids. National Institutes of Health. Available at: [Link]

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  • Solubility measurement and correlation of 2-aminoterephthalic acid in eight alcoholic solvents at different temperatures. Ghent University Academic Bibliography. Available at: [Link]

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An In-depth Technical Guide to the Thermal Stability of 2-Iodoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the thermal stability of 2-iodoterephthalic acid, a critical building block in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and functionalized polymers.[1] Addressed to researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical experimental methodologies. We delve into the fundamental physicochemical properties, explore anticipated thermal decomposition pathways, and provide detailed, field-proven protocols for assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By contextualizing the behavior of this compound with its parent compound, terephthalic acid, this guide offers a robust framework for understanding, predicting, and experimentally verifying its thermal characteristics, ensuring its effective and safe application in research and development.

Introduction: The Significance of Thermal Stability

This compound (2-I-bdc) is an aromatic dicarboxylic acid whose utility extends across multiple scientific disciplines. Its rigid structure, featuring two carboxylic acid groups and a reactive iodine atom, makes it an exceptionally versatile precursor.[1] A primary application is in the development of Metal-Organic Frameworks (MOFs), where it serves as an organic linker to form robust, porous networks with metal ions.[1] The iodine substituent is not merely a placeholder; it can be leveraged for post-synthetic modification via cross-coupling reactions or to introduce halogen bonding interactions, which help to fine-tune the material's structural and electronic properties.[1]

Given that the synthesis of these materials often occurs under solvothermal conditions—at elevated temperatures and pressures—a thorough understanding of the thermal stability of the 2-I-bdc linker is paramount. The thermal decomposition threshold dictates the maximum viable temperature for synthesis and the operational limits of the final material. Uncontrolled degradation can lead to compromised structural integrity, impurities in the final product, and potential safety hazards. This guide, therefore, addresses the critical need for a detailed understanding of the thermal behavior of this compound.

Core Physicochemical Properties

A baseline understanding of the fundamental properties of this compound is essential before assessing its thermal behavior. These properties influence its handling, processing, and analytical response.

PropertyValueSource(s)
Chemical Name 2-Iodo-1,4-benzenedicarboxylic acid
CAS Number 1829-22-7[2]
Molecular Formula C₈H₅IO₄[2]
Molecular Weight 292.03 g/mol [2]
Appearance White to yellow crystalline powder
Melting Point ~299-300 °C[1]

Theoretical Framework for Thermal Decomposition

The thermal stability of an organic molecule is intrinsically linked to its bond energies. For this compound, several decomposition pathways can be hypothesized based on its structure and data from analogous compounds.

  • Sublimation: Similar to its parent compound, terephthalic acid, this compound is expected to exhibit significant sublimation at temperatures approaching its melting point.[3][4] This is a physical phase change (solid to gas) rather than a chemical decomposition, characterized by a large endothermic event in DSC and a corresponding mass loss in TGA.

  • Decarboxylation: At higher temperatures, the carboxylic acid groups are susceptible to cleavage, releasing carbon dioxide (CO₂). This is a common decomposition route for aromatic carboxylic acids.[5] For this compound, this could occur sequentially, first forming 2-iodobenzoic acid and subsequently iodobenzene.

  • Deiodination (C-I Bond Cleavage): The carbon-iodine bond is the weakest covalent bond in the molecule (bond dissociation energy ~234 kJ/mol). At sufficiently high temperatures, homolytic cleavage of this bond can occur, generating radical species. This pathway is often the initiating step for more complex, high-temperature degradation, leading to the formation of various aromatic products.[4]

Based on the behavior of terephthalic acid, which sublimes around 276 °C and decomposes at higher temperatures to form products like benzoic acid and benzene, a similar multi-stage thermal process is anticipated for this compound, albeit influenced by the presence of the bulky and labile iodine atom.[3][4]

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating thermal stability. TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal events.[6]

Causality Behind Experimental Choices

The selection of experimental parameters is critical for obtaining meaningful and reproducible data.

  • Atmosphere (Inert vs. Oxidative): An inert atmosphere (e.g., Nitrogen, Argon) is chosen to study the intrinsic thermal stability and decomposition of the molecule itself, preventing oxidative side reactions. An oxidative atmosphere (e.g., Air, Oxygen) would introduce combustion, a different and more complex process.

  • Heating Rate: A standard rate of 10 °C/min offers a good balance between resolution and experimental time. Slower rates can better resolve closely occurring thermal events, while faster rates can shift transition temperatures higher and improve the sensitivity of subtle events.[7]

  • Sample Preparation: Using a small sample mass (5-10 mg) of finely ground powder ensures uniform heat distribution and minimizes thermal gradients within the sample, leading to sharper transitions.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample High-Purity This compound Grind Grind to Fine Powder Sample->Grind Weigh Weigh 5-10 mg into Crucible Grind->Weigh TGA TGA Instrument Weigh->TGA DSC DSC Instrument Weigh->DSC TGA_Curve TGA Curve (% Mass vs. Temp) DSC_Curve DSC Curve (Heat Flow vs. Temp) Analysis Correlate Events: - Sublimation - Decomposition Onset - Melting Point

Expected TGA & DSC Profile

While specific experimental data is not publicly available for this compound, a profile can be constructed based on its known melting point and the behavior of terephthalic acid.[3][4]

Temperature Range (°C)Expected TGA Event (Mass Loss)Expected DSC Event (Heat Flow)Interpretation
30 - 280 Negligible mass loss (<1%)Stable baselineCompound is thermally stable.
~280 - 380 Significant, rapid mass lossLarge, sharp endotherm peaking >300°CSublimation and melting. The endotherm in DSC corresponds to the energy required for the phase change.
> 380 Continued, slower mass lossComplex exothermic/endothermic peaksOnset of thermal decomposition of the non-sublimed material.
Detailed Experimental Protocols

These protocols are designed to be self-validating systems, providing a clear and reliable methodology for assessing the thermal stability of this compound or similar organic compounds.

4.3.1 Protocol for Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass are calibrated according to the manufacturer's guidelines, typically using certified reference materials (e.g., calcium oxalate).

  • Sample Preparation: Gently grind the this compound sample into a fine, homogenous powder using an agate mortar and pestle.

  • Crucible Tare: Place a clean, empty alumina or platinum crucible onto the TGA balance. Tare the balance to zero.

  • Sample Loading: Accurately weigh 5-10 mg of the powdered sample into the tared crucible. Record the initial mass precisely.

  • Instrument Setup:

    • Place the crucible into the TGA furnace.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 800 °C at a rate of 10 °C/min.

  • Data Acquisition: Initiate the experiment and record the mass, time, and temperature data.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

4.3.2 Protocol for Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered this compound into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan with a lid. Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Acquisition: Start the run and record the differential heat flow as a function of temperature.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic (melting, sublimation) and exothermic (decomposition, crystallization) peaks. Determine the onset temperature and peak maximum for each event.

Hypothesized Decomposition Pathway

At temperatures exceeding sublimation, the remaining this compound will undergo decomposition. The following pathway is proposed, guided by the principles of bond energies and known reactions of similar molecules.

G

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure personnel safety.

  • Hazard Profile: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).

  • Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a thermally robust molecule, stable to temperatures approaching its melting and sublimation point of approximately 300 °C. Its primary thermal event below decomposition is sublimation, a critical factor to consider during high-temperature synthetic procedures. At temperatures significantly above 300 °C, decomposition is expected to proceed via decarboxylation and carbon-iodine bond cleavage. The experimental protocols detailed within this guide provide a reliable framework for researchers to precisely characterize the thermal limits of this compound and its derivatives. This foundational knowledge is essential for the rational design of synthetic conditions and for predicting the operational stability of the resulting high-performance materials.

References

  • ResearchGate. (n.d.). TG/DTA curve of terephthalic acid. Retrieved from [Link]

  • TA Instruments. (n.d.). PET Analysis by Rapid Heat-Cool DSC. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) data for: (a) TPA; (b) IPA; and (c) PA. Exothermic up. Retrieved from [Link]

  • Polymer Science Learning Center. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. Retrieved from [Link]

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The Strategic Utility of 2-Iodoterephthalic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodoterephthalic acid, a functionalized aromatic dicarboxylic acid, is emerging as a pivotal building block in the rational design of advanced materials. Its unique structural features—a rigid phenylene backbone, two coordinating carboxylic acid moieties, and a reactive iodine substituent—offer a trifecta of properties that are being strategically exploited in the synthesis of metal-organic frameworks (MOFs), the development of novel polymers, and the creation of functional organic molecules. The presence of the iodine atom is particularly significant, as it not only influences the supramolecular assembly through halogen bonding but also serves as a versatile handle for post-synthetic modification, enabling the fine-tuning of material properties for specific applications. This technical guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of this compound in materials science, offering researchers and materials scientists a comprehensive overview of its potential.

Introduction: Unveiling the Potential of a Functionalized Linker

The field of materials science is in a perpetual quest for molecular components that offer precise control over the structure and function of bulk materials. Aromatic dicarboxylic acids are a cornerstone of this endeavor, serving as fundamental linkers in the construction of porous frameworks and the synthesis of high-performance polymers. While terephthalic acid itself is a workhorse of the chemical industry, its functionalized derivatives, such as this compound, present a more nuanced and powerful toolkit for materials design.

The introduction of an iodine atom onto the terephthalic acid backbone imparts several key advantages:

  • Directional Supramolecular Interactions: The iodine atom can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules and influence the final architecture of materials like MOFs.

  • Reactive Site for Post-Synthetic Modification: The carbon-iodine bond is amenable to a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of new functional groups into a material after its initial synthesis, a process known as post-synthetic modification (PSM).

  • Modified Electronic Properties: The electron-withdrawing nature of the iodine atom can modulate the electronic properties of the aromatic ring, which can be advantageous in applications such as sensing and catalysis.

This guide will delve into the practical applications of this compound, providing detailed protocols and insights into its role in shaping the future of advanced materials.

Synthesis of this compound: A Practical Protocol

The most common and reliable method for the laboratory-scale synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 2-aminoterephthalic acid.[1] This two-step process involves the diazotization of the amino group followed by its substitution with iodine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminoterephthalic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, suspend 2-aminoterephthalic acid in a solution of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a change in the appearance of the solution.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.

    • The crude this compound will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Application in Metal-Organic Frameworks (MOFs)

This compound has proven to be a highly valuable organic linker for the synthesis of MOFs. Its rigid structure and dicarboxylate functionality facilitate the formation of robust and porous frameworks, while the iodine atom provides a unique handle for tuning the properties of the resulting materials.

Synthesis of Isoreticular Metal-Organic Frameworks (IRMOFs)

One of the key applications of this compound is in the synthesis of isoreticular MOFs, where the underlying topology of the framework is maintained while the functional group on the linker is varied. This allows for a systematic study of the influence of the functional group on the MOF's properties.

Experimental Protocol: Synthesis of IRMOF-2-I

Materials:

  • This compound

  • Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure (Liquid-Assisted Grinding):

  • Combine this compound (0.5 mmol) and zinc acetate dihydrate (1.35 mmol) in a mortar.

  • Add a small amount of DMF (e.g., 100 µL) to the solid mixture.

  • Grind the mixture using a pestle for a specified period (e.g., 20-30 minutes) until a homogeneous powder is obtained.

  • The resulting powder is the as-synthesized IRMOF-2-I.

  • The product should be washed with fresh DMF and then activated by heating under vacuum to remove any unreacted starting materials and solvent molecules from the pores.

Properties and Potential Applications of Iodo-Functionalized MOFs

The incorporation of this compound as a linker in MOFs can impart several desirable properties:

  • Gas Adsorption and Separation: The functionalization of the pores with iodine atoms can enhance the affinity of the MOF for certain gases, leading to improved adsorption and separation performance. For instance, the polarizability of the iodine atom can lead to stronger interactions with quadrupolar molecules like CO₂.

  • Luminescent Sensing: The presence of the heavy iodine atom can influence the photoluminescent properties of MOFs. This can be exploited for the development of luminescent sensors for the detection of various analytes, including small molecules, metal ions, and explosives.[2] The quenching or enhancement of the MOF's luminescence upon interaction with an analyte forms the basis of the sensing mechanism.

  • Post-Synthetic Modification: The iodine atom serves as a reactive site for post-synthetic modification, allowing for the introduction of a wide range of functional groups into the MOF structure after its initial synthesis. This opens up possibilities for creating highly tailored materials with specific functionalities.

Post-Synthetic Modification (PSM) of Iodo-Functionalized MOFs

Post-synthetic modification is a powerful strategy for fine-tuning the properties of MOFs. The carbon-iodine bond in 2-iodoterephthalate linkers within a MOF is an excellent platform for various cross-coupling reactions.

Suzuki and Sonogashira Cross-Coupling Reactions

Suzuki and Sonogashira cross-coupling reactions are palladium-catalyzed reactions that are widely used to form carbon-carbon bonds.[3][4] In the context of iodo-functionalized MOFs, these reactions can be used to graft new organic moieties onto the terephthalate linker.

Workflow for Post-Synthetic Modification of an Iodo-Functionalized MOF

PSM_Workflow start Iodo-Functionalized MOF reagents Palladium Catalyst + Boronic Acid/Ester (Suzuki) or Terminal Alkyne (Sonogashira) + Base start->reagents Introduce Reagents reaction Heterogeneous Reaction in Solution reagents->reaction washing Washing and Purification reaction->washing Isolate Product product Functionally Modified MOF washing->product

Caption: A generalized workflow for the post-synthetic modification of an iodo-functionalized MOF via Suzuki or Sonogashira cross-coupling.

Conceptual Protocol for Suzuki Coupling on an Iodo-Functionalized MOF:

  • Activation: The parent iodo-functionalized MOF is first activated by heating under vacuum to ensure the pores are accessible.

  • Reaction Setup: The activated MOF is suspended in a suitable solvent (e.g., DMF, dioxane). A palladium catalyst (e.g., Pd(PPh₃)₄), a boronic acid or ester, and a base (e.g., K₂CO₃) are added to the suspension.

  • Reaction: The mixture is heated under an inert atmosphere for a specific period to allow the cross-coupling reaction to proceed.

  • Workup: After the reaction, the modified MOF is isolated by filtration or centrifugation and washed extensively with fresh solvent to remove any unreacted reagents and byproducts.

  • Characterization: The resulting functionally modified MOF is then characterized to confirm the successful incorporation of the new functional group and to assess its properties.

Potential in Polymer Science

While the use of this compound in MOF synthesis is well-documented, its application in polymer science is a more nascent but promising area of research. Its bifunctional nature makes it a suitable monomer for polycondensation reactions to form polyesters and polyamides.

Synthesis of Polyesters and Polyamides

This compound can be polymerized with diols (e.g., ethylene glycol) to form polyesters or with diamines (e.g., hexamethylenediamine) to form polyamides through melt or solution polycondensation.[5][6][7]

Conceptual Polycondensation Reaction:

  • Polyesterification: n (HOOC-C₆H₃I-COOH) + n (HO-R-OH) → [-OC-C₆H₃I-CO-O-R-O-]n + 2n H₂O

  • Polyamidation: n (HOOC-C₆H₃I-COOH) + n (H₂N-R'-NH₂) → [-OC-C₆H₃I-CO-NH-R'-NH-]n + 2n H₂O

The presence of the iodine atom in the polymer backbone could offer several advantages:

  • Enhanced Thermal Stability and Flame Retardancy: Halogenated compounds are known to impart flame retardant properties to polymers.

  • Modified Mechanical Properties: The bulky iodine atom could influence the packing of polymer chains, thereby affecting the material's mechanical properties.

  • Reactive Polymer Precursors: The iodine atoms along the polymer chain can serve as reactive sites for further functionalization, allowing for the creation of graft copolymers or the introduction of specific functionalities.

Future Outlook and Conclusion

This compound is a versatile and strategically important building block in materials science. Its primary application to date has been in the synthesis of metal-organic frameworks, where it has enabled the creation of materials with tailored porosity, enhanced gas adsorption properties, and potential for luminescent sensing. The true potential of this molecule, however, lies in the reactivity of its iodine substituent. The ability to perform post-synthetic modifications on MOFs and to create reactive polymer precursors opens up a vast design space for the creation of next-generation functional materials.

Future research will likely focus on:

  • The synthesis of a wider range of MOFs with this compound and the systematic investigation of their properties for applications in catalysis, gas separation, and sensing.

  • The exploration of post-synthetic modification reactions beyond standard cross-couplings to introduce more complex and diverse functionalities into MOFs.

  • The synthesis and characterization of novel polyesters and polyamides derived from this compound, with a focus on understanding the influence of the iodine atom on their thermal, mechanical, and reactive properties.

  • The development of functional organic materials derived from this compound for applications in organic electronics and photovoltaics.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
  • Yaghi, O. M.; O'Keeffe, M.; Ockwig, N. W.; Chae, H. K.; Eddaoudi, M.; Kim, J. Reticular synthesis and the design of new materials.
  • Cohen, S. M. Postsynthetic methods for the functionalization of metal-organic frameworks. Chem. Rev.2012, 112, 970–1000.
  • Li, J.-R.; Kuppler, R. J.; Zhou, H.-C. Selective gas adsorption and separation in metal-organic frameworks. Chem. Soc. Rev.2009, 38, 1477–1504.
  • Cui, Y.; Yue, Y.; Qian, G.; Chen, B. Luminescent functional metal-organic frameworks. Chem. Rev.2012, 112, 1126–1162.
  • Odian, G.
  • Carothers, W. H. An Introduction to the General Theory of Condensation Polymers. J. Am. Chem. Soc.1929, 51, 2548–2559.
  • YouTube. Synthesis of Polyamides from . (2014, October 8). Retrieved from [Link]

  • YouTube. The polymer obtained by the interaction of ethylene glycol and terephthalic acid is- | 12 | POLY.... (2021, November 7). Retrieved from [Link]

  • CUETMOCK. Nylon 6, 6 is obtained by condensation p. Retrieved from [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025, March 29). Retrieved from [Link]

  • YouTube. Suzuki Coupling Mechanism. (2022, June 18). Retrieved from [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. (2020, February 13). Retrieved from [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. (2022, January 21). Retrieved from [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

  • eGyanKosh. POLYCONDENSATION. Retrieved from [Link]

  • Royal Society of Chemistry. Copper-based metal–organic framework nanoparticles for sensitive fluorescence detection of ferric ions. (2019). Retrieved from [Link]

  • Bentham Science. Metal-organic Frameworks: Emerging Luminescent Sensors. (2024, February 18). Retrieved from [Link]

  • PubMed. Applications of MOFs as Luminescent Sensors for Environmental Pollutants. (2021, February 26). Retrieved from [Link]

  • MDPI. Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. (2024, November 21). Retrieved from [Link]

  • Royal Society of Chemistry. Post-synthetic modification of the metal–organic framework compound UiO-66. Retrieved from [Link]

  • Lirias. The active role of methanol in post-synthetic linker exchange in the metal-organic framework UiO-66. Retrieved from [Link]

  • MDPI. Post Synthetic Defect Engineering of UiO-66 Metal–Organic Framework with An Iridium(III)-HEDTA Complex and Application in Water Oxidation Catalysis. Retrieved from [Link]

  • ACS Publications. Postsynthetic Modification of a Metal–Organic Framework for Stabilization of a Hemiaminal and Ammonia Uptake. (2011, June 28). Retrieved from [Link]

  • Dalton Transactions. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. (2015). Retrieved from [Link]

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  • ResearchGate. Room temperature aerobic Suzuki cross-coupling reactions in DMF/water mixture using zeolite confined palladium(0) nanoclusters as efficient and recyclable catalyst. (2010). Retrieved from [Link]

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The Strategic Application of 2-Iodoterephthalic Acid in the Design of Advanced Metal-Organic Frameworks: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architect's Choice of Linker in Crystal Engineering

In the landscape of advanced materials, Metal-Organic Frameworks (MOFs) represent a paradigm of tunable porosity and functionality. The rational design of these crystalline materials hinges on the judicious selection of their constituent parts: metal nodes and organic linkers. While the metal center dictates the coordination geometry and potential for catalytic activity, the organic linker is the true architect of the framework's topology, pore environment, and chemical personality. This guide delves into the strategic use of a particularly versatile, yet underutilized linker: 2-iodoterephthalic acid. Its unique combination of a rigid dicarboxylate backbone and a reactive iodine moiety opens up a realm of possibilities for creating sophisticated MOFs with tailored properties for applications ranging from gas storage and catalysis to targeted drug delivery. This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and actionable protocols for leveraging this compound in the synthesis and functionalization of next-generation MOFs.

The Foundational Role of the Linker: An Introduction to Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed by the self-assembly of metal ions or clusters (secondary building units, SBUs) and multitopic organic ligands, often referred to as linkers.[1] The result is a highly ordered, three-dimensional network with exceptionally high surface areas and tunable pore sizes.[2] The modular nature of MOF synthesis allows for a high degree of control over the final structure and properties by varying the metal and/or the organic linker.[2]

The organic linker is a critical component that dictates several key characteristics of the resulting MOF:

  • Topology and Pore Size: The length, geometry, and connectivity of the linker determine the overall framework topology and the dimensions of the pores.

  • Physicochemical Properties: The functional groups present on the linker influence the hydrophilicity/hydrophobicity, polarity, and overall chemical environment within the pores.

  • Post-Synthetic Modification (PSM): The incorporation of reactive functional groups on the linker provides a platform for further chemical transformations after the MOF has been synthesized, allowing for the introduction of new functionalities.[1][3]

This compound: A Linker with Latent Potential

This compound, a derivative of the common MOF linker terephthalic acid (1,4-benzenedicarboxylic acid), presents a unique set of attributes that make it an attractive building block for advanced MOFs.

Structural and Electronic Properties

The this compound molecule possesses a rigid phenyl ring with two carboxylate groups in a para-configuration, predisposing it to form robust and porous frameworks, particularly isoreticular structures to the well-known MOF-5 and IRMOF series.[4] The key feature, however, is the iodine atom at the 2-position. This halogen substituent imparts several important characteristics:

  • Steric Influence: The bulky iodine atom can influence the coordination environment around the metal center and the packing of the linkers within the framework, potentially leading to unique structural motifs.

  • Electronic Effects: The electron-withdrawing nature of the iodine atom can modulate the electronic properties of the linker and, consequently, the overall framework.

  • Reactive Handle for Post-Synthetic Modification: The carbon-iodine bond is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings.[5][6] This provides a powerful tool for introducing complex functionalities into the MOF structure after its initial synthesis.

Synthesis of MOFs using this compound: Methodologies and Protocols

The synthesis of MOFs with this compound can be achieved through various methods, with solvothermal and mechanochemical approaches being the most common.

Solvothermal Synthesis: A Generalized Protocol

Solvothermal synthesis is a widely used method for growing high-quality MOF crystals.[7] It involves heating a solution of the metal salt and the organic linker in a sealed vessel at elevated temperatures. The following is a generalized protocol for the synthesis of a zinc-based MOF isoreticular to the IRMOF series using this compound.

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF with this compound

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve this compound (e.g., 0.146 g, 0.5 mmol) in 10 mL of N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (e.g., 0.297 g, 1.0 mmol) in 10 mL of DMF.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 40 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a programmable oven.

    • Heat the autoclave to 105-120 °C for 18-24 hours.

  • Product Isolation and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature slowly.

    • Collect the crystalline product by filtration or decantation.

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash with a volatile solvent like chloroform or methanol (3 x 10 mL) to exchange the high-boiling DMF.

  • Activation:

    • To activate the MOF and remove the solvent molecules from the pores, heat the purified product under vacuum at 120-150 °C for 12-24 hours.

Diagram of Solvothermal Synthesis Workflow

solvothermal_synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Activation linker 2-Iodoterephthalic Acid in DMF autoclave Combine in Autoclave linker->autoclave metal Zinc Nitrate in DMF metal->autoclave heating Heat (105-120°C, 18-24h) autoclave->heating filtration Filtration heating->filtration washing Washing (DMF, Methanol) filtration->washing activation Activation (Vacuum, Heat) washing->activation product Activated MOF activation->product

Caption: Solvothermal synthesis of a MOF using this compound.

Mechanochemical Synthesis: A Greener Alternative

Mechanochemical synthesis, such as liquid-assisted grinding (LAG), offers a more environmentally friendly and rapid alternative to solvothermal methods.[4] This technique involves the grinding of solid reactants with a small amount of liquid to initiate the reaction.

Experimental Protocol: Mechanochemical Synthesis of IRMOF-2-I [4]

  • Reactant Preparation:

    • In an agate mortar, combine this compound (0.146 g, 0.5 mmol) and zinc acetate dihydrate (Zn(OAc)₂·2H₂O) (0.296 g, 1.35 mmol).

  • Liquid-Assisted Grinding:

    • Add a small amount of N,N-dimethylformamide (DMF) (e.g., 100 µL) to the solid mixture.

    • Grind the mixture vigorously with a pestle for approximately 30 minutes.

  • Product Isolation and Activation:

    • The resulting powder is the as-synthesized MOF.

    • Activation can be performed by washing with a suitable solvent and heating under vacuum as described in the solvothermal protocol.

Characterization of MOFs Derived from this compound

A comprehensive characterization of the synthesized MOF is crucial to confirm its structure, purity, and properties.

Technique Purpose Expected Results for a Zinc-based MOF with this compound
Powder X-ray Diffraction (PXRD) To confirm the crystalline structure and phase purity.The diffraction pattern should match the simulated pattern for an isoreticular MOF (e.g., IRMOF-2).
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present and confirm the coordination of the linker to the metal center.Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of asymmetric and symmetric COO⁻ stretches, confirming coordination.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the framework and determine the temperature of decomposition.A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to framework decomposition.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the activated MOF.High surface area, typically in the range of 800-1500 m²/g, and a significant micropore volume.[8][9]
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Typically reveals well-defined crystal morphologies, such as cubic or octahedral shapes for IRMOF structures.

The Strategic Advantage: Post-Synthetic Modification of the Iodo-Functionalized Linker

The true power of using this compound as a linker lies in the ability to perform post-synthetic modifications (PSM) on the iodo-group.[3][10] This allows for the introduction of a wide range of functionalities that may not be compatible with the initial MOF synthesis conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are particularly well-suited for this purpose.[5][6]

Suzuki Coupling: A Versatile C-C Bond Formation

The Suzuki coupling reaction enables the formation of a new carbon-carbon bond between the iodo-functionalized linker and a boronic acid derivative.[6] This can be used to introduce new aromatic or aliphatic groups, potentially altering the pore environment or introducing new active sites.

Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling reaction allows for the introduction of an alkyne group onto the linker.[5] This is particularly useful for subsequent "click" chemistry reactions, which are highly efficient and can be used to attach a wide variety of molecules, including fluorescent dyes, targeting ligands for drug delivery, or catalytic moieties.

Experimental Protocol: Post-Synthetic Sonogashira Coupling on an Iodo-Functionalized MOF

  • MOF Activation:

    • Activate the synthesized iodo-functionalized MOF by heating under vacuum to ensure the pores are accessible.

  • Reaction Setup:

    • In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated MOF (e.g., 100 mg) in a suitable solvent (e.g., anhydrous DMF or toluene).

    • Add the terminal alkyne (e.g., 1.5 equivalents relative to the iodo-groups in the MOF).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

    • Add a mild base (e.g., triethylamine or diisopropylethylamine, 3 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 24-48 hours.

  • Product Purification:

    • After the reaction, collect the modified MOF by filtration.

    • Wash the product extensively with the reaction solvent to remove any unreacted reagents and catalyst residues.

    • Perform a final wash with a volatile solvent (e.g., dichloromethane or acetone).

  • Characterization:

    • Confirm the successful modification using techniques such as FT-IR spectroscopy (disappearance of the C-I stretch and appearance of the alkyne C≡C stretch) and solid-state NMR.

Diagram of Post-Synthetic Sonogashira Coupling

sonogashira_psm cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product mof_i Iodo-functionalized MOF reagents Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., DMF) mof_i->reagents Sonogashira Coupling mof_alkyne Alkyne-functionalized MOF reagents->mof_alkyne

Caption: Post-synthetic modification of an iodo-functionalized MOF via Sonogashira coupling.

Applications in Drug Development

The unique properties of MOFs derived from this compound make them promising candidates for various applications in drug development.

High-Capacity Drug Loading

The high porosity and surface area of these MOFs allow for the encapsulation of large quantities of therapeutic agents. Isoreticular MOFs, which can be synthesized with this compound, have demonstrated impressive drug loading capacities. For instance, IRMOF-1 has shown a loading capacity of up to 57.93% by weight for the anticancer drug Oridonin.[4][11]

Controlled and Targeted Drug Release

The release of the encapsulated drug can be controlled by the pore size of the MOF and the interactions between the drug and the framework. Furthermore, the ability to perform post-synthetic modification on the iodo-linker opens up avenues for targeted drug delivery. By attaching targeting ligands (e.g., peptides, antibodies, or folic acid) to the MOF surface via "click" chemistry with an alkyne-functionalized linker, the MOF can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[4][11]

Conclusion and Future Outlook

This compound is a powerful and versatile linker for the synthesis of advanced Metal-Organic Frameworks. Its ability to form robust, porous structures combined with the unique reactivity of the iodo-substituent provides a platform for creating highly functionalized materials. The protocols and concepts outlined in this guide offer a starting point for researchers to explore the vast potential of these MOFs in areas such as catalysis, sensing, and, most notably, in the development of sophisticated drug delivery systems. The future of MOF design lies in the ability to precisely control the chemical environment within the pores, and this compound, with its capacity for post-synthetic modification, is a key enabler of this vision. As synthetic methodologies become more refined and our understanding of structure-property relationships deepens, we can expect to see the emergence of even more complex and functional MOFs derived from this strategic linker, pushing the boundaries of what is possible in materials science and medicine.

References

  • Aperture Modulation of Isoreticular Metal Organic Frameworks for Targeted Antitumor Drug Delivery. (2022). ACS Applied Materials & Interfaces. [Link]

  • Aperture Modulation of Isoreticular Metal Organic Frameworks for Targeted Antitumor Drug Delivery. (2022). Request PDF. [Link]

  • Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. (n.d.). Royal Society of Chemistry. [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. (n.d.). ADMET and DMPK. [Link]

  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. (2023). Journal of Materials Chemistry A. [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025). ZYLAB. [Link]

  • Postsynthetic modification of metal-organic frameworks. (n.d.). eScholarship. [Link]

  • Post-Synthetic Modification and Its Effects on MOF Performance. (2025). Patsnap Eureka. [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. (2020). ACS Publications. [Link]

  • a ATR-IR analysis of chelating Zn–MOF, BET surface area measurement, b... (n.d.). ResearchGate. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • The BET isotherm of the Zn-MOF sample. (n.d.). ResearchGate. [Link]

  • UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. (2025). RSC Publishing. [Link]

  • Room temperature synthesis of metal organic framework MOF-2. (n.d.). SciSpace. [Link]

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An In-Depth Technical Guide to the Derivatives of 2-Iodoterephthalic Acid: Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodoterephthalic acid, a functionalized aromatic dicarboxylic acid, has emerged as a highly versatile and pivotal building block in modern chemistry. Its unique molecular architecture, featuring two carboxylic acid groups for coordination and a reactive iodine atom for covalent modification, provides a powerful platform for the synthesis of advanced materials and complex molecules. This technical guide offers an in-depth exploration of this compound, beginning with its fundamental properties and synthesis. We then delve into the key derivatization strategies, with a focus on palladium-catalyzed cross-coupling reactions, which unlock a vast chemical space. The core of this guide is a detailed examination of the potential uses of these derivatives, particularly as functional linkers in Metal-Organic Frameworks (MOFs) for applications in sensing and catalysis, as monomers for specialty polymers, and as scaffolds in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this compound and its derivatives in their respective fields.

The Core Building Block: this compound

Chemical Structure and Properties

This compound (C₈H₅IO₄) is an aromatic compound derived from terephthalic acid.[1][2] Its structure is characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and an iodine atom at position 2.[1][3] This trifunctional nature is the source of its versatility.

  • Carboxylic Acid Groups (-COOH): These groups serve as excellent coordination sites, enabling the molecule to act as a linker or ligand in the formation of coordination polymers and Metal-Organic Frameworks (MOFs).[1][4]

  • Iodine Atom (-I): The iodine substituent is a key reactive "handle."[4] It can be readily replaced through various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. Furthermore, the iodine atom can participate in halogen bonding, which can be exploited to fine-tune the structural and electronic properties of resulting materials.[4]

Physically, it is typically a white to off-white solid with low solubility in water but better solubility in organic solvents like dimethylformamide (DMF).[1][4]

PropertyValueSource
Molecular Formula C₈H₅IO₄[3]
Molecular Weight 292.03 g/mol [3]
CAS Number 1829-22-7[3]
Appearance White to off-white solid/powder[1]
Key Synonyms 2-Iodo-1,4-benzenedicarboxylic acid[1][3][5]
Synthesis of this compound

The most common and high-yielding synthesis of this compound starts from 2-aminoterephthalic acid via a Sandmeyer-type reaction.[4][6] An alternative route involves the hydrolysis of its corresponding dimethyl ester.[4]

Experimental Protocol 1: Synthesis via Diazotization of 2-Aminoterephthalic Acid

This two-step process leverages the conversion of an amino group into a diazonium salt, which is then substituted by iodine.[4]

  • Step 1: Diazotization

    • Suspend 2-aminoterephthalic acid in a solution of hydrochloric acid (HCl).

    • Cool the mixture to 0–5°C in an ice bath. This low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt intermediate.[4]

    • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0–5°C. Stir for approximately 30-60 minutes until a clear solution of the diazonium salt is formed.

  • Step 2: Iodination

    • In a separate flask, dissolve potassium iodide (KI) in water.

    • Slowly add the previously prepared diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • The crude this compound will precipitate out of the solution.

    • Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry.

    • Purification can be achieved by recrystallization, for instance, from a dimethylformamide (DMF)/water mixture to address solubility issues.[4] This method typically achieves yields of around 87%.[4]

G cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination cluster_end Final Product A 2-Aminoterephthalic Acid B Add HCl + NaNO₂ A->B Suspend in acid C Maintain 0-5°C B->C Critical Temp. Control D Diazonium Salt Intermediate C->D Formation E Add Potassium Iodide (KI) D->E Nucleophilic Substitution F Precipitation & Filtration E->F Product Formation G This compound F->G Isolate & Purify

Caption: Synthesis workflow for this compound.

Synthetic Diversification: Key Derivatives and Reactions

The true value of this compound lies in its capacity for derivatization. The carbon-iodine bond is relatively weak, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.[4]

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for coupling an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base.[7][8] In the context of this compound, this reaction enables the synthesis of biaryl derivatives, where the iodine atom is replaced by an aryl or vinyl group. This is a cornerstone for creating more complex MOF linkers and polymer monomers.[9]

Experimental Protocol 2: General Procedure for Suzuki Coupling

  • To a reaction vessel, add this compound (or its ester derivative), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃).[7][10]

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, which can be a mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution for the base.[7][11]

  • Heat the reaction mixture (typically 60-100°C) and monitor its progress using TLC or HPLC.

  • Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, dry, and purify using column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13] This reaction is instrumental for introducing alkynyl functionalities onto the terephthalic acid backbone, creating derivatives that are valuable in the synthesis of natural products, pharmaceuticals, and organic materials with interesting electronic properties.[13][14][15]

Experimental Protocol 3: General Procedure for Sonogashira Coupling

  • Combine this compound (or its ester), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a suitable amine base (e.g., triethylamine or diisopropylamine) in a reaction flask.[12]

  • Purge the system with an inert gas.

  • Add the terminal alkyne (1.1-1.5 equivalents) and a solvent such as THF or DMF.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC/HPLC).

  • Work up the reaction by filtering off the amine salts, removing the solvent under reduced pressure, and purifying the resulting alkynyl-substituted terephthalic acid derivative by chromatography or recrystallization.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling main {this compound | C-I Reactive Site} suzuki_reagent Aryl Boronic Acid R-B(OH)₂ main->suzuki_reagent  Pd Catalyst  Base sono_reagent Terminal Alkyne R-C≡CH main->sono_reagent  Pd/Cu Catalysts  Base suzuki_product Aryl-Substituted Derivative Biaryl Scaffolds suzuki_reagent->suzuki_product  C(sp²)-C(sp²) Bond  Formation sono_product Alkynyl-Substituted Derivative Linear Scaffolds sono_reagent->sono_product  C(sp²)-C(sp) Bond  Formation

Caption: Derivatization pathways via cross-coupling reactions.

Applications in Advanced Materials Science

The derivatives of this compound are not mere chemical curiosities; they are enabling components for a new generation of functional materials.

Metal-Organic Frameworks (MOFs)

MOFs are highly porous, crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers).[16][17] Terephthalic acid and its derivatives are classic linkers.[18][19] this compound is particularly valuable because it allows for the creation of isoreticular (same topology) frameworks with tailored properties.[4]

The iodine atom can be used to fine-tune pore size and electronic properties or serve as a site for post-synthetic modification. A notable example is the synthesis of IRMOF-2-I, an isoreticular metal-organic framework where this compound is used as the linker.[6] Such materials have shown potential for sensing applications, such as the detection of nitrobenzene.[6]

Experimental Protocol 4: Mechanochemical Synthesis of IRMOF-2-I

Mechanochemistry, or liquid-assisted grinding (LAG), offers a more sustainable, solvent-minimal route to MOF synthesis.[6]

  • Place this compound (0.5 mmol) and zinc acetate dihydrate (Zn(OAc)₂·2H₂O) (1.35 mmol) into a grinding mill vessel.

  • Add a small amount of N,N-dimethylformamide (DMF) (e.g., 100 µL) to assist the grinding process.

  • Grind the mixture at high speed for a set period (e.g., 20-60 minutes).

  • The resulting powder is the IRMOF-2-I product, which can be washed with a suitable solvent like DMF to remove unreacted starting materials.

  • The product's crystallinity and phase purity should be confirmed using Powder X-ray Diffraction (PXRD).[6]

Caption: Conceptual assembly of a MOF using linkers and nodes.

Luminescent Materials

Luminescent MOFs (L-MOFs) are a subclass of MOFs that exhibit fluorescence or phosphorescence. The luminescent properties can originate from the organic linker, the metal node, or guest molecules within the pores.[20] By using derivatives of this compound, particularly those synthesized via Sonogashira coupling to incorporate chromophoric alkynes, researchers can rationally design L-MOFs with specific emission wavelengths and quantum yields. These materials are highly promising for applications in chemical sensing, bio-imaging, and solid-state lighting.[21][22] For instance, the fluorescence of an L-MOF can be quenched or enhanced upon interaction with a specific analyte, forming the basis of a highly selective sensor.[21]

Functional Polymers

Polyesters derived from terephthalic acid, such as PET, are ubiquitous but are generally non-absorbable.[23] By functionalizing the terephthalic acid monomer, it is possible to create specialty polymers with tailored properties.[23] Derivatives of this compound can serve as precursors to monomers that impart specific characteristics like controlled degradability. This is particularly relevant in the biomedical field for creating absorbable polymers for applications like surgical sutures or controlled drug release systems.[23]

Relevance in Medicinal Chemistry and Drug Development

The structural motifs derived from this compound are of significant interest to medicinal chemists. The core phenyl dicarboxylic acid structure can act as a rigid scaffold to which various pharmacophores can be attached via the versatile iodine position.

Research has indicated that derivatives of this compound are being explored for potential biological activities, including antimicrobial and anticancer properties.[4] The ability to systematically modify the substituent at the 2-position through robust coupling chemistry allows for the generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[2][4]

Summary and Future Outlook

This compound is far more than a simple substituted aromatic. It is a powerful and versatile platform chemical that provides access to a vast range of complex and functional derivatives. Its primary utility stems from the strategic placement of coordinating carboxylic acid groups and a synthetically labile iodine atom. The applications, particularly in the rational design of Metal-Organic Frameworks, specialty polymers, and luminescent materials, are at the forefront of materials science. As synthetic methodologies continue to advance, the library of accessible derivatives will expand, further solidifying the role of this compound as a key building block for the next generation of advanced materials and therapeutic agents. The ongoing challenge and opportunity lie in translating the unique properties of these materials into commercially viable technologies and clinically effective drugs.

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  • Biosynthesis of Terephthalic Acid, Isophthalic Acid and Their Derivatives From the Corresponding Dinitriles by Tetrachloroterephthalonitrile-Induced Rhodococcus Sp - PubMed.

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  • SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria.

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Safety and handling precautions for 2-iodoterephthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Iodoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for this compound. As a crucial building block in organic synthesis and drug development, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making in the laboratory.

Hazard Identification and Classification

This compound is classified as an irritant. Direct contact can cause skin and serious eye irritation.[1][2] While comprehensive toxicological data is not available for this specific compound, its structural analogs and the presence of the iodo- group necessitate careful handling to avoid adverse health effects.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The GHS classification for this compound is summarized below:

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2]

Causality Behind the Hazards: The irritant nature of this compound is attributed to its acidic functional groups and the reactivity of the carbon-iodine bond. Upon contact with skin or eyes, it can disrupt cell membranes and cause an inflammatory response, leading to irritation.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls
  • Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and prevent the accumulation of airborne contaminants.[3][4]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound.

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical.[5][6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final line of defense against exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn when there is a risk of splashing.[3][7][8]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[5][8]

    • Lab Coat: A flame-resistant lab coat with long sleeves is essential to protect the skin.[9]

  • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[3][10]

Decision-Making Workflow for PPE Selection:

PPE_Selection start Assess Task-Specific Hazards weighing Weighing/Transfer of Powder start->weighing dissolving Dissolving in Solvent start->dissolving reaction Use in Reaction start->reaction ppe_weighing Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_weighing ppe_dissolving Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Consider Face Shield if splashing is likely dissolving->ppe_dissolving ppe_reaction Minimum PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat Assess need for respirator based on ventilation reaction->ppe_reaction

Caption: PPE Selection Workflow for this compound

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Work Area: Designate a specific area within the fume hood for handling this compound.

  • Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid creating dust clouds.

  • Spill Prevention: Keep containers closed when not in use. Use secondary containment for larger quantities.

Storage
  • Container: Store in a tightly sealed, properly labeled container.[3][4]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

Accidental Release and First-Aid Measures

Prompt and appropriate action in the event of an accidental release or exposure is crucial to minimize harm.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of significant airborne dust.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, carefully sweep up the spilled solid and place it in a sealed container for disposal.[11] Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

Workflow for Accidental Spill Response:

Spill_Response spill Spill of this compound Occurs assess Assess Spill Size and Location spill->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report the Incident dispose->report

Caption: Accidental Spill Response Workflow

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][12] If irritation persists, seek medical attention.[3]

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][13]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[13]

Fire-Fighting Measures

While not highly flammable, this compound can burn.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides and hydrogen iodide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] It should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow the chemical to enter drains or waterways.

Conclusion

The safe handling of this compound is achievable through a combination of robust engineering controls, well-defined administrative procedures, and the consistent use of appropriate personal protective equipment. By understanding the inherent hazards and implementing the protocols outlined in this guide, researchers and scientists can mitigate risks and foster a safe and productive laboratory environment.

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An In-Depth Technical Guide to 2-Iodoterephthalic Acid: From Historical Discovery to Modern Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Architect in Advanced Chemical Synthesis

In the vast landscape of chemical intermediates, certain molecules, while not always in the spotlight, serve as critical architects in the construction of complex and functional materials. 2-Iodoterephthalic acid is one such molecule. A seemingly straightforward derivative of terephthalic acid, its unique structural features—a trifunctional aromatic ring bearing two carboxylic acid groups and a strategically placed iodine atom—render it a highly versatile and valuable building block. This guide provides an in-depth exploration of this compound, from its historical roots in the broader context of halogenated aromatics to its current pivotal role in the synthesis of advanced materials and its emerging potential in the pharmaceutical sciences. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's properties, synthesis, and applications is essential for unlocking new possibilities in material design and therapeutic innovation.

The Genesis of a Versatile Building Block: Discovery and Historical Synthesis

The precise first synthesis of this compound is not prominently documented in a singular, seminal publication. Its emergence is more accurately understood as an outcome of the broader advancements in aromatic chemistry and the growing interest in halogenated organic compounds in the mid-20th century. The industrial importance of terephthalic acid itself surged after World War II, primarily as a monomer for polyesters.[1] This focus on terephthalic acid naturally led to the exploration of its derivatives to modulate polymer properties.

Early methods for the halogenation of terephthalic acid were being actively investigated by the 1960s. A patent filed in 1961, for instance, detailed a process for the preparation of 2,5-dihalogenoterephthalic acids (including dichloro-, dibromo-, and diiodo- derivatives) by treating a solution of terephthalic acid in oleum with elemental halogens.[2] This indicates that the synthesis of iodinated terephthalic acids was of commercial interest, likely for creating specialty polymers with modified properties such as flame resistance or altered crystallinity.

The most widely adopted and efficient laboratory-scale synthesis, however, evolved from the Sandmeyer reaction, a cornerstone of aromatic chemistry. This method utilizes the diazotization of an amino group, followed by its substitution with a halide. In the case of this compound, the readily available precursor is 2-aminoterephthalic acid.

The historical development of synthetic routes reflects a continuous drive for improved yield, purity, and milder reaction conditions. While early methods may have involved direct, and often harsh, halogenation of the terephthalic acid backbone, the diazotization approach offered greater regioselectivity and control, becoming the standard method for producing this key intermediate.

Modern Synthetic Protocols: A Validated, Step-by-Step Approach

The contemporary synthesis of this compound from 2-aminoterephthalic acid is a robust and well-established procedure. The causality behind the experimental choices lies in the need to form a stable diazonium salt intermediate and then efficiently displace it with iodide.

Synthesis of this compound from 2-Aminoterephthalic Acid

This two-step, one-pot synthesis involves the diazotization of 2-aminoterephthalic acid followed by an in-situ Sandmeyer-type iodination.

Core Reaction:

Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 2-Aminoterephthalic_Acid 2-Aminoterephthalic Acid Diazonium_Salt Diazonium Salt Intermediate 2-Aminoterephthalic_Acid->Diazonium_Salt Diazotization HCl_NaNO2 HCl, NaNO₂ (0-5 °C) HCl_NaNO2->Diazonium_Salt KI Potassium Iodide (KI) 2-Iodoterephthalic_Acid This compound KI->2-Iodoterephthalic_Acid Diazonium_Salt->2-Iodoterephthalic_Acid Iodination

Figure 1: Synthetic workflow for this compound.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-acetone bath (to maintain a temperature of -10°C to 0°C), add 2-aminoterephthalic acid (1 equivalent) and 37% hydrochloric acid. The mixture is stirred for approximately 10 minutes. The low temperature is critical to prevent the premature decomposition of the thermally sensitive diazonium salt that will be formed.[3]

  • Diazotization: A solution of sodium nitrite (NaNO₂, 2 equivalents) in water is added dropwise to the stirred suspension. The temperature must be carefully maintained below 5°C during this addition. The reaction mixture will typically become a clear solution as the diazonium salt forms. The mixture is then stirred for an additional 30 minutes at 0°C.

  • Iodination: A solution of potassium iodide (KI, 1.5-2 equivalents) in water is then added to the reaction mixture. This is the nucleophilic substitution step where the diazonium group is replaced by iodine.

  • Reaction Completion and Isolation: The reaction mixture is allowed to warm to room temperature and then heated to approximately 60°C for about one hour to ensure complete decomposition of the diazonium salt and formation of the product. Upon cooling, the crude this compound precipitates from the solution.

  • Purification: The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization, for instance, from a dimethylformamide (DMF)/water mixture, to yield a cream-colored solid.[4]

Self-Validation and Quality Control:

  • Purity Assessment: The purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H-NMR and ¹³C-NMR spectroscopy. The expected proton NMR spectrum in d6-DMSO would show characteristic signals for the aromatic protons and the acidic protons of the carboxylic acids.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (around 299-300°C).[4]

  • Yield Calculation: The percentage yield should be calculated based on the initial amount of 2-aminoterephthalic acid. Typical yields for this reaction are in the range of 70-90%.[3][4]

Table 1: Key Parameters for the Synthesis of this compound

ParameterValue/ConditionRationale
Starting Material2-Aminoterephthalic AcidReadily available and provides regioselective introduction of the iodo group.
Diazotizing AgentSodium Nitrite (NaNO₂) in HClStandard and effective method for generating the diazonium salt.
Iodinating AgentPotassium Iodide (KI)A good source of the iodide nucleophile.
Reaction Temperature0-5°C (Diazotization)Prevents decomposition of the unstable diazonium salt intermediate.[3]
PurificationRecrystallization (e.g., from DMF/water)Removes impurities and yields a high-purity product.

The Role of this compound in Advanced Material Synthesis: The Case of Metal-Organic Frameworks (MOFs)

A primary application of this compound is in the field of materials science, specifically as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[3] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[5] The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF.

The inclusion of an iodine atom on the terephthalic acid linker imparts several advantageous properties to the MOF:

  • Modified Pore Environment: The bulky and polarizable iodine atom can alter the size and chemical environment of the pores within the MOF, which can be beneficial for selective gas storage and separation.

  • Halogen Bonding Interactions: The iodine atom can participate in halogen bonding, a non-covalent interaction that can be exploited to fine-tune the structural and electronic properties of the porous material.[3]

  • Post-Synthetic Modification: The carbon-iodine bond serves as a reactive handle for post-synthetic modification of the MOF through various cross-coupling reactions, allowing for the introduction of additional functionalities.

A notable example is the synthesis of isoreticular MOFs (IRMOFs), where the underlying topology of the framework is maintained while the functional groups on the linker are varied. This compound has been used to synthesize IRMOF-2-I, an iodinated analogue of the well-known MOF-5.[4]

MOF_Synthesis cluster_components Components cluster_process Synthesis Method cluster_product Product Metal_Salt Metal Salt (e.g., Zn(OAc)₂·2H₂O) Solvothermal Solvothermal or Mechanochemical Synthesis Metal_Salt->Solvothermal 2-Iodoterephthalic_Acid This compound (Linker) 2-Iodoterephthalic_Acid->Solvothermal MOF Metal-Organic Framework (e.g., IRMOF-2-I) Solvothermal->MOF

Sources

Theoretical and computational studies of 2-iodoterephthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Iodoterephthalic Acid

Introduction

This compound, an iodinated aromatic dicarboxylic acid, stands as a highly versatile and valuable building block in advanced chemical research.[1] Its molecular structure, featuring a rigid benzene core functionalized with two carboxylic acid groups and a reactive iodine atom, makes it a molecule of significant interest in materials science, organic synthesis, and medicinal chemistry.[1][2] The carboxylic acid moieties provide ideal coordination sites for the construction of sophisticated Metal-Organic Frameworks (MOFs), while the iodine substituent serves as a reactive handle for further functionalization via cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1] Furthermore, derivatives of this compound are actively being explored for their potential antimicrobial and anticancer properties.[1]

Understanding the fundamental electronic structure, molecular geometry, and reactivity of this compound is paramount for its rational application. Theoretical and computational chemistry provides a powerful, non-destructive lens to elucidate these properties at the quantum level, offering predictive insights that can guide experimental design and accelerate innovation.[3] This technical guide, designed for researchers, scientists, and drug development professionals, outlines a comprehensive methodological framework for the computational investigation of this compound, synthesizing established protocols from quantum chemistry to provide a self-validating system for its theoretical characterization.

Foundational Molecular Properties

This compound (IUPAC: 2-iodo-1,4-benzenedicarboxylic acid) is a derivative of terephthalic acid.[2][4] The introduction of an iodine atom at the 2-position breaks the molecule's symmetry and introduces unique electronic and steric effects. The iodine atom can participate in halogen bonding, a non-covalent interaction that influences molecular packing in the solid state and interactions in solution, while the carboxylic acid groups are potent hydrogen bond donors and acceptors.[1] These features are critical for its role in constructing supramolecular assemblies like MOFs.[1]

PropertyValueSource
IUPAC Name 2-iodo-1,4-benzenedicarboxylic acid[4]
CAS Number 1829-22-7[2][4]
Molecular Formula C₈H₅IO₄[2][4]
Molecular Weight 292.03 g/mol [4]
SMILES C1=CC(=C(C=C1C(=O)O)I)C(=O)O[4]
InChI Key LUZKKRPROWYBLR-UHFFFAOYSA-N[2][4]

The Computational Toolkit: A Methodological Framework

The theoretical investigation of a substituted aromatic acid like this compound requires a robust and validated computational approach. Density Functional Theory (DFT) has emerged as the workhorse for such systems, providing an excellent balance of computational accuracy and efficiency.[3][5]

Core Philosophy: Density Functional Theory (DFT)

DFT calculations are used to solve the electronic Schrödinger equation by approximating the complex many-electron wavefunction with the much simpler electron density.[6] This approach allows for the accurate prediction of molecular geometries, electronic properties, and spectroscopic behavior for molecules of this size.

Protocol: Selecting the Appropriate Level of Theory

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

  • Functional Selection: The B3LYP hybrid functional is a widely accepted and effective choice for organic molecules, as it incorporates a portion of exact Hartree-Fock exchange, providing a reliable description of electronic structure.[3][5]

  • Basis Set Selection: A Pople-style basis set such as 6-311++G(d,p) is recommended. The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for describing non-covalent interactions and anions, while (d,p) adds polarization functions to allow for more flexibility in describing bonding environments. For the iodine atom, a basis set with an effective core potential (ECP), such as LANL2DZ, is often employed to account for relativistic effects.

  • Software: All calculations can be performed using established quantum chemistry software packages like Gaussian, ORCA, or Spartan.[3]

Standard Computational Workflow

The theoretical characterization follows a logical sequence of calculations. The initial step is always a geometry optimization to find the lowest energy structure, which then serves as the foundation for all subsequent property calculations.

G A 1. Initial Structure Input (Build or from Crystal Data) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C E 4. Single-Point Energy Calculation (Higher level of theory, optional) B->E F 5. Property Calculations B->F D Confirmation of Minimum (No imaginary frequencies) C->D Validate E->F G Electronic Properties (HOMO, LUMO, MEP) F->G H Spectroscopic Properties (IR, Raman, NMR, UV-Vis) F->H I Reactivity Descriptors (Fukui Functions) F->I

Caption: Standard workflow for computational analysis.

Core Computational Protocols and Predicted Properties

This section details the step-by-step methodologies for key computational analyses and the interpretation of the resulting data.

Geometry Optimization and Structural Analysis

The first essential step is to determine the molecule's most stable three-dimensional structure.

Experimental Protocol:

  • Construct the this compound molecule in a molecular modeling program.

  • Perform an initial geometry optimization using a lower-level method (e.g., molecular mechanics) to obtain a reasonable starting structure.

  • Set up a DFT geometry optimization calculation using the chosen functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Run the calculation until the forces on the atoms converge, indicating a stationary point on the potential energy surface has been found.

  • Follow up with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7]

Data Interpretation: The output provides precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's steric profile and can be compared with experimental X-ray crystallography data for validation.[1]

ParameterPredicted Value (Å or °)Significance
C-I Bond Length~2.10 ÅInfluences reactivity in cross-coupling reactions.
C=O Bond Length~1.21 ÅTypical for carboxylic acid carbonyls.
O-H Bond Length~0.97 ÅKey parameter for hydrogen bonding.
C-C-O-H Dihedral~0° or ~180°Determines the orientation of the carboxyl groups.
Electronic Structure: Reactivity and Interaction Sites

Understanding the distribution of electrons within the molecule is key to predicting its chemical behavior.

Experimental Protocol:

  • Using the optimized geometry from the previous step, perform a single-point energy calculation.

  • Request the generation of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Calculate the Molecular Electrostatic Potential (MEP) and map it onto the electron density surface.

Data Interpretation:

  • HOMO & LUMO: The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.[3][7]

  • MEP Map: This map provides a visual guide to the charge distribution. Red-colored regions are electron-rich (negative potential), indicating sites prone to electrophilic attack (e.g., carbonyl oxygens). Blue-colored regions are electron-poor (positive potential), indicating sites for nucleophilic attack (e.g., the acidic protons).[7]

G cluster_0 Molecular Orbitals HOMO HOMO Highest Occupied Molecular Orbital Electron Donor (Nucleophile) Energy Energy HOMO->Energy LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor (Electrophile) Gap Energy Gap (ΔE) ∝ Reactivity⁻¹ ∝ Stability LUMO->Gap Energy->LUMO Gap->HOMO

Caption: Frontier molecular orbitals and their energy gap.

Vibrational Analysis: Simulating Spectroscopic Signatures

Computational vibrational analysis allows for the prediction of infrared (IR) and Raman spectra, which serve as a molecular fingerprint.

Experimental Protocol:

  • The frequency calculation performed during the geometry optimization step provides the necessary data.

  • The output will contain the vibrational frequencies, IR intensities, and Raman activities for each normal mode.

  • It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and other systematic errors, allowing for a more direct comparison with experimental spectra.[8]

Data Interpretation: The predicted spectra can be used to assign the bands observed in experimental FTIR and Raman measurements.[9][10] This is a powerful tool for structural confirmation.

Vibrational ModePredicted Scaled Wavenumber (cm⁻¹)Experimental Correlation
O-H Stretch~3500 cm⁻¹ (monomer), ~3000 cm⁻¹ (dimer)Broad band, sensitive to hydrogen bonding.
C-H Stretch (Aromatic)~3100-3000 cm⁻¹Characteristic of the benzene ring.
C=O Stretch~1720-1680 cm⁻¹Strong, sharp peak in the IR spectrum.[11]
C-I Stretch~600-500 cm⁻¹Indicates the presence of the iodo-substituent.
Advanced Properties: Exploring Specific Applications
  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can predict electronic excitation energies, corresponding to the absorption bands in a UV-Vis spectrum. This is useful for understanding the photophysical properties of the molecule and its derivatives.[12]

  • NMR Spectra: The GIAO (Gauge-Independent Atomic Orbital) method can be used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). This aids in the interpretation of experimental NMR data.[1][13]

  • Non-Linear Optical (NLO) Properties: The response of a molecule to an intense electromagnetic field can be predicted by calculating its polarizability (α) and first-order hyperpolarizability (β).[14][15] Molecules with large hyperpolarizability values are candidates for NLO materials used in optoelectronics.

Conclusion

The theoretical and computational study of this compound provides invaluable, atom-level insights into its structure, stability, and reactivity. By employing a robust methodological framework centered on Density Functional Theory, researchers can predict a wide range of properties, from molecular geometry and electronic structure to spectroscopic signatures.[3] These predictions are not merely academic; they serve as a powerful guide for the rational design of novel MOFs, the strategic synthesis of complex organic molecules, and the exploration of new pharmaceutical agents. The protocols and interpretive guidance presented in this document offer a comprehensive starting point for leveraging computational chemistry to unlock the full potential of this versatile chemical building block.

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The Emerging Therapeutic Potential of 2-Iodoterephthalic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The scaffold of 2-iodoterephthalic acid, a halogenated aromatic dicarboxylic acid, is proving to be a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning research into the biological activities of this compound derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the current understanding of their mechanisms of action, supported by preclinical data, and provide detailed experimental protocols for researchers and drug development professionals to assess these activities. Furthermore, this guide will analyze the structure-activity relationships that govern the potency of these compounds and present a forward-looking perspective on their potential in modern drug discovery.

Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry

This compound is an aromatic compound characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and an iodine atom at position 2. This seemingly simple molecule holds significant potential in medicinal chemistry due to its unique structural features. The presence of the iodine atom can facilitate halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity to biological targets. The carboxylic acid moieties provide sites for hydrogen bonding and can be readily modified to generate a diverse library of esters, amides, and other derivatives. These modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

This guide will focus on two key areas of biological activity that have emerged from the study of this compound derivatives: their potential as anticancer agents and their promise as a new class of antimicrobials.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A growing body of evidence suggests that certain derivatives of this compound possess significant cytotoxic activity against various cancer cell lines. The primary mechanism underlying this anticancer effect appears to be the induction of apoptosis, or programmed cell death, a critical process that is often dysregulated in cancer.

Mechanism of Action: The Intrinsic Apoptotic Pathway

Research indicates that this compound derivatives can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate.

Treatment with cytotoxic this compound derivatives has been shown to disrupt this delicate balance, leading to an increased Bax/Bcl-2 ratio. This shift in favor of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade. MOMP results in the release of cytochrome c from the mitochondria into the cytosol.

Once in the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

apoptosis_pathway cluster_cell Cancer Cell Derivative 2-Iodoterephthalic Acid Derivative ROS Increased Reactive Oxygen Species (ROS) Derivative->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Stress Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondrion->Bax_Bcl2 Modulates Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase37 Caspase-3, -7 (Effector) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Figure 1: Proposed signaling pathway for the induction of apoptosis by this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. The IC50 represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of higher potency.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Ester Derivative ABreast (MCF-7)15.2Fictional Data
Ester Derivative BLung (A549)22.8Fictional Data
Amide Derivative CColon (HCT116)9.5Fictional Data
Amide Derivative DProstate (PC-3)18.1Fictional Data

Table 1: Representative IC50 values of hypothetical this compound derivatives against various human cancer cell lines. Note: This data is illustrative and serves as an example of how such data would be presented.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with Derivatives Incubate_24h_1->Treat_Cells Incubate_Exposure Incubate for Exposure Time Treat_Cells->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A New Frontier

In an era of increasing antimicrobial resistance, the discovery of new classes of antibiotics is of paramount importance. Derivatives of this compound, particularly terephthalamides, have shown promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial target for some terephthalamide derivatives has been identified as the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These essential enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. Their inhibition leads to a catastrophic failure of these processes, ultimately resulting in bacterial cell death.[1]

DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes after replication. While both enzymes are targeted, the specific activity against each can vary between different bacterial species. For example, in many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.

The ability of these compounds to inhibit these enzymes suggests a mechanism of action that is distinct from many currently used antibiotics, which is a significant advantage in overcoming existing resistance mechanisms.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative TypeBacterial StrainMIC (µg/mL)Reference
Amide Derivative EStaphylococcus aureus (MRSA)4Fictional Data
Amide Derivative FEscherichia coli8Fictional Data
Amide Derivative GPseudomonas aeruginosa16Fictional Data
Amide Derivative HEnterococcus faecalis (VRE)2Fictional Data

Table 2: Representative MIC values of hypothetical this compound derivatives against various pathogenic bacteria. Note: This data is illustrative and serves as an example of how such data would be presented.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well U-bottom or flat-bottom microplates

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • This compound derivative stock solution

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in the microplate wells using the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the microplate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

mic_workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Compound Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microplate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_18h Incubate 16-20h Inoculate_Plate->Incubate_18h Read_MIC Visually Read MIC Incubate_18h->Read_MIC End End Read_MIC->End

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-Iodoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Iodoterephthalic Acid

This compound is an aromatic dicarboxylic acid that serves as a highly versatile and valuable building block in advanced chemical research.[1][2] Its molecular structure, featuring two carboxylic acid groups and a reactive iodine atom on a benzene ring, provides a unique combination of functionalities. The carboxylic acid groups are excellent coordination sites for forming robust networks with metal ions, making it a key component in the synthesis of Metal-Organic Frameworks (MOFs).[1] Simultaneously, the iodine substituent acts as a reactive handle for further molecular elaboration through metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures from the terephthalic acid backbone.[1]

This dual functionality makes this compound a strategic intermediate in materials science for tuning the structural and electronic properties of porous materials and in medicinal chemistry as a precursor for novel therapeutic agents.[1][] This guide provides a detailed, field-proven protocol for its synthesis, focusing on the reliable Sandmeyer reaction pathway, alongside critical insights into safety, characterization, and applications.

Chemical Profile and Safety Mandates

Before commencing any experimental work, it is imperative to understand the physicochemical properties and safety hazards associated with this compound and all reagents used in its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1829-22-7[2][4]
Molecular Formula C₈H₅IO₄[2]
Molecular Weight 292.03 g/mol [4]
Appearance White to off-white or yellow solid/powder[2][5]
IUPAC Name This compound[4]
Synonyms 2-Iodo-1,4-benzenedicarboxylic acid, Iodoterephthalic acid[2][4]
Storage Keep in a dark place, sealed in a dry, room temperature environment[6]

GHS Hazard Information & Safety Precautions:

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

  • Hazard Statements :

    • H315: Causes skin irritation.[4][5][7]

    • H319: Causes serious eye irritation.[4][5][7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures :

    • P261 & P264 : Avoid breathing dust and wash skin thoroughly after handling.[7]

    • P280 : Always wear protective gloves, safety goggles with side shields, and a lab coat.[5][7]

    • P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[5][7]

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to ensure adequate ventilation and avoid inhalation of dust or vapors.

Synthesis Methodology: The Sandmeyer Reaction Pathway

The most robust and widely reported method for synthesizing this compound is through the diazotization of 2-aminoterephthalic acid, followed by a Sandmeyer-type reaction with a soluble iodide salt.[1] This classic transformation in aromatic chemistry provides a reliable means of introducing an iodo-substituent onto the aromatic ring, a modification not easily achieved by direct electrophilic substitution.[8][9]

Principle and Mechanism

The synthesis is a two-step process initiated from 2-aminoterephthalic acid:

  • Diazotization : The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl. This converts the amino group into a highly reactive diazonium salt (-N₂⁺). This step is critically dependent on low temperatures (0–5 °C) to prevent the thermally unstable diazonium intermediate from decomposing.[1][10]

  • Iodination : The diazonium salt is then subjected to a nucleophilic substitution reaction with potassium iodide (KI). This reaction proceeds via a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism.[11] A single electron transfer from the iodide anion to the diazonium salt can initiate the formation of an aryl radical with the loss of nitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then reacts with an iodine source to form the final product.[8][11]

Experimental Protocol

Materials and Equipment:

  • Reagents : 2-Aminoterephthalic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, concentrated), Potassium Iodide (KI), Sodium Thiosulfate (Na₂S₂O₃), Deionized Water, Acetone.

  • Equipment : Three-neck round-bottom flask, magnetic stirrer with stir bar, thermometer, dropping funnel, ice bath, Buchner funnel, vacuum flask, standard laboratory glassware.

Step-by-Step Procedure:

Part A: Diazotization of 2-Aminoterephthalic Acid

  • Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath.

  • To the flask, add 2-aminoterephthalic acid (1.0 eq).

  • Add a solution of concentrated HCl diluted with deionized water. Stir the resulting slurry and cool the internal temperature to 0–5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred slurry via the dropping funnel, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. The formation of the diazonium salt is observed.

  • After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 30 minutes.

Part B: Iodination and Product Isolation

  • In a separate, large beaker, prepare a solution of potassium iodide (KI, 1.5 eq) in deionized water.

  • Slowly and carefully add the cold diazonium salt slurry from Part A to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for approximately 1-2 hours to ensure the complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature. A precipitate of the crude product should form.

  • To remove any excess iodine, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of the solution disappears.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., water/acetone mixture).

  • Dry the purified white to off-white solid product under vacuum to a constant weight. A typical yield for this procedure is approximately 85-90%.[1]

Process Workflow Diagram

SynthesisWorkflow cluster_0 Part A: Diazotization (0-5°C) cluster_1 Part B: Iodination & Work-up A 1. Slurry of 2-Aminoterephthalic Acid in aq. HCl C 3. Dropwise addition of NaNO₂ to Slurry A->C Maintain T < 5°C B 2. Prepare cold aq. NaNO₂ Solution B->C D 4. Formation of Diazonium Salt Intermediate C->D Stir for 30 min F 6. Add Diazonium Salt to KI Solution D->F Transfer cold slurry E 5. Prepare aq. KI Solution E->F G 7. Heat to 50-60°C (N₂ Evolution) F->G Warm to RT H 8. Cool & Quench with Na₂S₂O₃ G->H I 9. Vacuum Filtration H->I J 10. Wash with Cold Water I->J K 11. Recrystallization & Drying J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Route: Hydrolysis of Dimethyl Ester

An alternative high-yielding route involves the alkaline hydrolysis of dimethyl 2-iodoterephthalate.[1] This method is advantageous if the ester is a more readily available starting material. It avoids the use of sodium nitrite but requires careful monitoring of the hydrolysis conditions to ensure complete conversion without side reactions.

General Procedure:

  • Dimethyl 2-iodoterephthalate is dissolved in a suitable solvent like ethanol or methanol.

  • An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.

  • The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC or HPLC).

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the this compound.

  • The product is collected by filtration, washed with water, and dried. This route can achieve yields of up to 96%.[1]

HydrolysisWorkflow A 1. Dissolve Dimethyl 2-Iodoterephthalate in Alcohol (e.g., EtOH) B 2. Add aq. NaOH Solution A->B C 3. Heat under Reflux B->C D 4. Monitor Reaction (TLC/HPLC) C->D E 5. Cool and Acidify with HCl D->E Upon Completion F 6. Precipitate Formation E->F G 7. Filter, Wash, and Dry F->G H Final Product: This compound G->H

Caption: Alternative synthesis via hydrolysis of the dimethyl ester.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns in the region of 7.5-8.5 ppm. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
¹³C NMR Signals corresponding to the two distinct carboxylic acid carbons and the six unique aromatic carbons (four CH, two quaternary). The carbon bearing the iodine atom will be shifted significantly.
FTIR (ATR) Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C-I stretching in the fingerprint region.
HPLC A single major peak should be observed, with purity typically >97% for a well-executed synthesis.
Melting Point Literature values should be consulted for comparison, though terephthalic acids often sublime or decompose at high temperatures rather than melting cleanly.[12]

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, making it a valuable intermediate in several cutting-edge fields.

  • Metal-Organic Frameworks (MOFs) : It is a preferred ligand for MOF synthesis. The carboxylate groups coordinate with metal ions to form the framework, while the iodine atom can participate in halogen bonding, which helps to fine-tune the framework's topology, porosity, and electronic properties.[1]

  • Precursor in Organic Synthesis : The C-I bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the attachment of diverse molecular fragments. This is a key strategy in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

  • Drug Development : As a pharmaceutical intermediate, it provides a rigid scaffold onto which various functionalities can be built to interact with biological targets.[] Its derivatives are actively being explored for potential antimicrobial and anticancer properties.[1]

References

  • This compound | C8H5IO4 | CID 3722188 - PubChem - NIH. Available at: [Link]

  • US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents.
  • US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents.
  • terephthalic acid - Organic Syntheses Procedure. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

Sources

Synthesis of Functionalized Metal-Organic Frameworks Using 2-Iodoterephthalic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Functionalized Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented surface areas and tunable pore environments.[1] Their modular nature, arising from the self-assembly of metal nodes and organic linkers, allows for precise control over their structural and chemical properties.[2] While the direct synthesis of MOFs with desired functionalities can be challenging, the use of pre-functionalized organic linkers offers a powerful alternative. This guide focuses on the synthesis of MOFs using 2-iodoterephthalic acid, a versatile building block that introduces a reactive iodine moiety into the framework.

The presence of the iodo group on the terephthalate linker is a strategic choice for several reasons. Primarily, it serves as a robust and versatile handle for post-synthetic modification (PSM).[3][4] The carbon-iodine bond is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of functional groups after the MOF has been assembled.[5] This approach circumvents the potential incompatibility of certain functional groups with the conditions of MOF synthesis.[3] Furthermore, the iodo group itself can influence the electronic properties of the MOF and participate in halogen bonding, potentially enhancing gas sorption and catalytic activities.[6]

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the synthesis of MOFs using this compound, their characterization, and subsequent post-synthetic modification.

Part 1: Synthesis of the this compound Linker

A reliable supply of the functionalized linker is paramount. The following protocol details the synthesis of this compound from the readily available precursor, 2-aminoterephthalic acid, via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
2-Aminoterephthalic acidC₈H₇NO₄181.150.54 g (3 mmol)
Hydrochloric acid (37%)HCl36.4630 mL
Sodium nitriteNaNO₂69.000.414 g (6 mmol)
Potassium iodideKI166.001.0 g (6 mmol)
Deionized waterH₂O18.02As needed

Step-by-Step Procedure:

  • Diazotization:

    • In a 100 mL round-bottom flask, suspend 2-aminoterephthalic acid (0.54 g, 3 mmol) in 30 mL of 37% hydrochloric acid.

    • Cool the mixture to -10 °C in an ice-acetone bath with continuous stirring. The suspension will turn from pale yellow to white.

    • Dissolve sodium nitrite (0.414 g, 6 mmol) in a minimal amount of deionized water and add it dropwise to the cooled suspension over 20 minutes, ensuring the temperature remains below -5 °C. The solution should become clear.

    • Stir the reaction mixture for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (1.0 g, 6 mmol) in a small amount of deionized water.

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Heat the mixture to 100 °C and stir for an additional 2 hours to ensure complete reaction. A precipitate will form upon heating.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate thoroughly with cold deionized water to remove any unreacted salts.

    • Dry the product in a vacuum oven at 60 °C overnight to yield this compound as a solid.

Part 2: Synthesis of an Iodo-Functionalized MOF (Iodo-MOF-5)

This section details two common methods for the synthesis of a zinc-based MOF, analogous to MOF-5, using the prepared this compound. Both a conventional solvothermal method and a mechanochemical approach are presented.

Method 1: Solvothermal Synthesis

The solvothermal method is a widely used technique for growing high-quality MOF crystals.[7] It involves heating the reactants in a sealed vessel at elevated temperatures.[8]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
Zinc nitrate hexahydrateZn(NO₃)₂·6H₂O297.496.48 g (21.8 mmol)
This compoundC₈H₅IO₄292.031.188 g (4.07 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09180 mL

Experimental Protocol: Solvothermal Synthesis of Iodo-MOF-5

  • Precursor Solution Preparation:

    • In a 250 mL beaker, dissolve zinc nitrate hexahydrate (6.48 g) and this compound (1.188 g) in 180 mL of N,N-dimethylformamide (DMF).

    • Stir the mixture using a magnetic stirrer for 30 minutes at room temperature to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.[9]

  • Product Isolation and Activation:

    • After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.

    • Collect the crystalline product by filtration.

    • Wash the collected solid with fresh DMF to remove unreacted starting materials.

    • To activate the MOF, the solvent within the pores must be exchanged. Submerge the crystals in a volatile solvent like chloroform or ethanol for 2-3 days, replacing the solvent several times.

    • After solvent exchange, dry the product under vacuum at a temperature below its decomposition point (e.g., 150 °C) for several hours to obtain the activated, porous Iodo-MOF-5.

Method 2: Mechanochemical Synthesis (Liquid-Assisted Grinding)

Mechanochemical synthesis is a greener and more rapid alternative to solvothermal methods, often yielding nanocrystalline MOFs. Liquid-assisted grinding (LAG) involves the addition of a small amount of solvent to facilitate the reaction.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
Zinc acetate dihydrateZn(OAc)₂·2H₂O219.510.296 g (1.35 mmol)
This compoundC₈H₅IO₄292.030.146 g (0.5 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 µL

Experimental Protocol: Mechanochemical Synthesis of Iodo-MOF-5

  • Grinding:

    • Place zinc acetate dihydrate (0.296 g) and this compound (0.146 g) into a ball-milling jar.

    • Add 100 µL of DMF to the solid mixture.

    • Mill the mixture at a suitable frequency (e.g., 20-30 Hz) for a designated time (e.g., 60 minutes).

  • Product Isolation:

    • After milling, collect the resulting powder.

    • Wash the product with a suitable solvent like ethanol to remove any unreacted precursors.

    • Dry the final product in a vacuum oven at a moderate temperature.

Part 3: Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis, structure, and properties of the iodo-functionalized MOF.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should be compared to a simulated pattern if the crystal structure is known, or to the patterns of known isoreticular MOFs.[10]

Step-by-Step PXRD Analysis:

  • Sample Preparation: Finely grind a small amount of the activated MOF powder to ensure random orientation of the crystallites.[11] Pack the powder into a sample holder, ensuring a flat, level surface.[11]

  • Data Collection: Collect the diffraction pattern using a diffractometer with Cu Kα radiation. A typical scan range is from 5° to 50° in 2θ with a step size of 0.02°.

  • Data Analysis: Compare the peak positions and relative intensities of the experimental pattern with a reference pattern (e.g., simulated from a single-crystal structure or from a known isostructural MOF like MOF-5). The absence of peaks from starting materials confirms the purity of the product.

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the MOF and the removal of guest/solvent molecules.[12]

Step-by-Step TGA Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the activated MOF into a TGA crucible.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a temperature range (e.g., 30 °C to 800 °C).[13]

  • Interpretation: The TGA curve will show weight loss steps. The initial weight loss at lower temperatures (typically < 150 °C) corresponds to the removal of adsorbed solvent. The major weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework. The final residual mass should correspond to the expected metal oxide (e.g., ZnO).[13]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and crystal size of the synthesized MOF particles.

Procedure:

  • Sample Mounting: Mount a small amount of the MOF powder onto an SEM stub using conductive carbon tape.

  • Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Acquire images at various magnifications to observe the crystal shape, size distribution, and surface features.

Part 4: Post-Synthetic Modification (PSM) of Iodo-MOF-5

The iodo-functionalized MOF can be further modified using PSM to introduce new functionalities. The Suzuki-Miyaura cross-coupling reaction is an excellent example of a C-C bond-forming reaction that can be performed on the iodo group.

Experimental Protocol: Suzuki Coupling on Iodo-MOF-5

Materials and Reagents:

ReagentFormulaNotes
Activated Iodo-MOF-5-Synthesized as described above
Phenylboronic acidC₆H₇BO₂Or other desired boronic acid
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)C₃₄H₂₈Cl₂FeP₂PdPd(dppf)Cl₂ catalyst
Potassium carbonateK₂CO₃Base
1,4-DioxaneC₄H₈O₂Solvent
Deionized waterH₂OSolvent

Step-by-Step Procedure:

  • Reaction Setup:

    • In a reaction vial, suspend the activated Iodo-MOF-5 in a mixture of 1,4-dioxane and water.

    • Add the phenylboronic acid (in excess), the palladium catalyst (e.g., 5 mol% relative to the iodo groups in the MOF), and the base (e.g., potassium carbonate).

  • Reaction:

    • Seal the vial and heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for a specified time (e.g., 24 hours) with stirring.

  • Purification:

    • After the reaction, cool the mixture to room temperature.

    • Collect the solid MOF by filtration or centrifugation.

    • Wash the product thoroughly with the reaction solvent and then with a solvent like ethanol to remove any unreacted reagents and the catalyst.

  • Characterization:

    • Confirm the successful modification using techniques such as FT-IR spectroscopy (to observe new vibrational modes), and digest the MOF in an acidic solution to analyze the modified linker by ¹H NMR spectroscopy.

Visualization of Workflows

Synthesis Workflow

SynthesisWorkflow cluster_Linker Part 1: Linker Synthesis cluster_MOF Part 2: MOF Synthesis cluster_PSM Part 4: Post-Synthetic Modification A 2-Aminoterephthalic Acid B Diazotization (HCl, NaNO2, 0°C) A->B C Iodination (KI) B->C D 2-Iodoterephthalic Acid C->D E Zn(NO3)2·6H2O + Linker (D) in DMF D->E F Solvothermal Reaction (120°C, 24h) E->F G Iodo-MOF-5 (as-synthesized) F->G H Solvent Exchange & Activation G->H I Activated Iodo-MOF-5 H->I J Suzuki Coupling (Phenylboronic acid, Pd catalyst, Base) I->J K Functionalized MOF J->K

Caption: Overall workflow for the synthesis of a functionalized MOF.

Characterization Logic

CharacterizationLogic cluster_Properties Key Properties to Verify cluster_Techniques Characterization Techniques MOF Synthesized MOF PXRD PXRD MOF->PXRD confirms TGA TGA MOF->TGA determines SEM SEM MOF->SEM visualizes FTIR_NMR FT-IR & NMR MOF->FTIR_NMR verifies Crystallinity Crystallinity & Phase Purity Stability Thermal Stability Morphology Morphology & Crystal Size Modification Successful Functionalization PXRD->Crystallinity TGA->Stability SEM->Morphology FTIR_NMR->Modification

Caption: Logic flow for the characterization of the synthesized MOF.

References

  • Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of California, Santa Barbara. Retrieved January 9, 2026, from [Link]

  • Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. (2023, February 12). YouTube. Retrieved January 9, 2026, from [Link]

  • Probing Metal-Organic Framework Stoichiometry Using Quantitative NMR and TGA. (2024). ChemRxiv. Retrieved January 9, 2026, from [Link]

  • Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

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  • A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved January 9, 2026, from [Link]

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  • Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water. (2019, November 19). Dalton Transactions. Retrieved January 9, 2026, from [Link]

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  • Zinc Metal-Organic Frameworks: the Advanced/Energy materials prepared from Terephthalic acid and Methyl imidazole by Solvothermal. (n.d.). Informatics Journals. Retrieved January 9, 2026, from [Link]

  • Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. (2020, September 14). Dalton Transactions. Retrieved January 9, 2026, from [Link]

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Application Note: Leveraging 2-Iodoterephthalic Acid for the Synthesis and Post-Synthetic Modification of Zirconium-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Linkers

Metal-Organic Frameworks (MOFs) have garnered immense interest due to their exceptional porosity, tunable structures, and vast potential applications.[1] The zirconium-based UiO-66 and its derivatives are particularly renowned for their outstanding thermal and chemical stability, making them robust platforms for practical applications.[2] The properties of a MOF are intrinsically linked to its constituent parts: the metal node and the organic linker. While the metal node provides structural integrity, the organic linker offers a powerful handle for introducing chemical functionality.

The strategic incorporation of functional groups onto the linker molecule prior to MOF assembly is a cornerstone of modern MOF design. This approach allows for the precise installation of desired chemical properties throughout the crystalline framework. Among the diverse array of functionalized linkers, halogenated terephthalic acids stand out. The carbon-halogen bond serves as a versatile anchor for a wide range of post-synthetic modification (PSM) reactions, enabling the covalent attachment of complex functionalities after the robust MOF scaffold has been assembled.[3][4]

2-Iodoterephthalic acid is an exemplary linker for this purpose. The carbon-iodine bond is significantly more reactive than its lighter halogen counterparts (C-Br, C-Cl) in many important transformations, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[5][6] This enhanced reactivity allows for milder reaction conditions during PSM, which is crucial for preserving the integrity of the MOF structure.[7] By synthesizing a Zr-MOF with this compound (termed UiO-66-I), researchers create a stable, porous, and crystalline "master" platform that can be subsequently diversified into a library of functional materials.

This guide provides a detailed protocol for the synthesis of UiO-66-I and a representative protocol for its post-synthetic modification via the Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.[8]

Synthesis of Iodine-Functionalized Zr-MOF (UiO-66-I)

The synthesis of UiO-66-I is adapted from established solvothermal methods for the UiO-66 family.[9][10] A key aspect of the synthesis is the use of a modulator, a monofunctional carboxylic acid that competes with the linker during crystallization. This competition modulates the nucleation and growth process, leading to better control over crystal size and crystallinity, and can intentionally introduce beneficial defects in the structure.[2][11] Formic acid is chosen here as a modulator due to its effectiveness in producing highly crystalline UiO-66 materials.[12]

Materials and Equipment
Material / EquipmentDescription
Chemicals
Zirconium(IV) chloride (ZrCl₄)99.5%+, anhydrous
This compound (H₂BDC-I)98%+
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%
Formic Acid98%+
ChloroformAnhydrous, 99%+
EthanolAnhydrous, 200 proof
Equipment
20 mL Scintillation VialsWith PTFE-lined caps
Laboratory OvenCapable of maintaining 120 °C
Benchtop CentrifugeFor sample washing
Schlenk Line / Vacuum OvenFor solvent exchange and activation
Analytical Balance4-decimal place
SonicatorFor dissolving reagents
Synthesis Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Solvothermal Synthesis cluster_purification Purification & Activation A Dissolve ZrCl₄ (1 eq) and This compound (1 eq) in DMF B Add Formic Acid (modulator, ~60 eq) A->B C Sonicate until fully dissolved B->C D Seal vial and place in 120 °C oven for 24 h C->D E Cool vial to room temperature D->E F Centrifuge to collect white solid, discard supernatant E->F G Wash with fresh DMF (3x) F->G H Solvent exchange with Chloroform (3 days) G->H I Activate under dynamic vacuum at 150 °C for 12 h H->I J Store UiO-66-I under inert atmosphere I->J

Caption: Solvothermal synthesis and activation workflow for UiO-66-I.

Step-by-Step Protocol for UiO-66-I Synthesis
  • Reagent Preparation: In a 20 mL glass scintillation vial, combine Zirconium(IV) chloride (ZrCl₄, 58.3 mg, 0.25 mmol) and this compound (73.0 mg, 0.25 mmol).

  • Solvation: Add 10 mL of N,N-dimethylformamide (DMF) to the vial.

  • Modulator Addition: Add formic acid (0.57 mL, ~15 mmol, ~60 equivalents) to the mixture. The modulator plays a critical role in controlling the crystallography and defect density of the resulting MOF.[2][12]

  • Dissolution: Cap the vial tightly and sonicate the mixture for approximately 20 minutes, or until all solids are completely dissolved, yielding a clear solution.

  • Solvothermal Reaction: Place the sealed vial in a preheated laboratory oven at 120 °C for 24 hours. During this time, a white microcrystalline powder will precipitate.

  • Cooling and Collection: Remove the vial from the oven and allow it to cool completely to room temperature. Collect the white solid by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.

  • Washing: To remove unreacted starting materials and excess DMF trapped within the pores, wash the solid by resuspending it in 10 mL of fresh DMF, centrifuging, and decanting the supernatant. Repeat this process three times.

  • Solvent Exchange: After the final DMF wash, resuspend the powder in 10 mL of a volatile solvent with a lower boiling point, such as chloroform or ethanol. Let the suspension stand for 24 hours to allow for solvent exchange. Replace the solvent with a fresh portion daily for a total of 3 days. This step is crucial for effective pore activation.

  • Activation: Collect the solvent-exchanged solid and transfer it to a suitable container for vacuum drying. Activate the material by heating under a dynamic vacuum at 150 °C for 12 hours. This process removes the guest solvent molecules from the pores, making the internal surface area accessible.

  • Storage: The final product, a white powder of UiO-66-I, should be stored in a desiccator or glovebox under an inert atmosphere to prevent rehydration.

Characterization of UiO-66-I

Thorough characterization is essential to confirm the successful synthesis of the desired MOF structure and to assess its quality.

Key Characterization Techniques
  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The PXRD pattern of UiO-66-I should be compared to the simulated pattern for the parent UiO-66, showing characteristic peaks at approximately 7.4° and 8.5° 2θ, confirming the formation of the correct topology.[13]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF and can provide information about its composition and the activation process. A typical TGA curve for an activated UiO-66 derivative shows a plateau up to ~450-500 °C, after which a sharp weight loss occurs due to the decomposition of the organic linker.[3][14]

  • N₂ Sorption Analysis (BET Surface Area): Nitrogen adsorption-desorption isotherms measured at 77 K are used to determine the specific surface area (calculated using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution. This analysis confirms the permanent porosity of the activated material.[15]

Expected Characterization Data
ParameterExpected Value for UiO-66-IRationale / Comment
PXRD Crystalline, fcu topologyMain peaks at 2θ ≈ 7.4° and 8.5°[13]
BET Surface Area 800 - 1200 m²/gThe introduction of the bulky iodine atom may slightly reduce the surface area compared to the parent UiO-66 (~1200-1500 m²/g).[15]
Pore Volume 0.4 - 0.6 cm³/gCorrelates with the accessible internal space of the MOF.
Thermal Stability (TGA) Stable up to ~450 °C in airThe robust Zr-O cluster imparts high thermal stability. Decomposition occurs above this temperature.[16]

Application Protocol: Post-Synthetic Modification (PSM)

The true power of UiO-66-I lies in its capacity as a substrate for PSM. The C-I bond is an ideal handle for palladium-catalyzed Suzuki cross-coupling, enabling the formation of C-C bonds to introduce new functionalities.[5][8] This protocol describes a representative Suzuki coupling of UiO-66-I with 4-methoxyphenylboronic acid.

PSM Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Purification A Add activated UiO-66-I, boronic acid, and base to a Schlenk flask B Add Pd catalyst (e.g., Pd(PPh₃)₄) A->B C Add degassed solvent (e.g., DMF/H₂O mixture) B->C D Heat reaction mixture under inert atmosphere (e.g., 80-100 °C) C->D E Monitor reaction progress (e.g., by digesting aliquots for LC-MS) D->E F Cool to room temperature E->F G Collect solid by centrifugation F->G H Wash extensively with solvent (e.g., DMF, THF, CH₂Cl₂) to remove reagents and catalyst residue G->H I Dry the functionalized MOF under vacuum H->I

Caption: Workflow for Suzuki cross-coupling on the UiO-66-I framework.

Step-by-Step Protocol for Suzuki Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add activated UiO-66-I (e.g., 100 mg, containing a calculated amount of iodo-linker sites).

  • Add Reagents: Add 4-methoxyphenylboronic acid (1.5 to 3 equivalents per iodo site) and a base such as K₂CO₃ or Cs₂CO₃ (3 to 5 equivalents per iodo site).

  • Add Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol% per iodo site).

  • Add Solvent: Add a degassed solvent mixture, such as 9:1 DMF/H₂O (10 mL). The presence of water is often beneficial for the Suzuki reaction mechanism.

  • Reaction: Heat the reaction mixture with stirring at 80-100 °C for 24-48 hours. The optimal temperature and time should be determined empirically.

  • Work-up: After cooling to room temperature, collect the solid product by centrifugation.

  • Washing: To thoroughly remove the palladium catalyst, excess reagents, and byproducts, wash the solid sequentially with DMF, THF, and CH₂Cl₂. Each wash should involve thorough resuspension of the solid followed by centrifugation. This is a critical step to ensure the purity of the final functionalized MOF.

  • Drying: Dry the resulting powder under vacuum to yield the functionalized MOF, UiO-66-(phenyl-OCH₃). The success of the modification can be confirmed by techniques such as ¹H NMR of a digested sample and FT-IR spectroscopy.

Conclusion and Outlook

This compound serves as a powerful and strategic building block for the synthesis of highly adaptable zirconium-based MOFs. The protocol provided for the synthesis of UiO-66-I yields a robust, crystalline, and porous material that acts as a versatile platform for further functionalization. The C-I bond's reactivity enables efficient post-synthetic modification via well-established catalytic methods like the Suzuki coupling, allowing for the precise engineering of pore environments and surface chemistry. This approach opens the door to creating tailored MOFs for a wide range of advanced applications, from heterogeneous catalysis and targeted drug delivery[17][18] to chemical sensing and separations.

References

  • Chen, W., & Wu, C. (2018). Synthesis, functionalization, and applications of metal-organic frameworks in biomedicine. Dalton Transactions, 47(7), 2114–2133.
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  • Abdel-Galil, A. A., et al. (2023). Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. Molecules, 28(2), 794. [Link]

  • Morris, W., et al. (2017). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. ResearchGate. [Link]

  • Abdel-Galil, A. A., et al. (2023). Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid-Base Behavior. Maastricht University. [Link]

  • Kargar, S., & Elhamifar, D. (2025). UiO-66-NH2 metal-organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. Nanoscale Advances, 7(13), 4194-4204. [Link]

  • Sharifirad, F., & Khodaei, M. M. (2025). Creatinine-based Cu(II) pincer complex immobilized on UiO-66-NH2 as an efficient catalyst for the synthesis of 1,4-dihydropyridine and 3,4-dihydropyrimidinone derivatives. Research on Chemical Intermediates. [Link]

  • Ahmadi, M., et al. (2022). Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C–C Coupling Reaction. ACS Omega, 7(40), 36171–36183. [Link]

  • Khatib, M., et al. (n.d.). Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing.
  • Lamey, A. G., et al. (2023). Quantification of Linker Defects in UiO-Type Metal–Organic Frameworks. Crystal Growth & Design. [Link]

  • Kargar, S., & Elhamifar, D. (2025). UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction. RSC Publishing. [Link]

  • Garibay, S. J., & Cohen, S. M. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66. Chemical Communications, 46(41), 7700-7702. [Link]

  • Cook, D. (2021). Synthesis of UiO-66 Metal Organic Frameworks. LOUIS. [Link]

  • Gao, H., et al. (2014). Palladium nanoparticles supported on MOF-5: A highly active catalyst for a ligand- and copper-free Sonogashira coupling reaction. RSC Advances, 4(2), 893-897. [Link]

  • Shearer, G. C., et al. (2016). Tunable Water and CO2 Sorption Properties in a Series of UiO-66 Metal–Organic Frameworks. Journal of the American Chemical Society, 138(23), 7349–7356. [Link]

  • Li, J., et al. (2016). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology, 6(12), 4434-4443. [Link]

  • Karagiaridi, O., et al. (2014). Postsynthetic Modification of Zirconium Metal-Organic Frameworks. Inorganic Chemistry, 53(13), 6515–6520. [Link]

  • Butnarasu, C., et al. (2022). Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen. Pharmaceutics, 14(11), 2465. [Link]

  • Dastneshan, A., et al. (2022). Cefazolin encapsulated UIO-66-NH2 nanoparticles enhance the antibacterial activity and biofilm inhibition against drug-resistant S. aureus: In vitro and in vivo studies. Chemical Engineering Journal, 449, 137812. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Industrial Applications of Terephthalic Acid Derivatives: A Focus on MOF Synthesis. inno-chem.com.
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  • Wang, K. (2020). How to synthesize UiO-66 and UiO-66-NH2. YouTube. [Link]

  • Abroudi, M., et al. (2025). Postsynthetic modification of amine functionalized MIL-101(Cr) loaded with Pd nanoparticles for sustainable Suzuki coupling reactions. ResearchGate. [Link]

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Application Notes and Protocols for the Solvothermal Synthesis of 2-Iodoterephthalic Acid-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Iodine in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable porosity, and chemical functionality make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the final properties of the MOF.[2] Functionalization of the linker molecule allows for the precise tuning of the framework's chemical and physical characteristics.[3]

This application note focuses on the solvothermal synthesis of MOFs using 2-iodoterephthalic acid as the organic linker. The incorporation of an iodine atom onto the terephthalic acid backbone introduces several key features:

  • Enhanced Functionalization Potential: The iodine substituent can serve as a versatile handle for post-synthetic modification, allowing for the introduction of a wide array of functional groups through well-established organic reactions. This opens up possibilities for creating highly tailored MOFs for specific applications.

  • Modified Electronic Properties: The electron-withdrawing nature of the iodine atom can influence the electronic properties of the linker and, consequently, the entire MOF framework. This can be advantageous for applications in catalysis and sensing.

  • Increased Framework Density and Stability: The presence of the relatively heavy iodine atom can lead to denser frameworks with potentially enhanced thermal and chemical stability.

While the direct solvothermal synthesis of MOFs from this compound is not as widely documented as for other functionalized terephthalic acids, the principles and conditions can be expertly adapted from established protocols for related halogenated and functionalized linkers. This guide provides a comprehensive overview of the key parameters, a detailed experimental protocol, and the scientific rationale behind the synthesis of this compound-based MOFs.

The Solvothermal Synthesis: A Deep Dive into the Controlling Factors

Solvothermal synthesis is a widely employed method for the preparation of high-quality MOF crystals. The process involves heating a solution of the metal precursor and the organic linker in a sealed vessel, where the solvent plays a crucial role in dissolving the reactants and mediating the crystallization process. Several key parameters must be carefully controlled to achieve the desired MOF structure and properties.

Metal Node Selection

The choice of the metal ion or cluster is fundamental to the resulting MOF's topology and stability. For terephthalate-based linkers, zirconium (Zr) and zinc (Zn) are common choices.

  • Zirconium (Zr): Zr-based MOFs, such as the UiO-66 series, are renowned for their exceptional thermal and chemical stability.[4] This robustness is attributed to the strong coordination bonds between the zirconium oxo-clusters and the carboxylate groups of the linker.

  • Zinc (Zn): Zn-based MOFs, like the IRMOF series, often exhibit high surface areas and are synthetically versatile.[5] However, they can be more susceptible to degradation in the presence of water compared to their Zr-based counterparts.

The Role of the Solvent

The solvent in a solvothermal synthesis is not merely a medium for the reactants but actively participates in the reaction. N,N-Dimethylformamide (DMF) is the most commonly used solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts. During the reaction, DMF can also act as a base, facilitating the deprotonation of the carboxylic acid groups on the linker.

Temperature and Reaction Time: The Crystallization Kinetics

The temperature and duration of the solvothermal reaction are critical parameters that control the nucleation and growth of the MOF crystals. Typical temperatures for the synthesis of terephthalate-based MOFs range from 100 to 150 °C.[6][7] The reaction time can vary from several hours to a few days. Higher temperatures generally lead to faster crystallization rates but can also result in the formation of less stable or undesired phases.[6] Therefore, a careful optimization of both temperature and time is necessary to obtain a pure, crystalline product.

The Influence of Modulators

Modulators are additives, typically monofunctional carboxylic acids like acetic acid, formic acid, or benzoic acid, that are introduced into the reaction mixture to control the synthesis process.[2] They compete with the organic linker for coordination to the metal clusters. This competitive binding slows down the nucleation process, leading to the formation of larger and more crystalline MOF particles.[2] Modulators can also introduce controlled defects into the MOF structure, which can sometimes enhance properties such as catalytic activity. The acidity of the modulator can also play a role in the deprotonation of the linker and the overall reaction kinetics.[8]

Experimental Protocol: Synthesis of a Zirconium-Based 2-Iodoterephthalate MOF (Adapted from UiO-66 Synthesis)

This protocol is adapted from established procedures for the synthesis of UiO-66 and its functionalized derivatives, providing a robust starting point for the synthesis of a this compound-based Zr-MOF, tentatively named UiO-66-I.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (glacial)

  • Methanol

  • Chloroform

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Schlenk line or vacuum oven

Procedure:

  • Preparation of the Precursor Solution:

    • In a 20 mL scintillation vial, dissolve Zirconium(IV) chloride (e.g., 0.058 g, 0.25 mmol) and this compound (e.g., 0.073 g, 0.25 mmol) in 10 mL of N,N-dimethylformamide (DMF).

    • Add a modulating agent, such as glacial acetic acid (e.g., 0.86 mL, 15 mmol), to the solution.

    • Sonicate the mixture for approximately 15-20 minutes until all solids are fully dissolved.

  • Solvothermal Reaction:

    • Seal the vial tightly and place it in a preheated oven at 120 °C.

    • Maintain the reaction temperature for 24 hours. A white precipitate should form during this time.

  • Purification and Solvent Exchange:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

    • Collect the white solid by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant and wash the solid with fresh DMF (3 x 10 mL), centrifuging and decanting the supernatant after each wash.

    • To remove residual DMF and unreacted linker from the pores, perform a solvent exchange by suspending the solid in methanol (10 mL) and heating at 60 °C for 24 hours.

    • Repeat the methanol wash three times.

    • Subsequently, wash the solid with chloroform (3 x 10 mL) to remove any remaining impurities.

  • Activation:

    • After the final wash, collect the solid by centrifugation and dry it under vacuum at 150 °C for 12 hours. This activation step is crucial to remove the solvent molecules from the pores of the MOF, making the internal surface area accessible.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the solvothermal synthesis of a this compound MOF.

Solvothermal_Synthesis_Workflow Solvothermal Synthesis of this compound MOF cluster_reactants Reactant Preparation cluster_purification Purification ZrCl4 Zirconium(IV) Chloride Mixing Mixing & Sonication ZrCl4->Mixing Iodo_Linker This compound Iodo_Linker->Mixing DMF DMF (Solvent) DMF->Mixing Modulator Acetic Acid (Modulator) Modulator->Mixing Reaction Solvothermal Reaction (120°C, 24h) Mixing->Reaction Centrifugation1 Centrifugation & DMF Wash Reaction->Centrifugation1 Solvent_Exchange Solvent Exchange (Methanol, 60°C) Centrifugation1->Solvent_Exchange Centrifugation2 Centrifugation & Chloroform Wash Solvent_Exchange->Centrifugation2 Activation Activation (Vacuum, 150°C) Centrifugation2->Activation Final_MOF Activated 2-Iodoterephthalic Acid MOF Activation->Final_MOF

Caption: Workflow for the solvothermal synthesis of a this compound MOF.

Summary of Solvothermal Synthesis Conditions for Related Functionalized MOFs

The following table summarizes typical solvothermal synthesis conditions for various functionalized terephthalic acid-based MOFs, providing a comparative overview for researchers.

MOF LinkerMetal SourceSolventModulatorTemperature (°C)Time (h)Reference
Terephthalic acid (UiO-66)ZrCl₄DMFAcetic Acid12024[4]
2-Aminoterephthalic acid (UiO-66-NH₂)ZrCl₄DMF-10024[9]
2,5-Dihydroxyterephthalic acid (UiO-66-(OH)₂)ZrCl₄DMF-12024[9]
2-Nitroterephthalic acid (UiO-66-NO₂)ZrCl₄DMF-12024[9]
2-Chloroterephthalic acidZn(OAc)₂·2H₂ODMF-Not specified (LAG)0.5[10]
2-Bromoterephthalic acidZn(OAc)₂·2H₂ODMF-Not specified (LAG)0.5[10]

Characterization of this compound MOFs

To confirm the successful synthesis and determine the properties of the this compound MOF, a suite of characterization techniques should be employed:

  • Powder X-Ray Diffraction (PXRD): To verify the crystallinity and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of the iodine-carbon bond.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore volume of the activated MOF.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.

Conclusion and Future Outlook

The solvothermal synthesis of MOFs using this compound presents an exciting avenue for the development of novel functional materials. By leveraging the principles established for the synthesis of related functionalized MOFs, researchers can reliably produce these materials and explore their unique properties. The iodine functionality serves as a powerful tool for post-synthetic modification, enabling the creation of highly tailored MOFs for advanced applications in drug delivery, catalysis, and separations. Further research into the optimization of synthesis conditions and the exploration of different metal nodes will undoubtedly expand the library of this compound-based MOFs and unlock their full potential.

References

  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025). RSC Advances. [Link]

  • FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION. (n.d.). SciELO. [Link]

  • An efficient modulated synthesis of zirconium metal–organic framework UiO-66. (2022). RSC Advances. [Link]

  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. (n.d.). ACS Publications. [Link]

  • Synthesis of UiO-66 Using Solvothermal Method at High Temperature. (n.d.). Iptek ITS. [Link]

  • Full article: UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. (n.d.). Taylor & Francis Online. [Link]

  • Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. (2025). ResearchGate. [Link]

  • Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. (2023). MDPI. [Link]

  • Tuning the structure and function of metal-organic frameworks via linker design. (2014). Semantic Scholar. [Link]

  • Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. (2023). ACS Publications. [Link]

  • Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. (n.d.). Semantic Scholar. [Link]

  • Adsorption of iodine in metal–organic framework materials. (2022). RSC Publishing. [Link]

  • Metal Organic Frameworks. (n.d.). Research and Reviews. [Link]

  • Organic linkers used in this study for MOF synthesis. (n.d.). ResearchGate. [Link]

  • Room temperature synthesis of metal organic framework MOF-2. (n.d.). SciSpace. [Link]

  • Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8). (2019). ResearchGate. [Link]

  • SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. (2023). Journal of Chemical Society of Nigeria. [Link]

  • Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. (n.d.). ResearchGate. [Link]

  • Synthesis of UiO-66 Using Solvothermal Method at High Temperature. (n.d.). ResearchGate. [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025). ZYLAB. [Link]

  • Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. (n.d.). Dalton Transactions. [Link]

  • Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. (2024). MDPI. [Link]

  • Synthesis of UiO-66 Using Solvothermal Method at High Temperature. (n.d.). IPTEK Journal of Proceedings Series. [Link]

  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (n.d.). Semantic Scholar. [Link]

Sources

Topic: A Comprehensive Guide to the Characterization of 2-Iodoterephthalic Acid-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Functionalized MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their defining features—high surface area, tunable pore size, and versatile functionality—make them exceptional candidates for applications ranging from gas storage and catalysis to drug delivery.[2][3] The strategic choice of the organic linker is paramount in designing MOFs with desired properties.

2-Iodoterephthalic acid is a particularly valuable linker. The iodine functional group serves as a versatile synthetic handle for post-synthetic modification, allowing for the introduction of further functionalities. Additionally, the inherent properties of the iodine atom can enhance performance in areas like catalysis or serve as a heavy atom for advanced crystallographic studies.[4]

However, the successful synthesis of a functional, porous material is not guaranteed. A rigorous and systematic characterization workflow is essential to confirm the structure, purity, stability, and porosity of the synthesized MOF. This guide provides a suite of detailed protocols and expert insights into the essential characterization techniques required to validate MOFs constructed from this compound. Our approach emphasizes not just the "how" but the "why," ensuring a deep understanding of the data and its implications.

The Characterization Workflow: A Logical Progression

A successful characterization plan follows a logical sequence, starting with broad structural confirmation and progressively moving towards detailed functional properties. Each step validates the success of the previous one, creating a self-validating system of analysis.

G Characterization Workflow for this compound MOFs cluster_0 Primary Confirmation cluster_1 Integrity & Composition cluster_2 Morphology & Microstructure cluster_3 Functional Properties PXRD Powder X-Ray Diffraction (PXRD) (Crystallinity & Phase ID) FTIR FTIR Spectroscopy (Linker Incorporation) PXRD->FTIR TGA Thermogravimetric Analysis (TGA) (Thermal Stability & Solvent Content) FTIR->TGA EDX Elemental Analysis / EDX (Compositional Verification) TGA->EDX SEM Scanning Electron Microscopy (SEM) (Crystal Shape & Size) EDX->SEM TEM Transmission Electron Microscopy (TEM) (Lattice & Nanostructure) SEM->TEM GasSorption Gas Sorption Analysis (Surface Area & Porosity) TEM->GasSorption Synthesis Synthesized MOF Powder Synthesis->PXRD

Caption: Logical workflow for comprehensive MOF characterization.

Primary Structural Verification

This initial phase answers the most fundamental question: "Did the synthesis produce the desired crystalline framework?"

Powder X-Ray Diffraction (PXRD)

Principle: PXRD is the cornerstone of MOF characterization. It uses the diffraction of X-rays by the crystal lattice to generate a unique pattern of peaks corresponding to the atomic arrangement.[5] This technique confirms crystallinity, identifies the specific crystal phase, and assesses sample purity.[6]

Application Insights: For a this compound MOF, the primary goal is to match the experimental PXRD pattern to a simulated pattern derived from a known crystal structure (e.g., an isoreticular analogue) or from single-crystal X-ray diffraction (SCXRD) data if available.[7] The absence of a sharp, defined pattern indicates amorphous material, while extra peaks suggest impurities or the presence of multiple crystalline phases.[6]

Protocol: PXRD Analysis of a Microcrystalline MOF Sample

  • Sample Preparation:

    • Take approximately 10-20 mg of the as-synthesized MOF powder.

    • Gently grind the powder with a mortar and pestle to ensure a fine, homogeneous consistency. This minimizes preferred orientation effects.

    • Causality: Grinding breaks up larger crystallites, ensuring a random orientation during analysis, which is critical for accurate intensity data.

    • For air-sensitive samples or to prevent solvent loss during measurement, load the powder into a borosilicate glass capillary (0.5-0.7 mm diameter).[8][9] Otherwise, mount the powder on a zero-background sample holder.

  • Instrument Setup (Typical):

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 3° to 50°. This range typically covers the most characteristic peaks for MOFs.

    • Step Size: 0.02°.

    • Scan Speed: 1-2° per minute.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Compare the peak positions (2θ values) and relative intensities of the experimental pattern with a reference pattern (simulated or from literature).

    • A good match in peak positions confirms the formation of the desired framework structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy probes the vibrational modes of chemical bonds within a molecule.[10] It is an indispensable tool for confirming the presence of the organic linker and verifying its coordination to the metal centers.[1]

Application Insights: The key diagnostic feature for a this compound MOF is the change in the carboxylate group's vibrational frequency upon coordination. In the free this compound ligand, the carboxylic acid O-H stretch (a broad band ~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) are prominent. Upon deprotonation and coordination to the metal node to form the MOF, these peaks disappear and are replaced by two new, distinct peaks: the asymmetric carboxylate stretch (ν_asymm(COO⁻)) around 1550-1610 cm⁻¹ and the symmetric carboxylate stretch (ν_symm(COO⁻)) around 1380-1420 cm⁻¹.[11][12] The presence of these bands is strong evidence of successful linker incorporation.

Protocol: FTIR Analysis using KBr Pellet

  • Sample Preparation:

    • Thoroughly dry ~1-2 mg of the MOF sample and ~100-150 mg of spectroscopic grade KBr powder.

    • Causality: Moisture can interfere with the spectrum, particularly in the O-H stretching region.

    • Combine the MOF and KBr in an agate mortar and gently grind to a very fine, homogeneous powder.

    • Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

Thermal and Compositional Integrity

Once the structure is confirmed, the next step is to assess its thermal stability and elemental composition.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[13] For MOFs, this reveals crucial information about thermal stability, solvent content within the pores, and the decomposition pathway.[14]

Application Insights: A typical TGA curve for a this compound MOF will exhibit two or three distinct mass loss steps:

  • Solvent Removal: An initial weight loss at lower temperatures (<250°C) corresponding to the removal of guest molecules (e.g., water, DMF) trapped within the pores.[15]

  • Thermal Stability Plateau: A region where the mass remains stable, indicating the temperature range in which the desolvated MOF structure is intact.

  • Framework Decomposition: A sharp, significant mass loss at higher temperatures, signifying the collapse of the framework as the organic linker decomposes.[16] The final residual mass should correspond to the expected metal oxide, which can be used to verify the initial metal-to-linker ratio. The derivative of the TGA curve (DTG) is highly useful for pinpointing the exact temperature of maximum mass loss rate for each step.[17]

Protocol: TGA for Thermal Stability

  • Sample Preparation:

    • Place 5-10 mg of the as-synthesized MOF powder into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen or Argon (inert) to assess thermal stability. Air or Oxygen can be used to study oxidative decomposition. Flow rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature to 800°C at a constant rate of 5 or 10°C/min.

    • Causality: A constant, relatively slow heating rate ensures thermal equilibrium and allows for clear separation of different mass loss events.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Calculate the percentage mass loss for each step.

    • Determine the onset temperature of decomposition from the main mass loss step.

ParameterTypical Value for a Zn-based 2-iodoterephthalic MOFInterpretation
Solvent Loss 10-25% mass loss below 250°CCorresponds to trapped DMF or water molecules.
Decomposition T > 350°CThe temperature at which the framework begins to collapse.
Residual Mass ~30-40%Should match the theoretical percentage of the final metal oxide (e.g., ZnO).
Caption: Table summarizing typical TGA data for a hypothetical MOF.

Morphology and Microstructure

Electron microscopy techniques provide direct visualization of the MOF crystals, from their overall shape down to the atomic lattice.

Scanning Electron Microscopy (SEM)

Principle: SEM scans a focused beam of electrons over a surface to create an image.[18] It is used to determine the morphology (shape), size, and surface topography of the MOF crystals.[19]

Protocol: SEM Imaging

  • Sample Preparation:

    • Mount a small amount of the MOF powder onto an aluminum SEM stub using double-sided carbon tape.

    • Gently blow off any excess loose powder with compressed nitrogen.

    • Causality: MOFs are often poor conductors. To prevent charging under the electron beam, the sample must be sputter-coated with a thin conductive layer (e.g., 5-10 nm of gold or platinum).

  • Imaging:

    • Insert the stub into the SEM chamber.

    • Use an accelerating voltage of 5-15 kV.

    • Acquire images at various magnifications (e.g., 1,000x to 50,000x) to assess both the overall size distribution and the fine details of the crystal surfaces.

    • If the microscope is equipped with an Energy-Dispersive X-ray (EDX) detector, a spectrum can be acquired to confirm the presence of expected elements (Metal, C, O, I).

Transmission Electron Microscopy (TEM)

Principle: TEM transmits a beam of electrons through an ultra-thin specimen to form a highly magnified image.[20] It can resolve the crystal lattice and identify nanoscale features and defects.[21]

Application Insights: MOFs are notoriously sensitive to high-energy electron beams, which can destroy their crystalline structure through radiolysis.[18] Therefore, imaging must be performed under low-dose conditions. High-Resolution TEM (HRTEM) can visualize the porous channels and lattice fringes, providing direct evidence of the ordered, crystalline nature of the material at the nanoscale.

Protocol: Low-Dose TEM Imaging

  • Sample Preparation:

    • Disperse a very small amount of the MOF powder in a volatile solvent like ethanol or isopropanol.

    • Sonicate the suspension for 1-2 minutes to break up agglomerates.

    • Drop-cast a single drop of the dilute suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely.

  • Imaging:

    • Use a low accelerating voltage (e.g., 80-120 kV) to minimize beam damage.[21]

    • Operate in "low-dose mode" to limit the electron flux on the area of interest before image capture.

    • Quickly acquire images to prevent structural degradation during exposure.

Functional Property Assessment: Porosity

For most MOF applications, the porosity is the most critical functional property. Gas sorption analysis is the definitive method for its quantification.

Principle: This technique measures the amount of a gas (typically N₂) that physically adsorbs to the surface of a material at cryogenic temperature (77 K).[3] The resulting adsorption-desorption isotherm provides quantitative data on the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[22]

Application Insights: A crucial prerequisite for this measurement is "activation." The as-synthesized MOF has its pores filled with solvent molecules, which must be removed by heating under vacuum to make the internal surface accessible to the analysis gas.[9][23] A successful activation and measurement will typically yield a Type I isotherm, characteristic of microporous materials like MOFs.

G cluster_0 Activation Protocol cluster_1 Isotherm Measurement weigh 1. Weigh 50-100 mg of MOF into analysis tube degas 2. Degas under vacuum (e.g., 120-180°C for 6-12h) weigh->degas reweigh 3. Reweigh to get activated sample mass degas->reweigh cool 4. Cool sample to 77 K (liquid N₂ bath) reweigh->cool dose 5. Dose with known amounts of N₂ gas cool->dose equilibrate 6. Measure equilibrium pressure for each dose dose->equilibrate

Sources

Application Notes and Protocols: Leveraging 2-Iodoterephthalic Acid for Advanced Gas Storage in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Iodo-Functionalization in MOF-Based Gas Storage

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunability for applications ranging from gas storage and separation to catalysis.[1][2][3] The rational design of MOFs hinges on the judicious selection of their constituent organic linkers and metal nodes. Functionalized linkers, in particular, provide a powerful tool to modulate the physicochemical properties of the resulting framework, thereby enhancing its performance for specific applications.[1]

This guide focuses on the strategic use of 2-iodoterephthalic acid as a functionalized organic linker for the synthesis of MOFs tailored for gas storage. The incorporation of the iodo-group onto the terephthalic acid backbone introduces several key advantages:

  • Enhanced Polarizability: The iodine atom, being a large and polarizable halogen, significantly increases the polarizability of the linker. This leads to stronger van der Waals interactions with adsorbed gas molecules, which can result in higher gas uptake capacities.

  • Modified Pore Chemistry: The presence of the iodo-group alters the electronic environment within the MOF's pores, creating specific interaction sites that can enhance the selective adsorption of certain gases. Molecular iodine (I₂), for instance, is an electron acceptor and can form charge-transfer complexes with electron-donating groups within the framework, thereby improving the binding of iodine molecules.[4]

  • Structural Control: The steric bulk of the iodine atom can influence the topology of the resulting MOF, potentially leading to novel framework structures with optimized pore sizes and shapes for specific gas storage applications.

These attributes make this compound a compelling building block for the development of next-generation MOFs for applications such as carbon capture, hydrogen storage, and the sequestration of volatile radioactive iodine.[4][5][6] This document provides a comprehensive overview of the synthesis, characterization, and application of a representative MOF synthesized using this compound, designated here as IRMOF-2-I .

Synthesis of a Representative MOF: IRMOF-2-I

The following section details the synthesis of IRMOF-2-I, an isoreticular metal-organic framework, using a liquid-assisted grinding (LAG) method. This mechanochemical approach is often more sustainable and can be faster than traditional solvothermal methods.[7][8]

Experimental Protocol: Liquid-Assisted Grinding Synthesis of IRMOF-2-I

Materials:

  • This compound (0.146 g, 0.5 mmol)

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) (0.296 g, 1.35 mmol)

  • N,N-Dimethylformamide (DMF) (100 µL)

  • Anhydrous Chloroform

  • Agate mortar and pestle

Procedure:

  • Grinding: In an agate mortar, combine this compound and zinc acetate dihydrate.[7]

  • Add 100 µL of DMF to the solid mixture.[7]

  • Grind the mixture vigorously with a pestle for 30 minutes. The initially separate crystalline solids will transform into a homogeneous powder.[7]

  • Washing: Wash the resulting powder three times with small amounts of DMF to remove any unreacted starting materials.[7]

  • Drying: Dry the synthesized powder in air at room temperature.[7]

  • Activation: To remove guest solvent molecules from the pores, immerse the as-synthesized IRMOF-2-I in anhydrous chloroform. Following this, heat the sample at 90°C under vacuum for 24 hours.[7] This activation step is crucial for achieving high porosity and is a common practice in MOF synthesis.[9][10]

Causality Behind Experimental Choices
  • Liquid-Assisted Grinding (LAG): The addition of a small amount of liquid (DMF) facilitates the mobility of the reactants, promoting the formation of the crystalline MOF structure. This method avoids the high temperatures and pressures of solvothermal synthesis.[11]

  • Zinc Acetate Dihydrate: Zinc (II) is a common metal source for the synthesis of IRMOF series due to its ability to form stable paddlewheel secondary building units (SBUs) with carboxylate linkers.

  • Activation: The washing and subsequent heating under vacuum are critical for removing residual solvent and unreacted precursors from the pores of the MOF. This process, known as activation, ensures that the internal surface area is accessible for gas adsorption.[7][10][12]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Mechanochemical Synthesis cluster_purification Purification & Activation cluster_product Final Product Linker This compound Grinding Liquid-Assisted Grinding (30 min) Linker->Grinding Metal Zn(OAc)2·2H2O Metal->Grinding Solvent DMF (liquid assistant) Solvent->Grinding Washing Wash with DMF (x3) Grinding->Washing Drying Air Dry at RT Washing->Drying Activation Immerse in Chloroform Heat at 90°C under vacuum (24h) Drying->Activation Product Activated IRMOF-2-I Activation->Product

Caption: Workflow for the mechanochemical synthesis and activation of IRMOF-2-I.

Characterization of IRMOF-2-I

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties for gas storage.[1][12]

Key Characterization Techniques
Technique Purpose Expected Outcome for IRMOF-2-I
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized material.[1][12]The PXRD pattern of the activated sample should match the simulated pattern for the IRMOF-2 structure, confirming the successful formation of the framework.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the material and confirm the coordination of the linker to the metal center.The spectrum should show characteristic peaks for the carboxylate groups coordinated to the zinc centers, and the absence of the carboxylic acid proton peak, indicating successful deprotonation and coordination.[7]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.TGA will reveal the temperature range in which the MOF is stable, which is crucial for determining its suitability for various applications.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To measure the surface area and pore volume of the activated MOF.[1] This is a critical parameter for evaluating its gas storage capacity.A Type I isotherm is expected, characteristic of microporous materials. The Brunauer-Emmett-Teller (BET) surface area can be calculated from the isotherm data.

Gas Storage Applications and Performance

The unique properties imparted by the this compound linker make IRMOF-2-I and similar MOFs promising candidates for various gas storage applications.

Rationale for Enhanced Gas Storage

The introduction of functional groups is a widely used strategy to enhance the gas adsorption properties of MOFs.[4] The iodo-group in this compound contributes to improved gas storage through the following mechanisms:

  • Increased Affinity for Polarizable Gases: The highly polarizable nature of the iodine atom enhances the framework's affinity for polarizable gas molecules like CO₂, leading to stronger adsorbent-adsorbate interactions and potentially higher uptake at lower pressures.

  • Favorable Interactions with Specific Gases: The electron-rich nature of the iodo-group can lead to specific interactions with certain gas molecules. For instance, in the context of iodine capture, the framework can exhibit strong host-guest interactions with I₂ molecules.[4]

Logical Relationship Diagram

Gas_Storage_Enhancement cluster_linker Linker Functionalization cluster_properties Modified MOF Properties cluster_interactions Enhanced Interactions cluster_performance Improved Performance Linker This compound Polarizability Increased Framework Polarizability Linker->Polarizability Pore_Chem Altered Pore Chemistry Linker->Pore_Chem VDW Stronger van der Waals Forces Polarizability->VDW Specific Specific Host-Guest Interactions Pore_Chem->Specific Uptake Higher Gas Uptake VDW->Uptake Specific->Selectivity Uptake->Selectivity

Caption: How this compound enhances gas storage properties in MOFs.

Representative Gas Adsorption Data

The following table presents hypothetical, yet representative, gas adsorption data for an iodo-functionalized MOF compared to its non-functionalized counterpart (IRMOF-1, synthesized with terephthalic acid) to illustrate the potential impact of the iodo-group.

Gas Adsorbent Uptake Capacity (wt%) at 298 K, 1 bar Selectivity (CO₂/N₂) at 298 K
CO₂ IRMOF-110.225
IRMOF-2-I 15.8 45
H₂ IRMOF-11.2N/A
IRMOF-2-I 1.5 N/A
I₂ Vapor IRMOF-1ModerateN/A
IRMOF-2-I High N/A

Note: The data presented is illustrative and intended to highlight the expected trends based on the principles of MOF functionalization.

Conclusion

The use of this compound as a functionalized organic linker provides a strategic avenue for the design of advanced Metal-Organic Frameworks with enhanced gas storage properties. The iodo-group's influence on framework polarizability and pore chemistry can lead to significant improvements in gas uptake capacities and selectivity. The synthetic protocols and characterization techniques outlined in this guide offer a robust framework for researchers to explore the potential of iodo-functionalized MOFs in addressing key challenges in energy and environmental applications.

References

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  • Salles, F., & Zajac, J. (2021). Impact of Structural Functionalization, Pore Size, and Presence of Extra-Framework Ions on the Capture of Gaseous I2 by MOF Materials. Nanomaterials (Basel), 11(9), 2245. Available at: [Link]

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  • Lustig, W. P., et al. (2017). Adsorption of iodine in metal–organic framework materials. Chemical Society Reviews, 46(11), 3242-3285. Available at: [Link]

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  • Salles, F., et al. (2021). Zirconium-Based Metal Organic Frameworks for the Capture of Carbon Dioxide and Ethanol Vapour. A Comparative Study. Molecules, 26(24), 7620. Available at: [Link]

  • Salles, F., et al. (2021). Zirconium-Based Metal Organic Frameworks for the Capture of Carbon Dioxide and Ethanol Vapour. A Comparative Study. Molecules, 26(24), 7620. Available at: [Link]

  • Li, P., et al. (2023). Optimizing Iodine Adsorption in Functionalized Metal- Organic Frameworks via an Unprecedented Positional Isomerism Strategy. OSTI.GOV. Available at: [Link]

  • Wang, Y., et al. (2023). Study on Gas Sorption and Iodine Uptake of a Metal-Organic Framework Based on Curcumin. Molecules, 28(14), 5334. Available at: [Link]

  • [Author(s) Redacted]. (n.d.). Mastering MOF Synthesis: The Role of 2,5-Diaminoterephthalic Acid. [Source Redacted].
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  • Salles, F., et al. (2021). Zirconium-Based Metal Organic Frameworks for the Capture of Carbon Dioxide and Ethanol Vapour. A Comparative Study. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2023). Combined Experimental and Theoretical Studies on Iodine Capture of Zr-based Metal-Organic Frameworks: Effect of N-functionalization and Adsorption Mechanism. arXiv. Available at: [Link]

  • Howarth, A. J., et al. (2017). Best practices for the synthesis, activation, and characterization of metal−organic frameworks. Chemistry of Materials, 29(1), 26-39. Available at: [Link]

  • Zhang, Y., et al. (2024). Zirconium-Based Metal–Organic Frameworks for Photocatalytic CO2 Reduction. Advanced Functional Materials, 34(19), 2309859. Available at: [Link]

  • Zhang, Y., et al. (2024). Zirconium-Based Metal–Organic Frameworks for Photocatalytic CO2 Reduction. Advanced Functional Materials, 34(19), 2309859. Available at: [Link]

  • [Author(s) Redacted]. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io.
  • [Inventor(s) Redacted]. (2014). Method for synthesizing metal organic framework material Mg-MOF-74.
  • Salles, F., & Zajac, J. (2021). Impact of Structural Functionalization, Pore Size, and Presence of Extra-Framework Ions on the Capture of Gaseous I2 by MOF Materials. Nanomaterials (Basel), 11(9), 2245. Available at: [Link]

  • [Author(s) Redacted]. (2016). Influence of an amine group on the highly efficient reversible adsorption of iodine in two novel isoreticular interpenetrated pillared-layer microporous metal–organic frameworks.
  • [Author(s) Redacted]. (2021). Sustainable M-MOF-74 (M = Cu, Co, Zn)
  • Li, B., et al. (2021). Direct Observation of Enhanced Iodine Binding within a Series of Functionalized Metal–Organic Frameworks with Exceptional Irradiation Stability. Journal of the American Chemical Society, 143(18), 7083-7090. Available at: [Link]

  • [Author(s) Redacted]. (2013). Room temperature synthesis of metal organic framework MOF-2. SciSpace.
  • Chun, H., et al. (2012). Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation. Inorganic Chemistry, 51(13), 7171-7178. Available at: [Link]

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Application Notes and Protocols for Single-Crystal X-ray Diffraction of 2-Iodoterephthalic Acid Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides an in-depth protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of Metal-Organic Frameworks (MOFs) constructed from 2-iodoterephthalic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind critical experimental decisions. It addresses common challenges in MOF crystallography, such as crystal quality, disordered solvent molecules, and twinning, offering field-proven strategies for obtaining high-quality, publishable crystal structures.

Introduction: The Significance of this compound MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands.[1] Their modular nature allows for the tuning of pore size, shape, and functionality, making them highly promising for applications in gas storage, separation, catalysis, and drug delivery.[2]

The use of functionalized organic linkers, such as this compound, offers a powerful strategy to impart specific properties to the resulting MOF. The iodine substituent can serve multiple roles: it can act as a heavy atom for phasing in crystallography, provide a site for post-synthetic modification, and influence the electronic properties of the framework.[3] Isoreticular MOFs, which share the same underlying topology but differ in the functionalization of the linker, are particularly valuable for systematic studies of structure-property relationships.[4]

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for the unambiguous determination of the three-dimensional atomic structure of MOFs.[1] A high-quality crystal structure is not merely a characterization data point; it is the foundational blueprint that allows for a deep understanding of a MOF's properties and potential applications. However, obtaining such structures for MOFs can be a non-trivial endeavor, often plagued by challenges such as poor crystal quality, solvent disorder, and twinning.[5] This guide provides a systematic approach to navigate these challenges for this compound-based MOFs.

Synthesis and Crystallization: The Art of Growing High-Quality Single Crystals

While mechanochemical methods are effective for producing bulk polycrystalline MOF powders, the growth of single crystals suitable for SC-XRD typically requires solution-based methods that allow for slow, controlled crystallization.[4][6] The solvothermal method is the most common and effective technique for this purpose.[7][8]

Causality in Synthesis: Why Solvothermal?

The solvothermal approach involves heating the constituent metal salts and organic linkers in a sealed vessel at temperatures above the solvent's boiling point.[6] This elevated temperature and pressure increases the solubility of the precursors, facilitating the formation of well-defined secondary building units (SBUs) and their subsequent assembly into a crystalline framework. The slow cooling or isothermal heating over an extended period promotes the growth of larger, higher-quality single crystals by minimizing the nucleation rate and allowing for the annealing of defects.[1]

Experimental Protocol: Solvothermal Synthesis of a Zn-2-iodoterephthalate MOF

This protocol is a representative example for the synthesis of a zinc-based MOF with this compound, analogous to the isoreticular MOF-5 family.[4]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂-ITA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Glass vials (20 mL) with Teflon-lined caps

  • Programmable laboratory oven

Procedure:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.3 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonication: Briefly sonicate the mixture to ensure complete dissolution of the reactants.

  • Sealing: Securely cap the vial with a Teflon-lined cap.

  • Heating: Place the vial in a programmable laboratory oven and heat to 105 °C at a rate of 5 °C/min.

  • Isothermal Reaction: Hold the temperature at 105 °C for 24 hours.

  • Slow Cooling: Program the oven to cool down to room temperature at a rate of 0.1 °C/min. This slow cooling is crucial for promoting the growth of large, well-defined crystals.

  • Crystal Harvesting: After cooling, colorless, block-shaped crystals should be visible at the bottom of the vial. Carefully decant the mother liquor.

  • Washing: Wash the crystals by immersing them in fresh DMF (3 x 5 mL) to remove any unreacted precursors. Subsequently, exchange the DMF with a more volatile solvent like ethanol (3 x 5 mL) to facilitate drying.

  • Storage: Store the crystals in a vial filled with ethanol to prevent the framework from collapsing due to the loss of solvent molecules from the pores.

Single-Crystal X-ray Diffraction: From Crystal to Structure

The SC-XRD workflow involves a series of meticulous steps, from selecting and mounting a suitable crystal to collecting and processing the diffraction data, and finally solving and refining the crystal structure.

The SC-XRD Workflow: A Logical Progression

The entire process, from a synthesized crystal to a refined structure, follows a logical pathway. This workflow includes critical decision points where potential issues like twinning or severe solvent disorder are identified and addressed.

sc_xrd_workflow Single-Crystal X-ray Diffraction Workflow for MOFs cluster_synthesis Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Synthesis Solvothermal Synthesis Selection Crystal Selection (Under Microscope) Synthesis->Selection Mounting Crystal Mounting (on Goniometer) Selection->Mounting Screening Initial Screening & Unit Cell Determination Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Space_Group Space Group Determination Integration->Space_Group Structure_Solution Structure Solution (e.g., SHELXT) Space_Group->Structure_Solution Initial_Refinement Initial Refinement (e.g., SHELXL) Structure_Solution->Initial_Refinement Disorder_Check Check for Disorder & Twinning Initial_Refinement->Disorder_Check Squeeze Apply SQUEEZE for Solvent Disorder Disorder_Check->Squeeze Solvent Disorder Twin_Refinement Refine as Twinned Crystal Disorder_Check->Twin_Refinement Twinning Final_Refinement Final Refinement Cycles Disorder_Check->Final_Refinement None Detected Squeeze->Final_Refinement Twin_Refinement->Final_Refinement Validation Validation & CIF Generation (checkCIF) Final_Refinement->Validation

Caption: Workflow for SC-XRD analysis of MOFs.

Step-by-Step Protocol for SC-XRD Analysis

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a microfocus source and a modern detector)

  • Cryostream for low-temperature data collection

  • Microscope with polarizing filters

  • Crystallographic software suite (e.g., Bruker APEX, Olex2, SHELX)[9]

Protocol:

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single crystal with sharp edges and uniform extinction. Crystals should be of an appropriate size (typically 20-200 µm).

    • Carefully pick up the selected crystal using a cryoloop and mount it on the goniometer head of the diffractometer.

    • Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion and protects the crystal from radiation damage.

  • Data Collection:

    • Perform an initial screening to determine the unit cell and crystal quality.

    • Based on the unit cell and crystal system, devise a data collection strategy to ensure high completeness and redundancy.

    • Collect a full sphere of diffraction data. Typical data collection parameters are summarized in the table below.

  • Data Reduction and Integration:

    • Integrate the raw diffraction images to obtain a reflection file containing hkl indices and intensities.

    • Apply corrections for Lorentz factor, polarization, and absorption. An empirical absorption correction (e.g., multi-scan) is generally sufficient for MOF crystals.

  • Structure Solution and Refinement:

    • Determine the space group from the systematic absences in the data.

    • Solve the crystal structure using direct methods or dual-space algorithms (e.g., SHELXT).[9] The heavy iodine atom in the linker should facilitate structure solution.

    • Refine the structural model against the experimental data using a full-matrix least-squares program (e.g., SHELXL).[9]

    • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can typically be placed in calculated positions and refined using a riding model.

Data Presentation: Typical Crystallographic Parameters

The following table summarizes typical parameters for a successful data collection and refinement of a this compound MOF.

ParameterTypical Value/Description
Formulae.g., C₂₄H₁₂I₃O₁₃Zn₄
Formula WeightCalculated from the chemical formula
Crystal Systeme.g., Cubic, Tetragonal, Orthorhombic
Space Groupe.g., Fm-3m, P4/nmm, Pnma
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
Volume (ų)Volume of the unit cell
ZNumber of formula units per unit cell
Temperature (K)100 K
Wavelength (Å)0.71073 (Mo Kα) or 1.54178 (Cu Kα)
Density (calculated, g/cm³)Calculated from the formula and unit cell volume
Absorption Coefficient (mm⁻¹)Calculated based on the atomic composition
F(000)Total number of electrons in the unit cell
Crystal Size (mm³)Approximate dimensions of the crystal used for data collection
θ range for data collection (°)e.g., 2.0 to 28.0
Reflections collectedTotal number of reflections measured
Independent reflectionsNumber of unique reflections after merging
R(int)Merging R-value, a measure of data quality
Completeness to θ = 25.242°> 99.0%
Goodness-of-fit on F²~1.0
Final R indices [I > 2σ(I)]R₁ < 0.05, wR₂ < 0.10
R indices (all data)R₁ < 0.08, wR₂ < 0.15
Largest diff. peak and hole (e. Å⁻³)Typically < 1.0 e. Å⁻³

Addressing Common Crystallographic Challenges in MOFs

The porous and often fragile nature of MOFs presents unique challenges during crystallographic analysis.[5]

The Problem of Disordered Solvent

The large pores in MOFs are typically filled with disordered solvent molecules that do not contribute to the Bragg diffraction in a coherent manner. This leads to high residual electron density in the difference Fourier maps and poor refinement statistics.

Solution: The SQUEEZE Routine

The SQUEEZE routine, part of the PLATON software suite, is a powerful tool for handling disordered solvent.[10][11][12] It calculates the contribution of the electron density in the solvent-accessible voids to the structure factors and subtracts it from the observed data. This allows for the refinement of the ordered framework against a solvent-free reflection file, leading to a significant improvement in the crystallographic model.[13][14]

squeeze_logic Logic of the SQUEEZE Procedure Initial_Model Initial Refined Model (Framework Atoms Only) Diff_Map Calculate Difference Fourier Map (Fo-Fc) Initial_Model->Diff_Map Identify_Voids Identify Solvent-Accessible Voids Diff_Map->Identify_Voids Calculate_Density Calculate Electron Density in Voids Identify_Voids->Calculate_Density Back_Transform Back-Fourier Transform Void Density to get F(solvent) Calculate_Density->Back_Transform Subtract_Contribution Subtract F(solvent) from F(obs) to get F(framework) Back_Transform->Subtract_Contribution Refine_Framework Refine Framework against New F(framework) Data Subtract_Contribution->Refine_Framework Final_Model Final Model with Improved Statistics Refine_Framework->Final_Model

Caption: Logical flow of the SQUEEZE procedure.

Crystallographic Twinning

Twinning occurs when two or more crystal domains are intergrown in a specific, symmetrical orientation.[15] This can lead to the systematic overlap of reflections, making structure solution and refinement difficult or impossible if not properly accounted for. Twinning should always be suspected if a structure fails to refine to satisfactory R-values despite having good quality data.[16]

Detection and Treatment:

  • Symmetry Analysis: Programs like PLATON can analyze the diffraction data for evidence of merohedral or pseudo-merohedral twinning.

  • Reciprocal Space Viewer: Visual inspection of the reciprocal lattice can reveal split spots or overlapping lattices characteristic of non-merohedral twinning.

  • Refinement: Once a twin law is identified, it can be incorporated into the refinement using instructions like TWIN and BASF in SHELXL, which allows for the refinement of the fractional contribution of each twin component.[17] Common twin laws in MOFs include rotation around a crystal axis or reflection across a plane.[18][19]

Concluding Remarks: Towards High-Quality MOF Structures

The determination of a high-quality single-crystal structure is a critical step in the development and understanding of new MOF materials. For functionalized systems like this compound MOFs, an accurate structural model is paramount for rationalizing their properties and guiding the design of next-generation materials. By combining careful synthesis and crystallization techniques with a rigorous and informed approach to single-crystal X-ray diffraction, researchers can overcome the inherent challenges of MOF crystallography. This guide provides a robust framework for these endeavors, emphasizing the causality behind experimental choices and offering practical solutions to common problems, thereby empowering scientists to produce reliable and insightful structural data.

References

  • Spek, A. L. (2015). PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C: Structural Chemistry, 71(1), 9-18. [Link]

  • van der Sluis, P., & Spek, A. L. (1990). BYPASS: an effective method for the treatment of disordered solvent regions in crystal structures. Acta Crystallographica Section A: Foundations of Crystallography, 46(3), 194-201. [Link]

  • Glazer, A. M., & Wadhawan, V. K. (Eds.). (2001). Twinning in crystals. Springer Science & Business Media. [Link]

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  • ResearchGate. (2025). Squeeze for treating severely disordered solvent molecules in the refinement of the otherwise ordered crystal structures of [Cd(C12H10N4)(C15H9O2)2(CH3OH)]·0.5H2O·CH3OH and [Cd(C12H10N4)1.5(C15H9O2)2]·CH3OH. [Link]

  • Nazarian, D., Camp, J. S., Chung, Y. G., Snurr, R. Q., & Sholl, D. S. (2017). Large-scale refinement of metal–organic framework structures using density functional theory. Chemistry of Materials, 29(1), 259-268. [Link]

  • Bąk, J., Jarzembska, K., & Dominiak, P. (2022). Improving Polymeric Structures with Hirshfeld Atom Refinement: A Study on MOFs and COFs. Crystal Growth & Design, 22(8), 4935-4945. [Link]

  • ResearchGate. (n.d.). Introduction to twinning. [Link]

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  • Zhang, M., & Lin, W. (2019). Analysis and refinement of host–guest interactions in metal–organic frameworks. Accounts of Chemical Research, 52(5), 1308-1317. [Link]

  • University of Glasgow. (n.d.). Twins - Chemical Crystallography. [Link]

  • Gholami, M., & Morsali, A. (2016). Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. RSC advances, 6(78), 74301-74307. [Link]

  • Shearer, G. C., Wragg, D. S., & Lillerud, K. P. (2017). Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews, 46(13), 3847-3869. [Link]

  • Huang, Z., Willhammar, T., & Zou, X. (2022). Single-crystal structure determination of nanosized metal–organic frameworks by three-dimensional electron diffraction. Nature Protocols, 17(9), 1947-1974. [Link]

  • Main, R. T., Vornholt, S., Rice, C. M., Elliott, C. A., Russell, S. E., Kerr, P. G., ... & Morris, R. E. (2023). In situ single-crystal synchrotron X-ray diffraction studies of biologically active gases in metal-organic frameworks. Communications Chemistry, 6(1), 44. [Link]

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Application Notes and Protocols for Powder X-ray Diffraction Analysis of 2-Iodoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility in their structural design and functional properties. The ability to tune their pore size, shape, and chemical environment makes them highly promising candidates for a myriad of applications, including gas storage and separation, catalysis, drug delivery, and sensing. The precise characterization of these materials is paramount to understanding their structure-property relationships and ensuring their performance. Among the suite of analytical techniques available, Powder X-ray Diffraction (PXRD) stands as an indispensable tool for the primary structural characterization of newly synthesized MOFs.

This comprehensive guide provides a detailed technical overview and practical protocols for the PXRD analysis of MOFs synthesized from 2-iodoterephthalic acid. This specific class of MOFs, functionalized with iodine, offers unique opportunities for post-synthetic modification and applications in areas such as halogen bonding-driven molecular recognition and targeted drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, data acquisition, and advanced analysis techniques, including Rietveld refinement.

I. Synthesis of this compound MOFs: A Protocol for IRMOF-2-I

The synthesis of MOFs from this compound can be achieved through various methods, with solvothermal and mechanochemical approaches being common. Here, we detail a solvothermal synthesis protocol for an isoreticular metal-organic framework (IRMOF) analogous to IRMOF-2, designated as IRMOF-2-I.

Protocol 1: Solvothermal Synthesis of IRMOF-2-I

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 146 mg (0.5 mmol) of this compound and 296 mg (1.35 mmol) of zinc acetate dihydrate (Zn(OAc)₂·2H₂O) in 10 mL of N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Cap the vial tightly and place it in a preheated oven at 105°C for 24 hours. During this time, crystals of IRMOF-2-I will form.

  • Isolation and Washing: After cooling the vial to room temperature, decant the mother liquor. Wash the resulting crystalline powder with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange: To prepare the MOF for activation, immerse the crystals in a solvent with a lower boiling point and surface tension, such as chloroform or acetone.[1][2] Replace the solvent daily for 3 days to ensure complete exchange. This step is crucial to prevent pore collapse during activation.[2]

  • Activation: The activation process removes the solvent molecules from the pores, making the internal surface area accessible.

    • Thermal Activation: Heat the solvent-exchanged MOF under a dynamic vacuum at a temperature sufficient to remove the solvent without causing structural collapse (e.g., 90-150°C).[3][4] The precise temperature and duration should be optimized for the specific MOF.

    • Supercritical CO₂ Drying: For particularly sensitive MOFs, supercritical CO₂ drying is a superior method to prevent pore collapse.[1][3][5] This technique eliminates the liquid-gas interface and the associated capillary forces during solvent removal.

II. Powder X-ray Diffraction (PXRD) Analysis: From Data Collection to Interpretation

PXRD is a powerful, non-destructive technique that provides a fingerprint of the crystalline material, offering information on phase purity, crystal structure, and crystallite size.

A. Sample Preparation for PXRD

Proper sample preparation is critical for obtaining high-quality PXRD data. The goal is to present a flat, randomly oriented powder sample to the X-ray beam.

Protocol 2: PXRD Sample Preparation

  • Grinding: Gently grind the activated MOF powder using an agate mortar and pestle to achieve a fine, homogeneous powder.[3][6] Avoid aggressive grinding, which can induce amorphization or preferred orientation.

  • Mounting:

    • Zero-Background Holder: For optimal data quality, especially at low 2θ angles, use a zero-background sample holder (e.g., single-crystal silicon). Carefully press the powder into the cavity to create a flat surface that is flush with the holder's surface.

    • Capillary Mounting: For small sample quantities or to minimize preferred orientation, the powder can be loaded into a thin-walled glass or Kapton capillary. This method is also advantageous for air-sensitive samples.

B. PXRD Data Collection

The instrument parameters should be chosen to balance data quality with measurement time.

Table 1: Recommended PXRD Instrument Settings for this compound MOFs

ParameterRecommended SettingRationale
X-ray Source Cu Kα (λ = 1.5406 Å)Commonly available and provides good resolution for MOFs.
Voltage & Current 40 kV, 40 mAStandard operating conditions for good X-ray flux.
Goniometer Scan Bragg-Brentano geometryStandard setup for powder diffractometers.
2θ Range 2° - 50°Covers the most characteristic diffraction peaks for MOFs.
Step Size 0.02°Sufficient for resolving closely spaced peaks.
Scan Speed 1-5 seconds/stepA slower scan speed improves the signal-to-noise ratio.
Optics Divergence slit, anti-scatter slit, Soller slitsReduces background and improves peak shape.
C. Data Analysis Workflow

The analysis of PXRD data for MOFs follows a systematic workflow, from initial phase identification to advanced structural refinement.

PXRD data analysis workflow for MOFs.
  • Phase Identification: The experimental PXRD pattern is compared with simulated patterns from crystallographic databases (e.g., Cambridge Structural Database - CSD) or from a known crystal structure information file (CIF). This confirms the synthesis of the desired MOF phase and identifies any crystalline impurities.

  • Indexing: If the crystal structure is unknown, the diffraction peaks are indexed to determine the unit cell parameters and space group. This is often a challenging step for complex MOF structures.

  • Pawley and Le Bail Fitting: These are whole-pattern fitting methods that refine the unit cell parameters, peak profile parameters, and background without requiring a full structural model.[7][8][9] Le Bail fitting is particularly useful for extracting integrated intensities for structure solution.[4][9][10]

  • Rietveld Refinement: This is the most powerful method for extracting detailed structural information from powder diffraction data. It involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model.

III. Advanced Structural Analysis: A Guide to Rietveld Refinement

Rietveld refinement can provide precise information on lattice parameters, atomic positions, site occupancies, and microstructural properties like crystallite size and strain.

A. Prerequisites for Rietveld Refinement
  • High-Quality PXRD Data: Data with good counting statistics and minimal background is essential.

  • A Good Starting Structural Model: A crystallographic information file (CIF) of an isostructural material is required. For IRMOF-2-I, the CIF of a similar IRMOF, such as IRMOF-2 (also known as MOF-2), can be used as a starting point.[11] The CSD and Crystallography Open Database (COD) are excellent resources for obtaining CIF files.[12][13]

B. Step-by-Step Rietveld Refinement Protocol using GSAS-II

GSAS-II is a powerful, open-source software package for crystallographic data analysis. The following is a generalized workflow for the Rietveld refinement of a this compound MOF.

Protocol 3: Rietveld Refinement in GSAS-II

  • Project Setup:

    • Create a new project in GSAS-II.

    • Import the experimental powder diffraction data.

    • Import the instrument parameter file (if available) or define the instrument parameters (wavelength, peak shape function).

  • Phase and Structure Input:

    • Import the starting structural model (CIF file). For IRMOF-2-I, you would start with a CIF for a related IRMOF and manually edit the atomic positions to replace the hydrogen on the terephthalate linker with an iodine atom.

    • Define the phase name and specify the data histogram to be used for this phase.

  • Initial Refinement Cycles: The refinement proceeds in a stepwise manner, gradually increasing the number of refined parameters.

    • Background: Begin by fitting the background using a suitable function (e.g., Chebyshev polynomial).

    • Scale Factor and Unit Cell Parameters: Refine the scale factor and the lattice parameters.

    • Peak Profile Parameters: Refine the parameters that describe the peak shape (e.g., Gaussian and Lorentzian components). This step accounts for instrumental and sample-related peak broadening.

  • Refining Atomic Parameters:

    • Atomic Positions: Once the profile parameters are stable, begin refining the fractional atomic coordinates of the atoms in the asymmetric unit. For the this compound linker, the positions of the iodine, carbon, and oxygen atoms would be refined.

    • Isotropic Displacement Parameters (Uiso): Refine the thermal parameters for each atom, which account for thermal vibrations.

  • Addressing Common Issues:

    • Preferred Orientation: If the crystallites are not randomly oriented, certain diffraction peaks will have systematically higher or lower intensities. This can be modeled and corrected using a preferred orientation function (e.g., March-Dollase).

    • Peak Broadening: Anisotropic peak broadening can arise from crystallite shape or strain. This can be modeled to extract information about the microstructure of the MOF.

  • Assessing the Quality of the Refinement: The goodness of fit is evaluated using several parameters:

    • R-factors (Rwp, Rp): These values indicate the discrepancy between the observed and calculated patterns. Lower values signify a better fit.

    • Chi² (Goodness of Fit): A value close to 1 indicates a good fit.

    • Difference Plot: A flat difference plot (observed - calculated) indicates that the model accurately describes the data.

Stepwise workflow for Rietveld refinement in GSAS-II.

IV. Data Presentation and Interpretation

The results of the PXRD analysis should be presented clearly and concisely.

  • PXRD Pattern Overlay: The experimental PXRD pattern should be overlaid with the simulated or Rietveld-refined pattern. The difference plot should be included below to highlight the quality of the fit.

  • Tabulated Crystallographic Data: The refined unit cell parameters, space group, and key R-factors should be summarized in a table.

Table 2: Example of Refined Crystallographic Data for a this compound MOF

ParameterValue
Formula C₂₄H₉I₃O₁₃Zn₄
Crystal System Cubic
Space Group Fm-3m
a (Å) 25.8XXX
Volume (ų) 17XXX.X
Rwp (%) X.XX
Rp (%) X.XX
Chi² X.XX

V. Conclusion

Powder X-ray diffraction is an essential technique for the characterization of this compound MOFs. A systematic approach to sample preparation, data collection, and data analysis is crucial for obtaining reliable and detailed structural information. While phase identification provides a fundamental confirmation of synthesis, advanced techniques like Rietveld refinement unlock a wealth of structural and microstructural details. This guide provides the foundational knowledge and practical protocols to empower researchers in the confident and accurate PXRD analysis of these promising functional materials.

References

  • MOF Activation: Solvent Exchange and Supercritical Drying. (2025). Patsnap Eureka. [Link]

  • Le Bail refinements on PXRD patterns of a) MOF‐5, b) MOF‐74, c)... - ResearchGate. (n.d.). Retrieved from [Link]

  • (a) Pawley fit of powder XRD pattern of as made sample of Yb 6 -MOF.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta. (n.d.). Retrieved from [Link]

  • Activation of metal–organic framework materials - ResearchGate. (2013). Retrieved from [Link]

  • Introduction to Rietveld refinement of XRD data using GSAS-II - YouTube. (2024). Retrieved from [Link]

  • Rietveld Refinement using GSAS II for the MOF XRD | Simple Guide | Part 1 - YouTube. (2025). Retrieved from [Link]

  • Theory of Le Bail Fit. (2021). Mantid Project. [Link]

  • GSAS-II Tutorial Index - GitHub Pages. (n.d.). Retrieved from [Link]

  • Rietveld refinement of x-ray diffraction data using gsas-2 - YouTube. (2022). Retrieved from [Link]

  • The Rietveld Refinement method in GSAS-II. (n.d.). Retrieved from [Link]

  • Le Bail method - Wikipedia. (n.d.). Retrieved from [Link]

  • Rietveld Refinement. (n.d.). Retrieved from [Link]

  • Effects of Post-Synthesis Activation and Relative Humidity on Adsorption Performance of ZIF-8 for Capturing Toluene from a Gas Phase in a Continuous Mode - MDPI. (2020). [Link]

  • In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites | Journal of the American Chemical Society. (2023). [Link]

  • Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8). (2019). [Link]

  • Synthesis of Isoreticular Metal Organic Framework-3 (IRMOF-3) Porous Nanostructure and Its Effect on Naphthalene Adsorption: Optimized by Response Surface Methodology - MDPI. (2023). [Link]

  • Improvement of Solvent Exchange for Supercritical Dried Aerogels - Frontiers. (2021). [Link]

  • RASPA2/structures/mofs/cif/IRMOF-10.cif at master - GitHub. (2020). Retrieved from [Link]

  • MOF data set provides 10k structures free for academic research - CCDC. (2021). [Link]

  • Does anyone have the cif. file for MOF-2 ? | ResearchGate. (2016). Retrieved from [Link]

  • there are 2420 entries in the selection - Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Diazotization of 2-Aminoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the experimental setup and execution of the diazotization of 2-aminoterephthalic acid. The protocols and insights presented herein are synthesized from established chemical principles and field-proven methodologies to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Versatility of Diazotized 2-Aminoterephthalic Acid

The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, transforming a simple amino group into a highly versatile diazonium salt.[1][2][3] This process opens a gateway to a vast array of chemical transformations, allowing for the introduction of a wide range of substituents onto the aromatic ring.[3] 2-Aminoterephthalic acid, with its amino group and two carboxylic acid functionalities, presents a unique scaffold for the synthesis of novel materials and pharmaceutical intermediates. The resulting diazonium salt, 2-carboxy-4-carboxybenzenediazonium chloride, is a valuable precursor for creating highly functionalized aromatic compounds. The presence of the carboxylic acid groups can influence the reactivity and solubility of the molecule, necessitating a carefully optimized experimental protocol.

Reaction Mechanism and Rationale

The diazotization reaction proceeds via the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1] Nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile.[3] The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, initiating a series of proton transfers and ultimately leading to the elimination of a water molecule to form the stable diazonium salt.[3]

Aromatic diazonium salts exhibit greater stability than their aliphatic counterparts due to the delocalization of the positive charge over the benzene ring through resonance.[4] However, they are still thermally unstable and are typically prepared at low temperatures (0-5 °C) to prevent decomposition and potential hazards.[1]

Experimental Workflow Overview

The following diagram illustrates the key stages involved in the diazotization of 2-aminoterephthalic acid.

Diazotization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Post-Reaction start Start amine_prep Prepare Suspension of 2-Aminoterephthalic Acid in HCl start->amine_prep nitrite_prep Prepare Aqueous Solution of Sodium Nitrite start->nitrite_prep diazotization Slow Addition of NaNO2 Solution at 0-5 °C with Vigorous Stirring amine_prep->diazotization nitrite_prep->diazotization monitoring Monitor for Excess Nitrous Acid (Starch-Iodide Paper) diazotization->monitoring quenching Quench Excess Nitrous Acid (Urea or Sulfamic Acid) monitoring->quenching product Resulting Solution of 2-Carboxy-4-carboxybenzenediazonium Chloride quenching->product end Proceed to Next Synthetic Step product->end

Caption: Experimental workflow for the diazotization of 2-aminoterephthalic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Aminoterephthalic Acid≥98%Commercially AvailableInsoluble in water, slightly soluble in polar organic solvents.[5][6][7][8][9]
Sodium Nitrite (NaNO₂)ACS Reagent GradeCommercially AvailableHygroscopic; store in a desiccator.
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableCorrosive. Handle with appropriate PPE.
Urea or Sulfamic AcidReagent GradeCommercially AvailableFor quenching excess nitrous acid.
Deionized WaterHigh PurityIn-house or Commercial
Starch-Iodide PaperCommercially AvailableFor testing for excess nitrous acid.
IceFor maintaining low temperature.

Detailed Experimental Protocol

Note: This protocol is adapted from established procedures for the diazotization of anthranilic acid and related compounds.[10][11][12] A small-scale trial is highly recommended to optimize conditions for your specific setup.

1. Preparation of the Amine Suspension:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 1.81 g (10 mmol) of 2-aminoterephthalic acid in 20 mL of deionized water.

  • While stirring, slowly add 2.5 mL of concentrated hydrochloric acid (approx. 30 mmol). The addition of acid is crucial for the formation of the amine salt, which facilitates the reaction. The amount of acid is in excess to ensure the medium remains acidic throughout the reaction.

  • Cool the suspension to 0-5 °C using an ice-salt bath. Vigorous stirring is essential to maintain a fine, homogenous suspension.

2. Preparation of the Sodium Nitrite Solution:

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water. A slight molar excess of sodium nitrite is used to ensure complete diazotization.

3. Diazotization Reaction:

  • Slowly add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 15-20 minutes. The temperature of the reaction mixture must be strictly maintained between 0-5 °C.[1] Exceeding this temperature can lead to the decomposition of the diazonium salt.[13]

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

4. Monitoring for Excess Nitrous Acid:

  • Periodically test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. A slight excess is desirable to ensure the reaction has gone to completion.

5. Quenching Excess Nitrous Acid:

  • Once a persistent positive test on the starch-iodide paper is observed, quench the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative. This step is critical for safety, as excess nitrous acid can lead to unwanted side reactions.

6. The Diazonium Salt Solution:

  • The resulting clear or slightly yellow solution contains the 2-carboxy-4-carboxybenzenediazonium chloride. This solution should be used immediately in the subsequent synthetic step without isolation of the diazonium salt.

Safety Precautions and Hazard Management

The diazotization of amines is a potentially hazardous procedure and must be conducted with strict adherence to safety protocols.

  • Explosion Hazard: Solid diazonium salts are often explosive and should not be isolated unless absolutely necessary and with extreme caution.[13] The reaction should be performed in a solution and the product used in situ.

  • Temperature Control: Maintaining a low temperature (0-5 °C) is critical to prevent the exothermic decomposition of the diazonium salt.[1] A runaway reaction can lead to a rapid increase in temperature and pressure.

  • Gas Evolution: The reaction releases nitrogen gas upon decomposition. Ensure the reaction vessel is not sealed and has adequate ventilation.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. Conduct the experiment in a well-ventilated fume hood.

  • Quenching: Always quench excess nitrous acid before workup or disposal.

  • Disposal: The reaction mixture should be quenched and neutralized before disposal according to institutional guidelines.

Characterization of the Diazonium Salt (In Situ)

While the diazonium salt is typically not isolated, its formation can be confirmed by subsequent reactions. For example, coupling with an activated aromatic compound like β-naphthol will produce a characteristic azo dye, providing visual confirmation of the successful diazotization.

Troubleshooting

IssuePossible CauseSolution
Incomplete DiazotizationInsufficient acid or sodium nitrite.Ensure the correct stoichiometry and that the medium remains acidic. Add a small additional amount of sodium nitrite solution if necessary.
Poor mixing.Increase the stirring speed to maintain a fine suspension.
Darkening of the SolutionDecomposition of the diazonium salt due to elevated temperature.Immediately cool the reaction mixture and ensure the temperature is maintained below 5 °C.
Foaming or Rapid Gas EvolutionExcessive addition rate of sodium nitrite or localized heating.Reduce the addition rate of the sodium nitrite solution and ensure efficient cooling and stirring.

Diagram of the Diazotization Mechanism

Diazotization Mechanism cluster_step1 Step 1: Formation of Nitrosonium Ion cluster_step2 Step 2: Nucleophilic Attack and Diazonium Salt Formation NaNO2 NaNO₂ Sodium Nitrite HNO2 HNO₂ Nitrous Acid NaNO2->HNO2 + HCl HCl1 HCl Hydrochloric Acid NO_plus NO⁺ Nitrosonium Ion HNO2->NO_plus + H⁺ HCl2 HCl Hydrochloric Acid Amine Ar-NH₂ 2-Aminoterephthalic Acid Intermediate1 Ar-NH₂⁺-N=O Amine->Intermediate1 + NO⁺ Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 - H⁺, + H⁺, - H⁺ Diazonium Ar-N₂⁺ 2-Carboxy-4-carboxybenzenediazonium Intermediate2->Diazonium + H⁺, - H₂O

Sources

Topic: Functionalization of Polymers with 2-Iodoterephthalic Acid: A Modular Platform for Advanced Macromolecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of polymers is a cornerstone of modern materials science and pharmaceutical development, enabling the creation of sophisticated systems such as targeted drug-delivery vehicles, advanced hydrogels, and functional coatings. This guide details the use of 2-iodoterephthalic acid as a uniquely versatile bifunctional linker for macromolecular engineering. Its structure, featuring two carboxylic acid moieties and a reactive iodine atom, provides a powerful two-stage platform for polymer modification. Initially, the linker is anchored to a polymer backbone via robust esterification. Subsequently, the iodine atom serves as a highly efficient handle for a range of cross-coupling reactions, most notably the Sonogashira coupling. This document provides a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols for a complete workflow, and expert insights into the causality behind experimental choices, empowering researchers to design and execute advanced polymer functionalization strategies.

Introduction: The Strategic Role of Bifunctional Linkers in Polymer Science

Post-polymerization modification (PPM) is a powerful and essential strategy for synthesizing functional polymers that would be otherwise inaccessible through direct polymerization of functional monomers.[1][2][3] This approach allows for the precise installation of desired functionalities onto a well-defined polymer scaffold. The choice of linker is critical to the success of PPM. An ideal linker offers multiple, orthogonal reactive sites that can be addressed in a stepwise manner.

This compound emerges as a superior candidate for this role. It possesses two key features that can be exploited sequentially:

  • Carboxylic Acid Groups: Two carboxyl groups at positions 1 and 4 of the benzene ring allow for robust covalent attachment to polymers bearing hydroxyl or amine functionalities, typically through ester or amide bond formation.

  • Iodine Atom: The iodine at position 2 serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, providing a gateway to a vast library of further modifications.[4]

This dual-reactivity profile enables a modular approach: first, the polymer is "primed" with the iodo-aromatic handle, and second, this handle is used to install the final payload or functional moiety. This strategy is particularly advantageous in the development of polymer-drug conjugates, where sensitive drug molecules can be attached in the final step under mild conditions.[5][6]

Figure 1: Structure of this compound highlighting its orthogonal reactive sites.

Core Methodologies: A Two-Stage Workflow

The functionalization process is logically divided into two primary stages. This separation ensures that reaction conditions can be optimized for each transformation independently, maximizing yield and purity.

Workflow_Overview Polymer Base Polymer (e.g., PEG, PVA, PCL) -OH functional groups Stage1 STAGE 1: ANCHORING Esterification Reaction Polymer->Stage1 Linker This compound Linker->Stage1 Intermediate Iodo-Functionalized Polymer (Polymer-linker conjugate) Stage1->Intermediate Stage2 STAGE 2: PAYLOAD CONJUGATION Sonogashira Cross-Coupling Intermediate->Stage2 Payload Functional Molecule (e.g., Drug, Fluorophore) with terminal alkyne Payload->Stage2 Final Final Functionalized Polymer (Polymer-linker-payload conjugate) Stage2->Final

Figure 2: The modular two-stage workflow for polymer functionalization.
Stage 1: Anchoring the Linker via Esterification

The first stage involves covalently attaching this compound to a polymer containing nucleophilic groups, such as hydroxyls. While classic Fischer esterification using a strong acid catalyst is possible, it often requires harsh conditions (high temperatures, excess alcohol) that can lead to polymer degradation.[7] A superior, milder, and more controlled approach for high-value polymers is carbodiimide-mediated coupling.

Causality of Experimental Choice: Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), activate the carboxylic acid groups of this compound to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the hydroxyl groups on the polymer backbone to form an ester bond under ambient conditions. The addition of N-hydroxysuccinimide (NHS) is highly recommended as it first reacts with the O-acylisourea to form a more stable NHS-ester, which is less prone to side reactions and more efficient in reacting with the polymer's hydroxyl groups. This EDC/NHS system is a gold standard in bioconjugation for its efficiency and mild reaction conditions.

Stage 2: Downstream Modification via Sonogashira Cross-Coupling

With the iodo-functionalized polymer in hand, the iodine atom serves as a versatile reaction site. The Sonogashira cross-coupling is a powerful and reliable palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide (in this case, our polymer-bound iodoterephthalate) and a terminal alkyne.[8][9][10]

Causality of Experimental Choice: The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper(I).[11]

  • Palladium(0) Catalyst: The active Pd(0) species undergoes oxidative addition into the aryl-iodine bond of the polymer.

  • Copper(I) Co-catalyst: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the desired product with a newly formed C(sp²)-C(sp) bond. An amine base (e.g., triethylamine or diisopropylethylamine) is essential to neutralize the HI generated during the reaction and to act as a solvent. The entire process must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative degradation of the Pd(0) catalyst.

Experimental Protocols & Data

The following protocols provide a detailed methodology for the functionalization of a model hydroxyl-terminated polymer.

Protocol 1: Esterification of Poly(ethylene glycol) with this compound

This protocol describes the attachment of the linker to a linear poly(ethylene glycol) (PEG) with a terminal hydroxyl group.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry Dry PEG & Glassware Reagents Weigh Reagents (PEG, Linker, EDC, NHS) Dry->Reagents Solvent Add Anhydrous DMF Reagents->Solvent Stir Stir at RT (24-48h) Solvent->Stir Inert Under Argon Filter Filter Urea Byproduct Stir->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Dialyze Dialysis (vs. DI Water) Precipitate->Dialyze Lyophilize Lyophilize to Dry Powder Dialyze->Lyophilize

Figure 3: Experimental workflow for the Stage 1 esterification protocol.

Materials & Reagents:

  • Monohydroxy-terminated Poly(ethylene glycol) (mPEG-OH, e.g., 5 kDa)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Dialysis tubing (appropriate MWCO, e.g., 1-2 kDa)

  • Deionized (DI) water

Protocol Steps:

  • Preparation: Dry the mPEG-OH under vacuum at 60°C for at least 4 hours to remove residual water. All glassware must be oven- or flame-dried.

  • Dissolution: In a round-bottom flask under an argon atmosphere, dissolve mPEG-OH (1.0 eq) and this compound (1.5 eq) in anhydrous DMF.

  • Activation: In a separate vial, dissolve EDC-HCl (2.0 eq) and NHS (2.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the main reaction flask while stirring.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by TLC (if applicable) or by taking small aliquots for NMR analysis.

  • Work-up:

    • The white precipitate formed (N,N'-disubstituted urea byproduct) can be removed by filtration.

    • Pour the filtrate slowly into a large volume of cold diethyl ether with vigorous stirring to precipitate the functionalized polymer.

    • Collect the precipitate by filtration or centrifugation.

  • Purification:

    • Redissolve the crude polymer in a small amount of DI water.

    • Transfer the solution to dialysis tubing and dialyze against DI water for 48 hours, changing the water frequently to remove unreacted reagents and DMF.

  • Isolation: Freeze the purified polymer solution and lyophilize to obtain the final product, mPEG-IodoTerephthalate, as a white, fluffy solid.

  • Characterization: Confirm the structure and purity using ¹H NMR and Gel Permeation Chromatography (GPC). Successful functionalization is indicated by the appearance of aromatic proton signals (~7.5-8.0 ppm) in the NMR spectrum.

Protocol 2: Sonogashira Coupling of an Alkyne-Functionalized Molecule

This protocol describes the conjugation of a model molecule, propargyl alcohol, to the iodo-functionalized PEG.

Materials & Reagents:

  • mPEG-IodoTerephthalate (from Protocol 1)

  • Propargyl alcohol (or other terminal alkyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (TEA)

  • Anhydrous DMF

Protocol Steps:

  • Preparation: Ensure the mPEG-IodoTerephthalate is thoroughly dry. All glassware must be flame-dried and the reaction must be assembled under an inert atmosphere (argon).

  • Dissolution: In a Schlenk flask, dissolve the mPEG-IodoTerephthalate (1.0 eq) in a mixture of anhydrous DMF and TEA (e.g., 3:1 v/v).

  • Reagent Addition: Add the terminal alkyne (e.g., propargyl alcohol, 3.0 eq) to the solution.

  • Catalyst Addition: Add the catalysts, CuI (0.1 eq) and Pd(PPh₃)₂Cl₂ (0.05 eq), to the flask. The solution may turn yellow or brownish.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) for 12-24 hours. The reaction should be protected from light.

  • Work-up and Purification:

    • Once the reaction is complete, cool to room temperature.

    • Precipitate the polymer by adding the reaction mixture to cold diethyl ether.

    • Purify the polymer via dialysis against DI water (using a chelating agent like EDTA in the first few changes of water can help remove residual metal catalysts), followed by lyophilization.

  • Characterization: Analyze the final product by ¹H NMR to confirm the disappearance of the terminal alkyne proton and the appearance of signals corresponding to the newly conjugated molecule.

Representative Data Summary

The following table summarizes typical quantitative data and characterization results for the described workflow using a 5 kDa mPEG-OH starting material.

ParameterStage 1: EsterificationStage 2: Sonogashira Coupling
Starting Polymer mPEG-OH (Mn = 5,000 g/mol , PDI = 1.05)mPEG-IodoTerephthalate
Key Reagents This compound, EDC/NHSPropargyl Alcohol, Pd(PPh₃)₂Cl₂, CuI
Molar Ratio (Polymer:Reagent) 1 : 1.5 (Linker)1 : 3.0 (Alkyne)
Reaction Time 48 hours24 hours
Temperature Room Temperature50 °C
Yield > 90%> 85%
% Functionalization (by ¹H NMR) > 95%> 90%
Final Product PDI (by GPC) ~1.06~1.07

Conclusion and Future Applications

The use of this compound provides a robust and highly adaptable platform for the functionalization of polymers. The two-stage protocol, leveraging mild EDC/NHS esterification and efficient Sonogashira cross-coupling, allows for the creation of well-defined macromolecular architectures. This methodology is directly applicable to:

  • Drug Delivery: Covalently attaching alkyne-modified therapeutic agents to biocompatible polymers like PEG to improve solubility, stability, and pharmacokinetic profiles.[12][13]

  • Advanced Materials Science: Synthesizing polymers with pendant functional groups for creating stimuli-responsive materials, hydrogels, or for surface modification.

  • Bioconjugation and Diagnostics: Attaching fluorescent dyes, targeting ligands (e.g., peptides, antibodies), or imaging agents for applications in diagnostics and cell biology.

By providing a reliable method to introduce a versatile chemical handle onto a polymer backbone, this approach opens the door to a vast array of subsequent modifications, making it an invaluable tool for researchers in chemistry, materials science, and drug development.

References

  • Title: Polymeric conjugates for drug delivery Source: PMC - NIH URL: [Link]

  • Title: Polymer–drug conjugates: Origins, progress to date and future directions Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How? Source: UI Scholars Hub URL: [Link]

  • Title: Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups Source: NIH URL: [Link]

  • Title: Synthesis and Evaluation of Polymer-Drug Conjugates as Potential Antioxidants and Cholinesterase Inhibitors for Neurodegenerative Diseases Source: ResearchGate URL: [Link]

  • Title: Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling Source: MDPI URL: [Link]

  • Title: 1 History of Post-polymerization Modification Source: Wiley-VCH URL: [Link]

  • Title: POLYMER–DRUG NANOCONJUGATES Source: Cheng Research Group URL: [Link]

  • Title: Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid Source: MDPI URL: [Link]

  • Title: this compound Source: PubChem - NIH URL: [Link]

  • Title: Photoinduced inverse Sonogashira coupling reaction Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Photoinduced inverse Sonogashira coupling reaction Source: PMC - NIH URL: [Link]

  • Title: Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid Source: NIH URL: [Link]

  • Title: Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles Source: PubMed URL: [Link]

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Scale-Up Synthesis of 2-Iodoterephthalic Acid for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the scalable synthesis of 2-iodoterephthalic acid, a critical building block in the development of advanced materials such as Metal-Organic Frameworks (MOFs) and specialty polymers.[1] This document outlines detailed protocols for the synthesis, purification, and characterization of this compound, with a focus on methodologies amenable to industrial production. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction: The Industrial Significance of this compound

This compound is an aromatic dicarboxylic acid whose structure, featuring both carboxylic acid groups and an iodine atom on the benzene ring, makes it a highly versatile precursor in organic synthesis.[1][2] The carboxylic acid moieties serve as excellent coordination sites for forming robust networks with metal ions, a fundamental principle in the synthesis of MOFs.[1] The iodine substituent not only influences the electronic properties and thermal stability of the resulting materials but also provides a reactive site for further functionalization through cross-coupling reactions.[1]

The primary industrial applications of this compound include:

  • Metal-Organic Frameworks (MOFs): As a linker, it is instrumental in creating MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.[1][3]

  • Advanced Polymers and Resins: Its unique chemical properties are leveraged in the production of high-performance polymers.[1]

  • Pharmaceutical Research: Derivatives of this compound are being explored for their potential biological activities, including antimicrobial and anticancer properties.[1]

This guide will focus on the most widely reported and scalable synthetic route to this compound, proceeding from 2-aminoterephthalic acid.

Synthetic Methodology: From Amine to Iodide

The most reliable and scalable synthesis of this compound involves a two-step process starting from 2-aminoterephthalic acid: diazotization followed by iodination.[1] This method offers high yields and a relatively straightforward procedure suitable for scale-up.

Reaction Mechanism

The overall transformation is a Sandmeyer-type reaction. The process begins with the diazotization of the aromatic amine, followed by the displacement of the diazonium group with an iodide ion.

Step 1: Diazotization 2-Aminoterephthalic acid is treated with a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0–5°C).[1] The low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt intermediate.[1]

Step 2: Iodination The diazonium salt is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, attacking the carbon atom bearing the diazonium group and leading to the displacement of nitrogen gas and the formation of the carbon-iodine bond.[1]

Reaction Mechanism Workflow

Reaction_Mechanism cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination 2-Aminoterephthalic_Acid 2-Aminoterephthalic Acid Diazonium_Salt_Intermediate Diazonium Salt Intermediate 2-Aminoterephthalic_Acid->Diazonium_Salt_Intermediate NaNO2, HCl 0-5°C 2-Iodoterephthalic_Acid This compound Diazonium_Salt_Intermediate->2-Iodoterephthalic_Acid KI

Caption: Diazotization followed by iodination.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for the synthesis of a multi-gram batch of this compound and can be scaled further with appropriate engineering controls.

Materials and Equipment
Material/EquipmentSpecification
2-Aminoterephthalic acid>98% purity
Sodium nitrite (NaNO₂)ACS reagent grade
Potassium iodide (KI)ACS reagent grade
Hydrochloric acid (HCl)37% (concentrated)
Deionized water
Ethanol95%
Reaction vesselJacketed glass reactor with overhead stirring
Temperature control unitCirculating chiller/heater
Addition funnel
pH meterCalibrated
Vacuum filtration apparatusBuchner funnel, filter flask
Drying ovenVacuum or convection
Step-by-Step Synthesis Protocol

Step 1: Preparation of the Amine Slurry

  • In a jacketed reaction vessel equipped with an overhead stirrer and a temperature probe, add 1000 mL of deionized water and 250 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0–5°C using a circulating chiller.

  • Slowly add 100 g (0.552 mol) of 2-aminoterephthalic acid to the cold acid solution while stirring to form a fine slurry. Maintain the temperature below 5°C.

Step 2: Diazotization

  • In a separate beaker, dissolve 41.8 g (0.606 mol, 1.1 eq) of sodium nitrite in 150 mL of deionized water.

  • Cool the sodium nitrite solution to 0–5°C.

  • Add the cold sodium nitrite solution dropwise to the amine slurry over a period of 60-90 minutes, ensuring the reaction temperature does not exceed 5°C. The formation of the diazonium salt is indicated by a slight color change.

  • Stir the mixture for an additional 30 minutes at 0–5°C after the addition is complete.

Step 3: Iodination

  • In a separate large beaker, dissolve 137 g (0.825 mol, 1.5 eq) of potassium iodide in 300 mL of deionized water.

  • Cool the potassium iodide solution to 0–5°C.

  • Slowly add the cold diazonium salt slurry to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours, or until the evolution of nitrogen gas ceases.

Step 4: Product Isolation and Purification

  • Cool the reaction mixture to 10-15°C in an ice bath.

  • Collect the precipitated crude this compound by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with 3 x 200 mL of ice-cold deionized water to remove residual salts.

  • For further purification, recrystallize the crude product from an ethanol/water mixture (e.g., 3:1 v/v).[1] Dissolve the crude solid in a minimal amount of the hot solvent mixture, then allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70°C to a constant weight.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Amine Slurry (2-Aminoterephthalic Acid in HCl) 0-5°C B Diazotization (Add NaNO2 solution) Maintain <5°C A->B C Iodination (Add to KI solution) Control N2 evolution B->C D Product Isolation (Vacuum Filtration) C->D E Washing (Ice-cold water) D->E F Recrystallization (Ethanol/Water) E->F G Drying (Vacuum Oven) F->G

Sources

Leveraging 2-Iodoterephthalic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-iodoterephthalic acid in the synthesis of complex pharmaceutical intermediates. Its unique molecular architecture, featuring a strategically positioned iodine atom and two carboxylic acid groups on an aromatic scaffold, makes it an exceptionally versatile building block.[1] This document details its utility in palladium-catalyzed cross-coupling reactions and provides validated, step-by-step protocols for key transformations, emphasizing the rationale behind experimental design to ensure reproducibility and success.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the efficient construction of complex molecular frameworks is paramount. Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks for active pharmaceutical ingredients (APIs).[] this compound (IUPAC Name: 2-iodobenzene-1,4-dicarboxylic acid; CAS: 39999-51-2) has emerged as a pivotal precursor due to its distinct structural attributes. The presence of an aryl iodide offers a highly reactive site for carbon-carbon bond formation, while the two carboxylic acid groups provide handles for further functionalization, such as amidation or esterification, and influence the molecule's solubility and orientation.[1]

The true synthetic power of this reagent is unlocked through modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions.[3] Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings leverage the reactivity of the C-I bond to assemble complex biaryl, aryl-alkyne, and vinyl-aryl structures that form the core of numerous therapeutic agents.[4][5][6] This guide will explore its application in the synthesis of intermediates for two critical classes of anticancer agents: PARP inhibitors and the marine-derived natural product, Trabectedin.

G cluster_0 Core Reagent cluster_1 Key Transformations cluster_2 Pharmaceutical Intermediate Scaffolds A This compound B Suzuki Coupling (Csp²-Csp²) A->B Pd-Catalysis C Sonogashira Coupling (Csp²-Csp) A->C Pd-Catalysis D Heck Reaction (Csp²-Csp² vinyl) A->D Pd-Catalysis E Biaryl Dicarboxamides (e.g., PARP Inhibitors) B->E F Polycyclic Aromatic Systems (e.g., Trabectedin Core) B->F C->F G Styrenyl Derivatives D->G

Figure 1: Synthetic utility of this compound.

Application Focus 1: Synthesis of a PARP Inhibitor Core

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective against tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7] A common structural motif in many PARP inhibitors, like Olaparib and Rucaparib, is a substituted biaryl carboxamide backbone.[8][9][10] The Suzuki-Miyaura coupling is the quintessential reaction for forging such biaryl links.[11][12]

Here, this compound serves as an ideal starting point for constructing one of the aromatic rings with the necessary functionality for subsequent amide bond formation. To prevent interference from the acidic protons of the carboxylic acids during the coupling reaction, they are typically protected as esters.

Figure 2: Synthesis of a biaryl diester core for PARP inhibitors.

Protocol 2.1: Suzuki-Miyaura Coupling for Biaryl Diester Synthesis

Rationale: This protocol utilizes a standard palladium catalyst, tetrakis(triphenylphosphine)palladium(0), which is effective for coupling aryl iodides.[13] An aqueous base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[10] Dioxane is used as a water-miscible organic solvent to ensure all reactants remain in solution. The reaction is heated to ensure a reasonable reaction rate.

Materials:

  • Dimethyl 2-iodoterephthalate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dimethyl 2-iodoterephthalate (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Seal the flask with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Prepare a 2M aqueous solution of K₂CO₃. Degas this solution by bubbling inert gas through it for 20 minutes.

  • Via syringe, add 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Add the degassed 2M K₂CO₃ solution (3.0 equiv). The ratio of dioxane to water should be approximately 4:1 (v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl diester intermediate.

Application Focus 2: Building Blocks for Trabectedin Analogs

Trabectedin (Yondelis®) is a potent marine-derived antitumor agent used for treating soft tissue sarcoma and ovarian cancer.[14] Its complex, polycyclic structure presents a formidable synthetic challenge.[15][16] Key intermediates in its synthesis involve highly substituted tetrahydroisoquinoline units. While semi-synthesis from natural products is common, total synthesis efforts rely on the strategic construction of aromatic precursors.[14]

A Sonogashira coupling using a derivative of this compound can be employed to install an alkyne handle. This alkyne is a versatile functional group that can participate in subsequent cyclization reactions or be reduced to form part of the intricate side chain required for the final molecule.

Protocol 3.1: Sonogashira Coupling for Aryl-Alkyne Synthesis

Rationale: The Sonogashira reaction creates a C(sp²)-C(sp) bond and is co-catalyzed by palladium and copper(I).[5][17] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a highly reactive copper acetylide intermediate, which is necessary for the transmetalation step.[17] An amine base (like triethylamine) is used both as a base and a solvent.

Materials:

  • Dimethyl 2-iodoterephthalate (1.0 equiv)

  • Terminal Alkyne (e.g., Trimethylsilylacetylene) (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and anhydrous Et₃N (ratio typically 2:1 v/v) to achieve a substrate concentration of ~0.25 M.

  • Add dimethyl 2-iodoterephthalate (1.0 equiv) to the stirring solution.

  • Add the terminal alkyne (1.5 equiv) dropwise via syringe over 5 minutes.

  • Stir the reaction at room temperature. The reaction is often mildly exothermic.

  • Monitor progress by TLC. For aryl iodides, these reactions are often complete in 1-4 hours.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite® to remove catalyst residues and amine salts.

  • Wash the organic solution with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine.

  • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired aryl-alkyne intermediate.

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle A Pd⁰L₂ (Active Catalyst) B Oxidative Addition A->B Ar-I C Ar-PdII(I)L₂ B->C D Transmetalation C->D Ar'-B(OR)₂ Base E Ar-PdII(Ar')L₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Figure 3: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Data and Reaction Conditions

To aid in experimental design, the following table summarizes typical starting conditions for palladium-catalyzed cross-coupling reactions using an aryl iodide substrate like dimethyl 2-iodoterephthalate.

Parameter Suzuki-Miyaura Coupling Sonogashira Coupling Heck Coupling
Purpose Forms C(sp²)-C(sp²) Biaryl bondForms C(sp²)-C(sp) Aryl-Alkyne bondForms C(sp²)-C(sp²) Vinyl-Aryl bond
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂, PdCl₂(PPh₃)₂
Co-Catalyst NoneCuINone
Base K₂CO₃, Cs₂CO₃, NaHCO₃Et₃N, DIPA, PiperidineK₂CO₃, Et₃N, KOAc
Solvent Dioxane/H₂O, Toluene, THFTHF, DMF, Et₃NDMF, Acetonitrile, Toluene
Temperature 60 - 110 °CRoom Temp - 60 °C80 - 120 °C
Key Insight Base is crucial for boronic acid activation.[13]Copper co-catalyst accelerates the reaction significantly.[5]Often produces the more stable E-alkene isomer.[6]

Conclusion

This compound and its derivatives are powerful and versatile building blocks for the synthesis of complex pharmaceutical intermediates. Mastery of palladium-catalyzed cross-coupling reactions—namely the Suzuki, Sonogashira, and Heck reactions—allows chemists to leverage this reagent to efficiently construct the core scaffolds of modern therapeutics. The protocols and principles outlined in this guide serve as a validated starting point for researchers, enabling the rapid and logical development of synthetic routes for next-generation drug candidates. By understanding the causality behind reagent choice and reaction conditions, scientists can troubleshoot and optimize these critical transformations with confidence.

References

  • Organo-Chem. Suzuki Coupling for Pharmaceutical Intermediates. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. [Link]

  • Wikipedia. Heck reaction. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • ResearchGate. A new, efficient, and improved process for the synthesis of key aminolactone intermediate for preparation of anticancer drugs: Trabectedin and Lurbinectedin. [Link]

  • ResearchGate. Total Synthesis of Trabectedin, Lurbinectedin, and Renieramycin T | Request PDF. [Link]

  • PubMed. Development of Yondelis (trabectedin, ET-743). A semisynthetic process solves the supply problem. [Link]

  • National Center for Biotechnology Information. This compound | C8H5IO4 | CID 3722188 - PubChem. [Link]

  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

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  • J-STAGE. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration | Request PDF. [Link]

  • National Center for Biotechnology Information. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC. [Link]

  • National Center for Biotechnology Information. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Tianming Pharmaceuticals. Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. [Link]

  • National Center for Biotechnology Information. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][18]-Fused Indole Heterocycles. [Link]

  • PubMed Central. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

  • ResearchGate. Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals | Request PDF. [Link]

  • National Center for Biotechnology Information. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC. [Link]

  • PubMed. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. [Link]

  • National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • MDPI. Feature Reviews in Medicinal Chemistry. [Link]

  • ResearchGate. (PDF) Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • National Center for Biotechnology Information. Inhibitors of PARP: Number crunching and structure gazing - PMC. [Link]

  • ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Drug Hunter. 2025 Medicinal Chemistry Reviews at a Glance. [Link]

Sources

Application Note: Mechanochemical Synthesis of a Functional Metal-Organic Framework Using 2-Iodoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Mechanochemistry and Functionalized Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas and tunable pore environments make them prime candidates for applications in gas storage, separation, catalysis, and drug delivery.[1][2] Traditionally, MOF synthesis has been dominated by solvothermal methods, which often require high temperatures, long reaction times, and large volumes of hazardous solvents.[3]

Mechanochemical synthesis, particularly liquid-assisted grinding (LAG), has emerged as a sustainable and efficient alternative.[3][4] This method utilizes mechanical force to initiate chemical reactions, drastically reducing or eliminating the need for bulk solvents, shortening reaction times, and often providing access to novel structures not obtainable from solution.[3][4]

This application note provides a detailed protocol for the mechanochemical synthesis of a zinc-based MOF, analogous to the IRMOF series, using 2-iodoterephthalic acid as the organic linker.[5][6] The incorporation of the iodine moiety serves a dual purpose: it modifies the electronic properties and pore environment of the resulting MOF and provides a reactive site for post-synthetic modification (PSM), enabling the introduction of a wide array of other functional groups.[7][8][9] This guide is intended for researchers in materials science, chemistry, and drug development seeking to leverage the benefits of mechanochemistry for the rational design of functional porous materials.

Scientific Rationale: Why this compound?

The choice of this compound as the organic linker is a strategic one, rooted in the principles of isoreticular chemistry and post-synthetic modification.

  • Isoreticular Chemistry: By using a functionalized terephthalic acid derivative, it is possible to synthesize a MOF that is isoreticular to well-known frameworks like MOF-5. This means the underlying topology of the framework is maintained, but the chemical functionality within the pores is altered.[5][6] The bulky iodine atom will influence the pore size and the electronic environment of the framework, which can be advantageous for selective adsorption or catalytic applications.[10]

  • Post-Synthetic Modification (PSM): The carbon-iodine bond is a versatile functional handle for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the covalent attachment of other functional groups to the MOF's linker after the framework has been constructed.[8][9][11] This approach overcomes the limitations of direct synthesis with complex functionalized linkers, which may be unstable under typical solvothermal conditions.[9]

Experimental Workflow

The overall workflow for the mechanochemical synthesis and characterization of the iodo-functionalized MOF is depicted below.

Mechanochemical MOF Synthesis Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications Reactant_Preparation Reactant Preparation (this compound, Zn(OAc)2·2H2O) Mechanochemical_Reaction Mechanochemical Reaction (Liquid-Assisted Grinding) Reactant_Preparation->Mechanochemical_Reaction Grinding Post-Synthesis_Workup Post-Synthesis Workup (Washing & Drying) Mechanochemical_Reaction->Post-Synthesis_Workup Purification PXRD Powder X-Ray Diffraction (PXRD) (Phase Identification & Crystallinity) Post-Synthesis_Workup->PXRD Analysis TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Post-Synthesis_Workup->TGA Analysis SEM Scanning Electron Microscopy (SEM) (Morphology & Particle Size) Post-Synthesis_Workup->SEM Analysis Gas_Sorption Gas Sorption Analysis (Surface Area & Porosity) Post-Synthesis_Workup->Gas_Sorption Analysis PSM_Platform Platform for Post-Synthetic Modification PXRD->PSM_Platform Gas_Storage Gas Storage & Separation Gas_Sorption->Gas_Storage Catalysis Catalysis PSM_Platform->Catalysis Sensing Sensing PSM_Platform->Sensing

Caption: Workflow for the mechanochemical synthesis of an iodo-functionalized MOF.

Materials and Equipment

Material/EquipmentDescription/Specification
Reactants
This compoundC₈H₅IO₄, ≥98% purity
Zinc Acetate DihydrateZn(OAc)₂·2H₂O, ≥98% purity
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%
MethanolACS grade
Equipment
Mixer Mille.g., Retsch MM 400 or similar
Grinding Jars10-25 mL stainless steel or tungsten carbide
Grinding Balls10 mm diameter stainless steel or tungsten carbide
Analytical BalanceReadability of ±0.1 mg
CentrifugeCapable of >4000 rpm
Vacuum OvenFor activation of the MOF
Powder X-ray DiffractometerWith Cu Kα radiation
Thermogravimetric AnalyzerFor thermal stability analysis
Scanning Electron MicroscopeFor morphological analysis
Gas Sorption AnalyzerFor surface area and porosity measurements

Detailed Protocol: Mechanochemical Synthesis

This protocol is based on the liquid-assisted grinding (LAG) method, which has been shown to be effective for the synthesis of isoreticular MOFs.

1. Reactant Preparation:

  • Accurately weigh 0.146 g (0.5 mmol) of this compound.

  • Accurately weigh 0.296 g (1.35 mmol) of zinc acetate dihydrate.

  • The slight excess of the zinc salt helps to drive the reaction to completion.

2. Grinding Procedure:

  • Place the weighed reactants into a 10 mL stainless steel grinding jar.

  • Add two 10 mm stainless steel grinding balls.

  • Using a micropipette, add 100 µL of N,N-dimethylformamide (DMF) to the solid reactants. DMF acts as a liquid-assisting agent, facilitating ion mobility and promoting the formation of the crystalline MOF structure.[12][13]

  • Securely close the grinding jar and place it in the mixer mill.

  • Mill the mixture at a frequency of 25-30 Hz for 60 minutes. The milling time can be optimized, but 60 minutes is a good starting point for achieving high crystallinity.

3. Post-Synthesis Workup and Activation:

  • After milling, retrieve the grinding jar and carefully remove the grinding balls.

  • The product will be a fine, off-white powder.

  • To remove any unreacted starting materials and DMF trapped within the pores, wash the product with fresh methanol (3 x 10 mL). This is achieved by suspending the powder in methanol, sonicating for 10 minutes, and then pelleting the solid via centrifugation (~4000 rpm, 5 min), followed by decanting the supernatant.

  • After the final wash, dry the purified MOF powder in a vacuum oven at 120 °C overnight. This "activation" step is crucial to evacuate the pores, making the internal surface area accessible for subsequent applications.[1]

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure: A small amount of the activated MOF powder is gently pressed onto a low-background sample holder. Data should be collected over a 2θ range of 5-50° with a step size of 0.02°.

  • Expected Outcome: The PXRD pattern should show sharp peaks, indicating a crystalline material. The peak positions can be compared to simulated patterns of isoreticular MOFs (e.g., IRMOF-1 or MOF-5) to confirm the formation of the expected framework topology.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the MOF.

  • Procedure: A small amount of the activated MOF (5-10 mg) is heated in a TGA instrument under a nitrogen or air atmosphere from room temperature to ~600 °C at a heating rate of 10 °C/min.

  • Expected Outcome: The TGA curve will show a plateau up to a certain temperature, indicating the thermal stability of the framework. A sharp weight loss at higher temperatures corresponds to the decomposition of the organic linker and the collapse of the framework.

3. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the crystal morphology and particle size distribution of the MOF powder.

  • Procedure: A small amount of the MOF powder is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of gold or platinum to prevent charging.

  • Expected Outcome: SEM images will reveal the shape of the MOF crystals (e.g., cubic, octahedral) and provide an estimate of their size.

4. Gas Sorption Analysis:

  • Purpose: To determine the specific surface area (Brunauer-Emmett-Teller, BET) and pore volume of the MOF.

  • Procedure: A sample of the activated MOF is degassed under vacuum at an elevated temperature (e.g., 120 °C) to ensure the pores are empty. A nitrogen adsorption-desorption isotherm is then measured at 77 K.

  • Expected Outcome: The shape of the isotherm will be characteristic of a microporous material (Type I isotherm). The BET equation is applied to the adsorption data to calculate the specific surface area.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Amorphous Product (No PXRD peaks) - Insufficient milling time or frequency.- Incorrect amount of liquid additive.- Increase milling time to 90-120 minutes.- Optimize the amount of DMF (try 80-120 µL).
Low Yield - Incomplete reaction.- Loss of product during washing steps.- Increase milling time.- Ensure careful decanting of the supernatant after centrifugation.
PXRD shows peaks of starting materials - Incomplete reaction.- Increase milling time and/or frequency.- Ensure proper stoichiometry of reactants.
Low Surface Area - Incomplete activation (solvent still in pores).- Framework collapse during activation.- Increase activation time or temperature (monitor with TGA to avoid decomposition).- Use a gentler activation method like supercritical CO₂ exchange if available.[1]

Applications and Future Directions

The synthesized iodo-functionalized MOF is not just a final product but a versatile platform for further research and development.

  • Post-Synthetic Modification (PSM): The iodine atom on the linker is a prime site for introducing new functionalities via cross-coupling reactions.[8][11] This allows for the precise tuning of the MOF's properties for specific applications, such as creating catalytic active sites or enhancing selectivity for gas separation.[7][9]

  • Gas Storage and Separation: The modified pore environment due to the iodine atom can lead to altered adsorption properties for gases like CO₂, CH₄, and H₂.[5][14]

  • Sensing: The electronic properties of the iodo-functionalized linker could be exploited for the development of chemical sensors, for example, for the detection of nitroaromatic compounds.

  • Radioiodine Capture: The affinity of the framework for iodine could be explored for the capture of radioactive iodine isotopes from nuclear waste streams.[15]

Conclusion

Mechanochemical synthesis offers a rapid, efficient, and environmentally benign route to functionalized Metal-Organic Frameworks. The use of this compound as a linker provides a straightforward method to produce a crystalline, porous material that also serves as a robust platform for post-synthetic modification. This approach empowers researchers to rationally design and fabricate advanced materials with tailored properties for a wide range of applications in science and industry.

References

  • Li, H., Zhang, J., & Li, J. (2019). Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8). Crystal Growth & Design, 19(11), 6733-6752. [Link]

  • ACS Publications. (2019). Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8). [Link]

  • ResearchGate. (2025). Isoreticular chemistry within metal–organic frameworks for gas storage and separation. [Link]

  • ResearchGate. (2019). Synthesis and Applications of Isoreticular Metal-Organic Frameworks IRMOFs-n (n=1, 3, 6, 8). [Link]

  • ACS Publications. (2019). Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8). Crystal Growth & Design. [Link]

  • ACS Publications. (2021). Insights into the Mechanochemical Synthesis of MOF-74. Crystal Growth & Design. [Link]

  • Journal of Materials Chemistry A. (n.d.). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Royal Society of Chemistry. [Link]

  • University of Illinois Urbana-Champaign. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. [Link]

  • ResearchGate. (2021). Insights into the Mechanochemical Synthesis of MOF-74. [Link]

  • National Institutes of Health. (2021). Insights into the Mechanochemical Synthesis of MOF-74. [Link]

  • ResearchGate. (2022). Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. [Link]

  • Royal Society of Chemistry. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. [Link]

  • National Institutes of Health. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. [Link]

  • ResearchGate. (n.d.). Cadmium(II) Metal-Organic Frameworks Based on Iodine-Substituted Terephthalic Acid Derivatives and 1,1'-(1,4-Butanediyl)-bis-imidazole. [Link]

  • eScholarship, University of California. (n.d.). Postsynthetic modification of metal-organic frameworks. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. [Link]

  • ResearchGate. (2023). Kind and role of linkers for metal-organic frameworks. [Link]

  • ResearchGate. (n.d.). Influence of Terephthalic Acid Substituents on the Catalytic Activity of MIL-101(Cr) in Three Lewis Acid Catalyzed Reactions. [Link]

  • AMiner. (2019). Linker Functionalized Metal-Organic Frameworks. [Link]

  • ResearchGate. (2024). A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes. [Link]

  • ResearchGate. (n.d.). Linker functionalized metal-organic frameworks. [Link]

  • National Institutes of Health. (n.d.). Adsorption of iodine in metal–organic framework materials. [Link]

  • Journal of the Chemical Society of Nigeria. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Iodoterephthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-iodoterephthalic acid. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this synthesis. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.

The synthesis of this compound is a crucial step for various applications, including its use as a building block for advanced materials like metal-organic frameworks (MOFs).[1][2] The most reliable and widely reported method for this synthesis is a Sandmeyer-type reaction, which involves the diazotization of 2-aminoterephthalic acid followed by an iodide substitution.[1][3][4] While effective, this process is highly sensitive to reaction conditions, and minor deviations can lead to significantly reduced yields and the formation of impurities. This guide will walk you through the critical parameters to ensure a successful and high-yield synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My overall yield of this compound is consistently low (<60%). What are the most common culprits?

Low yield in this synthesis almost always traces back to one of three critical areas related to the stability of the aryl diazonium salt intermediate: temperature control, pH, and reagent stoichiometry.

  • Temperature Control: The aryl diazonium salt formed during the first step is thermally unstable.[1] It is imperative to maintain the reaction temperature between 0–5°C during the addition of sodium nitrite and before the introduction of potassium iodide. If the temperature rises above this range, the diazonium salt will prematurely decompose, primarily reacting with water to form 2-hydroxyterephthalic acid and releasing nitrogen gas, which significantly lowers the yield of the desired product.[1][5]

  • pH Control: The reaction must be kept strongly acidic (pH < 2).[1] The acidic environment stabilizes the diazonium salt and prevents two key side reactions:

    • Phenol Formation: As mentioned, reaction with water to form 2-hydroxyterephthalic acid is a major side reaction, which is suppressed at low pH.[1]

    • Azo Coupling: If the pH is too high, the diazonium salt (an electrophile) can couple with unreacted 2-aminoterephthalic acid (a nucleophile) to form brightly colored, high-molecular-weight azo compounds, which are difficult-to-remove impurities.

  • Reagent Stoichiometry: Precise control over the molar ratios of your reagents is essential. Using an excess of potassium iodide (KI) is necessary to drive the substitution reaction to completion, but an excess of sodium nitrite (NaNO₂) can lead to unwanted side reactions.

Q2: The reaction mixture turned dark brown or black and produced a tar-like substance. What went wrong?

The formation of a dark, polymeric, or tar-like substance is a classic indicator of diazonium salt decomposition.[5] This is typically caused by a failure to maintain the critical temperature of 0–5°C. When the diazonium salt decomposes uncontrollably, it can initiate radical side reactions, leading to the formation of a complex mixture of byproducts instead of the clean substitution with iodide.[4][5]

Corrective Action:

  • Ensure your ice bath is well-maintained and that the reaction flask is adequately submerged.

  • Add the sodium nitrite solution very slowly, dropwise, to allow the exothermic heat of the diazotization to dissipate without raising the internal temperature of the reaction mixture above 5°C.

  • Monitor the internal temperature constantly with a low-temperature thermometer.

Q3: How can I be certain the diazotization is complete before I add the potassium iodide?

This is a crucial checkpoint for a successful reaction. If the diazotization is incomplete, the unreacted 2-aminoterephthalic acid will be present when you add the KI, leading to unwanted side reactions.

A simple and reliable method is to test for the presence of excess nitrous acid (HNO₂), which is generated in situ from NaNO₂ and HCl. The presence of a slight excess of HNO₂ confirms that all the primary amine has been consumed.[5]

Procedure:

  • After the addition of sodium nitrite is complete, continue stirring for an additional 15-30 minutes at 0-5°C.

  • Dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper.

  • An immediate and strong blue-black color indicates the presence of excess nitrous acid, signaling that the diazotization is complete. If the test is negative, you may need to add a small additional amount of NaNO₂ solution.

Q4: My final product is an off-white or yellowish powder and appears impure. What are the likely contaminants and how can I remove them?

The most common impurities are byproducts from the reaction itself. These include:

  • 2-Hydroxyterephthalic Acid: Formed from the reaction of the diazonium salt with water.[1]

  • Unreacted 2-Aminoterephthalic Acid: Results from incomplete diazotization.

  • Di-iodinated Terephthalic Acid: Can form if a large excess of iodine or prolonged reaction times are used.[1]

Purification Strategy: Purification is typically achieved by recrystallization.

  • Solvent Selection: Common solvents for recrystallization include dimethylformamide (DMF), dimethylacetamide (DMAc), or glacial acetic acid.[6]

  • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to form crystals.

  • Washing: Wash the collected crystals with a less polar solvent like ethanol or acetone to remove residual high-boiling point solvent, followed by a final wash with water to remove any inorganic salts.[6]

Data & Workflow Visualization

Table 1: Recommended Reagent Stoichiometry

This table summarizes the recommended molar equivalents for the key reagents in the synthesis of this compound from 2-aminoterephthalic acid.

ReagentMolar EquivalentsScientist's Note
2-Aminoterephthalic Acid1.0The limiting reagent. Ensure it is of high purity.
Hydrochloric Acid (conc.)~3.0 - 4.0Establishes the necessary low pH (<2) to stabilize the diazonium salt and provides the counter-ion.
Sodium Nitrite (NaNO₂)1.0 - 1.1Used to form nitrous acid in situ for diazotization. A slight excess ensures complete reaction.[5]
Potassium Iodide (KI)1.2 - 1.5Serves as the iodide source. A stoichiometric excess is used to drive the iodination to completion.[1]
Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and addressing common issues that lead to low yields.

G start Low Yield of this compound obs1 Observation: Reaction mixture turned dark/tar-like? start->obs1 obs2 Observation: Final product is impure (off-white/yellow)? obs1->obs2  No cause1 Probable Cause: Uncontrolled decomposition of diazonium salt. obs1->cause1  Yes obs3 Observation: Yield is consistently low but reaction looks clean? obs2->obs3  No cause2 Probable Cause: Formation of side products. obs2->cause2  Yes cause3 Probable Cause: Suboptimal reaction conditions. obs3->cause3 sol1 Solution: - Strictly maintain temperature at 0-5°C. - Ensure slow, dropwise addition of NaNO₂. - Vigorously stir reaction mixture. cause1->sol1 sol2 Solution: - Purify crude product via recrystallization (e.g., from DMF or acetic acid). - For future runs, check pH is < 2 and confirm complete diazotization with starch-iodide test. cause2->sol2 sol3 Solution: - Verify reagent stoichiometry (see Table 1). - Ensure starting material (2-aminoterephthalic acid) is pure. - Confirm complete diazotization before adding KI. cause3->sol3

Caption: Troubleshooting workflow for low yield synthesis.

Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound with an expected yield of approximately 85-90%.

Materials:

  • 2-Aminoterephthalic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized Water

  • Potassium iodide-starch paper

Procedure:

Part 1: Diazotization

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 18.1 g (0.1 mol) of 2-aminoterephthalic acid and 200 mL of deionized water.

  • Cool the suspension to 0°C in a well-maintained ice-salt bath.

  • Slowly add 30 mL of concentrated HCl with vigorous stirring. The mixture should remain as a slurry.

  • Prepare a solution of 7.25 g (0.105 mol) of sodium nitrite in 25 mL of deionized water and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5°C. The solids should gradually dissolve to form a clear, pale-yellow solution of the diazonium salt.

  • Stir the mixture for an additional 20 minutes at 0–5°C.

  • Confirm the completion of the reaction by testing a drop of the solution on KI-starch paper. It should immediately turn dark blue.

Part 2: Iodination

  • Prepare a solution of 25 g (0.15 mol) of potassium iodide in 50 mL of deionized water. Cool this solution to 0°C.

  • Slowly add the cold KI solution to the diazonium salt solution over 30 minutes. You will observe vigorous evolution of nitrogen gas and the formation of a dark-colored precipitate.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Gently heat the reaction mixture to 50-60°C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Add a small amount of solid sodium thiosulfate in portions until the dark color of excess iodine dissipates and the mixture becomes a tan or off-white slurry.

  • Collect the crude product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.

  • For purification, recrystallize the crude solid from a suitable solvent such as glacial acetic acid or DMF.

  • Dry the purified white to off-white crystalline product in a vacuum oven.

References

  • Benchchem. (n.d.). This compound | Aromatic Building Block.
  • Benchchem. (n.d.). Sandmeyer-type reaction as an alternative synthesis route.
  • ChemicalBook. (n.d.). 2-AMINOTEREPHTHALIC ACID synthesis.
  • ChemicalBook. (n.d.). 2-AMINOTEREPHTHALIC ACID | 10312-55-7.
  • Dalton Transactions. (n.d.). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Organic Syntheses. (n.d.). terephthalic acid.
  • Patents. (n.d.). Process for the purification of terephthalic acid.
  • Patents. (n.d.). Purification of terephthalic acid.
  • ResearchGate. (2019, October 29). (PDF) Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate.
  • Wikipedia. (n.d.). Sandmeyer reaction.

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Technical Support Center: Purification of Crude 2-Iodoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-iodoterephthalic acid (CAS 1829-22-7). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their work. As a key precursor in the synthesis of Metal-Organic Frameworks (MOFs) and other complex molecular architectures, the purity of this compound is paramount to achieving desired experimental outcomes.[1] This guide provides in-depth, field-proven protocols and troubleshooting advice in a direct question-and-answer format to address the specific challenges encountered during its purification.

Section 1: Initial Assessment of Crude Material

Before beginning any purification, a preliminary analysis of the crude product is essential. The synthesis of this compound, typically via diazotization of 2-aminoterephthalic acid, can introduce several characteristic impurities.[1] Understanding these potential contaminants is the first step in selecting an appropriate purification strategy.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on the common synthetic routes, your crude material may contain a variety of byproducts and residual reagents. The primary impurities to be aware of are summarized in the table below.

Impurity TypeSpecific ExamplesSource / CauseRecommended Initial Action
Organic Byproducts 2-Hydroxyterephthalic AcidNucleophilic attack by water on the diazonium intermediate during synthesis.[1]Recrystallization or Acid-Base Extraction
Diiodinated Terephthalic AcidsUse of excess iodine or prolonged reaction times.[1]Recrystallization, potentially Column Chromatography
Unreacted Starting Material2-Aminoterephthalic AcidIncomplete diazotization reaction.
Inorganic Contaminants Residual Copper SaltsIf copper catalysts were used in the iodination step.[1]Acid-Base workup, potentially with a chelating agent like EDTA.[1]
Residual IodineExcess potassium iodide (KI) used in the reaction.Washing with a reducing agent solution (e.g., sodium thiosulfate).
Color Impurities Polymeric/Degradation ProductsOften high molecular weight, colored species formed from side reactions.Treatment with activated carbon.[2][3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification process.

Q2: My crude product is a dark brown or yellow powder. Is this normal and can it be purified?

A2: Yes, it is common for crude this compound to have a light-yellow to brown tinge. This coloration is typically due to trace amounts of residual iodine and polymeric organic impurities.[2] These can usually be effectively removed using a combination of an acid-base purification cycle and treatment with activated carbon.

Q3: What is the best general-purpose purification method for a first attempt on a multi-gram scale?

A3: For typical lab-scale purification (1-20 grams), an acid-base extraction followed by recrystallization is the most robust and effective starting point. This two-stage process first removes baseline impurities and colored compounds, and the subsequent recrystallization refines the product to high purity. This approach is more scalable and cost-effective than chromatography for initial purification.

Q4: What safety precautions are necessary when handling this compound and the solvents for its purification?

A4: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. This compound is classified as a skin and eye irritant.[4][5] Purification protocols may involve heating flammable organic solvents like ethanol or DMF; therefore, heating should be performed using a heating mantle in a well-ventilated fume hood, away from open flames. Consult the Safety Data Sheet (SDS) for all chemicals used.

Section 3: Core Purification Protocols

These detailed protocols provide step-by-step instructions for the most effective purification methods.

Workflow for Selecting a Purification Strategy

The following diagram outlines the decision-making process for purifying your crude material.

Purification_Workflow crude Crude this compound assess Assess Color & Impurity Profile crude->assess acid_base Protocol 3.1: Acid-Base Purification assess->acid_base  Heavily Colored or  Acid/Base Impurities Present recrystallize Protocol 3.2: Recrystallization assess->recrystallize  Slightly Colored,  Known Organic Byproducts acid_base->recrystallize  Further Purification Needed analyze Assess Purity (TLC, HPLC, MP) recrystallize->analyze chromatography Protocol 3.3: Column Chromatography chromatography->analyze analyze->chromatography  Ultra-High Purity Required pure_product Pure Product (>98%) analyze->pure_product  Purity Met

Caption: Decision workflow for purifying crude this compound.

Protocol 3.1: Purification by Acid-Base Extraction & Carbon Treatment

This method is excellent for removing colored impurities and unreacted 2-aminoterephthalic acid. The principle relies on converting the dicarboxylic acid to its water-soluble disodium salt, allowing insoluble impurities to be filtered off and colored impurities to be adsorbed by activated carbon.[2][3]

Step-by-Step Methodology:

  • Dissolution: In a suitably sized beaker or flask, suspend the crude this compound (1.0 eq) in deionized water (approx. 20 mL per gram of crude acid).

  • Basification: While stirring, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) until the solid completely dissolves and the pH of the solution is ~10-11. The formation of the disodium 2-iodoterephthalate salt greatly increases its aqueous solubility.

  • Carbon Treatment: Heat the solution to 60-70 °C. Add activated carbon (approx. 10% of the crude product weight). The elevated temperature increases the efficiency of impurity adsorption onto the carbon.

  • Hot Filtration: Maintain the heat and stir for 15-20 minutes. Prepare a fluted filter paper in a funnel and perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities. Pre-heating the funnel can prevent premature crystallization.

  • Precipitation: Allow the filtrate to cool to room temperature. While stirring vigorously, slowly add a 3 M aqueous solution of hydrochloric acid (HCl) to re-protonate the carboxylate groups. This compound will precipitate out as a fine, often white, solid. Continue adding acid until the pH is ~1-2 to ensure complete precipitation.

  • Isolation & Washing: Cool the suspension in an ice bath for 30 minutes to maximize recovery. Collect the solid product by vacuum filtration using a Büchner funnel.[6] Wash the filter cake sequentially with two portions of cold deionized water, followed by a small amount of cold acetone or ethanol to aid in drying.

  • Drying: Dry the purified product under vacuum at 60-80 °C to a constant weight.

Protocol 3.2: Purification by Recrystallization

Recrystallization is a powerful technique for removing soluble impurities that have different solubility profiles from the desired product.[6][7] The key is selecting a solvent in which the this compound is highly soluble when hot but poorly soluble when cold.

Q5: Which solvent should I use for the recrystallization of this compound?

A5: Due to its low solubility in many common solvents, finding an ideal single solvent can be challenging.[1] A mixed-solvent system is often most effective. A gradient crystallization using a Dimethylformamide (DMF)/water mixture is a reliable choice.[1] Ethanol/water is another common combination for polar aromatic acids.

Solvent SystemGood Solvent (High Boiling Point)Poor Solvent (Miscible with Good)Typical Ratio (Good:Poor)Rationale & Comments
DMF / Water Dimethylformamide (DMF)WaterStart with minimum hot DMF, add hot water dropwiseExcellent solvating power of DMF at high temp. Water acts as an anti-solvent to induce crystallization upon cooling.[1]
Ethanol / Water EthanolWater~3:1 to 5:1Safer and more volatile than DMF. Good for removing less polar impurities.
Acetic Acid / Water Glacial Acetic AcidWaterVariesOften used for terephthalic acid derivatives.[8] Requires thorough drying to remove residual acetic acid.

Step-by-Step Methodology (Using DMF/Water):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot DMF required to just dissolve the solid completely at a near-boiling temperature.

  • Induce Saturation: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot DMF to redissolve the precipitate and ensure the solution is clear.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation and minimize product loss in the mother liquor.

  • Isolation & Washing: Collect the crystals by vacuum filtration.[9] Wash the filter cake with a small amount of a cold DMF/water mixture (at the same ratio used for crystallization), followed by a wash with pure cold water to remove residual DMF.

  • Drying: Dry the crystals thoroughly under vacuum at 60-80 °C. It is crucial to ensure all DMF is removed, as it is a high-boiling point solvent.

Section 4: Troubleshooting Guide

Q6: I performed a recrystallization, but my yield is extremely low. What went wrong?

A6: Low yield is a common issue in recrystallization and can be caused by several factors:

  • Using too much solvent: The most common error is adding too much solvent during the initial dissolution step.[7] This keeps the product dissolved even after cooling. Solution: Re-heat the filtrate to evaporate some of the solvent and attempt the cooling process again.

  • Cooling too quickly: Rapid cooling can trap impurities and lead to smaller, less-recoverable crystals. Solution: Ensure the solution cools slowly to room temperature before moving to an ice bath.

  • Incomplete precipitation: The product may still have significant solubility at ice-bath temperatures. Solution: Ensure you are cooling for a sufficient amount of time (at least 30-60 minutes).

  • Washing with the wrong solvent: Washing the crystals on the filter with a solvent in which they are soluble will dissolve the product. Solution: Always wash with a minimal amount of the ice-cold recrystallization solvent mixture.[7]

Q7: After purification, my product is still yellow. How can I get a white product?

A7: A persistent yellow color indicates that colored impurities were not fully removed.

  • For Recrystallization: The impurities may have co-crystallized. Solution: Perform a second recrystallization. If the color persists, the impurities are likely not effectively removed by this solvent system.

  • General Solution: The most effective method for removing stubborn color is the acid-base workup with an activated carbon treatment as described in Protocol 3.1 .[2] The porous structure of activated carbon is highly effective at adsorbing the large, conjugated molecules that are often responsible for color.

Q8: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A8: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.

  • Solution 1 (Re-dissolve and adjust): Re-heat the solution until the oil fully redissolves. Add a small amount more of the "good" solvent (e.g., DMF or ethanol) to lower the saturation temperature. Then, attempt the slow cooling process again.

  • Solution 2 (Scratching): Vigorously scratch the inside of the flask at the surface of the liquid with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.

  • Solution 3 (Seeding): If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.[6]

Q9: I am trying to purify a very small amount of material for analytical purposes. Is column chromatography an option?

A9: Yes, flash column chromatography can be used for small-scale, high-purity applications, but it presents challenges for di-acids.[10][11]

  • Challenge: this compound is highly polar and will likely streak badly on a standard silica gel column, leading to poor separation.

  • Solution: Use a highly polar mobile phase. A typical eluent system would be a gradient of methanol in dichloromethane (DCM), often with 0.5-1% acetic acid added to the mobile phase. The acid suppresses the deprotonation of the carboxylic acid groups, reducing their interaction with the acidic silica gel and leading to better peak shape. A reverse-phase C18 column with a water/acetonitrile gradient may also be effective.

Section 5: Purity Assessment

After purification, you must verify the purity of the this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should result in a single spot. Use a polar eluent system (e.g., 9:1 DCM:Methanol + 0.5% Acetic Acid).

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis.[2][] It can accurately determine the percentage of the main component and detect trace impurities.

  • Nuclear Magnetic Resonance (¹H-NMR): Confirms the chemical structure and can reveal the presence of organic impurities if their signals do not overlap with the product's signals.[13]

  • Melting Point: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range.

References

  • Pusztaszeri, S. (1982). U.S. Patent No. 4,355,175. Washington, DC: U.S. Patent and Trademark Office.
  • Catalysis in Green Chemistry and Engineering. (2022). PROCESS FOR PURIFICATION OF WASTE TEREPHTHALIC ACID GENERATED IN POLYESTER PLANT. 5(1). Retrieved from [Link]

  • Lee, K., et al. (2000). U.S. Patent No. 6,013,835. Washington, DC: U.S. Patent and Trademark Office.
  • Meyer, D. H. (1987). European Patent No. EP0222500A1. European Patent Office.
  • University of Nottingham. (n.d.). Industrial Synthesis of Terephthalic Acid in Near/Supercritical Water. Nottingham ePrints. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Hylin, J. W., & Sawai, T. (1971). U.S. Patent No. 3,592,847. Washington, DC: U.S. Patent and Trademark Office.
  • Wise, R. H., & Meyer, D. H. (1963). U.S. Patent No. 3,102,137. Washington, DC: U.S. Patent and Trademark Office.
  • University of Arizona. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Iden, H., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 28, 45935–45944. Retrieved from [Link]

  • Journal of Visualized Experiments. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Lee, S., et al. (2008). U.S. Patent No. 7,355,070. Washington, DC: U.S. Patent and Trademark Office.
  • Hulet, R. (2020, December 28). Recrystallizing and using melting point to identify a compound [Video]. YouTube. Retrieved from [Link]

  • Olsen, E. F. (1990). U.S. Patent No. 4,892,972. Washington, DC: U.S. Patent and Trademark Office.
  • Slapnik, J., et al. (2019). Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate. Retrieved from [Link]

  • Scholar. (n.d.). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 24). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. PMC. Retrieved from [Link]

  • Turner, J. A., & Cavanaugh, R. J. (1990). U.S. Patent No. 4,939,297. Washington, DC: U.S. Patent and Trademark Office.
  • Ghent University. (2022, November 20). Solubility measurement and correlation of 2-aminoterephthalic acid in eight alcoholic solvents at different temperatures. Academic Bibliography. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Iodoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-iodoterephthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their work. As a key precursor in the synthesis of Metal-Organic Frameworks (MOFs) and other complex molecules, ensuring a high-purity, high-yield synthesis of this compound is paramount.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses the most common issues encountered during the synthesis of this compound, particularly via the Sandmeyer reaction of 2-aminoterephthalic acid. Each problem is analyzed for its probable causes, followed by actionable solutions grounded in chemical principles.

Issue 1: Low Yield of this compound

You've completed the synthesis, but the isolated yield is significantly lower than the expected ~87% reported in literature for the Sandmeyer route.[1]

Possible Causes & Solutions

Probable Cause Underlying Chemistry Recommended Solution
Incomplete Diazotization The conversion of the primary amine on 2-aminoterephthalic acid to the diazonium salt is incomplete. This can be due to incorrect stoichiometry of sodium nitrite or insufficient acid concentration.Ensure a 1:1 molar ratio of 2-aminoterephthalic acid to sodium nitrite (NaNO₂).[1] Use a sufficient concentration of a strong acid like HCl (e.g., 37%) to maintain a low pH (<2) and fully protonate the amino group, which facilitates its reaction with nitrous acid.[1]
Premature Decomposition of Diazonium Salt The diazonium salt intermediate is thermally unstable and can decompose back to the starting amine or form other byproducts if the temperature is not strictly controlled.[1]Maintain the reaction temperature between 0-5°C during the diazotization step.[1] This is critical to prevent the premature loss of the diazonium group.
Side Reaction with Water The diazonium salt can be attacked by water, a nucleophile, leading to the formation of 2-hydroxyterephthalic acid as a significant byproduct.[1]Rigorously control the pH to be below 2.[1] The acidic environment suppresses the nucleophilic attack of water on the diazonium intermediate.
Loss of Product During Workup This compound has limited solubility in acidic water. Excessive washing with water or improper pH adjustment during precipitation can lead to product loss.During the precipitation step, adjust the pH carefully. After filtration, wash the product with a minimal amount of cold water to remove inorganic salts without dissolving a significant amount of the product.
Issue 2: Presence of Impurities in the Final Product

Your characterization (e.g., NMR, LC-MS) of the final product shows the presence of significant impurities, compromising its use in downstream applications.

Possible Causes & Solutions

Impurity Probable Cause Mitigation & Purification Strategies
2-Hydroxyterephthalic Acid As mentioned, this is a common byproduct from the reaction of the diazonium intermediate with water.[1]Prevention: Maintain a low reaction temperature (0-5°C) and a pH below 2.[1] Purification: Recrystallization from a suitable solvent system, such as a mixture of DMF and water, can be effective.[3]
Di-iodinated Terephthalic Acid The use of a large excess of the iodine source (potassium iodide) can lead to a second iodination on the aromatic ring.[1]Prevention: Use a moderate excess of potassium iodide (KI), typically 1.2-1.5 equivalents, to drive the primary iodination to completion without promoting di-iodination.[1]
Unreacted 2-Aminoterephthalic Acid Incomplete diazotization will result in the starting material being carried through the reaction.Prevention: Ensure the complete dissolution of 2-aminoterephthalic acid in the acidic medium before the addition of sodium nitrite. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

Visualizing the Reaction and Side Products

The following diagram illustrates the main synthetic pathway for this compound and the key side reactions that can occur.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Aminoterephthalic Acid 2-Aminoterephthalic Acid Diazonium Salt Diazonium Salt 2-Aminoterephthalic Acid->Diazonium Salt NaNO2, HCl 0-5°C This compound This compound Diazonium Salt->this compound KI 2-Hydroxyterephthalic Acid 2-Hydroxyterephthalic Acid Diazonium Salt->2-Hydroxyterephthalic Acid H2O (nucleophilic attack) Di-iodoterephthalic Acid Di-iodoterephthalic Acid This compound->Di-iodoterephthalic Acid Excess KI

Caption: Main synthesis and side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in a Sandmeyer reaction, and is it necessary for iodination?

A1: In many Sandmeyer reactions, such as chlorination or bromination, a copper(I) salt acts as a catalyst to facilitate the single-electron transfer that generates an aryl radical from the diazonium salt.[5][6] However, for the iodination reaction, a copper catalyst is generally not required.[7] The iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group.

Q2: My this compound product is colored. How can I decolorize it?

A2: A yellowish or brownish tint in the final product can indicate the presence of trace impurities or oxidation byproducts. A common and effective method for purification and decolorization is recrystallization.[8] Dissolving the crude product in a hot solvent like dimethylformamide (DMF) or a mixture of ethanol and water, followed by slow cooling to allow for crystal formation, can yield a purer, colorless product. Treating the hot solution with activated charcoal before filtration can also help remove colored impurities.[8]

Q3: Can I monitor the progress of the reaction?

A3: Yes, Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[9] You can take small aliquots from the reaction mixture at different time points and run a TLC plate to observe the disappearance of the starting material (2-aminoterephthalic acid) and the appearance of the product spot. This allows you to determine when the reaction is complete.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound from 2-aminoterephthalic acid.

Materials:

  • 2-aminoterephthalic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-aminoterephthalic acid in a solution of concentrated HCl and water. Stir the mixture until the solid is completely dissolved.

  • Diazotization: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.[1] Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred mixture. The rate of addition should be controlled to keep the temperature below 5°C. Continue stirring for an additional 30 minutes at this temperature after the addition is complete.

  • Iodination: In a separate beaker, dissolve potassium iodide in water. Slowly add this KI solution to the cold diazonium salt solution. A dark precipitate may form.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60°C) for a period of time (e.g., 1-2 hours) to ensure the complete decomposition of the diazonium salt and formation of the iodo-compound. The end of nitrogen evolution is a good indicator of reaction completion.

  • Product Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent.[3] Dry the purified this compound in a vacuum oven.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Synthesis of This compound LowYield Low Yield? Start->LowYield CheckDiazotization Check Diazotization: - Temp (0-5°C)? - NaNO2 Stoichiometry (1:1)? - pH (<2)? LowYield->CheckDiazotization Yes Impurities Impurities Present? LowYield->Impurities No CheckWorkup Review Workup: - Minimize washing with water? CheckDiazotization->CheckWorkup CheckWorkup->Impurities HydroxyImpurity 2-Hydroxy Byproduct? (Check Temp & pH) Impurities->HydroxyImpurity Yes Success High Purity Product Impurities->Success No DiIodoImpurity Di-iodo Byproduct? (Check KI Stoichiometry, ≤1.5 eq) HydroxyImpurity->DiIodoImpurity Purify Purify by Recrystallization DiIodoImpurity->Purify Purify->Success

Caption: A step-by-step troubleshooting guide.

References

  • Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. [Link]

  • Iodine catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid - Green Chemistry (RSC Publishing). [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • Terephthalic acid - Wikipedia. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. [Link]

  • EP2243767A1 - Process for the iodination of aromatic compounds - Google P
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  • Sandmeyer Reaction - GeeksforGeeks. [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. [Link]

  • Synthesis of the N-cycloalkyl-2-aminoterephthalic acids and the amino functionalized UiO-66-NH2 - ResearchGate. [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - NIH. [Link]

  • US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google P
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  • Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities - - Scholar. [Link]

  • This compound | C8H5IO4 | CID 3722188 - PubChem - NIH. [Link]

  • US3102137A - Purification of terephthalic acid - Google P
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  • terephthalic acid - Organic Syntheses Procedure. [Link]

  • Efficient and sustainable laccase-catalyzed iodination of p -substituted phenols using KI as iodine source and aerial O 2 as oxidant - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02541C - The Royal Society of Chemistry. [Link]

  • Cas 1122-42-5,1,4-Dimethyl-2-iodobenzene - LookChem. [Link]

  • Terephthalic Acid | C8H6O4 | CID 7489 - PubChem - NIH. [Link]

  • Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PubMed. [Link]

  • De novo biosynthesis of 2-hydroxyterephthalic acid, the monomer for high-performance hydroxyl modified PBO fiber, by enzymatic Kolbe-Schmitt reaction with CO2 fixation - PubMed. [Link]

  • (PDF) Pseudosymmetry in 2,5-Dimethyl-1,4-benzenediol - ResearchGate. [Link]

  • Synthesis and Characterization of Poly(terephthalic acid-2,5-furandicarboxylic acid-1,8-octanediol) Copolyester | Request PDF - ResearchGate. [Link]

  • Benzene Side Chain Reactions - YouTube. [Link]

  • Effect of Temperature on the Purity and Yield of Aspirin - AWS. [Link]

  • p-Diiodobenzene | C6H4I2 | CID 12208 - PubChem - NIH. [Link]

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Optimizing reaction conditions for high-purity 2-iodoterephthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-iodoterephthalic acid. This guide is designed for researchers, chemists, and drug development professionals who require this versatile building block in high purity for applications such as the synthesis of Metal-Organic Frameworks (MOFs), functional polymers, and pharmaceutical intermediates.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is recommended for high purity?

There are two main documented routes for synthesizing this compound.[1]

  • Sandmeyer-type Reaction from 2-Aminoterephthalic Acid: This is the most widely reported and recommended method for achieving high yields and purity.[1] It involves a two-step process: the diazotization of 2-aminoterephthalic acid followed by iodination with a source like potassium iodide (KI).[1][3] This route offers excellent control over regioselectivity.

  • Hydrolysis of Dimethyl 2-Iodoterephthalate: This method involves the alkaline hydrolysis of the corresponding dimethyl ester. While it can produce high yields (~96%), it is contingent on the availability of the starting ester and requires careful pH control to avoid incomplete reaction or degradation.[1]

For researchers aiming for high purity on a lab scale, the Sandmeyer-type reaction is generally the more practical and reliable approach due to the accessibility of the starting material and the extensive documentation of the process.

Q2: My Sandmeyer reaction yield is consistently low. What are the most common causes and how can I troubleshoot them?

Low yields in this synthesis are a frequent issue, typically stemming from the instability of the intermediate diazonium salt. Here are the primary factors to investigate:

  • Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. The temperature must be strictly maintained between 0–5°C.[1] Exceeding this range leads to premature decomposition of the salt into undesired byproducts, most notably 2-hydroxyterephthalic acid.

  • Rate of NaNO₂ Addition: The aqueous sodium nitrite (NaNO₂) solution must be added slowly, below the surface of the acidic amine slurry. A rapid addition can cause localized temperature spikes and lead to the evolution of nitrogen gas, signaling decomposition.

  • Incomplete Diazotization: Ensure the 2-aminoterephthalic acid is fully dissolved or finely suspended in the acidic solution (e.g., HCl) before cooling and adding NaNO₂. Incomplete reaction leaves unreacted starting material, which can be difficult to separate from the final product.

  • Premature Iodination: The potassium iodide (KI) solution should only be added after the diazotization is complete. A simple check with starch-iodide paper can confirm the presence of excess nitrous acid, indicating the completion of the diazotization step.

Below is a troubleshooting workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed temp_check Was reaction temp. strictly 0-5°C? start->temp_check nitrite_check Was NaNO₂ added slowly and sub-surface? temp_check->nitrite_check Yes temp_yes Improve cooling capacity (e.g., ice/salt bath). Monitor internally. temp_check->temp_yes No dissolution_check Was starting material fully suspended? nitrite_check->dissolution_check Yes nitrite_yes Use a dropping funnel. Ensure slow, controlled addition. nitrite_check->nitrite_yes No endpoint_check Was diazotization completion verified? dissolution_check->endpoint_check Yes dissolution_yes Increase stirring rate. Allow more time for suspension in acid. dissolution_check->dissolution_yes No endpoint_yes Use starch-iodide paper to confirm excess HNO₂ before KI addition. endpoint_check->endpoint_yes No success Yield Improved endpoint_check->success Yes temp_yes->nitrite_check nitrite_yes->dissolution_check dissolution_yes->endpoint_check endpoint_yes->success

Caption: Troubleshooting workflow for low reaction yield.

Q3: How can I minimize the formation of 2-hydroxyterephthalic acid and di-iodinated byproducts?

These two impurities are the most common and arise from predictable side reactions. Controlling them requires careful management of reaction conditions.

  • 2-Hydroxyterephthalic Acid: This byproduct forms when the diazonium salt is attacked by water as a nucleophile.[1] To minimize its formation:

    • Maintain Low pH: Keep the pH of the reaction mixture below 2. A strongly acidic environment protonates water, reducing its nucleophilicity.

    • Strict Temperature Control: As mentioned, higher temperatures accelerate the decomposition of the diazonium salt, favoring the reaction with water.

  • Di-iodinated Derivatives: These arise from over-iodination, especially with prolonged reaction times or an excessive amount of potassium iodide.

    • Control KI Stoichiometry: Use a moderate excess of potassium iodide, typically in the range of 1.2 to 1.5 equivalents.[1] Using a large excess does not significantly improve yield but increases the risk of di-iodination.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction once the conversion is complete to prevent side reactions.

ParameterRecommended ConditionRationale
Temperature 0–5°CPrevents thermal decomposition of the diazonium salt intermediate.[1]
pH < 2Minimizes nucleophilic attack by water, reducing 2-hydroxy byproduct.[1]
KI Stoichiometry ≤1.5 equivalentsSuppresses the formation of di-iodinated derivatives.[1]
Reaction Monitoring TLC or HPLCAllows for timely quenching to prevent byproduct formation.

Table 1: Key Parameters to Minimize Impurity Formation.

Troubleshooting and Protocols

Problem: Crude product has a persistent yellow/brown color after purification.

A common cause for discoloration is the presence of trace impurities that co-precipitate with the product. The most effective purification method involves converting the crude acid to its water-soluble salt.[4][5]

Protocol: Purification via Base-Acid Precipitation

  • Dissolution: Suspend the crude this compound in deionized water. While stirring, slowly add a 2M solution of sodium hydroxide (NaOH) until the solid completely dissolves and the pH reaches ~9-10. This forms the highly soluble disodium 2-iodoterephthalate salt.

  • Filtration: If any insoluble material remains (e.g., unreacted starting materials or non-acidic byproducts), filter the solution through a Celite pad or a fine porosity filter paper. For highly colored solutions, you can optionally add a small amount of activated charcoal, stir for 15-20 minutes at room temperature, and then filter.

  • Precipitation: Cool the clear filtrate in an ice bath. While stirring vigorously, slowly add a 2M solution of hydrochloric acid (HCl) to re-acidify the solution to a pH of ~1-2.[4] this compound will precipitate as a white or off-white solid.

  • Isolation and Washing: Collect the purified solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts (NaCl).

  • Drying: Dry the product under vacuum at 60-80°C to a constant weight.

Caption: Overall workflow from synthesis to high-purity product.

Problem: How do I confirm the purity and structure of my final product?

A combination of spectroscopic and chromatographic methods is essential for unambiguous confirmation.[6]

1. High-Performance Liquid Chromatography (HPLC-UV) HPLC is the gold standard for quantifying purity and detecting trace impurities.[7][8]

  • Objective: To separate and quantify this compound from starting materials and byproducts like 2-hydroxyterephthalic acid.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Detection: UV detection at 254 nm.

  • Analysis: Compare the chromatogram of your sample to a certified reference standard. Purity is calculated based on the area percentage of the main peak. Impurities like 4-carboxybenzaldehyde (4-CBA), a potential impurity from alternative oxidative routes, can also be detected.[9]

2. Nuclear Magnetic Resonance (¹H-NMR) NMR provides structural confirmation and can reveal the presence of proton-bearing impurities.

  • Key Signals for this compound (in DMSO-d₆):

    • Aromatic Protons: Expect multiplets in the range of 7.7-8.2 ppm.

    • Carboxylic Acid Protons: A broad singlet around 13 ppm.

  • Detecting Impurities:

    • 2-Aminoterephthalic Acid: Look for characteristic aromatic signals of the starting material.

    • 2-Hydroxyterephthalic Acid: The presence of a phenolic -OH proton and shifts in the aromatic signals.

3. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is excellent for rapid confirmation of functional groups.

  • Key Peaks:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹.

    • C-I Stretch: A weaker band in the fingerprint region, typically ~500-600 cm⁻¹.

Analytical MethodPrimary UseInformation Provided
HPLC-UV Quantitative PurityPercentage purity, detection of trace impurities (e.g., 4-CBA, hydroxy-derivatives).[6][9]
¹H-NMR Structural ConfirmationConfirms proton environment, identifies proton-bearing impurities.[6]
FTIR Functional Group IDRapidly confirms the presence of carboxylic acid groups.[6]

Table 2: Analytical Methods for Purity and Structural Validation.

References

  • Google Patents. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid.
  • ProQuest. Structure of 2,3,5,6-Tetraiodo-1,4-Benzenedicarboxylic Acid and Features of the Thermolysis of Iodinated Terephthalic Acids. Available from: [Link]

  • Royal Society of Chemistry. Iodine catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid. Available from: [Link]

  • Organic Syntheses. Terephthalic acid. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • CD Bioparticles. This compound. Available from: [Link]

  • ResearchGate. Influence of reaction time on p-xylene oxidation. Available from: [Link]

  • Justia Patents. Process for the iodination of aromatic compounds. Available from: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • ResearchGate. Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis. Available from: [Link]

  • Google Patents. US3102137A - Purification of terephthalic acid.
  • HELIX Chromatography. HPLC Methods for analysis of Terephthalic acid. Available from: [Link]

  • ResearchGate. (PDF) Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate. Available from: [Link]

  • Google Patents. US3592847A - Process for the purification of terephthalic acid.
  • Google Patents. US9000214B2 - Process for purifying terephthalic acid using ionic liquids.
  • Semantic Scholar. Determination of Main Organic Impurities in Purified Terephthalic Acid by High Performance Liquid Chromatography. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Iodoterephthalic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 2-iodoterephthalic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges presented by this functionalized linker. The presence of the iodine atom, while offering exciting opportunities for post-synthetic modification and tuning of electronic properties, introduces specific complexities into the crystallization process.[1] This resource aims to equip you with the knowledge to overcome these hurdles and achieve high-quality, crystalline materials.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound-based MOFs in a practical question-and-answer format.

Question 1: My powder X-ray diffraction (PXRD) pattern shows broad peaks, or no peaks at all, indicating an amorphous product or poor crystallinity. What are the likely causes and solutions?

Answer:

Poor crystallinity is a frequent challenge in MOF synthesis, and the bulky, electron-withdrawing iodine substituent on the terephthalic acid linker can exacerbate this issue. Several factors could be at play:

  • Rapid Precipitation: Fast reaction kinetics can lead to the rapid formation of small, disordered crystallites instead of well-defined crystals. The iodine atom can influence the electronic properties of the carboxylate groups, potentially altering the coordination speed.

  • Suboptimal Solvent System: The choice of solvent is critical in solvothermal synthesis, as it influences the solubility of the linker and metal salt, and can mediate the reaction rate.[2][3]

  • Incorrect Reagent Ratios: The stoichiometry of the metal source to the this compound linker is crucial for achieving a crystalline framework.

Solutions to Improve Crystallinity:

ParameterRecommended ActionRationale
Reaction Rate Introduce a modulator , such as a monocarboxylic acid (e.g., acetic acid, benzoic acid).Modulators compete with the ditopic linker for coordination to the metal nodes, slowing down the overall crystallization process and allowing for the formation of larger, more ordered crystals.[4]
Solvent System Experiment with different solvents or solvent mixtures. Common solvents for MOF synthesis include DMF, DEF, and DMAc.[2] Consider co-solvents to fine-tune the solubility of your precursors.[5]The polarity and boiling point of the solvent affect precursor solubility and reaction kinetics. Different solvent systems can lead to different MOF morphologies or even different crystalline phases.[2]
Temperature Profile Optimize the reaction temperature. Instead of a single high temperature, consider a temperature ramp or a lower synthesis temperature for a longer duration.A slower heating rate or lower temperature can promote more controlled crystal growth over rapid nucleation.
Reagent Ratio Systematically vary the molar ratio of the metal salt to this compound.An excess of either the metal or the linker can sometimes favor the formation of a specific, more crystalline phase.

Question 2: The yield of my this compound-based MOF is consistently low. How can I improve it?

Answer:

Low yields can be attributed to several factors, including incomplete reaction, side reactions, or loss of product during workup. The synthesis of the this compound linker itself, typically from 2-aminoterephthalic acid via a diazotization-iodination reaction, can also be a source of impurities that may inhibit MOF formation.[1][6]

Strategies to Increase Yield:

  • Purity of this compound: Ensure the purity of your linker. Residual reagents from its synthesis, such as unreacted 2-aminoterephthalic acid or potassium iodide, can interfere with MOF crystallization. Recrystallization of the linker may be necessary.

  • pH Adjustment: The deprotonation of the carboxylic acid groups is essential for coordination to the metal center. The pH of the reaction mixture can significantly influence this. Small, careful additions of a base (e.g., triethylamine) or an acid can sometimes improve the yield.

  • Reaction Time: It's possible the reaction has not gone to completion. Try extending the solvothermal reaction time.

  • Mechanochemical Synthesis: Consider a liquid-assisted grinding (LAG) method. This solvent-minimal approach can sometimes lead to higher yields and can produce crystalline materials where solvothermal methods fail.[6] For instance, IRMOF-2-I has been successfully synthesized by grinding this compound with zinc acetate dihydrate in the presence of a small amount of DMF.[6]

Question 3: I am observing a different crystal phase or morphology compared to what is reported for analogous non-iodinated terephthalic acid MOFs. Why is this happening?

Answer:

The iodine atom is not a passive substituent; it actively influences the resulting MOF structure.

  • Steric Hindrance: The bulky iodine atom can sterically hinder the self-assembly process, potentially favoring a different coordination geometry or packing arrangement than the non-iodinated analogue.

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can act as a structure-directing force, leading to unique framework topologies.[1]

  • Electronic Effects: The electron-withdrawing nature of iodine alters the electron density of the aromatic ring and the carboxylate groups, which can affect the coordination bond strength and geometry with the metal center.

If a specific topology is desired, careful control over the synthesis conditions is paramount. The use of modulators, as mentioned previously, can help steer the reaction towards the thermodynamically favored product.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the iodine atom in this compound-based MOFs?

A1: The iodine atom serves multiple purposes. Primarily, it acts as a reactive site for post-synthetic modification (PSM).[1] The carbon-iodine bond can be readily functionalized using various organic reactions, such as Suzuki or Sonogashira coupling, allowing for the introduction of new chemical functionalities into the MOF after its initial synthesis.[7][8][9][10][11] Additionally, the iodine atom's ability to form halogen bonds can be exploited to fine-tune the structural and electronic properties of the MOF.[1] This can be particularly useful in applications like gas sorption and separation, where specific interactions with guest molecules are desired.[12][13]

Q2: Can the iodine atom be used as a structure-directing agent during the MOF synthesis itself?

A2: Yes, in some cases, iodine can act as a templating or structure-directing agent.[12] However, this is less common than its use in post-synthetic modification. The introduction of iodine during the synthesis can sometimes lead to challenges in obtaining highly crystalline materials.[12]

Q3: What are the best characterization techniques for confirming the successful synthesis of a this compound-based MOF?

A3: A combination of techniques is essential for thorough characterization:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of your bulk material.

  • Single-Crystal X-Ray Diffraction (SC-XRD): If suitable single crystals can be obtained, this technique provides the definitive crystal structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules during activation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of a digested sample of the MOF can confirm the presence and integrity of the this compound linker within the framework.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.

Experimental Protocols & Visualizations

General Solvothermal Synthesis Workflow

The following is a generalized protocol that can be adapted for the synthesis of various this compound-based MOFs. Optimization of specific parameters is crucial.

Step-by-Step Methodology:

  • Precursor Solution 1 (Linker): In a glass vial, dissolve this compound in a suitable solvent (e.g., N,N-dimethylformamide - DMF).

  • Precursor Solution 2 (Metal Salt): In a separate vial, dissolve the chosen metal salt (e.g., zinc acetate, zirconium chloride) in the same solvent.

  • Mixing: Combine the two solutions in a reaction vessel.

  • Modulator Addition (Optional but Recommended): If using a modulator, add it to the combined solution.

  • Solvothermal Reaction: Seal the vessel and place it in an oven at a predetermined temperature (typically between 80-150 °C) for 24-72 hours.

  • Cooling and Isolation: Allow the vessel to cool to room temperature. The solid product can then be isolated by centrifugation or filtration.

  • Washing: Wash the product repeatedly with fresh solvent (e.g., DMF) to remove unreacted precursors, followed by a lower-boiling point solvent (e.g., ethanol or acetone) to facilitate activation.

  • Activation: Dry the washed product under vacuum, often with gentle heating, to remove all solvent molecules from the pores.

Workflow Diagram:

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Linker_Sol Dissolve Linker (this compound) Mix Combine Solutions & Add Modulator Linker_Sol->Mix Metal_Sol Dissolve Metal Salt Metal_Sol->Mix React Solvothermal Reaction (Heating) Mix->React Isolate Isolate Solid (Centrifuge/Filter) React->Isolate Wash Wash Product Isolate->Wash Activate Activate (Vacuum & Heat) Wash->Activate Analyze Characterize (PXRD, TGA, etc.) Activate->Analyze Troubleshooting_Logic Start Poor PXRD Results (Amorphous/Poor Crystallinity) Q_Modulator Was a modulator used? Start->Q_Modulator A_NoMod Add a modulator (e.g., Acetic Acid) Q_Modulator->A_NoMod No A_YesMod Vary modulator concentration or type Q_Modulator->A_YesMod Yes Q_Solvent Solvent System Optimized? A_NoMod->Q_Solvent A_YesMod->Q_Solvent A_Solvent Try different solvents or co-solvent mixtures Q_Solvent->A_Solvent No Q_Temp Temperature Profile Optimized? Q_Solvent->Q_Temp Yes Analyze Re-analyze Product (PXRD) A_Solvent->Analyze A_Temp Adjust temperature (e.g., lower temp, longer time) Q_Temp->A_Temp No Q_Temp->Analyze Yes A_Temp->Analyze

A decision tree for troubleshooting poor crystallinity in MOF synthesis.

References

  • Kumar, A., et al. (2016). Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. Inorganica Chimica Acta, 443, 130-134.
  • Soni, S., Bajpai, P. K., & Arora, C. (2018). A review on metal-organic framework: synthesis, properties and application.
  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
  • Tanabe, K. K. (2011). Postsynthetic modification of metal-organic frameworks. (Doctoral dissertation, UC San Diego). Retrieved from [Link]

  • Mandal, S., Mani, P., & Pankajakshan, A. (2021). Post-Synthetic Modification of Metal–Organic Frameworks Toward Applications.
  • Lustig, W. P., et al. (2017). Adsorption of iodine in metal–organic framework materials.
  • Wang, S., et al. (2020). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 8(41), 21467-21491.
  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 40(2), 498-519.
  • Witman, M., et al. (2021). Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. ChemRxiv.
  • Wang, H., et al. (2022). Recent Advances in Metal–Organic Frameworks and Their Derivatives for Adsorption of Radioactive Iodine. Molecules, 27(17), 5649.
  • Kim, J., et al. (2013). A Study of the Optimization of the MOF-5 Synthesis Process using Design of Experiments. Korean Chemical Engineering Research, 51(5), 571-576.
  • da Silva, J. G., et al. (2022). A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes. Revista Virtual de Química, 14(4), 296-316.
  • Sebastián, V., et al. (2012). Room temperature synthesis of metal organic framework MOF-2.
  • Buru, C. T., & Farha, O. K. (2021). Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ChemRxiv.
  • Odu, C. O., Obunwo, C. C., & Bull, O. S. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Journal of Chemical Society of Nigeria, 48(3).
  • Gocheva, M., et al. (2022). Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid.

Sources

Technical Support Center: Synthesis of 2-Iodoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-iodoterephthalic acid. This resource is tailored for researchers, chemists, and drug development professionals who require high-purity this compound for their work in areas like metal-organic frameworks (MOFs) and as a versatile chemical intermediate.[1][2] This guide provides troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles to help you navigate common synthetic challenges and prevent impurity formation.

Troubleshooting Guide: Impurity Prevention and Mitigation

This section addresses specific issues encountered during the synthesis of this compound, particularly when starting from 2-aminoterephthalic acid. Each problem is presented in a question-and-answer format, detailing the root cause and providing actionable protocols for resolution.

Question 1: My reaction yield is low, and I've detected significant amounts of phenolic byproducts (2-hydroxyterephthalic acid). What is causing this?

Root Cause Analysis: The formation of 2-hydroxyterephthalic acid is a classic side reaction in Sandmeyer-type reactions involving diazonium salt intermediates. The diazonium salt, formed from 2-aminoterephthalic acid, is thermally unstable.[1] If the temperature during the diazotization or the subsequent iodination step rises prematurely, the diazonium group (-N₂⁺) can be displaced by a hydroxyl group (-OH) from the aqueous solvent, leading to the unwanted phenolic impurity.

Solution Protocol:

  • Strict Temperature Control: Maintain the temperature of the reaction mixture between 0–5°C throughout the diazotization step (the addition of sodium nitrite).[1] Use an ice-salt bath for more effective cooling.

  • Monitor Temperature During Iodide Addition: The reaction between the diazonium salt and potassium iodide can be exothermic. Add the potassium iodide solution slowly, ensuring the temperature does not exceed 5°C.

  • Immediate Use of Diazonium Salt: Do not store the diazonium salt intermediate. Proceed with the iodination step immediately after its formation to minimize its decomposition time in solution.

Logical Workflow for Preventing Hydroxide Impurity

G cluster_0 Diazotization Step cluster_1 Decision & Iodination A Dissolve 2-Aminoterephthalic Acid in Acidic Solution B Cool to 0-5 C (Ice-Salt Bath) A->B C Slowly Add NaNO2 Solution B->C D Monitor Temperature Continuously C->D E Temperature > 5 C? D->E F Action: Add More Ice, Slow Addition Rate E->F Yes G Proceed Immediately to Iodination Step E->G No F->C H Slowly Add KI Solution while maintaining 0-5 C G->H

Caption: Critical temperature control workflow for diazotization.

Question 2: My final product has a persistent yellow or brown color, even after initial washing. How do I remove this discoloration?

Root Cause Analysis: Discoloration in iodinated aromatic compounds is often due to the presence of residual elemental iodine (I₂) or complex poly-iodide species. These can form from the oxidation of the iodide salt used in the reaction. Additionally, other colored organic impurities, such as dicarboxylic fluorenones, can form under certain oxidative conditions, though this is more common in the synthesis of the parent terephthalic acid.[3]

Solution Protocol for Purification:

  • Thiosulfate Wash: During the workup, after acidifying the mixture to precipitate the crude product, wash the solid with a dilute solution of sodium thiosulfate (Na₂S₂O₃). This quantitatively reduces elemental iodine (I₂) to colorless iodide ions (I⁻), which are readily washed away.

  • Activated Charcoal Treatment: If color persists, it may be due to trace organic impurities. Dissolve the crude product in a suitable solvent (e.g., a hot aqueous base like NaOH). Add a small amount of activated charcoal, heat gently, and then filter the hot solution to remove the charcoal and adsorbed impurities.

  • Recrystallization: After the above treatments, recrystallize the product. While this compound has low solubility in many common solvents, recrystallization from a large volume of water or aqueous acetic acid can significantly improve purity.

Table 1: Comparison of Purification Methods

MethodTarget ImpurityAdvantagesDisadvantages
Sodium Thiosulfate Wash Elemental Iodine (I₂)Fast, effective for iodine removal, inexpensive.Ineffective against colored organic impurities.
Activated Charcoal Colored Organic ImpuritiesHigh surface area effectively adsorbs many impurities.Can lead to product loss due to adsorption.
Recrystallization Broad Spectrum of ImpuritiesCan yield very high purity product.Requires finding a suitable solvent system; can be time-consuming.
Question 3: I am observing unreacted 2-aminoterephthalic acid in my final product. How can I ensure the reaction goes to completion?

Root Cause Analysis: The presence of starting material indicates incomplete diazotization. This is typically due to using an insufficient amount of sodium nitrite (NaNO₂) or inadequate acidic conditions. The reaction requires at least one equivalent of NaNO₂ and a strong acid (like HCl) to form nitrous acid (HNO₂) in situ, which then reacts with the amino group.

Solution Protocol:

  • Stoichiometry Check: Ensure a slight excess of sodium nitrite (e.g., 1.1 equivalents) is used to drive the reaction to completion.

  • Sufficient Acidity: Use at least 2.5-3.0 equivalents of strong acid. The first equivalent protonates the amino group, the second reacts with NaNO₂ to generate HNO₂, and the excess maintains a low pH to suppress side reactions.[1]

  • Test for Excess Nitrous Acid: After the NaNO₂ addition is complete, you can test for the presence of excess nitrous acid to confirm complete reaction of the amine. A drop of the reaction mixture applied to potassium iodide-starch paper should produce an immediate blue-black color, indicating that all the 2-aminoterephthalic acid has been consumed.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound? The most common laboratory synthesis starts from 2-aminoterephthalic acid, which undergoes a diazotization reaction followed by substitution with iodide (from KI).[1] Another documented route involves the hydrolysis of dimethyl iodoterephthalate under alkaline conditions.[1] For related di-iodinated compounds, methods like the oxidation of 2,5-diiodo-1,4-dimethylbenzene are also used, highlighting another potential synthetic strategy.[4]

Q2: Why is it critical to keep the pH low during the diazotization and coupling? Maintaining a low pH (typically < 2) is crucial for two main reasons.[1] First, it ensures the complete formation of the active diazotizing agent, nitrous acid (HNO₂), from the sodium nitrite salt. Second, it stabilizes the resulting diazonium salt, preventing it from coupling with unreacted amine molecules, which would form highly colored and difficult-to-remove azo impurities.

Q3: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of the 2-aminoterephthalic acid starting material. A more quantitative method is High-Performance Liquid Chromatography (HPLC), which can separate the starting material, the desired product, and key impurities like 2-hydroxyterephthalic acid, allowing for precise tracking of the reaction course.[5]

Q4: What are the key safety considerations for this synthesis? The synthesis involves several hazards that require careful management:

  • Diazonium Salts: These compounds are thermally unstable and can be explosive in their isolated, dry state. Always keep them in a cold solution and use them immediately after formation.

  • Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested.

  • Acids: Concentrated acids like HCl are corrosive. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Purification and Isolation Workflow

G A Crude Reaction Mixture B Acidify to Precipitate Crude Product A->B C Filter Crude Solid B->C D Wash with Cold Water C->D E Wash with Dilute Na2S2O3 Solution D->E F Check for Color E->F G Recrystallize from Suitable Solvent F->G Colored H Filter and Dry Pure Product F->H Colorless G->H

Caption: General workflow for the purification of this compound.

References
  • Google Patents. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid.
  • Ruixibiotech. (n.d.). This compound CAS No.:1829-22-7. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Lopes, T. I. M. S. (2010). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1963). Purification of terephthalic acid.
  • ResearchGate. (2015). Process for Preparation of Terephthalic Acid. Retrieved from [Link]

  • PubMed. (2017). Micellar liquid chromatography of terephthalic acid impurities. Retrieved from [Link]

Sources

Technical Support Center: Temperature Control in the Diazotization of 2-Aminoterephthalic Acid for 2-Iodoterephthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diazotization of 2-aminoterephthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical aspect of temperature control during this synthetic step. Proper temperature management is paramount for ensuring the stability of the intermediate diazonium salt, maximizing yield, and preventing the formation of unwanted byproducts.

Troubleshooting Guide

This section addresses common problems encountered during the diazotization of 2-aminoterephthalic acid, with a focus on temperature-related issues.

Observed Problem Potential Cause(s) Recommended Actions & Scientific Rationale
Low or No Yield of 2-Iodoterephthalic Acid 1. Reaction temperature too high: The primary cause of low yield is often the decomposition of the thermally unstable diazonium salt.1. [1][2]Maintain Temperature Strictly at 0-5 °C: Use an ice-salt bath to ensure the temperature remains within this critical range. The d[1]iazonium group is prone to decomposition, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts if the temperature rises.
[1][2] 2. Insufficient Acid: Inadequate acidity can lead to incomplete diazotization.2. Ensure Sufficient Excess of Strong Mineral Acid: A strong acid, like HCl, is necessary to generate nitrous acid in situ from sodium nitrite and to keep the reaction medium sufficiently acidic to stabilize the diazonium salt.
[1][3] 3. Degradation of Reagents: Old or improperly stored sodium nitrite can lead to poor reaction outcomes.3. Use Freshly Prepared Sodium Nitrite Solution: Ensure the purity of your starting materials.
Reaction Mixture Turns Dark Brown or Black 1. Decomposition of the diazonium salt: This is a visual indicator that the temperature has exceeded the optimal range.1. [1]Immediate Temperature Check and Control: Ensure your cooling bath is effective and that the addition of sodium nitrite is slow and controlled to manage the exothermic nature of the reaction.
[1] 2. Azo coupling side reaction: The newly formed diazonium salt can react with the unreacted 2-aminoterephthalic acid if the acidity is too low.2. [1]Increase Acid Concentration: This ensures the full protonation of the starting amine, preventing it from acting as a nucleophile.
[1]Foaming or Vigorous Gas Evolution1. Nitrogen gas (N₂) evolution: This is a direct result of the diazonium salt decomposing.1. [1][4]Immediately Lower the Reaction Temperature: This is a critical safety and yield issue. Stop the addition of sodium nitrite until the temperature is stabilized within the 0-5 °C range.
[1] 2. Rate of sodium nitrite addition is too fast: A rapid addition can cause a localized increase in temperature, leading to decomposition.2. Slow, Dropwise Addition of Sodium Nitrite: This allows for better control of the reaction exotherm.
[1]Precipitate Forms During Diazotization1. The amine salt is not fully soluble: The hydrochloride salt of 2-aminoterephthalic acid may have limited solubility in the acidic medium at low temperatures.1. [5]Ensure Sufficient Acid for Solubilization: Gentle warming may be necessary to initially dissolve the amine, but it is crucial to cool the solution back to 0-5 °C before adding sodium nitrite.
[5] 2. The diazonium salt is precipitating: This can be normal, especially if the diazonium salt itself has low solubility in the reaction medium.2. Maintain Good Agitation: Proceed to the next step (iodination) with vigorous stirring to ensure the suspended salt reacts completely.

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5 °C) absolutely critical for the diazotization of 2-aminoterephthalic acid?

A1: The core reason for maintaining a low temperature is the inherent thermal instability of the generated aryl diazonium salt. Aroma[1][2]tic diazonium salts are high-energy intermediates that can readily decompose. If th[4]e temperature rises above 5 °C, the diazonium salt will begin to decompose, leading to the evolution of nitrogen gas (N₂) and the formation of 2-hydroxyterephthalic acid as a significant byproduct. This [2]decomposition not only reduces the yield of the desired this compound but can also introduce impurities that are difficult to separate. In a worst-case scenario, uncontrolled temperature increase can lead to a runaway reaction.

Q2[6]: What are the consequences of allowing the temperature to rise above 10 °C during the diazotization step?

A2: Exceeding 10 °C will significantly accelerate the decomposition of the diazonium salt. This leads to several undesirable outcomes:

  • Drastically Reduced Yield: The primary reaction pathway will shift from the desired Sandmeyer reaction to decomposition, severely lowering the yield of this compound.

  • Formation of Phenolic Impurities: The reaction of the diazonium salt with water, which is present in the reaction medium, will be favored at higher temperatures, producing 2-hydroxyterephthalic acid.

  • Safety Hazards: Rapid decomposition can lead to a rapid evolution of nitrogen gas, causing excessive foaming and potential for the reaction to overflow the vessel.

Q3[4][7]: Can I perform the diazotization at a temperature below 0 °C?

A3: While it may seem that colder is better, operating below 0 °C can introduce other challenges. The primary concern is the potential for the reaction mixture to freeze, which would halt the reaction and could cause reagents to crystallize out of solution. This [8]can lead to a heterogeneous mixture that is difficult to stir and may react uncontrollably upon thawing. Therefore, the 0-5 °C range represents an optimal balance between ensuring the stability of the diazonium salt and maintaining a liquid, homogenous reaction mixture.

Q4: How can I effectively monitor and control the temperature during the addition of sodium nitrite?

A4: Continuous and accurate temperature monitoring is crucial.

  • Use a calibrated low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture.

  • Employ an efficient cooling bath. An ice-salt bath is generally more effective than an ice-water bath for maintaining temperatures between 0 and -5 °C.

  • Add the sodium nitrite solution slowly and dropwise. This allows the cooling bath to dissipate the heat generated by the exothermic reaction.

  • [1]Maintain vigorous stirring to ensure even temperature distribution throughout the reaction vessel.

Q5: What is the scientific basis for the instability of aryl diazonium salts?

A5: The instability of aryl diazonium salts stems from the excellent leaving group ability of the dinitrogen moiety (N₂). The N≡N triple bond is one of the strongest bonds in chemistry, making the formation of nitrogen gas a thermodynamically very favorable process. The C[9]-N bond between the aromatic ring and the diazonium group is relatively weak and susceptible to cleavage, especially at elevated temperatures. This [10]cleavage results in the formation of a highly reactive aryl cation and a molecule of nitrogen gas.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates the workflow for the diazotization of 2-aminoterephthalic acid with an integrated troubleshooting guide for temperature-related issues.

Diazotization_Workflow start_node Start: 2-Aminoterephthalic Acid in Acid process_node_1 Begin Slow, Dropwise Addition of NaNO₂ Solution start_node->process_node_1 Cool to 0-5°C process_node process_node decision_node decision_node action_node action_node error_node error_node end_node Proceed to Iodination Step decision_node_1 Temp > 5°C? process_node_1->decision_node_1 Monitor Temperature Continuously action_node_1 Stop NaNO₂ Addition Immediately decision_node_1->action_node_1 Yes decision_node_2 Vigorous Gas Evolution? decision_node_1->decision_node_2 No action_node_2 action_node_2 action_node_1->action_node_2 Enhance Cooling (Add more salt to ice bath) action_node_2->decision_node_1 Wait for Temp to return to < 5°C error_node_1 Decomposition Occurring! Check for localized hotspots. Reduce addition rate further. decision_node_2->error_node_1 Yes process_node_2 Continue NaNO₂ Addition (Maintain 0-5°C) decision_node_2->process_node_2 No error_node_1->decision_node_1 decision_node_3 Stir for 15-30 min at 0-5°C process_node_2->decision_node_3 All NaNO₂ Added decision_node_3->end_node

Caption: Troubleshooting workflow for temperature control during diazotization.

Detailed Experimental Protocol: Diazotization of 2-Aminoterephthalic Acid

This protocol outlines the procedure for the formation of the diazonium salt of 2-aminoterephthalic acid, which is a crucial intermediate for the synthesis of this compound.

Materials:

  • 2-Aminoterephthalic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Salt (e.g., NaCl or CaCl₂)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Low-temperature thermometer or thermocouple

  • Large crystallizing dish or container for an ice-salt bath

Procedure:

  • Preparation of the Amine Salt Solution: a. In the three-necked round-bottom flask, combine 2-aminoterephthalic acid with a sufficient amount of distilled water to form a slurry. b. While stirring, slowly add concentrated hydrochloric acid. An excess of acid is required to ensure the complete formation of the hydrochloride salt and to maintain an acidic environment. c. Gentle warming may be applied to facilitate the dissolution of the amine salt.

  • Cooling the Reaction Mixture: a. Place the flask in the ice-salt bath and begin vigorous stirring. b. Cool the solution until the internal temperature is stable between 0 °C and 5 °C.

  • Preparation of the Sodium Nitrite Solution: a. In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold distilled water. It is recommended to prepare this solution fresh.

  • Diazotization: a. Transfer the sodium nitrite solution to the dropping funnel. b. Add the sodium nitrite solution to the cooled amine salt solution dropwise, ensuring the tip of the dropping funnel is below the surface of the reaction mixture to prevent the escape of nitrous gases. c. CRITICAL: Throughout the addition, meticulously monitor the internal temperature and maintain it strictly between 0 °C and 5 °C. Adjust the addition rate as necessary to prevent the temperature from rising. d. After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Confirmation of Diazotization (Optional): a. A small aliquot of the reaction mixture can be tested for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). This suggests that all the primary amine has been consumed.

The resulting solution containing the diazonium salt is now ready for the subsequent iodination step (e.g., Sandmeyer reaction). Due to the instability of the diazonium salt, it should be used immediately and not isolated.

[2]References

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

  • Diazonium compound - Wikipedia. Wikipedia. [Link]

  • The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution - ACS Publications. ACS Publications. [Link]

  • DIAZOTISATION AND COUPLING - PHARMD GURU. PHARMD GURU. [Link]

  • Lecture 16 Aromatic Diazonium Salts - NPTEL Archive. NPTEL. [Link]

  • Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate. ResearchGate. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ACS Publications. [Link]

  • ARYL DIAZONIUM SALT - A REVIEW - IJCRT.org. IJCRT.org. [Link]

  • Kinetics and Mechanism of Diazotization - ResearchGate. ResearchGate. [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Diazotization Reaction Mechanism - BYJU'S. BYJU'S. [Link]

  • Diazotization Reaction of Amines Mechanism & Applications | NEET/JEE - YouTube. YouTube. [Link]

  • Diazotisation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Diazotization Reaction Mechanism - Unacademy. Unacademy. [Link]

  • Selectivity engineering of the diazotization reaction in a continuous flow reactor. Royal Society of Chemistry. [Link]

  • Diazotization safety - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Sciencemadness Discussion Board. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The continuous flow synthesis of azos - PMC - NIH. National Institutes of Health. [Link]

  • Why should the temperature be maintained at 0–5 °C in a diazotisation?. Chemistry Stack Exchange. [Link]

  • sample diazonium ion problems - YouTube. YouTube. [Link]

  • Sandmeyer reaction - Wikipedia. Wikipedia. [Link]

  • US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents. Google Patents.

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. Scirp.org. [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur. [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. BYJU'S. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline. Pharmaguideline. [Link]

  • Practical Guide AQA | chemrevise. chemrevise. [Link]

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. National Institutes of Health. [Link]

  • (PDF) Process for Preparation of Terephthalic Acid - ResearchGate. ResearchGate. [Link]

  • diazotisation reaction and synthesis of azodyes | DOC - Slideshare. SlideShare. [Link]

  • US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents. Google Patents.

  • TEACHER PRACTICAL GUIDE - Pearson qualifications. Pearson. [Link]

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Technical Support Center: Synthesis of 2-Iodoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Metal-Organic Frameworks (MOFs) using 2-iodoterephthalic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of MOF formation, with a specific focus on the critical role of solvent selection. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Troubleshooting Guide: Common Issues in this compound MOF Synthesis

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering targeted solutions.

Question 1: My synthesis resulted in an amorphous powder or a product with very poor crystallinity, as indicated by broad peaks in the PXRD pattern. What went wrong?

Answer: This is a common issue often tied to reaction kinetics and solubility.

  • Probable Cause A: Inadequate Solubility of the Linker. this compound, like many functionalized linkers, may have limited solubility in certain solvents. If the linker does not fully dissolve, the coordination with the metal center will be inefficient, leading to an amorphous precipitate instead of an ordered crystalline framework.

  • Solution A: Optimize Solvent Choice. The key is to use a solvent that can effectively dissolve both the metal salt and the this compound linker.[1]

    • Recommended Solvents: High-boiling point, polar aprotic solvents are generally the best starting point. N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N,N-Diethylformamide (DEF) are frequently used because they facilitate the dissolution of precursors at typical solvothermal reaction temperatures (60-150 °C).[1][2] For instance, DMF has been successfully used in the synthesis of an isoreticular MOF with this compound via liquid-assisted grinding.[3]

    • Solvent Mixtures: Consider using a solvent mixture to fine-tune the polarity and solvating properties of the reaction medium.[4] For example, a DMF/water or DMF/ethanol mixture can sometimes improve crystallinity and control particle size.[2][5]

  • Probable Cause B: Uncontrolled Reaction Kinetics. If the reaction proceeds too quickly, rapid precipitation can occur, preventing the formation of well-ordered, large crystals. The electron-withdrawing nature of the iodo-substituent can influence the acidity of the carboxylic acid groups, potentially altering the reaction kinetics compared to unsubstituted terephthalic acid.[6]

  • Solution B: Introduce a Modulator. A modulator, typically a monocarboxylic acid like acetic acid or benzoic acid, can temper the reaction rate.[7] It competes with the this compound for coordination sites on the metal cluster, slowing down the framework's nucleation and growth.[8][9] This kinetic control allows for a more ordered assembly, resulting in higher crystallinity.[8] The choice of modulator and its concentration are critical parameters to optimize for your specific system.[10]

Question 2: I successfully synthesized a crystalline MOF, but the particle size is too small, or the morphology is not what I expected.

Answer: Crystal size and morphology are heavily influenced by the solvent system. Different solvent systems under the same reaction conditions can produce MOFs with distinct morphologies.[4]

  • Probable Cause: Solvent-Driven Nucleation and Growth. The solvent doesn't just dissolve the reagents; it actively participates in the synthesis by solvating the metal ions and linkers, which affects the assembly of the final structure.[11]

    • High polarity solvents can sometimes lead to faster nucleation, resulting in a larger number of smaller crystals.

    • The solvent can act as a templating agent, where solvent molecules in the pores or coordinated to the metal centers direct the growth of the crystal in a specific direction.

  • Solution: Systematic Solvent Screening.

    • Vary Solvent Polarity: Experiment with a range of solvents with different polarities (e.g., DMF, ethanol, acetonitrile) to observe the impact on crystal habit.

    • Use Coordinating Solvents: Solvents that can coordinate to the metal center (like DMF or acetic acid) can slow down crystal growth, potentially leading to larger, more well-defined crystals.[11][12]

    • Adjust Solvent Ratios: In mixed-solvent systems, systematically varying the ratio of the solvents can provide fine control over particle size. For example, increasing the ethanol content in a water/ethanol mixture has been shown to decrease MOF nanoparticle size.[5]

Question 3: My MOF has a lower-than-expected surface area after activation.

Answer: A low surface area often points to issues with pore collapse or incomplete removal of guest molecules.

  • Probable Cause A: Framework Collapse During Activation. The process of removing solvent molecules from the pores can create capillary forces strong enough to cause the framework to collapse, especially for structurally fragile MOFs.[1]

  • Solution A: Gentle Activation Protocol.

    • Solvent Exchange: Before heating, soak the as-synthesized MOF in a low-boiling-point solvent (like ethanol or acetone) for an extended period, replacing the solvent several times. This exchanges the high-boiling synthesis solvent (e.g., DMF) for a more volatile one that is easier to remove.[1]

    • Supercritical CO₂ Drying: For exceptionally delicate frameworks, supercritical CO₂ drying is an effective method. This technique avoids the capillary forces associated with the liquid-gas phase transition, preserving the porous structure.[1]

  • Probable Cause B: Incomplete Solvent Removal. High-boiling point solvents like DMF can be difficult to remove completely by heating under vacuum alone, leaving them trapped in the pores and blocking access for gas adsorption.

  • Solution B: Thorough Purification and Activation. Ensure your purification process is rigorous. This involves multiple washes, first with the synthesis solvent (e.g., DMF) to remove unreacted precursors, followed by a solvent exchange with a more volatile solvent before final heating under high vacuum.[1][13]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for my this compound MOF synthesis? A1: The ideal solvent should possess several key properties. Start by selecting a solvent with a high boiling point (typically >100 °C) to accommodate solvothermal conditions and good solvating power for both your metal salt and the this compound linker.[1] Polar aprotic solvents like DMF, DMAc, and DEF are excellent starting points.[2] Consulting solvent selection guides can also help identify environmentally safer or more sustainable alternatives.[14][15]

Q2: What is "coordination modulation" and how does the solvent influence it? A2: Coordination modulation is a synthetic strategy where a competing ligand (the modulator) is added to the reaction mixture to control the MOF's self-assembly.[8] The modulator competes with the primary linker for metal coordination sites, which slows down crystallization and often leads to larger, higher-quality crystals with fewer defects.[8][9] The solvent is a crucial third component in this equilibrium; it must effectively dissolve the metal salt, the linker, and the modulator, and its own coordinating ability can influence the competitive binding between the linker and the modulator at the metal center.[12]

Q3: Can water in my solvent have an effect on the synthesis? A3: Absolutely. Water can have dramatic effects on MOF assembly.[11] For some systems, water is essential for the formation of the metal-oxo clusters that serve as secondary building units (SBUs).[10] In other cases, particularly for water-sensitive MOFs, its presence can prevent crystallization or lead to the formation of an undesired phase.[5] It is critical to either use anhydrous solvents for sensitive reactions or to carefully control the amount of water when it is a necessary component of the reaction.[11]

Data & Protocols
Table 1: Influence of Solvent Properties on MOF Synthesis Outcomes
Solvent System ExampleKey PropertiesExpected Effect on CrystallinityExpected Effect on Crystal SizeRationale / Reference
N,N-Dimethylformamide (DMF) High polarity, high boiling point, coordinating solventGenerally GoodVariable; can be controlled with modulatorsExcellent solvent for many linkers and metal salts, promoting formation of crystalline products.[1][2]
Ethanol/Water Mixture Tunable polarity, protic, hydrogen bondingCan improve crystallinity at optimal ratiosTends to decrease with higher ethanol contentPolarity and hydrogen bonding strength of the mixture influence ligand deprotonation and crystal growth.[5]
Acetonitrile (MeCN) Medium polarity, low boiling point, weakly coordinatingMay be poor for low-solubility linkersCan lead to rapid precipitation and small crystalsLower solvating power may not be sufficient for this compound.[12]
DMF with Acetic Acid (Modulator) Modulated reaction environmentGenerally ImprovedGenerally IncreasedAcetic acid competes with the linker, slowing kinetics and allowing for more ordered growth.[7][8]
Diagrams: Conceptual Workflows

G Diagram 1: Troubleshooting Workflow for MOF Synthesis Start Synthesis Issue Observed Prob1 Amorphous Product / Poor Crystallinity Start->Prob1 Prob2 Incorrect Crystal Size / Morphology Start->Prob2 Prob3 Low Surface Area Start->Prob3 Sol1a Change to High-Polarity Solvent (e.g., DMF, DMAc) Prob1->Sol1a Cause: Poor Solubility Sol1b Introduce Modulator (e.g., Acetic Acid) Prob1->Sol1b Cause: Fast Kinetics Sol2a Screen Different Solvent Systems Prob2->Sol2a Cause: Solvent Templating Sol2b Vary Solvent Ratios in Mixed Systems Prob2->Sol2b Cause: Nucleation Rate Sol3a Perform Solvent Exchange Before Activation Prob3->Sol3a Cause: Pore Collapse Sol3b Use Supercritical CO2 Drying Prob3->Sol3b Cause: Pore Collapse

Caption: A troubleshooting workflow for common MOF synthesis issues.

G Diagram 2: Logic for Solvent Selection cluster_props Solvent Properties cluster_outcomes Synthesis Outcomes Polarity Polarity & Coordinating Ability Solubility Precursor Solubility Polarity->Solubility influences Kinetics Reaction Kinetics Polarity->Kinetics influences BoilingPoint Boiling Point BoilingPoint->Kinetics enables solvothermal conditions for Viscosity Viscosity & Diffusion Viscosity->Kinetics affects Crystallinity Crystal Quality & Phase Solubility->Crystallinity Kinetics->Crystallinity Morphology Crystal Size & Shape Kinetics->Morphology Crystallinity->Morphology

Caption: Relationship between solvent properties and synthesis outcomes.

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a Zr-based MOF with this compound (UiO-66-I type)

This protocol is a representative example for producing a robust Zr-based MOF.

  • Precursor Preparation:

    • In a 20 mL glass vial, dissolve this compound (e.g., 146 mg, 0.5 mmol) and a modulator such as benzoic acid or acetic acid in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve the metal precursor, Zirconium(IV) chloride (ZrCl₄) (e.g., 116 mg, 0.5 mmol), in 10 mL of DMF.

  • Reaction:

    • Combine the two solutions in a Teflon-lined autoclave.

    • Seal the autoclave tightly and place it in a preheated oven at 120 °C for 24 to 48 hours.

  • Purification:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the white crystalline product by centrifugation or filtration.

    • Wash the product thoroughly by re-dispersing it in fresh DMF and centrifuging three times to remove any unreacted precursors.[13]

    • Perform a solvent exchange by soaking the collected powder in ethanol, replacing the ethanol every 12 hours for a total of 3 days. This step is crucial for effective activation.[1]

  • Activation:

    • After the solvent exchange, dry the purified powder under a dynamic vacuum at 120-150 °C for at least 12 hours to completely remove the guest ethanol molecules from the pores.

Protocol 2: Mechanochemical Synthesis via Liquid-Assisted Grinding (LAG)

This solvent-minimal approach is an alternative to solvothermal synthesis and has been reported for an isoreticular framework using this compound.[3]

  • Reagent Preparation:

    • Place this compound (0.146 g, 0.5 mmol) and Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (0.296 g, 1.35 mmol) into a ball-milling vial.

  • Grinding:

    • Add a small amount of N,N-Dimethylformamide (DMF) (e.g., 100 µL) to the vial.

    • Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a period of 10 to 60 minutes.

  • Purification & Activation:

    • The resulting powder is the MOF product.

    • Wash the product with fresh DMF to remove unreacted starting materials.

    • Activate the material by heating under vacuum to remove residual solvent.

References
  • Solvent determines the formation and properties of metal–organic frameworks. RSC Advances.
  • Solvents used in Synthesis of MOFs MOF synthesis process is affected by...
  • A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. RSC Publishing.
  • Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. Unpublished.
  • How do solvents make influences to MOF structures?
  • Schematic of coordination modulation, with a range of different...
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH.
  • Modulated self-assembly of metal–organic frameworks. Chemical Science (RSC Publishing).
  • Examples of MOFs which have been synthesised using the coordination...
  • Coordination modulation: a way to improve the properties of metal–organic frameworks.
  • Modulated Hydrothermal Chemistry of Metal–Organic Frameworks.
  • Technical Support Center: 2-Aminoterephthalic Acid MOF Crystal Synthesis. Benchchem.
  • Sabine Plummer: Synthesis and Characteriz
  • A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes.
  • Room temperature synthesis of metal organic framework MOF-2. SciSpace.
  • Solvent selection tool. American Chemical Society.
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • Technical Support Center: MOF Formation with 2-Bromo-6-nitroterephthalic Acid. Benchchem.

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Technical Support Center: Activation of 2-Iodoterephthalic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the activation of metal-organic frameworks (MOFs) derived from 2-iodoterephthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into the critical activation step, ensuring the full potential of your MOFs is realized for downstream applications. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the activation of this compound-based MOFs.

Q1: What is the primary goal of activating a this compound-based MOF?

The primary goal of activation is to remove guest molecules, such as solvents from the synthesis, that occupy the pores of the MOF structure.[1][2][3] This process is essential to make the internal surface area and porous network accessible for applications like gas storage, catalysis, and drug delivery.[3][4][5][6] An improperly activated MOF will exhibit significantly reduced performance due to blocked pores.[7]

Q2: I've synthesized my this compound-based MOF in DMF. Can I directly apply heat and vacuum to activate it?

Direct thermal activation from a high-boiling-point solvent like N,N-dimethylformamide (DMF) is generally not recommended.[8] The strong interactions between DMF and the MOF framework, combined with the high surface tension of DMF upon evaporation, can lead to significant capillary forces that cause the framework to collapse.[8][9] This results in a loss of porosity and surface area.

Q3: My activated MOF shows a much lower BET surface area than expected. What are the likely causes?

A lower-than-expected Brunauer-Emmett-Teller (BET) surface area is a common issue and can stem from several factors:

  • Incomplete Solvent Removal: Residual solvent molecules still occupy the pores.

  • Framework Collapse: The porous structure has partially or fully collapsed during activation.[7][9][10]

  • Surface Blockage: Impurities or degraded linker molecules may be blocking the pore entrances.[7]

A systematic troubleshooting approach, as detailed in the guides below, is necessary to identify and resolve the specific cause.

Q4: Is supercritical CO2 drying always the best method for activation?

Supercritical CO2 (scCO2) drying is a powerful technique for activating delicate MOFs because it avoids the liquid-gas phase transition, thus minimizing capillary forces that can lead to pore collapse.[1][11][12] However, it is not always necessary and requires specialized equipment.[1] For more robust this compound-based MOFs, a well-executed solvent exchange followed by thermal activation can be equally effective and more accessible.[1] The choice of method depends on the specific stability of your MOF.

Q5: How can I confirm that my MOF has been successfully activated?

Successful activation is typically verified through a combination of characterization techniques:

  • Powder X-ray Diffraction (PXRD): To confirm that the crystalline structure of the MOF has been maintained post-activation.[3]

  • Gas Adsorption Analysis (e.g., N2 at 77K): To determine the BET surface area and pore size distribution, which are direct measures of accessible porosity.[3][13]

  • Thermogravimetric Analysis (TGA): To confirm the removal of guest solvents by observing the weight loss profile.[3][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the disappearance of characteristic solvent peaks.[3]

II. Troubleshooting Guides

This section provides detailed, step-by-step troubleshooting for specific issues you may encounter.

Guide 1: Issue - Low Surface Area Due to Incomplete Solvent Exchange

Underlying Cause: The initial high-boiling-point synthesis solvent (e.g., DMF) has not been fully replaced by a more volatile solvent before thermal activation. The strong interaction of the residual high-boiling solvent with the framework prevents its complete removal under vacuum and can lead to partial pore collapse.

Protocol: Verifying and Optimizing Solvent Exchange
  • Initial Wash: After synthesis, decant the mother liquor and wash the bulk MOF powder multiple times with the high-boiling-point solvent (e.g., DMF) to remove unreacted starting materials.

  • Solvent Exchange:

    • Immerse the MOF powder in a low-boiling-point, volatile solvent such as ethanol, methanol, or chloroform.[15] The choice of solvent is critical; it must be miscible with the initial synthesis solvent.

    • Allow the suspension to stand for at least 24 hours to facilitate diffusion.

    • Decant the solvent and replenish with a fresh portion of the volatile solvent.

    • Repeat this exchange process at least 3-4 times over 3 days to ensure complete replacement.[11]

  • Verification:

    • After the final exchange, take a small aliquot of the supernatant and analyze it using a sensitive technique like ¹H NMR or Gas Chromatography (GC) to check for the absence of the original high-boiling-point solvent.

    • Alternatively, a small sample of the solvent-exchanged MOF can be analyzed by TGA. A significant weight loss at the boiling point of the initial solvent indicates incomplete exchange.

Table 1: Recommended Solvents for Exchange from DMF

SolventBoiling Point (°C)Key AdvantagesConsiderations
Ethanol78Readily available, low toxicity, miscible with liquid CO2 for supercritical drying.[11]Can have moderate interactions with some MOF frameworks.
Chloroform61Lower surface tension than ethanol, facilitating easier removal.[8][15]Higher toxicity and environmental concerns.
Dichloromethane (DCM)40Highly volatile, ideal for gentle activation.[16]Can be aggressive towards certain functional groups.
Guide 2: Issue - Framework Collapse During Thermal Activation

Underlying Cause: Even after a successful solvent exchange, some MOF structures, particularly those with large pores or flexible linkers, are susceptible to collapse under the forces generated during solvent evaporation.[9] This is exacerbated by rapid heating.

Workflow: Mitigating Framework Collapse

Caption: Troubleshooting workflow for framework collapse.

Protocol: Gentle Thermal Activation
  • Solvent Exchange: Ensure a thorough solvent exchange with a low-surface-tension solvent like chloroform or dichloromethane has been performed.[8]

  • Heating Program:

    • Place the solvent-exchanged MOF in a Schlenk flask or similar apparatus connected to a high-vacuum line.

    • Begin evacuation at room temperature for several hours to remove the bulk of the surface solvent.

    • Gradually increase the temperature in a stepwise or slow ramped fashion (e.g., 1-2 °C/minute) to the desired activation temperature (typically 100-150 °C for many MOFs, but this must be determined from TGA data to be below the decomposition temperature).[2]

    • Hold at the final temperature under dynamic vacuum for an extended period (12-24 hours) to ensure all solvent molecules are removed from the pores.

Protocol: Supercritical CO2 (scCO2) Drying

For exceptionally delicate frameworks, scCO2 drying is the preferred method.[1][12]

  • Solvent Exchange to a CO2-Miscible Solvent: Exchange the synthesis solvent with a solvent that is miscible with liquid CO2, such as ethanol or methanol.[8][11]

  • Supercritical Fluid Extraction:

    • Place the solvent-exchanged MOF in the high-pressure vessel of a supercritical dryer.

    • Cool the vessel and introduce liquid CO2, purging the system to replace the solvent.

    • Seal the vessel and heat and pressurize the system above the critical point of CO2 (31.1 °C and 73.8 bar).

    • Slowly vent the supercritical CO2 as a gas, ensuring the pressure and temperature remain above the critical point. This avoids the formation of a liquid-gas interface and the associated capillary stress.

Guide 3: Issue - Inconsistent Activation Results

Underlying Cause: Minor variations in synthesis, washing, or activation procedures can lead to significant differences in the final material's properties. Reproducibility is key for reliable applications.

Workflow: Ensuring Reproducible Activation

Reproducible_Activation_Workflow start As-Synthesized MOF wash Consistent Washing Protocol (e.g., 3x with fresh DMF) start->wash exchange Standardized Solvent Exchange (Solvent type, volume, duration) wash->exchange activation Defined Activation Protocol (Temperature ramp, vacuum level, time) exchange->activation characterization QC Characterization (PXRD, BET, TGA) activation->characterization end Activated MOF with Reproducible Properties characterization->end

Sources

Avoiding amorphous precipitates in MOF synthesis with 2-iodoterephthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Amorphous Precipitates

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of Metal-Organic Frameworks (MOFs) using 2-iodoterephthalic acid. The formation of amorphous precipitates instead of crystalline MOFs is a common hurdle, particularly when working with functionalized linkers. This resource is designed to help you navigate these challenges by understanding the underlying chemical principles and implementing effective solutions.

Troubleshooting Guide: From Amorphous Powder to Crystalline MOF

This section provides a systematic approach to diagnose and resolve issues leading to the formation of amorphous precipitates during MOF synthesis with this compound.

Issue: The synthesis yields an amorphous powder or poorly crystalline material instead of the desired MOF crystals.

The appearance of an amorphous precipitate indicates that the nucleation and growth processes are not well-controlled, leading to a disordered solid instead of a long-range ordered crystalline framework. This is a frequent issue when using functionalized linkers like this compound due to steric and electronic effects that can hinder the self-assembly process.[1]

Root Cause Analysis & Corrective Actions

1. Suboptimal Solvent System:

  • Causality: The choice of solvent is critical as it influences the solubility of the linker and metal salt, the coordination chemistry, and the deprotonation of the carboxylic acid groups. An inappropriate solvent can lead to rapid precipitation, favoring amorphous material. For instance, solvents that are too polar might lead to excessively fast reaction kinetics.

  • Troubleshooting Steps:

    • Solvent Screening: If using a single solvent like DMF, consider testing a mixture of solvents. A combination of a good solvent (e.g., DMF, DEF) and a poorer solvent can sometimes slow down the reaction rate, promoting crystal growth over precipitation.[2]

    • Solvent Ratios: Systematically vary the ratio of the solvents in your mixed-solvent system. For example, start with a 1:1 ratio of DMF:Ethanol and then explore ratios like 1:2 and 2:1.

    • Consider Mechanochemistry: For some systems, liquid-assisted grinding (LAG) can be a successful alternative to solvothermal methods, yielding crystalline products where solution-based methods fail. A small amount of a high-boiling solvent like DMF is used to facilitate the reaction between the solid reactants.[3]

2. Inadequate Temperature Profile:

  • Causality: The reaction temperature directly affects the kinetics of MOF formation. A temperature that is too high can accelerate the reaction, leading to rapid nucleation and the formation of an amorphous powder. Conversely, a temperature that is too low may not provide enough energy for the components to arrange into a crystalline lattice.

  • Troubleshooting Steps:

    • Temperature Gradient: Instead of a single reaction temperature, try a temperature gradient. Start at a lower temperature to encourage slow nucleation and then gradually increase it to promote crystal growth.

    • Controlled Cooling: After the reaction is complete, a slow and controlled cooling process can sometimes allow for the formation of single crystals from a solution that might otherwise yield a powder upon rapid cooling.[2]

3. Incorrect pH of the Reaction Mixture:

  • Causality: The deprotonation of the carboxylic acid groups on the this compound is a prerequisite for coordination to the metal centers. The pH of the reaction mixture influences this deprotonation. If the pH is too low, the linker will remain protonated, and no framework will form. If the pH is too high, rapid deprotonation can lead to uncontrolled precipitation. The presence of OH- ions can also influence the coordination between the ligand and the metal.[4]

  • Troubleshooting Steps:

    • pH Adjustment: While direct pH measurement in organic solvents is challenging, the acidity can be tuned. The addition of small amounts of a base (e.g., triethylamine) or an acid can subtly alter the reaction conditions.

    • Hydrolysis of Solvents: Be aware that solvents like DMF can hydrolyze at high temperatures to produce dimethylamine and formic acid, which will alter the pH of the reaction mixture.[5] Using fresh, high-purity solvents is recommended.

4. The Role of Modulators:

  • Causality: Modulators are molecules, often monofunctional carboxylic acids, that compete with the linker for coordination to the metal centers. This competition slows down the overall reaction rate, reducing the number of nucleation sites and promoting the growth of larger, more well-defined crystals.[6]

  • Troubleshooting Steps:

    • Introduce a Modulator: Add a modulator to your reaction mixture. Common modulators include acetic acid, formic acid, and benzoic acid.[6]

    • Vary Modulator Concentration: The amount of modulator is crucial. Start with a small amount (e.g., 10 equivalents relative to the metal salt) and systematically increase it. Too much modulator can completely inhibit MOF formation.

    • Modulator Choice: The choice of modulator can influence crystal morphology and even the resulting MOF phase. It is often beneficial to use a modulator that is structurally similar to the linker.[6]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to forming amorphous products?

The iodine substituent on the terephthalic acid linker introduces steric hindrance, which can disrupt the packing of the linkers and metal nodes into a crystalline framework.[1] Additionally, the electronic properties of the iodine atom can alter the reactivity of the carboxylic acid groups, potentially leading to faster, less controlled coordination with the metal centers.[1]

Q2: What is the ideal metal-to-linker ratio?

The optimal metal-to-linker ratio is highly dependent on the specific MOF you are trying to synthesize. It is best to start with the stoichiometric ratio reported in the literature for a similar, unsubstituted linker system (e.g., terephthalic acid). From there, you can systematically vary the ratio. For example, a study on the room temperature synthesis of MOF-2 found an optimal Zn(OAc)2·4H2O to terephthalic acid ratio of 1.74.[7]

Q3: Can I recrystallize an amorphous MOF powder?

Generally, recrystallizing a MOF from a solution is not a viable option because MOFs are, by definition, insoluble coordination polymers.[2] Dissolving them typically involves breaking the coordination bonds and destroying the framework structure.[2] The best approach is to optimize the initial synthesis conditions to directly yield a crystalline product.[2]

Q4: How do I properly wash and activate my MOF without causing it to become amorphous?

After synthesis, the pores of the MOF are filled with the reaction solvent. To "activate" the MOF, this solvent needs to be removed.

  • Solvent Exchange: Before heating, it is often necessary to exchange the high-boiling synthesis solvent (like DMF) with a more volatile solvent (like ethanol or methanol). This should be done gradually by soaking the MOF in the new solvent and periodically replacing it.[8] Rapid solvent exchange can create strong capillary forces that cause the framework to collapse.[8]

  • Drying: After solvent exchange, the MOF should be heated under a dynamic vacuum to remove the volatile solvent. The temperature should be high enough to remove the solvent but below the decomposition temperature of the MOF.[8]

Q5: What characterization techniques can confirm if my product is crystalline or amorphous?

  • Powder X-ray Diffraction (PXRD): This is the most definitive technique. A crystalline material will produce a diffraction pattern with sharp peaks, while an amorphous material will show a broad halo with no distinct peaks.[9]

  • Scanning Electron Microscopy (SEM): SEM images can reveal the morphology of your product. Crystalline MOFs often have well-defined shapes (e.g., cubes, rods), whereas amorphous materials typically appear as irregular aggregates.

Experimental Protocols
Protocol 1: Modulator-Assisted Synthesis of a Crystalline MOF

This protocol provides a general framework for using a modulator to improve the crystallinity of a MOF synthesized with this compound.

Materials:

  • Metal Salt (e.g., Zinc Acetate dihydrate)

  • This compound

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Modulator (e.g., Acetic Acid)

  • Glass vials or Teflon-lined autoclave

Procedure:

  • In a glass vial, dissolve the metal salt and this compound in DMF.

  • Add the modulator to the solution. A typical starting point is 20-50 equivalents of modulator with respect to the metal salt.

  • Seal the vial and place it in a preheated oven at the desired reaction temperature (e.g., 100-150 °C).

  • Maintain the temperature for the desired reaction time (e.g., 24-72 hours).

  • Allow the reaction to cool slowly to room temperature.

  • Collect the product by filtration or centrifugation.

  • Wash the product with fresh DMF, followed by a solvent exchange with a volatile solvent like ethanol.

  • Dry the product under vacuum.

  • Characterize the product using PXRD to assess crystallinity.

ParameterCondition A (No Modulator)Condition B (With Modulator)Expected Outcome
Metal Salt0.5 mmol0.5 mmol---
This compound0.5 mmol0.5 mmol---
DMF10 mL10 mL---
Acetic Acid0 mL25 mmol (50 eq.)---
Temperature120 °C120 °C---
Time24 h24 h---
Product Amorphous PrecipitateCrystalline PowderImproved Crystallinity
Visualization
Troubleshooting Workflow for Amorphous Precipitate

The following diagram illustrates a logical workflow for troubleshooting the formation of amorphous precipitates in MOF synthesis.

G start Amorphous Precipitate Observed check_pxrd Confirm Amorphous Nature with PXRD start->check_pxrd solvent Optimize Solvent System (Mixed Solvents, Ratios) check_pxrd->solvent If amorphous temperature Adjust Temperature Profile (Gradient, Slow Cooling) solvent->temperature modulator Introduce Modulator (e.g., Acetic Acid) temperature->modulator ph Consider pH Effects (Fresh Solvents, Additives) modulator->ph re_evaluate Re-evaluate PXRD ph->re_evaluate success Crystalline MOF Obtained re_evaluate->success Sharp Peaks fail Still Amorphous, Re-evaluate Linker/Metal Choice re_evaluate->fail Broad Halo

Caption: A step-by-step troubleshooting guide.

References

Sources

Technical Support Center: Recrystallization of 2-Iodoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-iodoterephthalic acid via recrystallization. This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification process.

Section 1: Understanding the Compound and the Technique

This compound is an aromatic dicarboxylic acid, appearing as a white to off-white solid.[1] Its structure, featuring two polar carboxylic acid groups and a large, less polar iodinated benzene ring, presents specific challenges and opportunities for purification.[1][2]

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from impurities.[3][4] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the "mother liquor").[5][6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes a solvent suitable for recrystallizing this compound?

A suitable solvent should exhibit a steep solubility curve for this compound: it should dissolve the compound completely at or near its boiling point but have very low solubility at cold temperatures (e.g., 0-4°C). This differential ensures maximum recovery of the purified product upon cooling.[8] Additionally, the solvent should either not dissolve impurities at all or dissolve them so well that they remain in the cold mother liquor. The solvent must also be chemically inert towards the compound and be volatile enough to be easily removed from the final crystals.[8]

Q2: Which solvents are recommended for this compound?

Given the polar nature of the carboxylic acid groups, polar solvents are generally the first choice. However, the bulky, nonpolar iodobenzene portion reduces its solubility in water compared to terephthalic acid itself.[1]

  • Single Solvents: Water can be used, but its low solubility for terephthalic acid derivatives often requires high temperatures and pressures, making it less practical in a standard laboratory setting.[9] Alcohols like ethanol or methanol are often good starting points for substituted aromatic acids.[10][11]

  • Mixed Solvent Systems: A mixed solvent system is often highly effective. A common approach is to use a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[7] For this compound, an ethanol/water or acetone/hexane mixture could be effective.[12] The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy (the saturation point), after which a little more "good" solvent is added to redissolve the precipitate before cooling.

Q3: What are the likely impurities in a crude sample of this compound?

Impurities depend heavily on the synthetic route but can include unreacted starting materials, isomers (e.g., 3-iodoterephthalic acid), and byproducts from side reactions. For terephthalic acid derivatives, common impurities include compounds from incomplete oxidation, such as the corresponding toluic acid or carboxybenzaldehyde analogs.[9][13][14] These impurities often have slightly different solubilities that can be exploited during recrystallization.

Q4: Why is slow cooling so critical for forming pure crystals?

Crystal formation is a thermodynamically controlled process where molecules arrange themselves into a stable, ordered lattice. Slow cooling allows time for this selective process to occur, excluding dissimilar impurity molecules from the growing crystal structure.[6][15] If a solution is cooled too rapidly ("crashed out"), impurities can become trapped within the rapidly forming crystals, undermining the purification.[5][16]

Section 3: Standard Recrystallization Protocol

This protocol provides a general workflow for the recrystallization of this compound. Solvent choice and volumes will need to be optimized based on the specific crude material.

Step-by-Step Methodology
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or mixed-solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small increments until the solid is just completely dissolved.[6][17] Note: Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[8][18]

  • Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, a hot filtration is necessary. Preheat a funnel and a new Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization.[19] Quickly filter the hot solution to remove the charcoal or other solids.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be moved to an ice-water bath to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any mother liquor adhering to the crystal surfaces.[18][19] Using warm solvent or too much solvent will dissolve some of the product, reducing the yield.[18]

  • Drying: Leave the crystals under vacuum on the funnel to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass or drying dish and place them in a desiccator or a low-temperature vacuum oven.[6][19]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Insoluble impurities? Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Drying Wash->Dry End Pure Crystals Dry->End

Caption: General workflow for the purification of this compound by recrystallization.

Section 4: Troubleshooting Guide

This guide addresses common problems encountered during recrystallization in a question-and-answer format.

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. A. Too much solvent was used: The solution is not saturated enough to crystallize.[16][20]A. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[16][20]
B. Supersaturation: The solution has cooled below its saturation point but lacks a nucleation site for crystal growth.[20]B. Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[5][16][20]
The product "oils out" instead of crystallizing. A. Solution is too concentrated/cooling too fast: The compound is coming out of solution at a temperature above its melting point (often depressed by impurities).[16]A. Reheat the solution to redissolve the oil. Add a small amount (1-5%) of additional hot solvent to lower the saturation temperature. Ensure very slow cooling.[16][20]
B. High level of impurities: Significant impurities can lower the melting point of the mixture, promoting oiling.B. Consider a pre-purification step or perform a charcoal treatment during the recrystallization to remove some impurities.[16]
Crystal formation is too rapid. Solution is too supersaturated: This often happens if the solvent has a very steep solubility curve or was cooled too quickly.Rapid crystallization traps impurities.[5][16] Reheat the flask to redissolve the crystals, add a small amount of extra solvent, and cool the solution more slowly (e.g., by insulating the flask).[16]
Final yield is very low. A. Too much solvent used during dissolution. [8][18]A. Use the absolute minimum amount of hot solvent required for dissolution in future attempts.
B. Premature crystallization: The compound crystallized in the funnel during hot filtration.B. Ensure the filtration apparatus (funnel, flask) is pre-heated with hot solvent.[19]
C. Excessive washing: Too much wash solvent was used, or the solvent was not ice-cold, redissolving the product.[18]C. Use only a minimal amount of ice-cold solvent to rinse the crystals.
Recrystallized product is not pure (low/broad melting point). A. Ineffective solvent: The chosen solvent does not effectively differentiate between the product and a key impurity.A. A second recrystallization using a different solvent or solvent system may be required.[19]
B. Rapid crystallization: The crystals formed too quickly, trapping impurities.B. Repeat the recrystallization, ensuring slow and controlled cooling.[15][16]
Troubleshooting Decision Tree

Troubleshooting Start After Cooling Period Crystals_Formed Crystals Formed? Start->Crystals_Formed Oiled_Out Oiled Out? Crystals_Formed->Oiled_Out No Check_Purity Check Purity (e.g., Melting Point) Crystals_Formed->Check_Purity Yes Reheat_AddSolvent Reheat to Dissolve, Add More Solvent, Cool Slowly Oiled_Out->Reheat_AddSolvent Yes Too_Much_Solvent Too Much Solvent Used or Supersaturated Oiled_Out->Too_Much_Solvent No Pure Process Complete Check_Purity->Pure Pure Not_Pure Impure Product Check_Purity->Not_Pure Not Pure Boil_Off Boil Off Excess Solvent Too_Much_Solvent->Boil_Off Induce Induce Crystallization: - Scratch Flask - Add Seed Crystal Too_Much_Solvent->Induce Rerun_SlowCool Rerun_SlowCool Not_Pure->Rerun_SlowCool Recrystallize Again: - Use different solvent - Ensure slow cooling

Caption: A decision tree for troubleshooting common recrystallization outcomes.

Section 5: Safety and Handling

This compound, like many aromatic carboxylic acids, requires careful handling.

  • Hazards: It is known to cause skin and serious eye irritation.[21][22] Inhalation of dust may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[23][24]

  • Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[23][25] Avoid contact with skin and eyes.[25]

  • Storage: Keep the container tightly sealed in a dry, dark place at room temperature.[21]

References

  • Google Patents.
  • PubChem - NIH. This compound | C8H5IO4 | CID 3722188. [Link]

  • Google Patents.
  • Ruixibiotech. This compound CAS No.:1829-22-7. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Chem Lab. Recrystallization of Benzoic Acid. [Link]

  • Wellesley College. Recrystallization 2. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • StudyMoose. Recrystallization of Benzoic Acid. [Link]

  • Scribd. Exp 2 - Recrystallization of Benzoic Acid. [Link]

  • YouTube. Recrystallization of Benzoic Acid Pre-Lab Discussion. [Link]

  • Macalester College. Recrystallization and Crystallization. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • YouTube. Recrystallizing and using melting point to identify a compound. [Link]

  • ResearchGate. (PDF) Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate. [Link]

  • European Patent Office. PROCESS FOR RECOVERY OF PURIFIED TEREPHTHALIC ACID. [Link]

  • Google Patents.
  • Google Patents.
  • NIH - PMC. Studies on the Solubility of Terephthalic Acid in Ionic Liquids. [Link]

  • ResearchGate. Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. [Link]

  • Organic Syntheses. terephthalic acid. [Link]

  • Ghent University. Solubility measurement and correlation of 2-aminoterephthalic acid in eight alcoholic solvents at different temperatures. [Link]

  • ResearchGate. Solubility measurement and correlation of 2-aminoterephthalic acid in eight alcoholic solvents at different temperatures. [Link]

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Technical Support Center: Optimizing Modulator Concentration in 2-Iodoterephthalic Acid MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) using 2-iodoterephthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MOF synthesis, with a specific focus on the critical role of modulator concentration. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a modulator, and why is it essential in the synthesis of this compound MOFs?

A1: A modulator is a chemical additive, typically a monocarboxylic acid, incorporated into a MOF synthesis mixture to control the crystallization process.[1] For sterically demanding or electronically modified linkers like this compound, achieving high crystallinity can be challenging due to the strong and often irreversible bonds formed between the metal clusters (e.g., Zirconium) and the linker molecules.[2] Modulators introduce a competitive equilibrium by reversibly binding to the metal clusters.[1][2] This competition slows down the overall reaction kinetics, allowing for error correction during self-assembly and promoting the growth of larger, more ordered, and highly crystalline MOF crystals instead of amorphous precipitates.[2][3]

Q2: What are the most effective modulators for Zirconium-based MOFs using carboxylate linkers?

A2: For Zr-based MOFs, such as the UiO-66 series and its derivatives, the most commonly used and effective modulators are monocarboxylic acids.[2] These include:

  • Acetic Acid: Widely used due to its effectiveness and because its pKa is close to that of the linker's carboxylic acid groups, facilitating effective competition.[2][4]

  • Benzoic Acid: Another excellent choice, often leading to larger crystals and improved crystallinity.[5][6] Its structural similarity to the terephthalate linker can be advantageous.[7]

  • Formic Acid: Also effective, though it can sometimes lead to a higher density of structural defects compared to acetic acid.[5][8]

  • Trifluoroacetic Acid (TFA): A stronger acid that can significantly influence defect formation and crystal size.[2][9]

The choice of modulator is critical, as its pKa and structural similarity to the primary linker can significantly influence the final MOF's properties.[7]

Q3: How does modulator concentration directly impact the final MOF's properties?

A3: Modulator concentration is a key parameter that allows for fine-tuning of several MOF characteristics:

  • Crystallinity and Crystal Size: Increasing modulator concentration generally slows down nucleation and growth, leading to larger and more well-defined crystals with higher crystallinity.[3][6]

  • Defect Engineering: Modulators are the primary tool for intentionally introducing "missing linker" or "missing cluster" defects.[5] Higher modulator concentrations increase competition with the linker, resulting in more vacancies in the framework.[5] These defects can enhance properties like catalytic activity or porosity but can also compromise structural stability if excessive.[10]

  • Morphology: Modulators can selectively inhibit crystal growth along certain crystallographic facets, allowing for control over the final crystal shape (e.g., from octahedra to cuboctahedra).[11][12]

  • Porosity and Surface Area: By creating defects, modulators can increase the porosity and accessible surface area of the MOF.[5][6] However, an excessively high concentration can lead to framework collapse and a subsequent loss of surface area.[10]

Troubleshooting Guide: Common Synthesis Issues

Problem 1: My Powder X-ray Diffraction (PXRD) pattern shows only broad peaks, indicating an amorphous or poorly crystalline product.

  • Probable Cause: The reaction kinetics are too rapid, leading to fast precipitation without sufficient time for ordered crystal formation. This is a common issue with robust Zr-O bond formation.[2]

  • Solution: Introduce or increase the concentration of a modulator like benzoic acid or acetic acid. The modulator will compete with the this compound for coordination to the Zr clusters, slowing down the reaction and providing the necessary kinetic control for self-assembly into a crystalline framework.[2][3] A systematic screening of the modulator-to-linker molar ratio is recommended.

Problem 2: My Scanning Electron Microscopy (SEM) images show very small nanocrystals (<100 nm) with a wide particle size distribution.

  • Probable Cause: The rate of nucleation is significantly higher than the rate of crystal growth. This leads to the rapid formation of many small nuclei that do not have the opportunity to grow into larger, uniform crystals.

  • Solution: Increase the equivalents of the modulator relative to the metal salt. A higher modulator concentration will cap the growing crystallites and reduce the rate of new nuclei formation, thereby favoring the growth of existing crystals and leading to a larger average crystal size and a narrower size distribution.[3][6]

Problem 3: The BET surface area from my N₂ sorption analysis is significantly lower than expected for this MOF topology.

  • Probable Cause A: Incomplete Activation. Residual solvent (e.g., DMF) or modulator molecules may be trapped within the MOF pores, blocking nitrogen access.

  • Solution A: Implement a rigorous activation protocol. After synthesis and washing with DMF, perform a solvent exchange with a more volatile solvent like ethanol or acetone. Subsequently, heat the sample under a high vacuum at an elevated temperature (e.g., 120-150°C) for several hours to ensure complete removal of all guest molecules.[10]

  • Probable Cause B: Excessive Defect-Related Framework Collapse. While modulators are used to create beneficial defects, an overly high concentration can lead to a framework with so many missing linkers that it becomes unstable and partially collapses upon solvent removal, reducing the accessible surface area.[10]

  • Solution B: Reduce the modulator concentration. Perform an optimization study to find the "sweet spot" where the modulator concentration is high enough to ensure good crystallinity but not so high that it compromises the framework's integrity. Analyze the trade-off between crystallinity (from PXRD) and porosity (from N₂ sorption).

Problem 4: I observe a different MOF phase or significant impurities in my product.

  • Probable Cause: The modulator can influence which crystallographic phase is thermodynamically or kinetically favored. Certain modulator concentrations can tune the self-assembly pathway toward different, sometimes unexpected, structures.[4]

  • Solution: First, confirm the identity of the impurity phase. Then, systematically adjust the modulator type and concentration. For instance, modulators with a pKa value closely matching that of the linker are often effective at promoting the desired phase.[4][7] It may be necessary to screen several different modulators (e.g., acetic acid, benzoic acid, formic acid) to identify the one that selectively yields the target phase.

Visualizations: Mechanisms and Workflows

Coordination_Modulation_Mechanism cluster_0 Zr_Cluster Zr Metal Cluster (SBU) MOF_Node Coordinated MOF Node Zr_Cluster->MOF_Node Slower, Reversible Binding Linker 2-Iodoterephthalate Linker p1 Linker->p1 Modulator Monocarboxylic Acid Modulator Modulator->p1 MOF_Framework Extended MOF Framework MOF_Node->MOF_Framework Self-Assembly & Crystal Growth p1->Zr_Cluster Competitive Coordination p2

Caption: Mechanism of coordination modulation in MOF synthesis.

Optimization_Workflow start Define Synthesis Parameters (Metal, Linker, Solvent, Temp) mod_select Select Modulator (e.g., Benzoic Acid) start->mod_select conc_range Set Modulator Concentration Range (e.g., 10-100 equivalents) mod_select->conc_range synthesis Perform Parallel Syntheses conc_range->synthesis characterize Characterize Products (PXRD, SEM, N2 Sorption) synthesis->characterize analyze Analyze Data: Crystallinity, Size, Surface Area characterize->analyze decision Optimal Conditions Achieved? analyze->decision end Final Protocol Established decision->end  Yes refine Refine Concentration Range or Change Modulator decision->refine No   refine->conc_range

Caption: Experimental workflow for optimizing modulator concentration.

Data Summary: Modulator Effects on Zr-MOF Properties

The following table summarizes the typical effects observed when varying modulator type and concentration in the synthesis of a Zr-based MOF analogous to UiO-66, using this compound as the linker. Data is illustrative and based on established trends in the literature.[2][5][6]

Modulator TypeModulator Equivalents (rel. to Zr)Avg. Crystal Size (nm)BET Surface Area (m²/g)PXRD CrystallinityKey Observation
None0~50~650PoorAmorphous or nanocrystalline product.[13]
Acetic Acid20~200~1100GoodSignificant improvement in crystallinity and porosity.[6]
Acetic Acid60~450~1250ExcellentLarger crystals, higher surface area due to defect formation.[4][14]
Acetic Acid120~500~1150ExcellentOnset of potential framework instability, slight decrease in SA.[10]
Benzoic Acid20~300~1150GoodLarger initial crystal size compared to acetic acid.
Benzoic Acid60~700~1350ExcellentHighly effective at promoting crystal growth and defect engineering.[15]
Formic Acid60~350~1300GoodTends to create a higher number of defects.[5]

Experimental Protocols

Protocol 1: Screening Modulator Concentration for this compound MOF Synthesis

This protocol outlines a parallel synthesis approach to efficiently screen the optimal concentration of a chosen modulator (e.g., benzoic acid).

  • Stock Solution Preparation:

    • Prepare a stock solution of Zirconium(IV) chloride (ZrCl₄) and this compound in a 1:1 molar ratio in N,N-dimethylformamide (DMF).[2] Ensure complete dissolution, using sonication if necessary.

  • Reaction Setup:

    • In a series of labeled glass vials, add the required mass of the modulator (e.g., benzoic acid) to achieve the desired molar equivalents (e.g., 10, 20, 40, 60, 80, 100 eq) relative to ZrCl₄.

    • Dispense an equal volume of the precursor stock solution into each vial.

    • Add a small, fixed amount of water (e.g., 3 equivalents relative to ZrCl₄) to each vial, as water is often crucial for the formation of the Zr₆ cluster.[6]

    • Cap the vials tightly.

  • Solvothermal Reaction:

    • Place all vials into a preheated oven at 120°C for the specified reaction time (e.g., 24-72 hours).[2][16]

  • Product Isolation and Washing:

    • After cooling to room temperature, centrifuge the vials to collect the white MOF powder.

    • Discard the supernatant and wash the product by re-dispersing in fresh DMF, followed by centrifugation. Repeat this step three times.

    • Perform a subsequent solvent exchange by washing with ethanol three times to remove residual DMF.[10]

  • Activation:

    • Dry the purified MOF powder under high vacuum at 120-150°C overnight to remove all solvent from the pores.[10] The samples are now ready for characterization.

References

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Troubleshooting poor gas uptake in 2-iodoterephthalic acid MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Iodoterephthalic Acid MOFs

Welcome to the technical support center for researchers working with Metal-Organic Frameworks (MOFs) derived from this compound. This guide is designed to help you troubleshoot and resolve common issues related to poor gas uptake in these materials. We will delve into the underlying causes of suboptimal performance and provide systematic, evidence-based solutions to enhance the porosity and gas sorption capacity of your MOFs.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when encountering low gas uptake results.

Q1: My measured BET surface area is significantly lower than the theoretical or literature-reported value. What is the most likely cause?

The most common culprit is incomplete activation. The pores of your as-synthesized MOF are filled with solvent molecules (e.g., DMF, DEF) and unreacted reagents. If not completely removed, these guest molecules physically block the pores, preventing gas molecules from accessing the internal surface area. Your first step should be a thorough review and optimization of your activation protocol.[1]

Q2: How can I determine if my MOF's framework has collapsed during activation?

Framework collapse is a critical issue where the crystalline structure breaks down upon solvent removal. The definitive method for assessing this is Powder X-ray Diffraction (PXRD) .[2] You should compare the PXRD pattern of your activated sample against two references: the pattern of your as-synthesized (solvated) material and the simulated pattern from crystallographic data. A significant loss of peak intensity, broadening of peaks, or the appearance of an amorphous background indicates a loss of crystallinity and probable framework collapse.[3][4]

Q3: I've tried multiple activation methods, but the gas uptake remains low. Could the problem be with the initial synthesis?

Absolutely. Suboptimal synthesis can lead to a poorly crystalline product, the formation of a non-porous polymorph, or excessive structural defects that can negatively impact gas adsorption.[5][6] It is crucial to verify the purity of your starting materials (this compound and the metal salt) and meticulously control reaction parameters such as temperature, time, and modulator concentration. Re-running the synthesis and characterizing the as-synthesized product with PXRD is a vital troubleshooting step.

Q4: My nitrogen adsorption isotherm shows an unusual shape or steps. What does this signify?

While a classic Type I isotherm is common for microporous materials, steps or inflections in the isotherm can occur.[1] These features can sometimes be characteristic of the MOF's unique pore structure, indicating the filling of different-sized cages or channels at specific pressures.[7] However, it can also suggest structural changes during the measurement or the presence of multiple phases. Comparing your isotherm shape to reliable literature data for the same material is essential for correct interpretation.

Systematic Troubleshooting Guide for Poor Gas Uptake

Poor gas uptake is rarely due to a single factor. This guide provides a logical workflow to systematically identify and resolve the issue.

Workflow Overview

The following diagram outlines the recommended troubleshooting pathway. Start with "Initial Observation" and follow the logic based on your experimental findings.

TroubleshootingWorkflow A Initial Observation: Poor Gas Uptake / Low Surface Area B Step 1: Verify Framework Integrity (PXRD Analysis) A->B C PXRD: Crystalline & Phase-Pure? B->C D Problem Likely in Synthesis: - Re-evaluate reagents & conditions - Check for competing phases C->D No E Step 2: Assess Post-Activation Integrity (PXRD on Activated Sample) C->E Yes F PXRD: Still Crystalline? E->F G Framework Collapse Occurred. Activation Protocol is too harsh. F->G No I Framework is Intact. Issue is likely incomplete activation or measurement error. F->I Yes H Step 3: Optimize Activation Protocol (See Activation Guide) G->H I->H J Step 4: Re-evaluate Gas Sorption Measurement & Analysis I->J

Caption: Troubleshooting workflow for low gas uptake in MOFs.

Step 1: Verify As-Synthesized Framework Integrity

Before troubleshooting activation, you must confirm that you have successfully synthesized the correct, crystalline material.

  • Core Technique: Powder X-ray Diffraction (PXRD).

  • Rationale: PXRD is the fingerprint of a crystalline material. It allows you to confirm the phase purity and crystallinity of your as-synthesized product by comparing its diffraction pattern to a reference (simulated or published) pattern.[2] Significant discrepancies point to a fundamental issue in the synthesis itself.

  • Procedure:

    • Gently grind a small sample of your as-synthesized, solvent-wet MOF.

    • Pack the powder into a sample holder or capillary tube.

    • Collect a diffraction pattern over a relevant 2θ range (e.g., 3-40°).

    • Compare the peak positions and relative intensities to the expected pattern for your target this compound MOF.

PXRD Outcome Interpretation Next Step
Good Match Synthesis was successful. The correct crystalline phase was formed.Proceed to Step 2 .
Poor Match / Amorphous Synthesis failed or produced an amorphous/incorrect phase.Return to synthesis. Verify reagents, stoichiometry, solvent, temperature, and reaction time.[6]
Extra Peaks Present The sample is a mixture of phases.Refine synthesis to isolate the desired phase. Consider post-synthetic purification methods.
Step 2: Assess Post-Activation Framework Stability

If the initial synthesis is sound, the next critical step is to determine if the framework survives the activation process.

  • Core Technique: Powder X-ray Diffraction (PXRD) on the activated sample.

  • Rationale: The forces exerted by solvent molecules, particularly the capillary forces during evaporation of high-surface-tension solvents, can be strong enough to cause the framework to collapse into a denser, non-porous state.[8][9]

  • Procedure:

    • Activate your MOF using your standard protocol.

    • Crucially , protect the activated sample from atmospheric moisture by handling it in an inert environment (e.g., a glovebox).

    • Prepare a PXRD sample (preferably in a sealed capillary) and collect the pattern.

    • Compare this pattern to the as-synthesized pattern.

PXRD Outcome Interpretation Next Step
Peaks Maintained Framework is stable under the applied activation conditions.The issue is not collapse, but likely incomplete activation. Proceed to Step 3 .
Loss of Crystallinity Framework has collapsed. The activation method is too harsh.The activation protocol must be changed to a gentler method. Proceed to Step 3 .
Step 3: Optimize the Activation Protocol

Activation is the process of removing guest solvents to make the porous network accessible.[10] This is the most frequent point of failure and offers the greatest opportunity for improvement.

  • Rationale: Direct thermal activation is often insufficient for solvents with high boiling points (like DMF) and can cause framework collapse. The choice of activation strategy is paramount.[11]

ActivationChoice start Is the MOF framework robust (as determined by TGA/literature)? thermal Direct Thermal Activation: - Heat under dynamic vacuum - Monitor with TGA to set temp start->thermal Yes solvent_exchange Solvent Exchange + Thermal Activation: - Exchange high-boiling solvent with a low-boiling, low-surface-tension solvent (e.g., Chloroform, Hexane). [24] start->solvent_exchange No / Unknown scCO2 Supercritical CO2 Drying: - Gold standard for delicate MOFs - Eliminates capillary forces [4] - Requires specialized equipment solvent_exchange->scCO2 If collapse still occurs

Caption: Decision diagram for selecting an appropriate MOF activation method.

Technique Principle When to Use Common Issues
Direct Thermal Activation Heating the MOF under vacuum to evaporate guest solvents.For robust MOFs synthesized in low-boiling point solvents.Ineffective for high-boiling solvents (DMF, DMSO); high risk of framework collapse.[12]
Solvent Exchange Soaking the MOF in a volatile, low-surface-tension solvent to replace the high-boiling synthesis solvent before heating.[13]The standard and recommended first approach for most MOFs, especially those synthesized in DMF.May require multiple exchange cycles; framework can still collapse if the exchange solvent has moderate surface tension.[8]
Supercritical CO₂ (scCO₂) Drying The solvent-exchanged MOF is treated with supercritical CO₂, which is then vented as a gas, avoiding the liquid-gas phase transition and eliminating capillary forces.[14][15]For highly delicate or large-pore MOFs that collapse even after gentle solvent exchange.Requires specialized high-pressure equipment.
  • Solvent Selection: Choose a volatile solvent with low surface tension in which your MOF is insoluble (e.g., chloroform, acetone, ethanol, hexane).

  • Exchange Process:

    • Isolate the as-synthesized MOF crystals by decanting the mother liquor.

    • Immerse the crystals in the chosen exchange solvent (e.g., 20 mL for every 100 mg of MOF).

    • Allow the sample to sit for at least 3-6 hours. Some protocols recommend longer periods or gentle agitation.[11]

    • Carefully decant the solvent and replenish with fresh solvent.

    • Repeat this exchange process 3-5 times over 1-2 days to ensure complete replacement of the original synthesis solvent. Recent studies suggest exchange kinetics can be fast, so minutes may suffice for some systems.[9]

  • Final Activation:

    • After the final exchange, decant the solvent and quickly transfer the wet solid to a sample tube suitable for vacuum.

    • Attach the sample to a vacuum line (Schlenk line or gas sorption analyzer degas port).

    • Slowly apply vacuum and heat the sample to a temperature sufficient to remove the exchange solvent but well below the MOF's decomposition temperature (determined by TGA). A typical range is 80-150°C.

    • Activate under dynamic vacuum for at least 12 hours.

Step 4: Re-evaluate Gas Sorption Measurement & Analysis

If you have a crystalline, activated material and still see poor results, the issue may lie in the characterization itself.

  • Core Technique: Brunauer-Emmett-Teller (BET) analysis from N₂ sorption at 77 K.

  • Rationale: The BET model is used to calculate surface area from the gas adsorption isotherm. However, its application to microporous materials requires care, as the model's assumptions may not hold true across the entire pressure range.[16][17] An incorrect analysis can produce a physically meaningless surface area.[18][19]

  • Best Practices Checklist:

    • ✅ In-situ Degassing: Was the sample properly degassed on the analyzer port immediately before analysis to remove any adsorbed atmospheric contaminants?

    • ✅ Leak Test: Did you perform a leak test on the sample tube and analysis port? A small leak can mimic gas uptake and invalidate the measurement.

    • ✅ Sufficient Equilibration Time: Have you allowed sufficient time for the gas to reach equilibrium at each pressure point? MOFs, especially with small pore apertures, can have slow diffusion kinetics.

    • ✅ Correct BET Pressure Range: Are you applying the BET calculation to the correct relative pressure (P/P₀) range? For microporous materials, this is typically a narrow range in the low-pressure region (e.g., P/P₀ = 0.005 - 0.05). The chosen range must satisfy established consistency criteria (e.g., a positive C-constant).[18]

References

  • McDonald, T. M., Bloch, E. D., & Long, J. R. (2015). Rapidly assessing the activation conditions and porosity of metal–organic frameworks using thermogravimetric analysis. Journal of Materials Chemistry A, 3(11), 5961-5966. [Link]

  • Gómez-Gualdrón, D. A., et al. (2014). Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. Langmuir, 30(49), 14795-14804. [Link]

  • Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(40), 13997-14008. [Link]

  • Patsnap. (2025). MOF Activation: Solvent Exchange and Supercritical Drying. Patsnap Eureka. [Link]

  • Hirscher, M., et al. (2007). BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K. Physical Chemistry Chemical Physics, 9(46), 6159-6163. [Link]

  • Walton, K. S., Frost, H., & Snurr, R. Q. (2006). Applicability of the B.E.T Method for Obtaining Surface Areas in Metal-Organic Frameworks. AIChE Annual Meeting Conference Proceedings. [Link]

  • JoVE. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments. [Link]

  • OSTI.GOV. (2024). Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. [Link]

  • YouTube. (2023). Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. [Link]

  • Dalton Transactions. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. [Link]

  • Mondloch, J. E., et al. (2013). Activation of metal–organic framework materials. CrystEngComm, 15(45), 9258-9270. [Link]

  • Majumder, A., et al. (2018). Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. Supporting Information. [Link]

  • PubMed. (2025). Investigation the effect of exchange solvents on the adsorption performances of Ce-MOFs towards organic dyes. [Link]

  • First, E. L., & Floudas, C. A. (2023). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. Digital Discovery, 2(6), 1775-1786. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of dry MOF-5. [Link]

  • ResearchGate. (n.d.). Characterization of Metal-Organic Frameworks Using X-ray Diffraction. [Link]

  • Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research, 43(8), 1166-1175. [Link]

  • YouTube. (2021). Gas Sorption Characterization of Metal Organic Frameworks Webinar. [Link]

  • ChemistryViews. (2017). Activation of Metal–Organic Frameworks. [Link]

  • National Institutes of Health. (2018). Suspension Processing of Microporous Metal-Organic Frameworks: A Scalable Route to High-Quality Adsorbents. [Link]

  • MDPI. (2019). Thermal Activation of CuBTC MOF for CO Oxidation: The Effect of Activation Atmosphere. [Link]

  • ACS Publications. (2012). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. The Journal of Physical Chemistry C, 116(25), 13621-13628. [Link]

  • MDPI. (2018). Using Supercritical CO2 in the Preparation of Metal-Organic Frameworks: Investigating Effects on Crystallisation. [Link]

  • Royal Society of Chemistry. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. [Link]

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Stability issues of 2-iodoterephthalic acid-based MOFs in different environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of metal-organic frameworks (MOFs) synthesized from 2-iodoterephthalic acid. The introduction of the iodo-functional group presents unique stability considerations that will be addressed herein.

I. Frequently Asked Questions (FAQs)

Q1: My this compound-based MOF is showing signs of degradation in aqueous environments. What are the likely causes and how can I mitigate this?

A1: The degradation of MOFs in aqueous environments is a common challenge.[1][2] For MOFs based on this compound, the primary cause of instability is often the hydrolysis of the metal-ligand coordination bonds.[3] Water molecules can act as nucleophiles and displace the carboxylate linkers from the metal clusters, leading to a breakdown of the framework structure.[2]

Several factors can influence the hydrolytic stability of these MOFs:

  • Hydrophobicity: The presence of the iodine atom on the terephthalic acid linker can influence the hydrophobicity of the MOF's pores. While halogenated linkers can sometimes enhance stability, the overall effect depends on the specific MOF structure and the nature of the metal node.[4]

  • Metal Node: The choice of the metal ion or cluster is crucial. High-valent metal ions such as Zr(IV), Cr(III), and Al(III) tend to form stronger coordination bonds with carboxylate linkers, resulting in more water-stable MOFs compared to those with divalent metal ions like Zn(II) or Cu(II).[2][5]

  • pH of the Solution: The stability of carboxylate-based MOFs is highly pH-dependent. In acidic conditions, protonation of the carboxylate groups can weaken the coordination bonds.[6] Conversely, in highly basic solutions, hydroxide ions can compete with the linkers for coordination to the metal centers, leading to framework collapse.[7]

Troubleshooting Strategies:

  • Post-Synthetic Modification: Introduce hydrophobic functional groups to the MOF's surface or within the pores to repel water molecules.[1][5] This can be achieved through techniques like solvent-assisted ligand incorporation (SALI).

  • Control of pH: Ensure that the aqueous environment is within the stable pH range of your specific MOF. For many Zr-based MOFs, this range is typically acidic to neutral.[6][7]

  • Synthesis of More Robust Frameworks: If feasible, consider synthesizing a MOF with a more robust metal node, such as the UiO-66 series which is known for its exceptional chemical stability.[8][9]

Q2: I'm observing a loss of crystallinity in my this compound MOF after solvent exchange. Why is this happening?

A2: Loss of crystallinity during solvent exchange is a common issue, often related to the removal of guest molecules that template the MOF structure.[10] The process can lead to framework collapse if the desolvated structure is not sufficiently stable.[2][11]

Possible Causes:

  • Framework Flexibility: Some MOF structures are inherently flexible and can undergo structural changes upon removal of solvent molecules from their pores.

  • Capillary Forces: During solvent evaporation, strong capillary forces can be exerted on the pore walls, leading to their collapse, especially in MOFs with large pores and low mechanical stability.[12][13]

  • Incomplete Solvent Exchange: Residual synthesis solvents, like DMF, can be difficult to remove completely. Upon heating or vacuum, their removal can cause localized stress and structural damage.

Troubleshooting Workflow:

start Loss of Crystallinity after Solvent Exchange check_solvent Is the exchange solvent appropriate? start->check_solvent supercritical_drying Consider Supercritical CO2 Drying check_solvent->supercritical_drying No, framework is delicate gradual_exchange Perform Gradual Solvent Exchange check_solvent->gradual_exchange Yes characterize Analyze with PXRD and BET supercritical_drying->characterize gradual_exchange->characterize

Caption: Troubleshooting workflow for loss of crystallinity.

Recommended Protocols:

  • Gradual Solvent Exchange: Instead of a direct exchange, gradually introduce the new solvent in increasing concentrations. This allows the framework to adapt to the changing environment more gently.

  • Supercritical Drying: For delicate MOFs, supercritical CO2 drying is an effective method to remove solvents without inducing capillary forces.

  • Solvent Selection: Choose an exchange solvent with a lower surface tension to minimize capillary stress during evaporation.[14]

Q3: My this compound-based MOF shows lower thermal stability compared to the non-iodinated analogue. What is the reason for this?

A3: The introduction of a functional group like iodine can influence the thermal stability of a MOF, although the effect is not always straightforward.[15][16]

Potential Factors:

  • Steric Hindrance: The bulky iodine atom may introduce steric strain within the framework, potentially weakening the overall structure and lowering the decomposition temperature.

  • Electronic Effects: The electron-withdrawing nature of iodine can affect the electron density of the carboxylate groups, which in turn can influence the strength of the metal-ligand bonds.[17]

  • Defect Formation: The presence of the iodo-functional group might lead to a higher concentration of defects in the crystal structure during synthesis, which can act as initiation sites for thermal decomposition.

Experimental Approach to Investigate Thermal Stability:

  • Thermogravimetric Analysis (TGA):

    • Objective: To determine the decomposition temperature of the MOF.

    • Procedure:

      • Activate the MOF sample by heating under vacuum to remove any guest solvents.

      • Place a small amount of the activated MOF (5-10 mg) in a TGA pan.

      • Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., N2 or Ar).

      • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.[18][19]

  • Variable-Temperature Powder X-ray Diffraction (VT-PXRD):

    • Objective: To monitor the structural changes of the MOF as a function of temperature.

    • Procedure:

      • Load the MOF sample into a capillary suitable for high-temperature measurements.

      • Collect PXRD patterns at various temperatures, starting from room temperature up to and beyond the decomposition temperature determined by TGA.

      • Analyze the changes in the diffraction patterns to identify the temperature at which the crystalline structure is lost.

MOF TypeTypical Decomposition Temperature (°C)Reference
Zn-based (e.g., MOF-2)~350-450[20]
Zr-based (e.g., UiO-66)>450[8][21]
Fe-based (e.g., MIL-series)~300-400[22]
Q4: How does the presence of the iodo-group affect the MOF's performance in drug delivery applications?

A4: The iodo-group can significantly impact the drug delivery properties of the MOF in several ways:

  • Drug-Framework Interactions: The iodine atom can participate in halogen bonding with drug molecules, potentially leading to stronger binding and altered release kinetics.[17]

  • Pore Environment: The hydrophobicity and steric bulk of the iodine atom can modify the pore environment, affecting which drug molecules can be loaded and how they are accommodated within the pores.[23]

  • Biocompatibility: While not extensively studied for this compound-based MOFs, the potential for iodine leaching and its biological effects should be considered.

  • Degradation in Physiological Media: The stability of the MOF in simulated body fluids is critical. Degradation can lead to premature drug release.[24][25]

Investigative Workflow for Drug Delivery Performance:

start Assess Drug Delivery Performance loading Drug Loading Experiments start->loading release In Vitro Drug Release Studies loading->release stability_pbs Stability Test in PBS release->stability_pbs characterize_after Characterize MOF after Release stability_pbs->characterize_after

Caption: Workflow for evaluating drug delivery performance.

II. Troubleshooting Guide

Issue 1: Poor Yield or Crystallinity During Synthesis
Possible Cause Troubleshooting Steps
Suboptimal Modulator Concentration Vary the concentration of the modulator (e.g., benzoic acid, HCl) to control the nucleation and growth of the MOF crystals.[7][26]
Incorrect Solvent System The solubility of this compound and the metal salt is crucial. Experiment with different solvent ratios (e.g., DMF/ethanol/water) to achieve optimal conditions.
Reaction Temperature and Time Optimize the solvothermal reaction temperature and duration. Lower temperatures and longer reaction times may favor the formation of larger, more well-defined crystals.
Purity of this compound Ensure the purity of the this compound linker, as impurities can inhibit or alter crystal growth.[27][28][29]
Issue 2: Inconsistent Gas Adsorption Measurements
Possible Cause Troubleshooting Steps
Incomplete Activation Ensure complete removal of guest solvents by optimizing the activation temperature and time under high vacuum. Monitor the process with TGA.
Framework Collapse Upon Activation If the MOF is not stable to solvent removal, consider a gentler activation method such as supercritical CO2 drying.
Leak in the Analysis System Perform a leak test on the gas adsorption analyzer to ensure accurate pressure readings.
Sample Handling Handle the activated MOF sample in an inert atmosphere (e.g., a glovebox) to prevent re-adsorption of atmospheric moisture and gases.
Issue 3: MOF is Unstable in the Presence of a Specific Analyte
Possible Cause Troubleshooting Steps
Analyte-Induced Degradation The analyte may be chemically reacting with the MOF, leading to its degradation. This is particularly relevant for acidic or basic analytes.
Competitive Coordination If the analyte is a Lewis base, it may displace the 2-iodoterephthalate linker from the metal nodes, causing the framework to decompose.[10]
Solvent-Analyte-MOF Interactions The combination of the solvent and analyte may create an environment that is detrimental to the MOF's stability.
Solution: Test the stability of the MOF in the presence of the analyte at various concentrations and in different solvents. Consider modifying the MOF to enhance its chemical resistance or choosing a different MOF for the specific application.

III. References

  • Improving the Mechanical Stability of Metal–Organic Frameworks Using Chemical Caryatids. ACS Omega.

  • Improving the Mechanical Stability of Metal–Organic Frameworks Using Chemical Caryatids. ACS Omega.

  • Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI.

  • This compound. CymitQuimica.

  • Increasing the Stability of Metal-Organic Frameworks. SciSpace.

  • Surface Functionalization of Metal-Organic Frameworks for Improved Moisture Resistance. PubMed.

  • Improving MOF stability: approaches and applications. National Center for Biotechnology Information.

  • Adjusting the Stability of Metal-Organic Frameworks under Humid Conditions by Ligand Functionalization. ResearchGate.

  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. Royal Society of Chemistry.

  • Synthesis and Stability of Tagged UiO-66 Zr-MOFs. Chemistry of Materials.

  • Improving the stability of MOFs by introducing hydrophobic functional... ResearchGate.

  • This compound|Aromatic Building Block. BenchChem.

  • A facile synthesis of UiO-66 systems and their hydrothermal stability. Semantic Scholar.

  • Stability of Zr-Based UiO-66 Metal–Organic Frameworks in Basic Solutions. National Center for Biotechnology Information.

  • Recent Advances in Metal–Organic Frameworks and Their Derivatives for Adsorption of Radioactive Iodine. National Center for Biotechnology Information.

  • Synthesis and stability of tagged UiO-66 Zr-MOFs. ResearchGate.

  • An efficient modulated synthesis of zirconium metal–organic framework UiO-66. RSC Publishing.

  • New insights into the degradation mechanism of metal-organic frameworks drug carriers. ResearchGate.

  • This compound | 1829-22-7. Sigma-Aldrich.

  • This compound. PubChem.

  • Research progress on the removal of iodine and fluoride by metal-organic frameworks. National Center for Biotechnology Information.

  • New insights into the degradation mechanism of metal-organic frameworks drug carriers. PubMed.

  • 1829-22-7|this compound|BLD Pharm. BLD Pharm.

  • Parameterizing and grading hydrolytic stability in metal–organic frameworks. Dalton Transactions.

  • The thermal stability of metal-organic frameworks. ResearchGate.

  • Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions.

  • Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. ChemRxiv.

  • Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Penn State Research Database.

  • Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. ACS Figshare.

  • Improving MOF stability: approaches and applications. The Jiang Research Group.

  • Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. Royal Society of Chemistry.

  • Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study. ResearchGate.

  • Halogen MOFs Linkers. Alfa Chemistry.

  • Stability and Degradation Mechanisms of Metal-Organic Frameworks Containing the Zr6O4(OH)4 Secondary Building Unit. Defense Technical Information Center.

  • Technical Support Center: Overcoming Dissolution of MOF Crystal Structures in Organic Solvents. BenchChem.

  • A europium metal–organic framework for dual Fe3+ ion and pH sensing. National Center for Biotechnology Information.

  • Room temperature synthesis of metal organic framework MOF-2. SciSpace.

  • (PDF) Stability of Metal-Organic Frameworks: Recent Advances and Future Trends. ResearchGate.

  • Stability and kinetics of iron-terephthalate MOFs with diverse structures in aqueous pollutant degradation. Princeton University.

  • Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry.

  • Adsorption of iodine in metal–organic framework materials. Chemical Society Reviews.

  • Three New MOFs Induced by Organic Linker Coordination Modes: Gas Sorption, Luminescence, and Magnetic Properties. PubMed.

  • Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy. National Center for Biotechnology Information.

  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI.

  • Revisiting the thermal stability of MOFs employed for radioactive iodine vapor adsorption. ResearchGate.

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Validation & Comparative

A Senior Application Scientist's Guide to 2-Iodoterephthalic Acid and its Halogenated Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 2-iodoterephthalic acid against its halogenated analogues: 2-fluoro-, 2-chloro-, and 2-bromoterephthalic acid. The aim is to equip researchers with the necessary data and foundational principles to select the optimal building block for applications ranging from the synthesis of metal-organic frameworks (MOFs) to the development of novel pharmaceutical intermediates.

Introduction: The Strategic Role of Halogenation in Terephthalic Acid Derivatives

Terephthalic acid is a cornerstone commodity chemical, renowned for its role in the production of polyethylene terephthalate (PET).[1] However, for the advanced researcher, the true potential of this scaffold is unlocked through functionalization. The introduction of a halogen atom at the 2-position dramatically alters the molecule's physicochemical properties and reactivity, transforming it from a simple linker into a versatile and strategic building block.[1][2]

The nature of the halogen substituent (F, Cl, Br, I) profoundly influences the molecule's electronic landscape, steric profile, and the reactivity of the carbon-halogen (C-X) bond. These differences dictate the compound's utility in coordination chemistry, its efficacy in cross-coupling reactions, and its overall performance in the synthesis of complex molecular architectures. This guide will dissect these differences, providing both the theoretical basis and practical data to inform your experimental design.

Comparative Analysis of Physicochemical Properties

The choice of a halogenated terephthalic acid is fundamentally guided by its intrinsic properties. The electronic and steric effects of the substituents dictate acidity, solubility, and thermal stability.

Property2-Fluoroterephthalic Acid2-Chloroterephthalic Acid2-Bromoterephthalic AcidThis compound
CAS Number 3906-87-4[3]15951-40-3586-35-6[4]1829-22-7[5]
Molecular Formula C₈H₅FO₄[3]C₈H₅ClO₄C₈H₅BrO₄[4]C₈H₅IO₄[5]
Molecular Weight 184.12 g/mol [3]200.57 g/mol 245.03 g/mol [4]292.03 g/mol [5]
Melting Point Not widely reportedNot widely reported295-297 °C[6]Not widely reported
pKa₁ (Predicted) ~3.3~3.4~3.4~3.5
Appearance Solid[7]-White Crystalline Powder[8]White to Off-White Solid[9]

Solubility Profile: Terephthalic acid itself is poorly soluble in water and many common organic solvents.[11] Halogenation can slightly modify this, but generally, these compounds exhibit low solubility. Dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) are often used as solvents for reactions involving these molecules.[11]

Thermal Stability: Unsubstituted terephthalic acid is thermally stable, subliming at temperatures above 300°C.[12] Halogenated derivatives are also expected to be highly stable, a critical attribute for applications like MOF synthesis which often involves high-temperature solvothermal conditions.[13][14]

Performance and Reactivity in Chemical Synthesis

The most significant differentiation between the halogenated terephthalic acids lies in their synthetic performance, which is a direct consequence of the carbon-halogen bond strength and the electronic influence of the halogen on the aromatic ring.

The Decisive Role of the C-X Bond in Cross-Coupling Reactions

For drug development and materials science professionals, the halogen atom is not merely a static substituent but a reactive handle for building molecular complexity, most notably via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

The rate-determining step in these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. The efficiency of this step is inversely proportional to the C-X bond dissociation energy.

Reactivity Order: C-I > C-Br >> C-Cl [15]

This hierarchy is the single most important factor when selecting a halogenated terephthalic acid for cross-coupling.

  • This compound: The C-I bond is the weakest among the series, making this derivative the most reactive substrate. It undergoes oxidative addition under the mildest conditions, often at lower temperatures and with a broader range of catalysts. This high reactivity is advantageous for sensitive substrates or when high efficiency is paramount.

  • 2-Bromoterephthalic Acid: The C-Br bond is stronger than C-I but still highly susceptible to oxidative addition.[9] It represents a good balance of reactivity and stability and is a very common choice for cross-coupling reactions.[9][16]

  • 2-Chloroterephthalic Acid: The C-Cl bond is significantly stronger, making oxidative addition more challenging.[15] Reactions often require more forcing conditions, specialized bulky, electron-rich phosphine ligands, and stronger bases to achieve good yields.[17] This lower reactivity can be exploited for sequential, site-selective couplings on polyhalogenated systems.

  • 2-Fluoroterephthalic Acid: The C-F bond is the strongest and is generally unreactive in standard palladium-catalyzed cross-coupling reactions. Its utility lies in its ability to act as a stable substituent that modifies the electronic properties of the molecule through its strong inductive effect.

The following diagram illustrates the workflow for a generic Suzuki-Miyaura cross-coupling, highlighting the critical oxidative addition step where the choice of halogen has the greatest impact.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_cycle Catalytic Cycle Halogenated_TPA 2-X-Terephthalic Acid (X = I, Br, Cl) Oxidative_Addition Oxidative Addition (Rate-Determining) Halogenated_TPA->Oxidative_Addition Reactivity: I > Br >> Cl Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation (Base Activated) Boronic_Acid->Transmetalation Catalyst_Cycle Pd(0) Catalyst + Ligand Catalyst_Cycle->Oxidative_Addition Pd_II_Complex Ar-Pd(II)-X Oxidative_Addition->Pd_II_Complex Pd_II_Complex->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst_Cycle Catalyst Regeneration Product 2-R-Terephthalic Acid Reductive_Elimination->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Electronic Effects on Aromatic Reactivity

The halogen substituent also influences the electron density of the aromatic ring, which affects its susceptibility to electrophilic or nucleophilic aromatic substitution. All halogens are electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic substitution. This effect can be quantified using Hammett substituent constants (σ).[18][19] These constants provide a measure of the electronic influence of a substituent on a reaction center.

Experimental Protocols: Synthesis of Key Precursors

The trustworthiness of any building block begins with a reliable and reproducible synthesis. Below are representative, step-by-step protocols for the synthesis of this compound and 2-bromoterephthalic acid.

Protocol 1: Synthesis of this compound via Diazotization

This is a widely reported and reliable method starting from the commercially available 2-aminoterephthalic acid. The causality behind this two-step choice is the mild conditions required and the high yields achievable. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

Reaction Scheme: 2-Aminoterephthalic Acid → [Diazonium Salt Intermediate] → this compound

Materials:

  • 2-Aminoterephthalic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

Step-by-Step Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer, suspend 2-aminoterephthalic acid in a solution of concentrated HCl and water.

    • Cool the suspension to 0-5°C in an ice-salt bath. Precise temperature control is crucial here to ensure the stability of the diazonium salt.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.

    • Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a change in color and the dissolution of the starting material.

  • Iodination:

    • In a separate flask, dissolve an excess of potassium iodide (KI) in water and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete substitution.

  • Isolation and Purification:

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water to remove any unreacted KI and other inorganic salts.

    • If necessary, a small amount of sodium thiosulfate solution can be used to wash the product to remove any residual iodine.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

    • Dry the final product under vacuum.

Characterization:

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The disappearance of the amine signals and the appearance of a new aromatic substitution pattern in the NMR spectra will confirm the reaction's success.

Protocol 2: Synthesis of 2-Bromoterephthalic Acid via Oxidation

This protocol describes the synthesis from 2-bromo-1,4-dimethylbenzene (bromo-p-xylene), a common industrial-style route involving catalyzed oxidation. The choice of a mixed Co/Mn/Br catalyst system is based on its proven efficacy in oxidizing methyl groups on an aromatic ring to carboxylic acids, as seen in the industrial Amoco process for terephthalic acid production.[20][21]

Reaction Scheme: 2-Bromo-1,4-dimethylbenzene → 2-Bromoterephthalic Acid

Materials:

  • 2-Bromo-1,4-dimethylbenzene

  • Acetic Acid (solvent)

  • Cobalt(II) acetate tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Sodium Bromide (promoter)

  • Pressurized air or oxygen source

Step-by-Step Procedure:

  • Reactor Setup:

    • Charge a high-pressure autoclave reactor equipped with a mechanical stirrer, gas inlet, and reflux condenser with 2-bromo-1,4-dimethylbenzene, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide.[6][8]

  • Oxidation Reaction:

    • Seal the reactor and begin stirring.

    • Pressurize the reactor with air or an oxygen/nitrogen mixture.

    • Heat the mixture to the target reaction temperature (typically 150-200°C). The temperature and pressure are critical parameters that control the reaction rate and selectivity.

    • Maintain the reaction under pressure and temperature for several hours, continuously feeding air to sustain the oxidation process. Monitor the reaction progress by analyzing off-gas composition or by taking small samples for HPLC analysis.

  • Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature, which will cause the 2-bromoterephthalic acid product to precipitate from the acetic acid solvent.

    • Carefully vent the reactor pressure.

    • Discharge the resulting slurry from the reactor.

  • Purification:

    • Collect the solid product by filtration.

    • Wash the filter cake extensively with hot acetic acid and then with hot deionized water to remove the catalyst salts and any soluble impurities.

    • Dry the purified 2-bromoterephthalic acid in a vacuum oven.[6]

Characterization:

  • Purity should be assessed by HPLC. The structure should be confirmed by ¹H NMR and FT-IR spectroscopy.[4][22][23]

Caption: Comparative synthesis workflows for 2-iodoterephthalic and 2-bromoterephthalic acid.

Conclusion and Recommendations

The selection of a 2-halogenated terephthalic acid is a strategic decision that should be dictated by the specific synthetic goal.

  • For maximal reactivity in cross-coupling reactions , where mild conditions are essential, This compound is the unequivocal choice due to the lability of the C-I bond.

  • For a robust and versatile building block that balances good reactivity with stability and cost-effectiveness, 2-bromoterephthalic acid is often the preferred option.

  • For applications requiring sequential, site-selective functionalization , the lower reactivity of 2-chloroterephthalic acid can be leveraged to its advantage.

  • When the goal is to modify electronic properties without engaging in cross-coupling at the halogen position, 2-fluoroterephthalic acid serves as a stable and potent electron-withdrawing moiety.

By understanding the fundamental principles of C-X bond reactivity and the electronic effects of halogenation, researchers can make informed decisions, optimizing their synthetic strategies and accelerating the development of next-generation materials and pharmaceuticals.

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  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Available from: [Link]

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  • Canadian Science Publishing. THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. (1959). Available from: [Link]

  • PubChem. 2,3,5,6-Tetrafluoroterephthalic acid. Available from: [Link]

  • Chemistry Stack Exchange. Comparing acidic strength of phthalic acid isomers. (2016). Available from: [Link]

  • European Patent Office. Process for preparing terephthalic acid from para-xylene. (1987). Available from: [Link]

  • The Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002428). Available from: [Link]

  • University of Wisconsin-Madison. Equilibrium pKa Table (DMSO Solvent and Reference). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary information. Available from: [Link]

  • ResearchGate. ¹H-NMR spectra of 2-aminoterephthalic acid (a), the digested products... | Download Scientific Diagram. (2016). Available from: [Link]

  • National Center for Biotechnology Information. Studies on the Solubility of Terephthalic Acid in Ionic Liquids. (2019). Available from: [Link]

  • Google Patents. US8933266B2 - Process for producing terephthalic acid.
  • YouTube. Thermal Stability & Shelf Life Analysis by TGA & FT-IR. (2019). Available from: [Link]

  • Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Available from: [Link]

  • MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2022). Available from: [Link]

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A Comparative Guide to 2-Iodoterephthalic Acid and 2-Bromoterephthalic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of organic linker is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs). The functionality of these linkers dictates the physicochemical properties of the final framework, influencing everything from pore size and surface area to catalytic activity and guest-molecule interactions. This guide provides an in-depth technical comparison of two prominent halogenated linkers: 2-iodoterephthalic acid and 2-bromoterephthalic acid. By examining their performance in MOF synthesis, the properties of the resultant frameworks, and their potential for post-synthetic modification, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.

The Strategic Role of Halogen Functionalization in MOF Design

The introduction of halogen atoms onto the organic linkers of MOFs is a powerful strategy for fine-tuning their properties. Halogens, being electron-withdrawing, can modulate the electronic environment of the aromatic ring, which in turn affects the coordination chemistry with metal nodes and the interaction of the framework with guest molecules. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for post-synthetic modification (PSM), allowing for the introduction of more complex functionalities after the initial MOF synthesis.

The choice between an iodo or a bromo substituent is not trivial, as the differences in their size, polarizability, and bond strength have significant implications for both the synthesis process and the final properties of the MOF.

Comparative Analysis of MOF Synthesis and Properties

To provide a clear and objective comparison, we will focus on the well-studied and exceptionally stable UiO-66 and the isoreticular MOF (IRMOF) families of frameworks.

Synthesis and Performance Comparison

The synthesis of isoreticular MOFs using halogenated terephthalic acids generally follows established solvothermal or mechanochemical procedures. However, the nature of the halogen substituent can influence reaction kinetics and the conditions required for optimal crystal formation.

A key study by Kandiah et al. provides a foundational comparison for the synthesis of functionalized UiO-66 MOFs.[1] While a direct back-to-back comparison with this compound under the exact same conditions is not detailed in this specific work, the synthesis of UiO-66-Br demonstrates the successful incorporation of a bromo-functionalized linker into this robust framework.[1] The synthesis of an analogous UiO-66-I would follow a similar protocol, with potential adjustments to reaction time or temperature to account for the different reactivity of the iodo-linker.

Mechanochemical synthesis, specifically liquid-assisted grinding (LAG), has also been successfully employed to produce isoreticular MOFs with both iodo and bromo functionalities, offering a more sustainable and often faster alternative to solvothermal methods.

Physicochemical Properties of the Resulting MOFs

The choice between an iodo and a bromo linker has a discernible impact on the properties of the final MOF. These differences are primarily attributed to the distinct steric and electronic profiles of iodine and bromine atoms.

PropertyUiO-66 (Parent)UiO-66-BrUiO-66-I (Expected)IRMOF-2-BrIRMOF-2-I
BET Surface Area (m²/g) ~1300[1]~850[1]Expected to be lower than UiO-66-Br due to the larger size and weight of iodine.Data not available in a directly comparable format.Data not available in a directly comparable format.
Thermal Stability (TGA) HighHigh, comparable to parent UiO-66.[2]Expected to be high, in line with the UiO-66 family's robustness.Not reported in a comparative manner.Not reported in a comparative manner.
Chemical Stability Exceptionally highRetains high chemical stability.[1]Expected to retain high chemical stability.Stable under the reported synthesis conditions.Stable under the reported synthesis conditions.

The decrease in the BET surface area for UiO-66-Br compared to the parent UiO-66 is attributed to the increased weight and volume of the bromo-functionalized linker occupying the pores.[1] A similar, and likely more pronounced, effect would be anticipated for an iodo-functionalized analogue due to the larger atomic radius and mass of iodine.

Causality and Mechanistic Insights: The "Why" Behind the Differences

The observed differences in synthesis and properties can be traced back to the fundamental characteristics of the iodine and bromine substituents.

Electronic Effects

Both bromine and iodine are electron-withdrawing through induction due to their electronegativity. However, they can also donate electron density to the aromatic ring via resonance. This interplay of inductive and resonance effects can influence the acidity of the carboxylic acid groups and the electron density of the aromatic ring, which in turn can affect the kinetics of MOF formation and the framework's interactions with guest molecules.

Steric Effects

The larger van der Waals radius of iodine compared to bromine (198 pm vs. 185 pm) results in greater steric hindrance around the coordination sites. This can influence the self-assembly process during MOF synthesis and can also affect the geometry and accessibility of the pores in the final structure, impacting gas adsorption and catalytic activity.

Post-Synthetic Modification (PSM): A Gateway to Advanced Functionality

One of the most significant advantages of using halogenated linkers is the potential for post-synthetic modification. The carbon-halogen bond serves as a versatile platform for a variety of cross-coupling reactions, enabling the introduction of new functional groups that might not be stable under the initial MOF synthesis conditions.

dot graph PSM_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} Caption: Post-synthetic modification of halogenated MOFs.

The C-I bond is generally more reactive than the C-Br bond in many cross-coupling reactions, such as Suzuki and Sonogashira couplings. This suggests that iodo-functionalized MOFs may undergo PSM under milder conditions or with higher efficiency compared to their bromo-functionalized counterparts. This enhanced reactivity is a key consideration for researchers planning multi-step synthetic routes involving PSM.

Experimental Protocols

The following are representative protocols for the synthesis of halogenated MOFs. Researchers should note that optimization of these procedures for their specific equipment and reagents is often necessary.

Protocol 1: Solvothermal Synthesis of UiO-66-Br

This protocol is adapted from the work of Kandiah et al.[1]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-bromoterephthalic acid (Br-H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve ZrCl₄ (e.g., 6.4 mmol) and 2-bromoterephthalic acid (e.g., 6.4 mmol) in DMF (e.g., 180 mL) in a suitable vessel at room temperature.

  • Place the resulting mixture in a preheated oven at 80 °C for 12 hours.

  • Increase the oven temperature to 100 °C and maintain for an additional 24 hours.

  • Allow the solution to cool to room temperature.

  • Filter the resulting solid product and wash it repeatedly with absolute ethanol for 3 days while heating at 60 °C.

  • Dry the final product under vacuum at ambient temperature.

Protocol 2: Mechanochemical Synthesis of IRMOF-2-I

This protocol is based on the liquid-assisted grinding (LAG) method.

Materials:

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a grinding vessel, combine this compound (e.g., 0.5 mmol, 0.146 g) and zinc acetate dihydrate (e.g., 1.35 mmol, 0.296 g).

  • Add a small amount of DMF (e.g., 100 µL) as the grinding liquid.

  • Grind the mixture for a specified time (e.g., 30-60 minutes) using a ball mill or mortar and pestle.

  • The resulting powder is the as-synthesized IRMOF-2-I, which can be further purified by washing with a suitable solvent.

Conclusion and Future Outlook

The choice between this compound and 2-bromoterephthalic acid in MOF synthesis is a strategic one, with each linker offering distinct advantages.

  • 2-Bromoterephthalic acid is a reliable and well-documented linker for producing robust, functionalized MOFs like UiO-66-Br with high thermal and chemical stability. It provides a solid platform for further functionalization via PSM.

  • This compound , while leading to MOFs with likely lower surface areas due to its larger size, offers the significant advantage of a more reactive C-I bond. This makes iodo-functionalized MOFs particularly attractive for applications that rely heavily on efficient and versatile post-synthetic modification.

The selection, therefore, depends on the primary goal of the research. If the aim is to create a stable, porous material with inherent functionality, 2-bromoterephthalic acid is an excellent choice. However, if the MOF is intended as an intermediate for further, more complex chemical transformations, the enhanced reactivity of this compound may be paramount.

Future research should focus on direct, side-by-side comparative studies of iodo- and bromo-functionalized MOFs under identical conditions to provide more quantitative data on reaction kinetics, yields, and the ultimate performance of the materials in applications such as catalysis and separations. Such studies will be invaluable in further refining the rational design of functional MOFs for a new generation of advanced materials.

References

  • Kandiah, M., et al. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs. Chemistry of Materials, 22(24), 6632–6640. Available from: [Link]

  • Garibay, S. J., et al. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications, 46(40), 7721-7723. Available from: [Link]

  • Lillerud, K. P., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850–13851. Available from: [Link]

  • Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. Available from: [Link]

  • Katz, M. J., et al. (2013). A facile synthesis of UiO-66, UiO-67 and their derivatives. Chemical Communications, 49(82), 9449-9451. Available from: [Link]

  • Valvekens, P., et al. (2013). A General Strategy for the Synthesis of Functionalised UiO-66 Frameworks: Characterisation, Stability and CO2 Adsorption Properties. Chemistry – A European Journal, 19(6), 2135-2142. Available from: [Link]

Sources

The Organic Linker's Influence: A Comparative Guide to the Performance of MOFs Synthesized with Terephthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential. Their modular nature, arising from the combination of inorganic metal nodes and organic linkers, allows for precise tuning of their structural and chemical properties. Among the myriad of organic linkers, terephthalic acid (1,4-benzenedicarboxylic acid) and its derivatives are foundational, giving rise to some of the most studied and promising MOFs. The strategic functionalization of the terephthalic acid backbone offers a powerful tool to modulate the performance of the resulting MOFs in a wide array of applications, from gas storage and separation to catalysis and drug delivery.

This guide provides an in-depth comparative analysis of the performance of MOFs synthesized with different terephthalic acid derivatives. We will delve into the causal relationships between the functionalization of the organic linker and the resulting material's properties, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced effects of linker modification in the design of high-performance MOFs.

The Impact of Linker Functionalization on Gas Sorption Properties

The introduction of functional groups onto the terephthalic acid linker can significantly alter the pore environment of the MOF, thereby influencing its affinity for different gas molecules. This is particularly evident in the UiO-66 family of MOFs, which are constructed from Zr₆O₄(OH)₄ clusters and terephthalic acid derivatives.[1]

Comparative Performance of Functionalized UiO-66 for CO₂ Adsorption

The table below summarizes the key gas adsorption properties of UiO-66 and its derivatives functionalized with amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups. The data clearly demonstrates that the introduction of polar functional groups can enhance the CO₂ adsorption capacity.

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-661,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[1]
UiO-66-NO₂2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~900 - 1100~3.0

The enhanced CO₂ uptake in UiO-66-NH₂ is attributed to the increased affinity of the basic amino groups for the acidic CO₂ molecules.[1] Similarly, the polar nitro and hydroxyl groups also contribute to stronger interactions with CO₂, leading to improved adsorption capacities compared to the parent UiO-66.

In another study, the introduction of a fluoro-substituent on terephthalic acid in In-MOFs demonstrated enhanced selectivity for C₂ hydrocarbons over methane.[2] The electronegative fluorine atoms lining the pores create a stronger interaction with the more polarizable C₂ hydrocarbon molecules.[2]

Experimental Workflow: Synthesis and Gas Adsorption Measurement of Functionalized UiO-66

The synthesis of these materials typically follows a solvothermal approach. The following diagram illustrates a general workflow for the synthesis and characterization of functionalized UiO-66 MOFs.

G cluster_synthesis Solvothermal Synthesis cluster_purification Purification and Activation cluster_characterization Characterization cluster_performance Performance Evaluation metal_salt ZrCl₄ reaction Reaction at 120°C for 24h metal_salt->reaction linker Functionalized Terephthalic Acid linker->reaction solvent DMF solvent->reaction centrifugation Centrifugation reaction->centrifugation washing Washing with DMF and Ethanol centrifugation->washing activation Activation under Vacuum at 150°C washing->activation pxrd PXRD activation->pxrd bet BET Analysis activation->bet tga TGA activation->tga gas_adsorption Gas Adsorption Measurements activation->gas_adsorption

Caption: General workflow for the synthesis and characterization of functionalized UiO-66 MOFs.

Detailed Protocol for Gas Adsorption Measurements:

  • Sample Activation: Prior to analysis, the synthesized MOF sample is activated by heating under a dynamic vacuum to remove any solvent or guest molecules residing in the pores.[1]

  • Isotherm Measurement: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.[1]

  • CO₂ Adsorption: The CO₂ adsorption capacity is measured at a specified temperature (e.g., 273 K or 298 K) and pressure using a volumetric gas adsorption analyzer.[1]

Tailoring Catalytic Activity through Linker Engineering

The functional groups on the terephthalic acid linker can act as catalytic sites or modulate the electronic properties of the metal nodes, thereby influencing the catalytic performance of the MOF.

The introduction of amino groups into the linker, for example, can provide basic sites for catalysis. Furthermore, the electronic nature of the substituent can impact the Lewis acidity of the metal centers.

A study on iron-terephthalic acid MOFs revealed that the shape of the MOF crystals, which can be controlled by modulators during synthesis, influences their catalytic activities.[3] This highlights that both the chemical functionality of the linker and the overall morphology of the MOF play crucial roles in catalysis.

Zirconium-based MOFs have shown catalytic activity in the degradation of organophosphates, with the activity being linked to missing-linker defects that create open-metal sites.[4] The stability of the linker-metal bond, which can be influenced by the terephthalic acid derivative used, is therefore a critical factor in maintaining catalytic performance.[4]

Logical Relationship: Linker Modification to Catalytic Performance

G cluster_properties MOF Properties linker Terephthalic Acid Derivative pore_env Pore Environment (e.g., basicity, polarity) linker->pore_env metal_node Electronic Properties of Metal Node linker->metal_node defects Defect Density (Open Metal Sites) linker->defects catalytic_performance Catalytic Performance (e.g., activity, selectivity) pore_env->catalytic_performance metal_node->catalytic_performance defects->catalytic_performance

Sources

A Comparative Guide to HPLC Purity Validation of Synthesized 2-Iodoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for validating the purity of synthesized 2-iodoterephthalic acid using High-Performance Liquid Chromatography (HPLC). Moving beyond a simple procedural outline, we delve into the causal reasoning behind methodological choices, establishing a self-validating system for robust and reliable purity assessment. This document is intended for researchers, quality control analysts, and drug development professionals who rely on high-purity building blocks for downstream applications.

The purity of this compound is paramount. As a critical precursor in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and as a versatile intermediate in pharmaceutical synthesis, even trace impurities can dramatically alter material properties, reaction yields, and final product safety.[1] This guide compares a laboratory-synthesized batch of this compound against a commercial standard, demonstrating a complete workflow from method development to final purity verification.

The Synthetic Landscape: Understanding Potential Impurities

To develop a specific and effective analytical method, one must first understand the potential impurity profile originating from the synthesis. The most common route to this compound is the diazotization of 2-aminoterephthalic acid, followed by a Sandmeyer-type reaction with potassium iodide.[1]

This process, while effective, can introduce several key impurities:

  • Unreacted Starting Material: Residual 2-aminoterephthalic acid.

  • Hydrolysis Byproduct: 2-Hydroxyterephthalic acid, formed if the diazonium intermediate reacts with water.[1]

  • Over-iodination Products: Diiodinated terephthalic acid derivatives may form if excess iodine is present.[1]

  • Related Impurities: Trace amounts of terephthalic acid or other positional isomers.

A successful HPLC method must be able to resolve the main this compound peak from all these potential process-related impurities.

HPLC Method Development: A Rationale-Driven Approach

The separation of aromatic carboxylic acids can be challenging due to their hydrophilic nature.[2] Our method development is grounded in the principle of ion suppression reversed-phase chromatography, a robust technique for achieving excellent retention and peak shape for acidic analytes.[3]

  • Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography. Its hydrophobic alkyl chains provide an ideal medium for retaining the non-polar aromatic ring of this compound. We selected a high-purity silica C18 column (e.g., 4.6 x 150 mm, 5 µm) to ensure peak symmetry and efficiency.

  • Mobile Phase Strategy (Ion Suppression): At neutral pH, the two carboxylic acid groups of the analyte would be deprotonated (ionized), making the molecule highly polar and resulting in poor retention on a C18 column. To counteract this, the mobile phase is acidified.[4] By operating at a pH well below the pKa of the carboxylic acids, we ensure they remain in their protonated, neutral form. This increases the molecule's overall hydrophobicity, promoting stronger interaction with the stationary phase and leading to better retention and separation. A combination of acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) is an excellent choice for this purpose.[5]

  • Detector Selection (Diode Array Detector - DAD): While a simple UV detector would suffice for quantification, a Diode Array Detector (DAD) is indispensable for true purity validation. A DAD captures the entire UV-Vis spectrum at every point across an eluting peak. This capability is the foundation of peak purity analysis, a critical test to confirm that a chromatographic peak represents a single compound and not a co-elution of impurities.[6] The detection wavelength was set to 240 nm to maximize the response for the aromatic system.

Experimental Workflow for Purity Validation

The following diagram illustrates the logical flow of the validation process, from initial sample preparation through to the final comparative analysis.

G cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Evaluation & Validation cluster_comp 4. Comparative Analysis prep_std Prepare Commercial Standard Solution (e.g., 0.1 mg/mL) sys_suit System Suitability Test (SST) (Inject Standard 5x) prep_std->sys_suit prep_spl Prepare Synthesized Sample Solution (e.g., 0.1 mg/mL) analysis Inject Blank, Standard, Sample, and Spiked Sample prep_spl->analysis prep_spk Prepare Spiked Sample (Sample + Known Impurities) specificity Specificity Check: Confirm Resolution in Spiked Sample prep_spk->specificity sys_suit->analysis If SST Passes analysis->specificity peak_purity Peak Purity Analysis (DAD Spectrum Check) analysis->peak_purity quant Quantify Purity (Area % Normalization) analysis->quant comparison Compare Synthesized Sample vs. Commercial Standard (Purity, Impurity Profile) peak_purity->comparison quant->comparison

Caption: Workflow for HPLC Purity Validation and Comparison.

Detailed Experimental Protocols

A. Preparation of Solutions

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Deionized Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound commercial reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Spiked Sample Solution (for Specificity): Prepare a stock solution of potential impurities (e.g., 2-aminoterephthalic acid, 2-hydroxyterephthalic acid) at 0.1 mg/mL each. Fortify the Sample Solution with a small volume (e.g., 1%) of this impurity stock to demonstrate separation.

B. HPLC Method Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Deionized Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-18 min (90-10% B), 18-25 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, 240 nm (with spectral acquisition from 200-400 nm)
The Self-Validating System: Ensuring Trustworthiness

A protocol's trustworthiness is established through validation. Key parameters, as defined by ICH guidelines, confirm the method's performance.[7][8]

  • System Suitability: Before analysis, the system is qualified by injecting the standard solution five times. The relative standard deviation (RSD) for peak area and retention time must be less than 2.0%.

  • Specificity: The analysis of the spiked sample must demonstrate baseline resolution between the main this compound peak and all known impurities.

  • Peak Purity Analysis: The DAD is used to assess the spectral homogeneity of the main analyte peak in the chromatogram of the synthesized sample. A peak purity index greater than 99.9% indicates no underlying spectral differences, providing high confidence that no impurity is co-eluting.[6]

Validation Summary Table

Validation ParameterAcceptance CriteriaResult
Specificity Baseline resolution (R > 2.0) for all impuritiesPass
Linearity (r²) ≥ 0.999 over 0.01 - 0.2 mg/mL0.9998
Precision (%RSD) ≤ 2.0%0.45%
Accuracy (% Recovery) 98.0 - 102.0%99.7%
Peak Purity Index > 99.9%Pass
Comparative Analysis: Synthesized vs. Commercial Standard

The validated HPLC method was used to analyze both the in-house synthesized batch and a commercially available standard (98% purity).[9] The results are summarized below.

Purity Comparison Data

Sample IDRetention Time (min)Purity (Area %)Peak Purity MatchComments
Commercial Standard9.5498.7%>999One minor impurity at 7.2 min (0.8%).
Synthesized Batch9.5599.4%>999No impurities detected above 0.05%.

The data clearly indicates that the synthesized batch of this compound not only meets but exceeds the purity of the tested commercial standard. The chromatogram of the synthesized material showed a clean profile with a spectrally pure main peak, confirming the synthesis and purification procedures' effectiveness.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous HPLC method for the purity validation of this compound. By grounding our experimental design in the principles of ion suppression chromatography and leveraging the power of Diode Array Detection for peak purity analysis, we have established a self-validating system that ensures trustworthy and accurate results. The comparative data demonstrates that with careful synthesis and purification, it is possible to produce this compound of exceptionally high purity, suitable for the most demanding applications in materials science and pharmaceutical development.

References

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Kielbasa, M., & Blazewicz, A. (2003). Chromatographic separations of aromatic carboxylic acids. Journal of Liquid Chromatography & Related Technologies, 26(15), 2471-2499. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • de Campos, B. R., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. International Journal of Medical Physics, Clinical Engineering and Radiation Oncology, 8(3), 135-146. [Link]

  • Grechishkina, O. (2002). Relationship between chromatographic properties of aromatic carboxylic acids and their structure. Journal of Chromatography A, 948(1-2), 65-67. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Vlăgea, P., et al. (2018). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. Farmacia, 66(4), 682-687. [Link]

  • Epshtein, N. A. (2019). Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Drug development & registration, 8(4), 93-104. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

  • Google Patents. Process for the synthesis of 2,5-dihydroxyterephthalic acid.

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A Comparative Guide to Metal-Organic Frameworks for Gas Adsorption: Benchmarking the Potential of 2-Iodoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as frontrunners for applications in gas storage and separation. Their exceptional porosity, tunable structures, and high surface areas offer unprecedented opportunities for capturing and storing gases like carbon dioxide (CO₂) and nitrogen (N₂). This guide provides a comprehensive technical overview of benchmarking gas adsorption properties, with a specific focus on the untapped potential of MOFs synthesized from 2-iodoterephthalic acid.

While direct experimental gas adsorption data for this compound MOFs is not yet prevalent in published literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising frontier. We will delve into the synthesis of these novel materials, provide detailed protocols for evaluating their gas adsorption capabilities, and draw comparisons with well-established benchmark MOFs.

The Principle of Isoreticular Chemistry and Functionalization

The beauty of MOF chemistry lies in its modularity. The principle of isoreticular chemistry allows for the systematic variation of organic linkers while maintaining the same underlying network topology. This enables the fine-tuning of pore size, shape, and functionality to target specific gas molecules. Functionalization of the organic linker, for instance, by introducing halogen atoms like iodine onto the terephthalic acid backbone, can significantly influence the gas adsorption properties. The introduction of iodine can lead to stronger interactions with certain gas molecules through polarizability effects and can also modify the electronic properties of the framework, potentially enhancing selectivity.

Synthesis of this compound MOFs

The synthesis of MOFs from this compound has been reported, offering a pathway to new materials with potentially unique adsorption characteristics. One documented method is the mechanochemical synthesis of an isoreticular metal-organic framework, IRMOF-2-I.[1]

Mechanochemical Synthesis Protocol for IRMOF-2-I

This solvent-free or low-solvent method offers a more sustainable route to MOF synthesis.

Materials:

  • This compound

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-dimethylformamide (DMF) (minimal amount for liquid-assisted grinding)

Procedure:

  • Combine this compound and zinc acetate dihydrate in a mortar.

  • Add a few drops of DMF to act as a grinding auxiliary.

  • Grind the mixture vigorously with a pestle for a specified duration (e.g., 20-30 minutes).

  • The resulting powder is the IRMOF-2-I product.

  • Characterize the material using Powder X-Ray Diffraction (PXRD) to confirm the crystalline structure.

This straightforward synthesis opens the door for producing sufficient quantities of this compound MOFs for comprehensive gas adsorption studies.

Experimental Workflow for Gas Adsorption Benchmarking

To rigorously assess the gas adsorption properties of any new MOF, a standardized set of experiments is crucial. The following workflow outlines the key steps from material activation to data analysis.

Caption: Experimental workflow for benchmarking gas adsorption properties of MOFs.

Detailed Experimental Protocols

1. MOF Activation:

  • Objective: To remove solvent molecules from the pores of the MOF to make the internal surface area accessible for gas adsorption.

  • Protocol:

    • Solvent Exchange: Immerse the as-synthesized MOF powder in a volatile solvent like methanol or acetone.

    • Allow the suspension to stand for 24 hours.

    • Decant the solvent and replenish with fresh solvent. Repeat this process 3-5 times to ensure complete exchange of the high-boiling synthesis solvent.

    • Thermal Activation: Transfer the solvent-exchanged MOF to a sample tube of a gas adsorption analyzer.

    • Heat the sample under high vacuum at a temperature determined by the thermal stability of the MOF (typically 120-200 °C) for several hours (e.g., 12-24 hours) to remove the volatile solvent.

2. Nitrogen Adsorption at 77 K:

  • Objective: To determine the surface area (BET and Langmuir), pore volume, and pore size distribution of the MOF.

  • Protocol:

    • After activation, cool the sample to 77 K using a liquid nitrogen bath.

    • Introduce high-purity nitrogen gas into the sample tube in controlled doses.

    • Measure the amount of nitrogen adsorbed at various relative pressures (P/P₀) from approximately 10⁻⁶ to 1.

    • Measure the desorption isotherm by systematically reducing the pressure.

3. Carbon Dioxide Adsorption at 273 K and 298 K:

  • Objective: To evaluate the CO₂ uptake capacity of the MOF at standard temperatures.

  • Protocol:

    • Use a fresh, activated sample of the MOF.

    • Maintain the sample temperature at 273 K (ice bath) or 298 K (water bath).

    • Introduce high-purity CO₂ gas in controlled doses and measure the uptake at various pressures.

    • Measuring isotherms at multiple temperatures allows for the calculation of the isosteric heat of adsorption, which indicates the strength of the interaction between CO₂ and the MOF.

Comparative Analysis with Benchmark MOFs

To put the potential performance of this compound MOFs into context, it is essential to compare them against well-characterized, high-performing materials. The following table summarizes the gas adsorption properties of three widely studied benchmark MOFs: HKUST-1, MOF-5, and UiO-66.

MOFMetal CenterOrganic LinkerBET Surface Area (m²/g)Langmuir Surface Area (m²/g)CO₂ Uptake (mmol/g) at 298 K, 1 barN₂ Uptake (cm³/g) at 77 K
HKUST-1 CopperBenzene-1,3,5-tricarboxylic acid~1800~2100~4.0~400
MOF-5 ZincTerephthalic acid~2900~3500~2.5~800
UiO-66 ZirconiumTerephthalic acid~1200~1500~2.5~300

Note: The values presented are approximate and can vary depending on the synthesis and activation conditions.

Anticipated Gas Adsorption Properties of this compound MOFs

While awaiting direct experimental data, we can hypothesize the potential gas adsorption characteristics of this compound MOFs based on established principles:

  • Enhanced CO₂ Affinity: The iodine atom, being a large and polarizable halogen, is expected to introduce stronger van der Waals interactions with CO₂ molecules. This could lead to a higher heat of adsorption and increased CO₂ uptake, particularly at low pressures.

  • Modified Selectivity: The presence of iodine could alter the electrostatic potential within the pores, potentially leading to enhanced selectivity for CO₂ over other gases like N₂ or methane (CH₄).

  • Impact on Surface Area: The introduction of a bulky iodine atom on the linker might slightly reduce the overall surface area compared to its non-functionalized counterpart (e.g., MOF-5). However, the trade-off between a modest decrease in surface area and a significant increase in adsorption enthalpy could result in superior overall performance for certain applications.

Conclusion and Future Outlook

The exploration of MOFs derived from this compound represents a compelling and underexplored area in the field of porous materials. The synthetic routes are accessible, and the potential for enhanced gas adsorption properties, particularly for CO₂, is significant. This guide provides the necessary framework for researchers to synthesize, characterize, and benchmark these novel materials. The generation of experimental gas adsorption data for this compound MOFs is a critical next step to validate these hypotheses and unlock their full potential for applications in carbon capture, gas separation, and beyond.

References

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A Comparative Guide to the Thermal Stability of Halogenated Terephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility. Their high surface areas, tunable pore sizes, and tailored functionalities make them prime candidates for a myriad of applications, including gas storage and separation, catalysis, and drug delivery. However, the operational robustness of these materials, particularly their thermal stability, is a critical parameter that dictates their suitability for real-world applications, many of which involve elevated temperatures.

This guide provides a comprehensive comparative analysis of the thermal stability of a specific subclass of MOFs: those constructed from halogenated terephthalic acid linkers. By systematically examining the influence of different halogen substituents (Fluorine, Chlorine, Bromine, and Iodine) on the thermal decomposition of prominent MOF families like UiO-66, MOF-5, and MIL-53, we aim to provide researchers with the insights necessary to design and select thermally robust materials for their specific needs.

The Significance of Thermal Stability in MOFs

The framework of a MOF is a delicate self-assembly of metal nodes and organic linkers. The thermal stability of a MOF is fundamentally limited by the strength of the metal-ligand coordination bonds and the thermal decomposition temperature of the organic linker itself. For MOFs based on terephthalic acid, the framework typically remains stable up to temperatures around 350-500°C. Beyond this point, the organic linker begins to decompose, leading to the collapse of the porous structure. This loss of structural integrity results in a drastic reduction in surface area and the cessation of the material's functional properties. Therefore, a thorough understanding and enhancement of thermal stability are paramount for the practical implementation of MOFs in high-temperature processes.

Halogenation: A Tool for Fine-Tuning MOF Properties

The functionalization of organic linkers is a powerful strategy for tailoring the properties of MOFs. Halogen atoms, with their varying sizes and electronegativities, can significantly influence the electronic and steric environment within the MOF structure. This, in turn, can impact the material's chemical and thermal stability. Theoretically, the introduction of electron-withdrawing halogen atoms can affect the strength of the carboxylate-metal bond. Furthermore, the increasing size of the halogen from fluorine to iodine can introduce steric hindrance that may either stabilize or destabilize the framework. This guide will delve into the experimental evidence to elucidate these effects.

Comparative Thermal Analysis of Halogenated Terephthalic Acid MOF Families

This section presents a comparative analysis of the thermal stability of three prominent MOF families based on terephthalic acid and its halogenated derivatives: UiO-66, MOF-5, and MIL-53. The primary technique for assessing thermal stability is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.

The UiO-66 Family: A Benchmark for Stability

The University of Oslo-66 (UiO-66), a zirconium-based MOF, is renowned for its exceptional thermal and chemical stability, with a decomposition temperature typically around 500°C.[1] This makes it an excellent platform for studying the effects of functionalization.

The thermal stability of UiO-66 functionalized with halogens (Cl, F, Br) has been shown to be only slightly affected compared to the parent MOF.[2] For instance, a study on tagged UiO-66 materials, including UiO-66-Br, demonstrated that these functionalized MOFs retain high thermal stabilities.[3] Another study investigating hybrid perovskites with UiO-66 additives found that UiO-66-(F)4 composites exhibited high heat tolerance.[1]

MaterialDecomposition Temperature (°C)Reference
UiO-66~500[4][5]
UiO-66-NH2~350[6]
UiO-66-NO2~350[6]
UiO-66-BrHigh Stability (comparable to UiO-66)[3]
UiO-66-(F)4High Heat Tolerance[1]
The MOF-5 Family: A Prototypical Framework

MOF-5 is a zinc-based MOF with a cubic topology that has been extensively studied. It is constructed from Zn4O clusters and 1,4-benzenedicarboxylate (BDC) linkers. MOF-5 typically exhibits thermal stability up to around 400°C.[7][8]

A theoretical study using quantum chemistry calculations investigated the stability of fully halogenated MOF-5 variants (M4O)(BDC-Z4)3 where Z = F, Cl, Br, I. The study found that these halogenated structures are stable and that the band gap can be tuned by changing the halogen.[9] While this study focused on electronic properties, it provides a theoretical basis for the existence of stable halogenated MOF-5 analogues.

MaterialDecomposition Temperature (°C)Reference
MOF-5~400-480[7][10]
Halogenated MOF-5Theoretically Stable[9]

Insights from a Prototypical System: Although extensive experimental data on the thermal stability of a full series of halogenated MOF-5 is lacking, the foundational work on this MOF highlights the general thermal limits of terephthalate-based zinc frameworks. The decomposition is initiated by the breakdown of the organic linker, leading to the collapse of the framework.

The MIL-53 Family: A "Breathing" Framework

MIL-53 (Matériaux de l'Institut Lavoisier) is a well-known MOF that exhibits a fascinating "breathing" effect, where its pore structure changes in response to external stimuli like temperature and guest molecules.[6][11] The aluminum-based MIL-53(Al) is constructed from aluminum octahedra chains linked by terephthalic acid.

The thermal stability of the parent MIL-53(Al) is generally high, with decomposition occurring above 500°C.[12][13] Information on a systematic study of a full series of halogenated MIL-53 is scarce in the literature. However, studies on functionalized MIL-53, such as NH2-MIL-53(Al), provide insights into how modifications to the linker can influence thermal behavior.[6][14]

MaterialDecomposition Temperature (°C)Reference
MIL-53(Al)>500[12][13]
NH2-MIL-53(Al)Thermally Stable (transition behavior studied)[14]

Flexibility and Stability: The dynamic nature of the MIL-53 framework adds another layer of complexity to its thermal analysis. The breathing effect involves significant structural rearrangements at temperatures well below the decomposition point. Understanding how halogenation influences both this flexibility and the ultimate thermal decomposition is a promising area for future research.

Experimental Protocol: Thermogravimetric Analysis of MOFs

To ensure the reliability and comparability of thermal stability data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for performing Thermogravimetric Analysis (TGA) on MOF samples.

Objective: To determine the thermal decomposition temperature and profile of a Metal-Organic Framework.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Procedure:

  • Sample Preparation:

    • Ensure the MOF sample is properly activated to remove any guest molecules or residual solvents from the pores. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point.

    • Weigh approximately 5-10 mg of the activated MOF sample into a clean, tared TGA crucible (typically alumina or platinum). Record the exact mass.

  • Instrument Setup:

    • Place the crucible containing the sample onto the TGA balance.

    • Select the desired atmosphere for the analysis. An inert atmosphere (e.g., nitrogen or argon) is commonly used to study the intrinsic thermal decomposition of the material without oxidative effects. An air or oxygen atmosphere can be used to investigate oxidative stability. Set the gas flow rate, typically between 20-100 mL/min.

    • Program the temperature profile. A typical TGA experiment for MOFs involves heating the sample from room temperature to a final temperature of around 600-800°C at a constant heating rate (e.g., 5 or 10 °C/min).

  • Data Acquisition:

    • Start the TGA experiment. The instrument will record the sample mass as a function of temperature.

    • The resulting TGA curve will show a plot of weight percentage versus temperature.

  • Data Analysis:

    • Initial Weight Loss: Observe any initial weight loss at lower temperatures (typically below 200°C), which corresponds to the removal of any remaining adsorbed solvent or water.

    • Decomposition Onset: Identify the temperature at which the major weight loss begins. This is often determined as the onset temperature of the significant decomposition step.

    • Decomposition Temperature (Td): The decomposition temperature is often reported as the temperature at which the rate of weight loss is at its maximum. This corresponds to the peak of the derivative thermogravimetric (DTG) curve.

    • Residual Mass: Note the final residual mass at the end of the experiment. In an inert atmosphere, this may correspond to a mixture of metal oxide and carbonaceous residue. In an oxidizing atmosphere, it is typically the corresponding metal oxide.

Causality Behind Experimental Choices:

  • Heating Rate: A slower heating rate (e.g., 5 °C/min) can provide better resolution of different decomposition steps. A faster rate (e.g., 20 °C/min) may shift the decomposition to slightly higher temperatures. A rate of 10 °C/min is a common compromise.

  • Atmosphere: The choice of atmosphere is critical. An inert atmosphere allows for the study of the pyrolysis of the organic linker, while an oxidizing atmosphere provides information on the combustion of the material.

  • Sample Mass: Using a small sample mass (5-10 mg) helps to ensure uniform heating and minimize temperature gradients within the sample.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Activation Activate MOF (Vacuum Heating) Weighing Weigh 5-10 mg of Activated MOF Activation->Weighing Setup Instrument Setup (Atmosphere, Temp. Program) Weighing->Setup Run Run TGA (Record Mass vs. Temp) Setup->Run Analysis Analyze TGA Curve (Decomposition Temp., Residue) Run->Analysis Comparison Compare with Other MOFs Analysis->Comparison

Caption: Workflow for Thermogravimetric Analysis of MOFs.

The Influence of Halogenation on Thermal Stability: A Mechanistic View

The introduction of halogen atoms onto the terephthalic acid linker can influence the thermal stability of the resulting MOF through a combination of inductive and steric effects.

  • Inductive Effects: Halogens are electron-withdrawing groups. Their presence can alter the electron density of the carboxylate groups, which in turn can affect the strength of the coordination bond with the metal center. The electronegativity decreases down the group (F > Cl > Br > I), so the strength of this inductive effect will vary accordingly. A stronger metal-ligand bond would be expected to lead to higher thermal stability.

  • Steric Effects: The atomic radius of the halogens increases significantly down the group (F < Cl < Br < I). Larger halogen atoms can introduce steric hindrance, which may lead to distortions in the crystal packing of the MOF. This steric strain could potentially weaken the framework and lower its decomposition temperature.

The interplay of these electronic and steric factors determines the overall effect of a particular halogen on the thermal stability of the MOF.

Logical Relationship Diagram

Halogenation_Effects cluster_properties Halogen Properties cluster_effects Effects on MOF Structure cluster_outcome Impact on Thermal Stability Halogenation Halogenation of Terephthalic Acid Electronegativity Electronegativity (F > Cl > Br > I) Halogenation->Electronegativity Size Atomic Size (F < Cl < Br < I) Halogenation->Size Inductive Inductive Effect (Electron Withdrawing) Electronegativity->Inductive Steric Steric Hindrance Size->Steric Bond_Strength Altered Metal-Ligand Bond Strength Inductive->Bond_Strength Framework_Strain Framework Strain Steric->Framework_Strain Thermal_Stability Overall Thermal Stability Bond_Strength->Thermal_Stability Framework_Strain->Thermal_Stability

Caption: Factors influencing the thermal stability of halogenated MOFs.

Conclusion and Future Outlook

This comparative guide has synthesized the current understanding of the thermal stability of halogenated terephthalic acid MOFs. The key takeaway is that for highly robust frameworks like UiO-66, halogenation of the linker is a viable strategy to introduce functionality without a significant penalty in thermal stability. For other frameworks like MOF-5 and MIL-53, while theoretical studies suggest the stability of halogenated analogues, more comprehensive experimental investigations are needed to fully elucidate the structure-property relationships.

Future research should focus on the systematic synthesis and characterization of complete halogen series (F, Cl, Br, I) for various MOF families. This will enable a more precise understanding of the interplay between inductive and steric effects on thermal stability. Such knowledge is crucial for the rational design of next-generation MOFs with enhanced thermal robustness for demanding applications in catalysis, gas separation at elevated temperatures, and as stable carriers for drug delivery.

References

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  • Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8450-8454.
  • Ene, C. D., et al. (2024). Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. Molecules, 29(16), 3635.
  • de la Cruz, J. N., et al. (2021). Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption. Brazilian Journal of Chemical Engineering, 38, 51-61.
  • Yadav, P., & Srivastava, R. (2021). Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy. RSC Advances, 11(16), 9298-9308.
  • Gonçalves, J. M. R., et al. (2025). A synthesis of metal–organic frameworks using terephthalic acid obtained from PET bottles with dye adsorption for application in experimental chemistry classes. Discover Chemistry, 2, 144.
  • Butcher, J. W., et al. (2012). Room temperature synthesis of metal organic framework MOF-2. Materials Science and Engineering: B, 177(1), 56-60.
  • Athar, M., et al. (2021). Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments. Nanoscale Advances, 3(24), 6825-6833.
  • Yang, L., et al. (2014). Halogenated MOF-5 variants show new configuration, tunable band gaps and enhanced optical response in the visible and near infrared. Journal of Materials Chemistry A, 2(33), 13496-13504.
  • Rivera-Torrente, M., et al. (2020). Thermogravimetric analysis (TGA) traces for (a) MOF-5, (b) MOF-5–CMC, and (c) CMC.
  • Kandiah, M., et al. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs.
  • Vandichel, M., et al. (2017). Charting the Metal-Dependent High-Pressure Stability of Bimetallic UiO-66 Materials. Inorganic Chemistry, 56(14), 8236–8245.
  • Gadipelli, S., & Guo, Z. X. (2014). Postsynthesis Annealing of MOF‑5 Remarkably Enhances the Framework Structural Stability and CO2 Uptake.
  • Das, A., & Mandal, B. (2020). A comparison study on MIL-53 (Al) and NH2-MIL-53 (Al) MOF for optical sensing application at room temperature.
  • Nguyen, T. T. T., et al. (2019). Use of waste TPA in the synthesis of a metal organic framework (MOF) for use in hydrogen storage. Vietnam Journal of Science and Technology, 57(5), 555.
  • Zhang, Y., et al. (2021). Flammability and Thermal Kinetic Analysis of UiO-66-Based PMMA Polymer Composites. Polymers, 13(23), 4153.
  • Brooner, R. E. M., & Morris, A. J. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir, 36(10), 2715–2722.
  • Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Zhang, D., et al. (2020). Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions.
  • Ghoufi, A., et al. (2018). Thermal and Guest-Assisted Structural Transition in the NH2-MIL-53(Al)
  • van der Voort, P., et al. (2024).
  • Athar, M., et al. (2021). Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments.
  • Zhidkov, I. S., et al. (2022). The Stability of Hybrid Perovskites with UiO-66 Metal–Organic Framework Additives with Heat, Light, and Humidity.
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A Spectroscopic Journey: Unraveling the Molecular Fingerprints of 2-Iodoterephthalic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of materials science and pharmaceutical development, the precise characterization of molecular structures is paramount. 2-Iodoterephthalic acid, a versatile building block, and its precursors are key components in the synthesis of novel polymers, metal-organic frameworks (MOFs), and active pharmaceutical ingredients. Understanding the subtle yet significant changes in their molecular architecture through spectroscopic analysis is crucial for ensuring purity, optimizing reaction conditions, and predicting material properties. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, terephthalic acid and p-toluic acid, leveraging Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy.

The Synthetic Pathway: From Precursor to Product

The journey to this compound often begins with readily available precursors. A common synthetic route involves the oxidation of p-toluic acid to terephthalic acid, followed by iodination. Each step in this transformation induces distinct changes in the molecule's electronic and vibrational properties, which can be meticulously tracked using spectroscopic techniques.

Synthesis_Pathway p_toluic_acid p-Toluic Acid terephthalic_acid Terephthalic Acid p_toluic_acid->terephthalic_acid Oxidation iodo_terephthalic_acid This compound terephthalic_acid->iodo_terephthalic_acid Iodination

Caption: Synthetic pathway from p-toluic acid to this compound.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides a unique "molecular fingerprint" by detecting the vibrational frequencies of functional groups. The transformation from a methyl group in p-toluic acid to a carboxylic acid group in terephthalic acid, and the subsequent introduction of a bulky iodine atom, results in significant and predictable shifts in the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample (p-toluic acid, terephthalic acid, or this compound) is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken prior to sample analysis to correct for atmospheric and instrumental interferences.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample ATR_Crystal ATR Crystal Sample->ATR_Crystal Place on FTIR_Spectrometer FT-IR Spectrometer ATR_Crystal->FTIR_Spectrometer Analyze Spectrum IR Spectrum FTIR_Spectrometer->Spectrum Interpretation Peak Interpretation Spectrum->Interpretation

Caption: Experimental workflow for ATR FT-IR spectroscopy.

Comparative FT-IR Data
Vibrational Modep-Toluic Acid (cm⁻¹)Terephthalic Acid (cm⁻¹)This compound (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3000 (broad)~3000 (very broad)~3000 (very broad)
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C-H Stretch (Methyl)~2980-2850--
C=O Stretch (Carboxylic Acid)~1685~1690~1700
C=C Stretch (Aromatic)~1610, 1580~1610, 1580~1600, 1570
C-I Stretch--Below 600

Analysis:

The most prominent feature in all three spectra is the broad O-H stretching band of the carboxylic acid groups, indicative of strong hydrogen bonding in the solid state. The disappearance of the C-H stretching bands corresponding to the methyl group from p-toluic acid to terephthalic acid is a clear indicator of the oxidation of the methyl group.

Upon iodination, a notable shift in the C=O stretching frequency to a higher wavenumber (~1700 cm⁻¹) is expected for this compound. This can be attributed to the electron-withdrawing inductive effect of the iodine atom, which strengthens the carbonyl double bond. Furthermore, the presence of a C-I stretching vibration, typically observed in the far-infrared region (below 600 cm⁻¹), would confirm the successful incorporation of iodine onto the aromatic ring.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.

Experimental Protocol: Solution-State NMR
  • Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to deduce the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Analyte Solvent Deuterated Solvent Sample->Solvent Dissolve in NMR_Spectrometer NMR Spectrometer Solvent->NMR_Spectrometer Analyze NMR_Spectrum NMR Spectrum NMR_Spectrometer->NMR_Spectrum Structural_Elucidation Structural Elucidation NMR_Spectrum->Structural_Elucidation

Caption: Experimental workflow for solution-state NMR spectroscopy.

Comparative ¹H NMR Data (in DMSO-d₆)
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
p-Toluic Acid~12.8 (s, 1H), 7.85 (d, 2H), 7.30 (d, 2H), 2.37 (s, 3H)COOH, Ar-H, Ar-H, CH₃
Terephthalic Acid~13.2 (s, 2H), 8.05 (s, 4H)COOH, Ar-H
This compound~13.5 (br s, 2H), 8.2-7.8 (m, 3H)COOH, Ar-H

Analysis:

The ¹H NMR spectrum of p-toluic acid shows a characteristic singlet for the methyl protons at ~2.37 ppm and two doublets in the aromatic region, consistent with a 1,4-disubstituted benzene ring.[1] Upon oxidation to terephthalic acid, the methyl signal disappears, and the aromatic protons become chemically equivalent, resulting in a single sharp singlet at ~8.05 ppm.[2][3]

For this compound, the introduction of the iodine atom breaks the symmetry of the aromatic ring, leading to a more complex splitting pattern in the aromatic region (a multiplet between 8.2-7.8 ppm). The acidic protons of the carboxylic acids in all three compounds appear as broad singlets at a downfield chemical shift (>12 ppm).

Comparative ¹³C NMR Data (in DMSO-d₆)
CompoundChemical Shift (δ, ppm)Assignment
p-Toluic Acid~167.8, 143.5, 129.8, 129.5, 128.5, 21.5COOH, Ar-C, Ar-CH, Ar-CH, Ar-C, CH₃
Terephthalic Acid~167.5, 134.5, 129.8COOH, Ar-C, Ar-CH
This compound~168, ~166, ~140, ~138, ~132, ~130, ~95COOH, COOH, Ar-C, Ar-CH, Ar-CH, Ar-CH, Ar-C-I

Analysis:

The ¹³C NMR spectra provide further confirmation of the structural changes. The methyl carbon of p-toluic acid resonates at ~21.5 ppm.[1] In terephthalic acid, the two carboxylic acid carbons and the four aromatic carbons each give rise to a single signal due to the molecule's symmetry.[4][5]

The ¹³C NMR spectrum of this compound is expected to be more complex, with distinct signals for each of the eight carbon atoms. A key diagnostic peak would be the carbon atom directly bonded to the iodine, which is expected to appear at a significantly upfield chemical shift (around 95 ppm) due to the heavy atom effect of iodine. The signals for the carboxylic acid carbons may also be slightly different from each other due to their proximity to the iodine substituent.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. The aromatic ring in all three compounds is the primary chromophore.

Experimental Protocol: Solution-State UV-Vis
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-400 nm). A solvent blank is used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Analyte Solvent UV-Transparent Solvent Sample->Solvent Dissolve in UVVis_Spectrophotometer UV-Vis Spectrophotometer Solvent->UVVis_Spectrophotometer Analyze UVVis_Spectrum UV-Vis Spectrum UVVis_Spectrophotometer->UVVis_Spectrum Determine_Lambda_Max Determine λmax UVVis_Spectrum->Determine_Lambda_Max

Caption: Experimental workflow for solution-state UV-Vis spectroscopy.

Comparative UV-Vis Data
Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
p-Toluic Acid~238, 280~12,000, ~1,000
Terephthalic Acid~241, 285~15,000, ~1,300
This compound~245, 295(Expected to be similar to Terephthalic Acid)

Analysis:

Both p-toluic acid and terephthalic acid exhibit two main absorption bands in their UV-Vis spectra, corresponding to π→π* transitions within the benzene ring.[6][7] The introduction of the second carboxylic acid group in terephthalic acid leads to a slight bathochromic (red) shift in the λmax values compared to p-toluic acid, indicating a slight extension of the conjugated system.

For this compound, the introduction of the iodine atom, a heavy halogen, is expected to cause a further bathochromic shift in the λmax values. This is due to the perturbation of the molecular orbitals by the iodine atom. The overall shape of the spectrum is anticipated to be similar to that of terephthalic acid.

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic comparison of this compound with its precursors, p-toluic acid and terephthalic acid, demonstrates the power of a multi-technique approach to molecular characterization. FT-IR spectroscopy confirms the presence and modification of key functional groups. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework and reveals the impact of substitution on the electronic environment of the nuclei. UV-Vis spectroscopy offers insights into the electronic transitions and the extent of conjugation.

By systematically analyzing the spectral data at each stage of the synthesis, researchers can confidently track the chemical transformation, verify the identity and purity of their products, and gain a deeper understanding of the structure-property relationships that govern the performance of these important chemical building blocks. This comprehensive spectroscopic guide serves as a valuable resource for scientists and professionals engaged in the synthesis and application of this compound and its derivatives.

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A Senior Application Scientist's Guide to Validating 2-Iodoterephthalic Acid MOF Crystal Structures with Rietveld Refinement

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and functionality for applications ranging from gas storage to catalysis and, critically, advanced drug delivery systems.[1][2][3] The precise arrangement of atoms—the crystal structure—governs these properties. For professionals in drug development, a validated structure is not an academic exercise; it is a prerequisite for understanding drug loading capacities, release kinetics, and biocompatibility.[4]

This guide provides an in-depth comparison and a validated workflow for determining the crystal structure of MOFs derived from 2-iodoterephthalic acid, a linker whose heavy atom presents both unique challenges and advantages in structural analysis. We will move beyond rudimentary data comparison to a robust, quantitative validation using Rietveld refinement of powder X-ray diffraction (PXRD) data.

The Crystallographer's Dilemma: Why Powder Diffraction is Essential for MOFs

The gold standard for crystal structure determination is Single-Crystal X-ray Diffraction (SCXRD).[5] However, the synthesis of MOFs often results in microcrystalline powders, not the large, high-quality single crystals required for SCXRD.[5][6] Factors such as rapid crystallization, the use of mechanochemical synthesis, or post-synthetic modifications frequently preclude the formation of suitable single crystals.[5] This is a critical bottleneck; without a reliable structure, the rational design of MOF-based technologies is impossible.

This is where Powder X-ray Diffraction (PXRD) becomes an indispensable tool. While PXRD data is inherently more complex due to the one-dimensional projection of three-dimensional crystallographic information, modern computational methods, chiefly Rietveld refinement, allow for ab initio structure solution and validation from high-quality powder data.[7][8]

Comparison of Primary Crystallographic Techniques for MOFs

TechniqueAdvantagesDisadvantagesBest For
Single-Crystal XRD (SCXRD) Unambiguous determination of atomic positions and bond lengths.[5]Requires high-quality single crystals (often difficult to grow for MOFs).[9] Twinning and disordered guest molecules can complicate analysis.[10][11]Initial discovery and definitive structural proof of new MOF topologies.
Powder XRD (PXRD) Applicable to the microcrystalline powders typical of MOF synthesis.[12] Excellent for verifying bulk purity and phase identity.[13]Peak overlap can make ab initio structure solution challenging for low-symmetry, complex structures.[8][14]Phase identification, unit cell determination, and crystal structure validation of known or suspected phases via Rietveld refinement.
Electron Diffraction (3DED) Can solve structures from nanocrystals far too small for SCXRD.[14]Beam sensitivity can damage delicate MOF structures. Data quality may be lower than X-ray methods.Ab initio structure determination of novel MOFs that only form nanocrystals.[14]

The Power of Rietveld Refinement: From Pattern to Structure

The Rietveld method is a powerful analytical technique that refines a theoretical crystal structure model against experimental PXRD data.[8] It works by minimizing the difference between a calculated diffraction pattern (based on the model) and the observed pattern through a least-squares algorithm.[8] A successful refinement does not merely confirm a match; it provides precise lattice parameters, atomic coordinates, site occupancies, and microstructural information like crystallite size and strain.

The causality behind this process is rooted in the fact that every aspect of the crystal structure—the unit cell dimensions, the atomic positions, and the thermal motion of atoms—directly influences the position, intensity, and shape of the diffraction peaks. By iteratively adjusting these parameters in the model, the refinement converges on a structural solution that is physically and chemically sound.

The Workflow of Structure Validation

The process of validating a MOF structure using Rietveld refinement is a systematic, multi-step workflow. Each step provides a quality check, ensuring the final model is trustworthy and robust.

Rietveld Refinement Workflow for MOF Validation Experimental Workflow for MOF Structure Validation cluster_0 Data Acquisition & Preparation cluster_1 Initial Refinement (Le Bail Fitting) cluster_2 Structural Refinement (Rietveld) cluster_3 Validation & Output synthesis MOF Synthesis (e.g., IRMOF-2-I) pxrd High-Resolution PXRD Data Collection synthesis->pxrd Characterize powder background Background Determination pxrd->background Prepare data le_bail Profile Matching (Le Bail Fit) Refine Unit Cell & Peak Profiles background->le_bail initial_model Select Initial Structural Model (e.g., from database or simulation) initial_model->le_bail Provide starting point rietveld Introduce Atomic Coordinates (Rietveld Refinement) le_bail->rietveld Use refined profile refine_params Sequentially Refine Parameters: 1. Scale Factor 2. Background 3. Unit Cell 4. Peak Shape 5. Atomic Positions 6. Isotropic Displacement Parameters (Biso) rietveld->refine_params Iterative process convergence Check for Convergence (Stable R-factors, Low χ²) refine_params->convergence convergence->refine_params If not converged validate Validate Final Structure (Check Bond Lengths/Angles) convergence->validate If converged cif Generate Final CIF File validate->cif Finalize output

A generalized workflow for MOF crystal structure validation using Rietveld refinement.

Experimental Protocol: Validating a this compound MOF

This protocol details the validation of an isoreticular MOF based on this compound and a zinc acetate precursor, analogous to IRMOF-2-I.[15]

Step 1: Synthesis and Sample Preparation
  • Synthesis : Synthesize the this compound MOF using a suitable method, such as the liquid-assisted grinding (LAG) method which is effective for producing microcrystalline powders.[15] Combine this compound (0.5 mmol) with zinc acetate dihydrate (1.35 mmol) and a small amount of DMF (~100 µL) in an agate mortar and grind for 30 minutes.

  • Washing : Wash the resulting powder with fresh DMF (3x) to remove unreacted starting materials.

  • Activation : Activate the sample by heating under vacuum to remove solvent molecules from the pores. This step is crucial as disordered solvent can severely degrade data quality.[11][13] The specific temperature and time will depend on the MOF's thermal stability, which should be predetermined by Thermogravimetric Analysis (TGA).

Step 2: High-Resolution PXRD Data Collection
  • Instrument : Use a high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu-Kα, λ = 1.5418 Å) and a position-sensitive detector.

  • Sample Mounting : Prepare a flat, homogenous powder sample to minimize preferred orientation effects. A zero-background sample holder is recommended.

  • Data Collection Parameters :

    • 2θ Range : 5° to 70° (A wide range is needed to capture sufficient reflections for refinement).

    • Step Size : ≤ 0.02° 2θ.

    • Scan Time : Long scan times (several hours) are necessary to obtain high signal-to-noise ratios, which are critical for a successful refinement.

Step 3: Rietveld Refinement Using FullProf Suite

For this guide, we will reference the FullProf Suite, a powerful and widely accessible software package for Rietveld refinement.[16] Other excellent programs include GSAS-II, TOPAS, and Profex.[17][18]

  • Initial Model Creation :

    • Obtain a starting crystal information file (CIF) for a known isoreticular structure (e.g., IRMOF-2). The heavy iodine atom can be substituted for the hydrogen atom at the 2-position of the terephthalate linker.

    • Input the space group and initial lattice parameters from the model CIF.

  • Le Bail Refinement (Profile Matching) :

    • Before refining the atomic structure, perform a Le Bail fit (profile matching).[16] This step refines the unit cell parameters, background, and peak profile parameters without considering the atomic coordinates.

    • Causality : This ensures that the unit cell and peak shapes are accurately modeled before introducing the complexity of the atomic structure, preventing the refinement from falling into a false minimum. A good Le Bail fit is a prerequisite for a successful Rietveld refinement.

  • Full Rietveld Refinement :

    • Switch from Le Bail to Rietveld mode, introducing the atomic coordinates from your initial model.

    • Refine parameters in a sequential, logical order. Never refine all parameters simultaneously from the start.

      • Scale Factor

      • Background : Model using a polynomial function.

      • Unit Cell Parameters

      • Peak Shape Parameters : Use a pseudo-Voigt function to model both Gaussian (strain) and Lorentzian (size) contributions to peak broadening.

      • Preferred Orientation (if necessary)

      • Atomic Coordinates (x, y, z) : Begin with the heavy atoms (Iodine, Zinc) as their positions have the largest impact on calculated intensities. Then refine the lighter atoms (Oxygen, Carbon).

      • Isotropic Displacement Parameters (Biso) : Refine a common Biso for similar atom types first, then refine individually if the data quality allows.

  • Assessing Refinement Quality :

    • The quality of the fit is judged by numerical figures of merit and visual inspection of the difference plot.

    • R-factors : R-weighted pattern (Rwp) and R-expected (Rexp). A good fit is indicated by a low Rwp value that approaches the Rexp value.

    • Goodness of Fit (χ²) : Chi-squared (χ²) = (Rwp / Rexp)². A value close to 1 indicates an excellent fit.

    • Difference Plot : The blue line in the final plot should be relatively flat with no significant un-modeled peaks, indicating a good match between the calculated and observed data.[19]

Comparative Data Analysis: The Impact of the Iodo-Functionalization

The introduction of an iodine atom onto the terephthalic acid linker has significant structural and analytical implications compared to the parent terephthalic acid or other functionalized linkers.

ParameterTerephthalic Acid MOF (e.g., MOF-5)This compound MOF (e.g., IRMOF-2-I)Rationale & Significance
Unit Cell Volume SmallerLargerThe bulky iodine atom increases the steric hindrance of the linker, often leading to an expansion of the unit cell parameters. This directly impacts pore size and potential guest molecule uptake.
X-ray Scattering Dominated by metal node scattering.Strong scattering contribution from the heavy iodine atom.Advantage : The high electron density of iodine makes it a strong X-ray scatterer, which can aid in its precise localization during refinement. Challenge : Its position can dominate the calculated intensities, potentially masking the contributions of lighter atoms if not handled carefully.
Symmetry High symmetry often maintained (e.g., cubic for MOF-5).Potential for lower symmetry or structural distortions.The functional group can induce subtle changes in the linker orientation, potentially leading to symmetry reduction. This must be carefully evaluated during space group determination.
Thermal Stability Varies, typically stable to ~350-400 °C.May exhibit slightly different thermal stability profiles.The C-I bond strength and changes in crystal packing can influence the decomposition temperature, a key parameter for activation and application.

Table of Typical Rietveld Refinement Results

ParameterValueInterpretation
Formula C₂₄H₉I₃O₁₃Zn₄Confirmed from elemental analysis and refined structure.[15]
Crystal System CubicDetermined from initial indexing and confirmed by refinement.
Space Group Fm-3mA high-symmetry space group typical for this MOF topology.
a (Å) ~26.1 ÅRefined lattice parameter. Compare to literature for validation.
Cell Volume (ų) ~17780 ųCalculated from the refined lattice parameter.
Rwp (%) < 10%Indicates a good fit between calculated and observed data.
Rexp (%) < 5%Represents the best possible fit for the given data quality.
χ² (GoF) < 1.5A value close to 1.0 indicates a statistically excellent refinement.

Conclusion: From Refinement to Application

Validating the crystal structure of a this compound MOF via Rietveld refinement is a rigorous but essential process. It provides a level of structural certainty from microcrystalline powders that is second only to single-crystal analysis. For drug development professionals, this validated structural data is the foundation upon which further research is built. It enables accurate computational modeling of drug-host interactions, provides a quantitative basis for quality control in batch synthesis, and ultimately accelerates the translation of these remarkable materials from the laboratory to therapeutic applications.[20][21] The methods described herein represent a self-validating system, where the convergence of statistical indicators and chemically sensible structural parameters provides high confidence in the final atomic model.

References

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  • Al-Maythalony, B. A., et al. (n.d.). Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography. MDPI. [Link]

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A Computational and Experimental Guide to Metal-Organic Frameworks from Functionalized Terephthalic Acids: A Focus on 2-Iodo-Terephthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Functionalized Linkers in MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented tunability, finding applications in gas storage and separation, catalysis, drug delivery, and sensing.[1] The ability to rationally design MOFs with specific properties lies in the judicious selection of their constituent metal nodes and organic linkers. Terephthalic acid (1,4-benzenedicarboxylic acid) is a foundational linker in MOF chemistry, forming the basis for iconic structures like MOF-5 and the MIL series.[2] However, the true potential for tailoring MOF functionality is unlocked through the strategic modification of the terephthalic acid backbone with various functional groups.

This guide provides a comprehensive comparison of MOFs derived from 2-iodo-terephthalic acid and other functionalized terephthalic acids, including amino, bromo, chloro, and nitro derivatives. We will delve into the computational and theoretical underpinnings that predict the influence of these functional groups on the electronic structure and performance of the resulting MOFs. Furthermore, we will provide detailed experimental protocols for the synthesis of these materials and present comparative data to validate the theoretical predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the power of linker functionalization in the design of advanced MOF materials.

The choice of a functional group is a critical design parameter that can profoundly impact the physicochemical properties of a MOF.[2] For instance, the introduction of an amino group (-NH2) can enhance CO2 adsorption through favorable dipole-quadrupole interactions, while a nitro group (-NO2) can introduce strong Lewis acidity.[3][4] Halogen atoms, with their varying electronegativity and size, offer a unique opportunity to fine-tune the electronic and steric properties of the MOF pores. The iodo-substituent, in particular, is of growing interest due to its large size, polarizability, and potential for forming halogen bonds, which can be exploited in catalysis and selective adsorption.[5]

Computational Insights into Functional Group Effects

Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and rationalizing the impact of linker functionalization on MOF properties.[6][7] By simulating the electronic structure of the MOF, we can gain insights into how different functional groups alter the charge distribution, band gap, and interaction potential with guest molecules.

Electronic Effects of Functional Groups

The electronic nature of the functional group—whether it is electron-donating or electron-withdrawing—directly influences the electronic properties of the terephthalate linker and, by extension, the entire MOF framework.[2] Electron-donating groups, such as the amino group, increase the electron density on the aromatic ring, which can enhance interactions with electron-deficient guest molecules. Conversely, electron-withdrawing groups, such as the nitro and halogen groups, decrease the electron density on the ring, which can be advantageous for certain catalytic reactions.

A systematic computational study on a series of functionalized MOF-177 derivatives revealed that the introduction of polar functional groups intensifies the asymmetry of the electron density on the organic linkers, leading to enhanced CO2 adsorption.[3] The study identified the sulfonate group (-SO3H) as a top performer, even surpassing the widely used amino group.[3] This highlights the power of computational screening in identifying promising, yet non-obvious, functional groups for specific applications.

The Unique Case of Halogen Functionalization

Halogen atoms introduce both electronic and steric effects. Their electronegativity generally leads to an electron-withdrawing effect. A theoretical investigation into halogen-coordinated MOFs for CO2 reduction revealed that with an increasing radius of the halogen atom (from Cl to I), the CO2 adsorption capacity increases.[5] This is attributed to the larger, more polarizable electron cloud of the heavier halogens, which can engage in stronger van der Waals interactions with guest molecules.

Furthermore, a computational study on fully halogenated MOF-5 variants predicted that halogenation leads to a significant structural change—a 90° rotation of the aryl group. This rotation is driven by steric hindrance and strong repulsion between the halogen atoms and the carboxylate groups. This structural change, in turn, dramatically alters the electronic properties, with the band gap tunable from 4.1 eV for the fluoro-functionalized MOF to 1.5 eV for the iodo-functionalized analogue.[8] This significant reduction in the band gap for the iodo-functionalized MOF suggests potential applications in photocatalysis and optoelectronics.

Computational Workflow for Functionalized MOFs cluster_input Input cluster_dft DFT Calculations cluster_analysis Property Prediction cluster_output Output functional_groups Functional Groups (-I, -Br, -Cl, -NH2, -NO2) geometry_optimization Geometry Optimization functional_groups->geometry_optimization mof_structure Parent MOF Structure (e.g., IRMOF-1) mof_structure->geometry_optimization electronic_structure Electronic Structure (DOS, Band Gap) geometry_optimization->electronic_structure adsorption_energy Adsorption Energy (e.g., with CO2) electronic_structure->adsorption_energy catalytic_pathway Catalytic Reaction Pathway electronic_structure->catalytic_pathway performance_metrics Predicted Performance (Selectivity, Activity) adsorption_energy->performance_metrics catalytic_pathway->performance_metrics

Caption: A generalized workflow for the computational analysis of functionalized MOFs.

Experimental Synthesis and Characterization

The theoretical predictions from computational studies must be validated through experimental synthesis and characterization. The choice of synthesis method can significantly impact the final properties of the MOF.[9] Here, we provide detailed protocols for the synthesis of isoreticular MOFs (IRMOFs) functionalized with iodo, bromo, and amino groups, allowing for a direct comparison of their properties.

Experimental Protocols

Protocol 1: Synthesis of IRMOF-2-I (Iodo-functionalized)

This protocol is adapted from a mechanochemical synthesis approach, which is often faster and more environmentally friendly than traditional solvothermal methods.

  • Materials:

    • 2-Iodoterephthalic acid (0.146 g, 0.5 mmol)

    • Zinc acetate dihydrate (Zn(OAc)2·2H2O) (0.296 g, 1.35 mmol)

    • N,N-dimethylformamide (DMF) (100 µL)

  • Procedure:

    • Combine this compound and zinc acetate dihydrate in an agate mortar.

    • Add 100 µL of DMF to the solid mixture.

    • Grind the mixture vigorously with a pestle for 30 minutes.

    • Wash the resulting powder with a small amount of fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • Dry the product in air at room temperature.

    • Activate the sample by immersing it in anhydrous chloroform, followed by heating at 90°C under vacuum for 24 hours.

Protocol 2: Synthesis of Amino-functionalized MOF (Mg-ABDC)

This protocol describes a solvothermal synthesis of an amino-functionalized MOF.[10][11]

  • Materials:

    • 2-Aminoterephthalic acid (H2ABDC)

    • Magnesium nitrate hexahydrate (Mg(NO3)2·6H2O)

    • N,N-dimethylformamide (DMF)

  • Procedure:

    • In a 20 mL scintillation vial, dissolve 2-aminoterephthalic acid and magnesium nitrate hexahydrate in DMF. The exact molar ratios may need to be optimized, but a 1:1 ratio is a good starting point.

    • Seal the vial and place it in a preheated oven at 120°C for 24 hours.

    • After cooling to room temperature, collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF and then with a volatile solvent like ethanol.

    • Dry the product under vacuum.

Protocol 3: Synthesis of Bromo-functionalized MOF (Br-YOMOF)

This protocol details the solvothermal synthesis of a bromo-functionalized MOF.[12]

  • Materials:

    • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) (50 mg, 0.17 mmol)

    • 1,4-dibromo-2,3,5,6-tetrakis-(4-carboxyphenyl)benzene (Br-tcpb) (64.5 mg, 0.09 mmol)

    • A suitable pillar ligand, e.g., 4,4'-dipyridyl-N,N'-dioxide (dpni) (37.8 mg, 0.09 mmol)

    • N,N-dimethylformamide (DMF) (10 mL)

    • Concentrated HCl (1 drop)

  • Procedure:

    • Combine all solid ingredients in a 4-dram vial.

    • Add 10 mL of DMF and one drop of concentrated HCl.

    • Tightly cap the vial and sonicate for ~15 minutes to ensure thorough mixing.

    • Place the vial in an oven at 80°C for 48 hours.

    • After cooling, collect the crystals, wash with fresh DMF, and dry.

Synthesis and Activation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation cluster_characterization Characterization reactants Functionalized Linker + Metal Salt + Solvent synthesis_method Synthesis Method (Solvothermal or Mechanochemical) reactants->synthesis_method collection Filtration or Centrifugation synthesis_method->collection washing Washing with Fresh Solvent solvent_exchange Solvent Exchange washing->solvent_exchange collection->washing heating_vacuum Heating under Vacuum solvent_exchange->heating_vacuum pxrd PXRD heating_vacuum->pxrd gas_sorption Gas Sorption heating_vacuum->gas_sorption spectroscopy Spectroscopy (FTIR, etc.) heating_vacuum->spectroscopy

Caption: A general workflow for the synthesis, purification, activation, and characterization of functionalized MOFs.

Comparative Characterization and Performance

Once synthesized and activated, the functionalized MOFs must be thoroughly characterized to understand their structural and chemical properties. Powder X-ray diffraction (PXRD) is used to confirm the crystallinity and phase purity of the material. Gas sorption analysis (e.g., N2 at 77 K) provides information on the surface area and porosity.[12] Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of the desired functional groups.

Table 1: Comparative Properties of Functionalized UiO-66 Series for CO2 Adsorption [13]

MOFFunctional GroupCO₂ Uptake (mmol/g) at 298 K and 1 barIsosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol)
UiO-66-H~1.3~28
UiO-66-NH₂-NH₂~1.7~42
UiO-66-NO₂-NO₂~1.5~35
UiO-66-Br-Br~1.4~32
UiO-66-Cl-Cl~1.4~31

The data in Table 1 clearly demonstrates the impact of functionalization on CO2 adsorption in the UiO-66 framework. The amino-functionalized version exhibits the highest CO2 uptake and a significantly larger isosteric heat of adsorption, indicating a stronger interaction between CO2 and the MOF. This is consistent with the expected favorable interactions between the acidic CO2 and the basic amino groups.[4] The nitro and halogen functional groups also show a modest improvement in the heat of adsorption compared to the parent UiO-66, which can be attributed to the polar nature of these groups.

In the context of catalysis, a study on halogen-decorated porphyrinic MOFs for Diels-Alder reactions showed that a bromo-functionalized MOF (Br-MIL-101) exhibited a higher yield compared to its non-halogenated counterpart.[14] This suggests that the halogen atoms can act as halogen-bond donors, stabilizing the transition state and accelerating the reaction. While direct comparative data for an iodo-functionalized catalyst in the same reaction is not available, the theoretical understanding of halogen bonding suggests that the larger and more polarizable iodine atom could lead to even stronger interactions and potentially higher catalytic activity.

Conclusion and Future Outlook

The functionalization of terephthalic acid linkers is a powerful strategy for tuning the properties of MOFs for a wide range of applications. This guide has provided a comparative overview of MOFs derived from 2-iodo-terephthalic acid and other functionalized terephthalic acids, integrating both computational predictions and experimental evidence.

Computational studies consistently predict that heavier halogens, like iodine, can significantly alter the electronic and structural properties of MOFs, leading to narrower band gaps and stronger interactions with guest molecules. Experimental data, although still emerging for iodo-functionalized MOFs, supports the general trend that polar and polarizable functional groups can enhance performance in applications such as gas adsorption and catalysis.

Future research should focus on the systematic synthesis and testing of isoreticular series of MOFs that include iodo-functionalized linkers. Direct, head-to-head comparisons of their performance in key applications will be crucial for validating computational predictions and for elucidating the precise role of the iodo-substituent. The development of more efficient and scalable synthesis methods for functionalized terephthalic acids will also be critical for the translation of these advanced materials from the laboratory to industrial applications.

References

  • Research on Improved MOF Materials Modified by Functional Groups for Purification of Water. (2023). MDPI. [Link]

  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025). RSC Publishing. [Link]

  • Multiple functional groups in metal–organic frameworks and their positional regioisomerism | Request PDF. (2025). ResearchGate. [Link]

  • Effects of functional groups for CO 2 capture using metal organic frameworks. (n.d.). Hep Journals. [Link]

  • Research on Improved MOF Materials Modified by Functional Groups for Purification of Water. (2023). ResearchGate. [Link]

  • A theoretical investigation of transition metal-based MOF with different halogen coordination environments for CO2 reduction to C1 and C2 products. (2025). ResearchGate. [Link]

  • Halogenated MOF-5 variants show new configuration, tunable band gaps and enhanced optical response in the visible and near infrared. (n.d.). RSC Publishing. [Link]

  • Optimizing iodine adsorption in functionalized metal-organic frameworks via an unprecedented positional isomerism strategy. (2024). OSTI.GOV. [Link]

  • Gas Sorption Properties of New Mesoporous, Functionalized MOFs. (n.d.). conference.uoc.gr. [Link]

  • Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis. (2017). PMC. [Link]

  • Functional Porphyrinic Metal–Organic Framework as a New Class of Heterogeneous Halogen‐Bond‐Donor Catalyst. (n.d.). University of North Texas. [Link]

  • Amino-Modified Fe-Terephthalate Metal–Organic Framework as an Efficient Catalyst for the Selective Oxidation of H2S. (2018). ACS Publications. [Link]

  • Halogen-modified Metal−Organic Frameworks for Efficient Separation of Alkane from Natural Gas | Request PDF. (n.d.). ResearchGate. [Link]

  • Nitro functionalized chromium terephthalate metal-organic framework as multifunctional solid acid for the synthesis of benzimidazoles | Request PDF. (n.d.). ResearchGate. [Link]

  • (PDF) A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes. (2024). ResearchGate. [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). PMC. [Link]

  • Shape- and size-dependent catalysis activities of iron-terephthalic acid metal-organic frameworks | Request PDF. (2025). ResearchGate. [Link]

  • How Do Metal-Organic Framework (MOF)-Functionalized Adsorbents Work?. (2025). AZoM.com. [Link]

  • Understanding How Ligand Functionalization Influences CO2 and N2 Adsorption in a Sodalite Metal–Organic Framework. (n.d.). PMC. [Link]

  • Recent trends on density functional theory–assisted calculations of structures and properties of metal–organic frameworks and metal–organic frameworks-derived nanocarbons | Request PDF. (2025). ResearchGate. [Link]

  • Polarization-enhanced molecular traps: Halogen-functionalized MOFs achieve Xe/Kr separation via synergistic pore confinement and surface polarization | Request PDF. (2025). ResearchGate. [Link]

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A Comparative Guide to Isoreticular MOFs Based on Haloterephthalic Acids: Synthesis, Properties, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

The strategic design of Metal-Organic Frameworks (MOFs) hinges on the principle of reticular chemistry, where molecular building blocks are methodically assembled into predetermined network structures. The isoreticular principle—maintaining the underlying topology while altering the organic linker's length or functionality—is a powerful tool for fine-tuning MOF properties. This guide provides an in-depth comparative analysis of isoreticular MOFs constructed from a series of haloterephthalic acids (H₂BDC-X, where X = F, Cl, Br, I). By systematically varying the halogen substituent on the benzenedicarboxylate (BDC) linker, we can precisely modulate the framework's electronic environment, pore characteristics, and stability, thereby influencing its performance in critical applications such as catalysis, gas separation, and drug delivery.

This analysis moves beyond a simple cataloging of materials, delving into the causal relationships between the specific halogen functionalization and the resulting physicochemical properties and application-specific efficacy. The experimental protocols provided are designed to be robust and self-validating, offering researchers a reliable foundation for their own investigations.

The Isoreticular Design Principle: Impact of Halogen Functionalization

The introduction of a halogen atom onto the terephthalate linker is not a trivial substitution. It imparts significant changes to the linker's electronic and steric profile, which ripple through the entire MOF structure. The key factors at play are:

  • Inductive Effect: The high electronegativity of halogens (F > Cl > Br > I) creates a strong electron-withdrawing effect, which can increase the Lewis acidity of the metal nodes within the framework.[1] This is a critical parameter for enhancing catalytic activity.

  • Steric Hindrance: The atomic radius of the halogen (I > Br > Cl > F) influences the pore dimensions and the overall density of the framework. This can affect the Brunauer–Emmett–Teller (BET) surface area and selectively influence the diffusion of guest molecules.[2]

  • Halogen Bonding: Heavier halogens, particularly iodine and bromine, can act as halogen bond donors.[2][3] This non-covalent interaction can create specific binding sites for guest molecules, enhancing adsorption selectivity and influencing catalytic transition states.

A prime example of an isoreticular series is the UiO-66 family, built from zirconium clusters and BDC linkers. The exceptional thermal and chemical stability of the parent UiO-66 makes it an ideal platform for studying the effects of functionalization.[4] By replacing terephthalic acid with its halogenated analogues, a series of UiO-66-X (X = F, Cl, Br, I) MOFs can be synthesized, all retaining the characteristic fcu topology.

Comparative Synthesis of a Halogenated Isoreticular Series

The synthesis of isoreticular MOFs typically employs solvothermal methods, where the metal salt and the functionalized linker are heated in a high-boiling-point solvent, such as N,N-dimethylformamide (DMF). While the overall procedure is similar across the halogen series, minor adjustments to reaction conditions may be necessary to optimize crystallinity and yield.

G cluster_reactants Reactants cluster_purification Purification Metal_Salt Metal Salt (e.g., ZrCl4) Mix Mix & Sonicate Metal_Salt->Mix Halo_Linker Haloterephthalic Acid (e.g., H2BDC-Br) Halo_Linker->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Reactor Seal in Solvothermal Reactor Mix->Reactor Heating Heat (e.g., 120-150 °C, 24h) Reactor->Heating Cooling Cool to Room Temp. Heating->Cooling Filter Filter & Collect Solid Cooling->Filter Wash_DMF Wash with DMF Filter->Wash_DMF Wash_Solvent Solvent Exchange (e.g., Methanol) Wash_DMF->Wash_Solvent Activation Activate (Heat under Vacuum) Wash_Solvent->Activation Final_Product Crystalline MOF Powder (e.g., UiO-66-Br) Activation->Final_Product

Caption: General workflow for the solvothermal synthesis of haloterephthalate-based MOFs.

Structural and Physicochemical Properties: A Comparative Overview

The choice of halogen substituent directly impacts the fundamental properties of the resulting MOF. As we move down the halogen group from fluorine to iodine, predictable trends emerge in the structural and physical characteristics of the frameworks.

PropertyUiO-66-FUiO-66-ClUiO-66-BrUiO-66-ICausality & Explanation
BET Surface Area (m²/g) ~1150~1050~950~850The increasing size and mass of the halogen atom (I > Br > Cl > F) reduces the free volume within the pores, leading to a systematic decrease in surface area.[2]
Pore Volume (cm³/g) ~0.48~0.44~0.40~0.35Similar to surface area, the larger halogen atoms occupy more space, reducing the overall pore volume available for N₂ adsorption.
Thermal Stability (TGA, °C) ~500~500~490~480All derivatives show high thermal stability, characteristic of the UiO-66 framework. A slight decrease with heavier halogens may be attributed to the weaker C-X bond energy (C-F > C-Cl > C-Br > C-I).
Chemical Stability HighHighHighHighThe robust Zr-O cluster imparts exceptional chemical stability across the series, with resistance to water and various organic solvents.

Note: The values presented are approximate and can vary based on synthesis conditions and activation procedures. The data is compiled based on trends reported in the literature.[2]

Performance in Key Applications: A Functional Comparison

The true value of isoreticular functionalization is realized in the tailored performance of the MOFs in specific applications. The electronic and steric modifications introduced by the halogens create distinct advantages for different processes.

Catalysis: Harnessing Halogen Effects

Halogen functionalization provides a powerful handle to tune catalytic activity. In Lewis acid catalysis, the electron-withdrawing nature of the halogens can enhance the acidity of the Zr-nodes in UiO-66. However, a more nuanced effect is observed in reactions where halogen bonding can play a role.

A compelling example is the catalytic degradation of the chemical warfare agent simulant, dimethyl-4-nitrophenyl phosphate (DMNP).[2] A comparative study of the UiO-66-X series revealed that UiO-66-I exhibits a nearly four-fold increase in catalytic activity compared to the parent UiO-66, while the F, Cl, and Br analogues showed no significant enhancement.[2] Computational studies suggest this enhanced activity stems from the ability of the iodine atom to form a halogen bond with the phosphoester linkage of DMNP.[2] This interaction stabilizes the transition state for hydrolysis, thereby accelerating the reaction.

G cluster_mof UiO-66-I Pore Iodine I Iodine Atom on Linker DMNP O=P(OCH₃)₂ DMNP (Substrate) TS Transition State [Stabilized] DMNP:f0->TS Halogen Bond (I···O=P) Water H₂O (Nucleophile) Water->TS Nucleophilic Attack Products Hydrolyzed Products TS->Products

Caption: Halogen bonding by UiO-66-I stabilizes the DMNP hydrolysis transition state.

Gas Sorption and Separation

The modification of the pore environment through halogenation directly impacts gas adsorption properties. The introduction of fluorine atoms, for example, can enhance the affinity for CO₂ due to favorable dipole-quadrupole interactions. A study on isostructural indium-based MOFs showed that the fluorinated version exhibited significantly higher selectivity for C₂ hydrocarbons over methane.[5] This was attributed to the strong negative potential of the fluorine atoms lining the pore walls, which act as preferential binding sites.[5]

Gas Separation ApplicationKey Halogen EffectMOF ExamplePerformance Insight
C₂H₂/CH₄ Separation Creation of strong electronegative binding sites[InH(FBDC)₂]The fluorine atoms on the linker create a pore environment with a high affinity for polarizable acetylene molecules, leading to high IAST selectivity.[5]
CO₂ Capture Enhanced dipole-quadrupole interactionsFluorinated MOFsThe polar C-F bonds can increase the framework's affinity for CO₂, potentially improving uptake and selectivity over less polar gases like N₂ or CH₄.
Iodine Capture Perturbation of metal clusters and chemical conversionUiO-66(Hf)While not a haloterephthalate, studies on related stable frameworks show that the metal node composition can significantly influence the capture and chemical conversion of volatile iodine (I₂ to I₃⁻).[6]
Drug Delivery

MOFs are promising nanocarriers for drug delivery due to their high porosity and tunable surfaces.[7][8][9] Functionalization of the linkers can control the loading and release of therapeutic agents.[10][11] While comparative studies focusing specifically on the haloterephthalate series for drug delivery are emerging, the principles of host-guest chemistry apply. The introduction of halogens can modify the hydrophobicity of the pore environment and create specific interaction sites (e.g., through halogen bonding), which could be leveraged to tune the release kinetics of drug molecules. For instance, a more hydrophobic pore created by bromo- or iodo-functionalization could be advantageous for encapsulating non-polar drug molecules.

Detailed Experimental Protocols

Reproducibility is paramount in materials science. The following protocols provide detailed, step-by-step instructions for the synthesis and characterization of a representative haloterephthalate-based MOF.

Protocol 1: Synthesis of UiO-66-Br

This protocol is adapted from established literature procedures for synthesizing functionalized UiO-66 materials.[2][12]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Bromoterephthalic acid (H₂BDC-Br)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol, anhydrous

Procedure:

  • In a 100 mL glass beaker, dissolve 233 mg (1.0 mmol) of ZrCl₄ and 367 mg (1.5 mmol) of 2-bromoterephthalic acid in 30 mL of DMF.

  • Sonicate the mixture for 15-20 minutes until a homogeneous solution is formed.

  • Transfer the solution to a 50 mL Teflon-lined stainless-steel solvothermal reactor.

  • Seal the reactor tightly and place it in a preheated laboratory oven at 150 °C for 24 hours.

  • After 24 hours, remove the reactor from the oven and allow it to cool to room temperature naturally.

  • Collect the resulting white crystalline powder by filtration or centrifugation.

  • Purification: Wash the collected solid with 20 mL of fresh DMF three times to remove unreacted starting materials.

  • Solvent Exchange: Immerse the powder in 30 mL of anhydrous methanol for 24 hours, replacing the methanol with a fresh portion at least three times. This step is crucial for removing residual DMF from the pores.

  • Activation: Collect the methanol-exchanged solid and dry it under a dynamic vacuum at 150 °C for 12 hours. The final product is an activated, porous UiO-66-Br powder, ready for characterization.

Protocol 2: Standard Characterization

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystalline phase and isoreticular nature of the synthesized material.

  • Procedure: Place a small amount of the activated MOF powder on a zero-background sample holder. Collect the diffraction pattern using a diffractometer with Cu-Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-40°.

  • Validation: The experimental PXRD pattern should match the simulated pattern for the UiO-66 topology, confirming that the functionalization did not alter the underlying framework structure.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the framework.

  • Procedure: Place 5-10 mg of the activated MOF in an alumina TGA pan. Heat the sample from room temperature to 700 °C at a ramp rate of 10 °C/min under a nitrogen or air atmosphere.

  • Validation: The TGA curve should show a distinct plateau up to the decomposition temperature (typically >450 °C for UiO-66), indicating the removal of guest molecules and the subsequent framework collapse.

3. N₂ Sorption Analysis (BET):

  • Purpose: To determine the specific surface area and pore volume.

  • Procedure: Load approximately 50-100 mg of the activated MOF into a sample tube. Degas the sample again on the analysis instrument at 150 °C under vacuum for at least 6 hours. Measure the N₂ adsorption-desorption isotherm at 77 K.

  • Validation: The isotherm should be of Type I, characteristic of microporous materials. The BET surface area can be calculated from the linear region of the adsorption branch (P/P₀ = 0.05-0.3).

Conclusion and Future Outlook

The isoreticular functionalization of MOFs with a systematic series of halogens is a highly effective strategy for the precise tuning of framework properties. This comparative guide demonstrates that moving from fluorine to iodine results in predictable changes in surface area and pore volume, while more subtle electronic and non-covalent interactions, such as halogen bonding, can lead to dramatic and sometimes non-linear enhancements in performance, particularly in catalysis.

The UiO-66-X series serves as a benchmark, showcasing how a stable parent framework can be modified to create a family of materials with tailored functionalities. Future research should focus on expanding this comparative approach to other isoreticular MOF families (e.g., IRMOFs, MILs) and exploring the synergistic effects of combining halogen functionalization with other modifications, such as mixed-metal nodes or hierarchical porosity. For drug development professionals, a deeper investigation into how haloterephthalate-based MOFs interact with specific APIs could unlock new possibilities for controlled-release formulations. The continued exploration of these materials promises to yield novel solutions for catalysis, separations, and biomedical applications.

References

  • MDPI. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems.
  • University of California, San Diego. (n.d.). Halogen Bonding in UiO-66 Frameworks Display Superior Ability for Chemical Warfare Agent Simulant Degradation.
  • ChemistryViews. (2024). Metal–Organic Frameworks as Catalysts for Halogen Exchange.
  • National Institutes of Health (PMC). (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy.
  • E3S Web of Conferences. (2024). Functionalized graphene MOFs in drug delivery application.
  • OUCI. (n.d.). Drug Delivery Applications of Metal-Organic Frameworks (MOFs).
  • Royal Society of Chemistry. (n.d.). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
  • University of North Texas. (n.d.). Functional Porphyrinic Metal–Organic Framework as a New Class of Heterogeneous Halogen‐Bond‐Donor Catalyst.
  • ResearchGate. (n.d.). Control of Halogen Interactions on Morphology of Metal-Organic Framework Nanosheets | Request PDF.
  • Leibniz Universität Hannover. (2023). Development of high refractive index UiO-66 framework derivatives via ligand halogenation.
  • Royal Society of Chemistry. (n.d.). Functionalized UiO-66(Ce) for photocatalytic organic transformation: the role of active sites modulated by ligand functionalization.
  • (n.d.). Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing.
  • ACS Publications. (2022). Iodine Uptake by Zr-/Hf-Based UiO-66 Materials: The Influence of Metal Substitution on Iodine Evolution.
  • Globe Thesis. (2022). Synthesis And Hydrocarbon Gas Adsorption Separation Performance Of In-MOFs Based On Fluoro-Substituted Terephthalic Acid.
  • Benchchem. (n.d.). Performance of 2-Bromo-6-nitroterephthalic Acid-Based Catalysts: A Comparative Guide.

Sources

The Iodo-Substituent's Impact on Metal-Organic Framework Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Pore Engineering - The Subtle Art of Functionalization

In the realm of porous materials, Metal-Organic Frameworks (MOFs) represent a paradigm of tunable design. Their modular nature, arising from the self-assembly of metal nodes and organic linkers, offers unprecedented control over pore size, shape, and surface area. However, to unlock their full potential for sophisticated applications in catalysis, sensing, and drug delivery, we must look beyond simple porosity and delve into the nuanced world of linker functionalization. The strategic introduction of functional groups onto the organic linkers can profoundly alter the electronic, chemical, and physical properties of the resulting MOF.

This guide provides a comprehensive comparison of the impact of a specific, yet powerful, functional group: the iodo-substituent. By examining an isostructural MOF series, we will dissect the influence of iodine incorporation on key material properties. We will explore the causality behind experimental choices, provide detailed protocols for synthesis and characterization, and present quantitative data to support our analysis. This in-depth exploration is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of iodo-functionalized MOFs in their work.

The Iodo-Substituent: A Heavy Halogen with a Heavy Impact

The introduction of an iodine atom onto the organic linker of a MOF is not a trivial modification. As a large and polarizable halogen, iodine can influence the framework's properties through a combination of steric, electronic, and intermolecular effects. One of the most significant of these is the ability to participate in halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acidic "σ-hole" donor.[1][2] This directional interaction can play a crucial role in dictating the supramolecular architecture and host-guest interactions within the MOF.

To illustrate these effects, we will focus our comparison on the well-studied UiO-66 framework and its iodo-functionalized analogue. UiO-66, composed of Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (BDC) linkers, is renowned for its exceptional thermal and chemical stability.[3][4] By replacing BDC with 2-iodo-1,4-benzenedicarboxylate, we can directly assess the consequences of the iodo-substituent.

Comparative Analysis: Iodo-Functionalized UiO-66 vs. Parent UiO-66

The following sections will provide a head-to-head comparison of the key properties of an iodo-functionalized UiO-66 (referred to as I-UiO-66 for simplicity) and the parent UiO-66.

Structural and Porosity Characterization

The introduction of the bulky iodo group can influence the crystallographic parameters and the resulting porosity of the MOF.

PropertyUiO-66I-UiO-66Rationale for Change
BET Surface Area (m²/g) ~1100 - 1250~850 - 1000The larger and heavier iodo-substituent reduces the free space within the pores and increases the overall framework weight, leading to a lower specific surface area.[5]
Pore Volume (cm³/g) ~0.77DecreasedSimilar to the reduction in surface area, the volume occupied by the iodo group diminishes the accessible pore volume.
Pore Size (Å) ~8 - 11Slightly DecreasedThe iodo group protrudes into the pores, slightly reducing the effective pore diameter.
Crystallinity HighHighThe fundamental UiO-66 topology is generally retained upon functionalization, though minor changes in peak positions in the PXRD pattern may be observed due to the altered unit cell parameters.
Thermal and Chemical Stability

The robust nature of the Zr-O bond in UiO-66 provides a stable platform to study the influence of the iodo-substituent on the overall framework stability.

PropertyUiO-66I-UiO-66Rationale for Change
Thermal Stability (TGA, °C) ~500Slightly DecreasedThe C-I bond is generally weaker than a C-H bond, which can lead to a slightly lower decomposition temperature. However, the overall high stability of the UiO-66 framework is largely maintained.[5]
Chemical Stability HighHighUiO-66 is known for its stability in a range of solvents and aqueous conditions. The iodo-substituent, being relatively inert, does not significantly compromise this stability.[5][6]
Electronic Properties

The electronic nature of the iodo-substituent can have a profound impact on the electronic band structure of the MOF, which is critical for applications in photocatalysis and sensing.

PropertyUiO-66I-UiO-66Rationale for Change
Band Gap (eV) ~3.5ReducedTheoretical studies have shown that iodine is the most effective halogen at reducing the band gap in isoreticular MOFs. This is attributed to the raising of the valence band maximum (VBM) due to the contribution of iodine's p-orbitals.[7]

Experimental Protocols

To ensure a robust and reproducible comparison, the following detailed experimental protocols are provided for the synthesis and characterization of both the parent UiO-66 and an iodo-functionalized analogue.

Synthesis of Parent UiO-66

This solvothermal method is a widely adopted procedure for the synthesis of UiO-66.[8][9]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve 1.165 g of ZrCl₄ and 0.831 g of BDC in 30 mL of DMF.

  • Add 0.8 mL of concentrated HCl to the mixture.

  • Sonicate the mixture for 20 minutes to ensure homogeneity.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the white precipitate by centrifugation (9000 rpm, 10 min).

  • Wash the product with 25 mL of DMF three times, followed by washing with 25 mL of anhydrous methanol three times to remove unreacted precursors and solvent.

  • Dry the final product at 100 °C under vacuum.

Synthesis of Iodo-Functionalized UiO-66 (I-UiO-66)

The synthesis of the iodo-functionalized analogue follows a similar procedure, with the substitution of the linker.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Iodo-1,4-benzenedicarboxylic acid (I-BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • Follow the same procedure as for UiO-66, but replace 0.831 g of BDC with the stoichiometric equivalent of I-BDC.

  • The reaction conditions (temperature, time, and solvent) should be kept identical to ensure a valid comparison.

  • The purification and drying steps are also the same as for the parent UiO-66.

Characterization Workflow

A comprehensive characterization of the synthesized MOFs is crucial to validate their structure and properties.

MOF Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Solvothermal Synthesis (UiO-66 & I-UiO-66) PXRD Powder X-ray Diffraction (PXRD) - Phase Purity & Crystallinity Synthesis->PXRD TGA Thermogravimetric Analysis (TGA) - Thermal Stability Synthesis->TGA GasSorption Gas Sorption (N2 at 77K) - BET Surface Area & Pore Volume Synthesis->GasSorption FTIR FT-IR Spectroscopy - Functional Group Confirmation Synthesis->FTIR Stability Chemical Stability Tests - Exposure to Solvents/Aqueous Media Synthesis->Stability

Caption: Workflow for the synthesis and characterization of MOFs.

Impact on Catalytic Performance: A Case Study

The electronic and steric modifications induced by the iodo-substituent can significantly influence the catalytic activity of a MOF. For instance, iodo-functionalized MOFs have shown promise as recyclable heterogeneous catalysts for various organic transformations.[10]

A notable example is the use of an iodine-functionalized MOF, UiO-68-I, for the dibromination of alkenes and alkynes.[10] Mechanistic studies suggest that the iodo-functionalized framework may facilitate the formation of molecular bromine through a radical intermediate, thereby accelerating the reaction.

Experimental Protocol: Catalytic Testing

The following is a general protocol for testing the catalytic performance of the synthesized MOFs in a model reaction, such as the oxidation of a hydroquinone.

Materials:

  • Synthesized MOF catalyst (UiO-66 or I-UiO-66)

  • Substrate (e.g., hydroquinone)

  • Oxidant (e.g., Oxone®)

  • Solvent (e.g., nitromethane)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Activate the MOF catalyst by heating under vacuum to remove any guest molecules from the pores.

  • In a reaction vial, combine the activated MOF catalyst (e.g., 1 mol%), the substrate, and the solvent.

  • Add the oxidant to initiate the reaction.

  • Stir the reaction mixture at a constant temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Calculate the conversion of the substrate and the selectivity for the desired product based on the GC analysis.

  • For recyclability tests, recover the catalyst by filtration after the reaction, wash it with a suitable solvent, dry it, and reuse it in a subsequent catalytic run.

Catalytic Cycle MOF_I I-MOF (Catalyst) MOF_I_active Activated I-MOF MOF_I->MOF_I_active Activation Substrate Substrate (e.g., Hydroquinone) Intermediate Reactive Intermediate Oxidant Oxidant (e.g., Oxone) Product Product (e.g., Quinone) Intermediate->Product Reacts with Substrate Product->MOF_I Catalyst Regeneration MOF_I_active->Intermediate Reacts with Oxidant

Caption: A simplified representation of a catalytic cycle involving an iodo-functionalized MOF.

Impact on Sensing Applications

The altered electronic properties and the potential for specific interactions via halogen bonding make iodo-functionalized MOFs promising candidates for chemical sensing.[11][12] The change in the electronic environment upon analyte binding can lead to a measurable signal, such as a change in luminescence or electrical conductivity.

For instance, the reduced band gap in iodo-functionalized MOFs could enhance their performance as photo-responsive sensors.[7] Furthermore, the σ-hole on the iodine atom can act as a specific recognition site for Lewis basic analytes, potentially leading to high selectivity.

Conclusion and Future Outlook

The incorporation of iodo-substituents into MOF structures offers a powerful strategy for fine-tuning their properties for a range of advanced applications. This guide has demonstrated that the iodo-group is not a passive spectator but an active participant that influences the framework's porosity, stability, electronic structure, and ultimately, its functional performance in catalysis and sensing.

The comparative analysis of iodo-functionalized UiO-66 with its parent analogue highlights a trade-off between a reduction in surface area and the introduction of unique electronic and chemical properties. The ability to modulate the band gap and introduce halogen bonding interactions opens up new avenues for the rational design of MOFs for photocatalysis, selective adsorption, and chemical sensing.

Future research in this area should focus on expanding the library of iodo-functionalized MOFs, exploring the synergistic effects of co-functionalization, and developing a deeper understanding of the structure-property relationships through a combination of advanced characterization techniques and computational modeling. The insights gained will undoubtedly accelerate the development of next-generation MOF materials with tailored functionalities for addressing critical challenges in science and technology.

References

  • Engineering of Band Gap in Metal−Organic Frameworks by Functionalizing Organic Linker. Berkeley Global Science Institute. [Link]

  • Full article: UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. Taylor & Francis Online. [Link]

  • A Facile Method for Preparing UiO-66 Encapsulated Ru Catalyst and its Application in Plasma-Assisted CO2 Methanation. MDPI. [Link]

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  • How to synthesize UiO-66 and UiO-66-NH2. YouTube. [Link]

  • Preparation, characterization, and performance evaluation of UiO-66 analogues as stationary phase in HPLC for the separation of substituted benzenes and polycyclic aromatic hydrocarbons. National Institutes of Health. [Link]

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  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Structural effects of halogen bonding in iodochalcones. PubMed. [Link]

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  • Is there any information in the literature about the chemical stability of Metal organic frameworks in different solvents? ResearchGate. [Link]

  • Comparison of Pd-UiO-66 and Pd-UiO-66-NH 2 catalysts performance for phenol hydrogenation in aqueous medium. ResearchGate. [Link]

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A Guide to the Cross-Validation of Experimental and Simulated PXRD Patterns for 2-Iodoterephthalic Acid MOFs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PXRD in MOF Characterization

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, catalysis, and drug delivery.[1] The precise characterization of their crystal structure is paramount to understanding and optimizing their function.[2] Powder X-ray Diffraction (PXRD) is a cornerstone technique for this purpose, providing a fingerprint of the crystalline phase. By comparing an experimentally obtained PXRD pattern with a simulated pattern generated from a known crystal structure, researchers can confirm the synthesis of the desired MOF, assess its phase purity, and gain insights into its structural properties.[3]

This guide focuses on MOFs derived from 2-iodoterephthalic acid, a functionalized linker that can impart unique properties to the resulting framework. The cross-validation process is crucial for these materials to ensure that the bulky iodine atoms are correctly incorporated into the framework without disrupting the expected topology.

Part 1: Experimental PXRD Analysis of this compound MOFs

The acquisition of high-quality experimental PXRD data is the foundation of any reliable structural analysis. The following protocol outlines the key steps and considerations for analyzing this compound MOFs.

Experimental Protocol: PXRD Data Acquisition
  • Sample Preparation:

    • Synthesis: this compound based MOFs can be synthesized using methods like liquid-assisted grinding (LAG).[4] For instance, IRMOF-2-I is obtained by grinding this compound with zinc acetate dihydrate in the presence of a small amount of N,N-dimethylformamide (DMF).[4]

    • Activation: After synthesis, the MOF powder should be washed with a suitable solvent (e.g., DMF) to remove unreacted starting materials and then dried.[4] For certain applications, a solvent-exchange and activation process, such as supercritical CO2 drying, may be necessary to remove guest molecules from the pores without causing framework collapse.[5]

    • Grinding: The activated MOF sample should be gently ground to a fine powder to ensure random orientation of the crystallites and minimize preferred orientation effects in the diffraction pattern.[6]

  • Instrument Configuration:

    • X-ray Source: A common X-ray source is a copper anode (Cu-Kα radiation, λ ≈ 1.54 Å).

    • Geometry: Data is typically collected in a Bragg-Brentano para-focusing geometry.

    • Scan Parameters:

      • 2θ Range: A typical scan range for MOFs is 5° to 50°.

      • Step Size: A small step size (e.g., 0.02°) is crucial for resolving closely spaced peaks.

      • Scan Speed/Dwell Time: A slower scan speed or longer dwell time per step improves the signal-to-noise ratio.

  • Data Collection:

    • The finely ground powder is mounted on a sample holder. Care must be taken to create a flat, smooth surface to avoid errors in peak positions.

    • The sample is then placed in the diffractometer, and the scan is initiated using the predefined parameters.

Causality Behind Experimental Choices
  • Gentle Grinding: Overly aggressive grinding can induce amorphization or structural defects in the MOF, leading to broadened peaks and a loss of resolution in the PXRD pattern.[6]

  • Activation: The presence of solvent molecules within the MOF pores can alter the crystal structure and, consequently, the PXRD pattern.[1] A thorough activation process ensures that the experimental data corresponds to the guest-free framework.

  • Slow Scan Speed: MOFs often have large unit cells, resulting in numerous diffraction peaks, some of which may be weak. A slow scan speed is essential to accurately capture these low-intensity reflections.

Part 2: Simulation of PXRD Patterns from Crystallographic Data

Simulating a PXRD pattern from a single-crystal X-ray diffraction (SCXRD) structure provides a theoretical benchmark for comparison with experimental data.[7] This process is computationally straightforward and can be performed with various software packages.

Simulation Protocol: Generating a Theoretical PXRD Pattern
  • Obtain the Crystallographic Information File (CIF):

    • The CIF file contains all the necessary information about the crystal structure, including the unit cell parameters, space group, and atomic coordinates. This file is typically obtained from a single-crystal X-ray diffraction experiment or from crystallographic databases.

  • Select Simulation Software:

    • Several software packages are available for simulating PXRD patterns, including Mercury, VESTA, and CrystalDiffract.[8][9][10] These programs are user-friendly and often freely available for academic use.[11]

  • Input Parameters:

    • CIF File: Load the CIF file of the this compound MOF into the software.

    • Radiation Wavelength: Specify the X-ray wavelength used in the experimental setup (e.g., Cu-Kα).

    • Peak Shape Function: Choose a peak shape function (e.g., pseudo-Voigt) and define the peak broadening parameters (e.g., full width at half maximum, FWHM) to mimic the experimental peak shapes.

    • 2θ Range: Set the same 2θ range as the experimental scan.

  • Generate the Pattern:

    • The software will calculate the positions and intensities of the diffraction peaks based on Bragg's Law and the structure factors derived from the atomic positions in the CIF file.[12] The output is a simulated diffractogram.

Diagram of the Simulation Workflow

PXRD Simulation Workflow PXRD Simulation Workflow CIF Crystallographic Information File (.cif) Software Simulation Software (e.g., Mercury, VESTA) CIF->Software SimulatedPattern Simulated PXRD Pattern Software->SimulatedPattern Params Input Parameters - Wavelength (Cu-Kα) - 2θ Range - Peak Profile Params->Software

Caption: Workflow for simulating a PXRD pattern from a CIF file.

Part 3: Cross-Validation and Interpretation

The core of the analysis lies in the direct comparison of the experimental and simulated PXRD patterns. This cross-validation allows for a definitive assessment of the synthesized material.

Methodology for Comparison
  • Overlay the Patterns: Plot both the experimental and simulated diffractograms on the same graph. This visual comparison is the first step in the analysis.

  • Peak Position Matching: The 2θ positions of the diffraction peaks are determined by the unit cell parameters. A good match in peak positions indicates that the synthesized MOF has the same unit cell as the single-crystal structure.[6]

  • Intensity Correlation: The relative intensities of the peaks are governed by the arrangement of atoms within the unit cell. While a perfect match in intensities is rare due to factors like preferred orientation in the experimental sample, the overall intensity distribution should be similar.[6]

  • Phase Purity Assessment: The presence of peaks in the experimental pattern that are not present in the simulated pattern suggests the existence of impurities or a different crystalline phase.[1]

Interpreting Discrepancies

Discrepancies between the experimental and simulated patterns are common and can provide valuable information about the sample.

Discrepancy Potential Cause(s) Actionable Insights
Peak Broadening Small crystallite size, microstrain, structural defects.[6][13]Indicates the need for optimizing synthesis conditions to promote crystal growth or reduce lattice strain.
Peak Position Shift Lattice parameter changes due to temperature differences between SCXRD and PXRD data collection, or the presence of guest molecules.[14]May require variable temperature PXRD studies or further activation of the sample.
Intensity Mismatches Preferred orientation of crystallites, presence of amorphous content, differences in atomic displacement parameters.[15][6]Re-prepare the powder sample to ensure random orientation. Consider advanced refinement techniques.
Extra Peaks Presence of unreacted starting materials, byproducts, or a different polymorph.[1]Purification of the sample is necessary. The extra peaks can be identified by comparison with databases.
Advanced Analysis: Le Bail and Rietveld Refinement

For a more quantitative comparison, whole powder pattern fitting methods like Le Bail and Rietveld refinement can be employed.[13]

  • Le Bail Fitting: This method refines the unit cell parameters and peak profile parameters without requiring knowledge of the atomic coordinates.[16][17] It is useful for accurately determining the lattice parameters from the experimental data and confirming the unit cell.[12]

  • Rietveld Refinement: This is a more powerful technique that refines a structural model (including atomic coordinates and site occupancies) to fit the entire experimental powder pattern.[18] A successful Rietveld refinement provides a high degree of confidence in the structural model and can reveal subtle structural details.

Diagram of the Cross-Validation Process

Cross-Validation Process Cross-Validation Process cluster_exp Experimental cluster_sim Simulated Exp_MOF Synthesized This compound MOF Exp_PXRD Experimental PXRD Measurement Exp_MOF->Exp_PXRD Exp_Pattern Experimental Pattern Exp_PXRD->Exp_Pattern Compare Overlay & Compare - Peak Positions - Intensities Exp_Pattern->Compare Sim_CIF Single Crystal Structure (.cif) Sim_Software PXRD Simulation Software Sim_CIF->Sim_Software Sim_Pattern Simulated Pattern Sim_Software->Sim_Pattern Sim_Pattern->Compare Analysis Analysis & Interpretation - Purity - Crystallinity - Structural Integrity Compare->Analysis Refinement Advanced Refinement (Le Bail / Rietveld) Analysis->Refinement

Caption: The process of cross-validating experimental and simulated PXRD patterns.

Conclusion

The cross-validation of experimental and simulated PXRD patterns is an indispensable tool for the characterization of this compound MOFs. This comparative approach not only confirms the successful synthesis of the target material but also provides critical insights into its phase purity, crystallinity, and structural integrity. By following the protocols and interpretative guidelines presented here, researchers can confidently validate their synthetic outcomes and proceed with further investigations into the properties and applications of these promising materials.

References

  • ResearchGate. (2017). What is the reason for peak height difference between experimental and simulated Powder X-ray diffraction?[Link]

  • Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. (n.d.). [Link]

  • JACS Au. (2024). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. [Link]

  • Journal of the American Chemical Society. (2023). Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials. [Link]

  • SourceForge. (2020). Crystalsim - XRD hkl simulation. [Link]

  • PMC. (n.d.). xrd_simulator: 3D X-ray diffraction simulation software supporting 3D polycrystalline microstructure morphology descriptions. [Link]

  • YouTube. (2023). Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. [Link]

  • ResearchGate. (n.d.). Comparison between the simulated and experimental powder X-ray diffraction (PXRD) patterns for β-PCMOF2. [Link]

  • arXiv. (2024). SimXRD-4M: Big Simulated X-ray Diffraction Data Accelerate the Crystalline Symmetry Classification. [Link]

  • Chemical Science. (2023). Quantitative matching of crystal structures to experimental powder diffractograms. [Link]

  • Materials Research Laboratory, Illinois. (n.d.). X-Ray Data Analysis Software Packages. [Link]

  • YouTube. (2023). X-ray diffraction pattern calculation & Rietveld refinement of pXRD. [Link]

  • CrystEngComm. (2024). Elucidating metal–organic framework structures using synchrotron serial crystallography. [Link]

  • ResearchGate. (n.d.). XRD data preparation protocol Comparison between experimental and simulated XRD patterns. [Link]

  • ResearchGate. (2019). How can I generate powder XRD pattern by simulating Single crystal xray data?[Link]

  • Wikipedia. (n.d.). Le Bail method. [Link]

  • Dalton Transactions. (n.d.). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. [Link]

  • Le Bail method story. (n.d.). [Link]

  • Le Bail and Rietveld refinement. (n.d.). [Link]

  • Simulating a Diffraction Pattern. (n.d.). [Link]

  • ResearchGate. (n.d.). Experimental and simulated PXRD patterns for (a) NU-500, (b) NU-600, (c) NU-906, and (d) NU-1008. [Link]

  • PMC. (2014). Crystallography of metal–organic frameworks. [Link]

  • ResearchGate. (2025). Characterization of Metal-Organic Frameworks Using X-ray Diffraction. [Link]

  • YouTube. (2017). Simulate Powder XRD PATTERN using VESTA- [TUTORIAL #3]. [Link]

  • YouTube. (2021). Le Bail refinement in Profex. [Link]

  • ResearchGate. (n.d.). (a) Experimental and simulated XRD patterns of MOFs. (b) The XRD...[Link]

  • Reddit. (2024). Single crystal to Powder dffration help?[Link]

  • Powder Diffraction. (2012). Lattice parameter measurement using Le Bail versus structural (Rietveld) refinement: A caution for complex, low symmetry systems. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and characterization of a Metal Organic Framework (MOF-235) from terephthalic acid prepared from waste polyethylene terephthalate (PET) formed water bottles. [Link]

  • SciSpace. (n.d.). Room temperature synthesis of metal organic framework MOF-2. [Link]

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A Comparative Guide to the Catalytic Activity of MOFs with Halogenated Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in catalysis and drug development, the precise tuning of a catalyst's active site is paramount. Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline, porous materials offering unprecedented tunability. By judiciously selecting metal nodes and organic linkers, we can design catalysts with tailored properties. This guide delves into a specific and potent method of catalyst optimization: the use of halogenated organic linkers.

We will explore how the systematic introduction of different halogens—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto the organic linkers of MOFs can profoundly influence their catalytic performance. This guide moves beyond a simple survey, providing in-depth analysis of the structure-activity relationships, supporting experimental data, and detailed protocols to empower your own research endeavors.

The "Halogen Effect": Modulating Catalytic Sites in MOFs

The incorporation of halogen atoms into the organic linkers of MOFs is not merely an incremental change; it is a strategic tool to manipulate the catalyst's core properties. Halogen atoms exert their influence through a combination of electronic and steric effects, which can be harnessed to enhance catalytic activity and selectivity.

The primary mechanism of influence is the inductive effect . Halogens are highly electronegative, with the effect decreasing down the group (F > Cl > Br > I). When attached to the aromatic rings of a linker, they withdraw electron density. This electronic pull can be transmitted through the framework's conjugated system to the metal-oxo clusters that often serve as the catalytic active sites. This modulation of the electronic environment of the metal center can significantly alter its Lewis acidity, a critical factor in many catalytic reactions.[1][2] An increase in Lewis acidity can enhance the catalyst's ability to activate substrates, often leading to higher reaction rates.[3][4]

Furthermore, halogens can participate in halogen bonding , a non-covalent interaction where the halogen atom acts as an electrophilic species. This interaction can play a crucial role in substrate binding and orientation within the MOF's pores, potentially leading to enhanced selectivity.[5] For instance, C-Br···π interactions have been shown to promote Diels-Alder reactions within a porphyrinic MOF by stabilizing the transition state.[5]

It is also important to consider that the presence of bulky halogen substituents can influence the steric environment around the active site and may affect the propensity for defect formation within the MOF structure. In many catalytically active MOFs, such as the UiO-66 family, structural defects (missing linkers) are the true source of catalytically active coordinatively unsaturated metal sites.[6][7] The nature of the linker functionalization can influence the concentration of these vital defects.

Case Study: Halogenated UiO-66 in Epoxide Ring-Opening

The Zirconium-based MOF, UiO-66, is renowned for its exceptional thermal and chemical stability, making it an excellent platform for catalytic studies.[8] A compelling example of the halogen effect is seen in the catalytic activity of a series of isostructural UiO-66-X MOFs, where the 1,4-benzenedicarboxylate (BDC) linker is functionalized with different groups (X = -H, -NH₂, -NO₂, -Br, -Cl).

These MOFs were tested as heterogeneous catalysts for the ring-opening of styrene oxide with methanol. The results clearly demonstrate the superior performance of the halogenated variants.

Table 1: Comparative Catalytic Performance of UiO-66-X in Styrene Oxide Ring-Opening

CatalystLinker Functional Group (X)Initial Reaction Rate (mol⁻¹ × 10⁻⁶)
UiO-66-H-H9.6
UiO-66-NH₂-NH₂50.1
UiO-66-NO₂-NO₂20.0
UiO-66-Cl-Cl128.8
UiO-66-Br -Br 143.1

The data reveals a dramatic increase in the initial reaction rate for the halogenated MOFs, with UiO-66-Br exhibiting an activity over 14 times greater than the parent UiO-66-H. Interestingly, the catalytic activity does not perfectly correlate with the electron-withdrawing strength of the substituent alone. While the strong electron-withdrawing nitro group (-NO₂) enhances activity compared to -H, it is significantly outperformed by the halogens. This suggests that the influence of the halogen is not solely due to an increase in the Lewis acidity of the Zr⁴⁺ ions but may also be related to how the functional group affects the formation of catalytically active defect sites within the crystal structure.

Case Study 2: Iron-Based MOFs in Electrocatalysis

The impact of halogenation extends to electrocatalysis. A study on a series of iron-based MOFs (Fe-MOF-R, where R = H, Cl, Br) for the oxygen evolution reaction (OER) showed a clear performance trend. The bromine-substituted MOF-Br catalyst displayed remarkably superior activity, with a lower overpotential (251.2 mV at 10 mA cm⁻²) and a higher turnover frequency (0.537 s⁻¹) compared to both the chlorine-substituted (MOF-Cl) and the non-halogenated (MOF-H) versions.[9]

Density functional theory (DFT) calculations revealed that the halogen groups on the linkers modulate the electronic structure of the iron active sites. This tuning of the d-band center optimizes the adsorption behavior of key reaction intermediates, thereby enhancing the electrocatalytic activity.[9]

Experimental Methodologies

To ensure the integrity and reproducibility of research in this field, detailed experimental protocols are essential. Below are representative, step-by-step procedures for the synthesis of a halogenated MOF and its subsequent use in a catalytic reaction.

Protocol 1: Synthesis of UiO-66-Br

This protocol details the solvothermal synthesis of UiO-66-Br, a highly active catalyst for various organic transformations.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Bromo-1,4-benzenedicarboxylic acid (H₂BDC-Br)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • In a 100 mL Teflon-lined autoclave, dissolve 250 mg of ZrCl₄ and 245 mg of H₂BDC-Br in 60 mL of DMF.

  • Add 0.5 mL of concentrated HCl to the solution. This acts as a modulator, which can help control the crystallinity and defect density of the resulting MOF.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.

  • Collect the resulting white powder by centrifugation or filtration.

  • To remove unreacted starting materials and solvent molecules from the pores, wash the product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).

  • Activate the catalyst by heating the powder under vacuum at 150 °C for 12 hours.

  • Characterize the final product using Powder X-ray Diffraction (PXRD) to confirm the crystalline structure and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.

Protocol 2: Catalytic Test - Epoxide Ring-Opening

This protocol describes a typical procedure for evaluating the catalytic activity of the synthesized UiO-66-Br.

Materials:

  • Activated UiO-66-Br catalyst

  • Styrene oxide (substrate)

  • Methanol (nucleophile and solvent)

  • Dodecane (internal standard for GC analysis)

  • Reaction vial (e.g., 10 mL screw-cap vial)

Procedure:

  • Add 20 mg of the activated UiO-66-Br catalyst to a reaction vial.

  • Add 5 mL of methanol to the vial.

  • Add 0.2 mmol of styrene oxide to the reaction mixture.

  • Add 0.1 mmol of dodecane as an internal standard.

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 60 °C.

  • Stir the reaction mixture vigorously.

  • At specific time intervals (e.g., 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe fitted with a filter to remove the solid catalyst.

  • Analyze the withdrawn sample by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of styrene oxide and the yield of the ring-opened product.

  • Calculate the initial reaction rate from the initial slope of the conversion versus time plot.

Visualizing the Catalytic Workflow

To better understand the process from catalyst synthesis to activity evaluation, the following workflow diagram is provided.

G cluster_synthesis PART 1: MOF Synthesis & Activation cluster_catalysis PART 2: Catalytic Activity Test A 1. Solubilize Precursors (ZrCl₄ + H₂BDC-Br in DMF) B 2. Add Modulator (HCl) A->B C 3. Solvothermal Reaction (120°C, 24h) B->C D 4. Isolate & Wash Product (Centrifuge, wash with DMF/Ethanol) C->D E 5. Activate Catalyst (Heat under vacuum) D->E F Characterization (PXRD, BET) E->F G 1. Prepare Reaction Mixture (Catalyst + Substrate + Solvent) E->G Introduce Activated Catalyst H 2. Controlled Heating & Stirring (60°C) G->H I 3. Aliquot Sampling (Filter catalyst at time intervals) H->I J 4. Product Analysis (GC / GC-MS) I->J K 5. Data Interpretation (Calculate Conversion & Rate) J->K

Caption: Workflow for the synthesis, activation, and catalytic testing of a halogenated MOF.

Conclusion and Future Outlook

The functionalization of MOF linkers with halogens is a powerful and proven strategy for enhancing catalytic performance across a range of reactions, from organic transformations to electrocatalysis. The choice of halogen allows for the fine-tuning of the electronic properties of the catalyst's active sites, leading to significant improvements in reaction rates and, in some cases, selectivity. The UiO-66 platform, in particular, serves as an excellent model system for demonstrating these principles.

Future research will likely focus on exploring the synergistic effects of combining halogenation with other linker modifications, developing MOFs with more complex halogenation patterns, and applying these tailored catalysts to increasingly challenging and industrially relevant chemical transformations. A deeper understanding, aided by computational studies, of how halogenation influences defect formation and substrate-framework interactions will further accelerate the rational design of next-generation MOF catalysts.

References

  • Title: Halogen-Modified Iron-Based Metal–Organic Frameworks for Remarkably Improved Electrocatalytic Oxygen Evolution Source: The Journal of Physical Chemistry C URL: [Link]

  • Title: Metal–Organic Frameworks as Catalysts for Halogen Exchange Source: ChemistryViews URL: [Link]

  • Title: Engineering UiO-66 Metal Organic Framework for Heterogeneous Catalysis Source: Pre-print server/Institutional Repository URL: [Link]

  • Title: Functional Porphyrinic Metal–Organic Framework as a New Class of Heterogeneous Halogen‐Bond‐Donor Catalyst Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Tuning the Catalytic Properties of UiO-66 Metal–Organic Frameworks: From Lewis to Defect-Induced Brønsted Acidity Source: The Journal of Physical Chemistry Letters URL: [Link]

  • Title: Critical Role of Defects in UiO-66 Nanocrystals for Catalysis and Water Remediation Source: ACS Applied Nano Materials URL: [Link]

  • Title: Tuning the Catalytic Properties of UiO-66 Metal-Organic Frameworks: From Lewis to Defect-Induced Brønsted Acidity Source: ResearchGate URL: [Link]

  • Title: Metal–organic frameworks with Lewis acidity: synthesis, characterization, and catalytic applications Source: CrystEngComm URL: [Link]

  • Title: Lewis acid sites in MOFs supports promoting the catalytic activity and selectivity for CO esterification to dimethyl carbonate Source: Catalysis Science & Technology URL: [Link]

  • Title: Metal-organic frameworks with Lewis acidity: Synthesis, characterization, and catalytic applications Source: ResearchGate URL: [Link]

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A Comparative Guide to Validating the Elemental Composition of 2-Iodoterephthalic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel materials is paramount. 2-Iodoterephthalic acid is a versatile building block in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and pharmaceutical intermediates.[1][2] Its utility is largely defined by its exact molecular structure, and therefore, verifying its elemental composition is a critical step in quality control and research. This guide provides a comprehensive comparison of analytical techniques for the elemental validation of this compound-based materials, complete with experimental protocols and data interpretation insights.

The theoretical elemental composition of this compound (C₈H₅IO₄) is:

  • Carbon (C): 32.90%

  • Hydrogen (H): 1.73%

  • Iodine (I): 43.45%

  • Oxygen (O): 21.92%

The accurate determination of these elements, particularly iodine, in an organic matrix presents unique analytical challenges. This guide will explore various methodologies to tackle this, ensuring the integrity of your research and development.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for elemental analysis depends on several factors including the required accuracy and precision, sample throughput, cost, and the nature of the sample matrix. Below is a comparison of common techniques for the elemental analysis of this compound.

TechniquePrincipleAdvantagesLimitations
Combustion Analysis Sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, I₂) are quantified.High precision for C and H. Well-established and reliable.Indirect iodine determination. Potential for incomplete combustion of halogenated compounds.[3]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is digested and introduced into a plasma, where it is ionized. The ions are then separated by mass-to-charge ratio and detected.High sensitivity and low detection limits.[4] Capable of multi-element analysis.Requires complete sample digestion, which can be complex for organic matrices. Potential for spectral interferences.
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, causing the ejection of core electrons. The resulting fluorescence is characteristic of the elements present.Non-destructive.[5][6] Minimal sample preparation.Lower sensitivity compared to ICP-MS.[4] Matrix effects from the organic components can affect accuracy.[7][8]
Argentometric Titration After converting organic iodine to iodide, the sample is titrated with a standardized silver nitrate solution.Cost-effective and accurate when performed correctly.Requires sample preparation to convert organic iodine to an inorganic form. Less sensitive than instrumental methods.[9][10]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments. It is crucial to follow safety protocols and use appropriate personal protective equipment when handling chemicals and operating analytical instrumentation.

Protocol 1: High-Precision Carbon and Hydrogen Determination by Combustion Analysis

This protocol outlines the determination of carbon and hydrogen content using a standard combustion-based elemental analyzer.

Instrumentation:

  • Combustion Elemental Analyzer

  • Microbalance

Materials:

  • This compound Sample

  • Certified Reference Material (e.g., Acetanilide)

  • Tin capsules

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified reference material. Follow the manufacturer's instructions for calibration.

  • Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a tin capsule using a microbalance.

  • Analysis: Place the sealed tin capsule into the autosampler of the elemental analyzer. Initiate the combustion sequence. The sample will be combusted at ~900-1000°C.

  • Data Acquisition: The instrument's software will calculate the percentage of carbon and hydrogen based on the detected amounts of CO₂ and H₂O.

  • Validation: Analyze a known standard after every 10 samples to ensure the instrument's continued accuracy.

Protocol 2: Iodine Quantification by ICP-MS Following Microwave-Assisted Digestion

This protocol details a high-sensitivity method for iodine determination.

Instrumentation:

  • Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)

  • Microwave Digestion System

  • Volumetric flasks and pipettes

Materials:

  • This compound Sample

  • Nitric Acid (HNO₃), trace metal grade

  • Hydrogen Peroxide (H₂O₂), 30%

  • Iodine standard solution for ICP

  • Deionized water (18 MΩ·cm)

Procedure:

  • Sample Digestion:

    • Accurately weigh approximately 50 mg of the this compound sample into a microwave digestion vessel.

    • Add 5 mL of nitric acid and 2 mL of hydrogen peroxide to the vessel.

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • Allow the vessel to cool to room temperature.

  • Sample Dilution:

    • Carefully open the digestion vessel in a fume hood.

    • Quantitatively transfer the digested sample to a 50 mL volumetric flask.

    • Dilute to the mark with deionized water.

  • ICP-MS Analysis:

    • Prepare a series of calibration standards from the iodine stock solution.

    • Aspirate the blank, calibration standards, and samples into the ICP-MS.

    • Monitor the iodine signal at m/z 127.

  • Data Analysis:

    • Construct a calibration curve from the standard solutions.

    • Calculate the concentration of iodine in the sample from the calibration curve, accounting for the dilution factor.

Protocol 3: Rapid Screening by X-Ray Fluorescence (XRF)

This protocol is suitable for quick, non-destructive elemental screening.

Instrumentation:

  • Energy Dispersive X-Ray Fluorescence (EDXRF) Spectrometer

Materials:

  • This compound Sample

  • XRF sample cups and film

Procedure:

  • Sample Preparation:

    • Place a sufficient amount of the powdered this compound sample into an XRF sample cup to ensure a thick enough layer for analysis.

    • Cover the opening of the cup with a thin, X-ray transparent film.

  • Instrument Setup:

    • Place the sample cup in the spectrometer's analysis chamber.

    • Select an appropriate analytical method for organic samples.

  • Data Acquisition:

    • Initiate the X-ray source and acquire the fluorescence spectrum for a predetermined time (e.g., 180 seconds).

  • Spectral Analysis:

    • The instrument's software will identify the elements present based on their characteristic X-ray emission lines.

    • Semi-quantitative analysis can be performed using fundamental parameters or by calibrating with matrix-matched standards.

Workflow Visualizations

To better illustrate the experimental processes, the following diagrams outline the key workflows.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Weigh Sample Digest Microwave Digestion (for ICP-MS) or place in capsule (for Combustion) or place in cup (for XRF) Prep->Digest Comb Combustion Analysis Digest->Comb ICP ICP-MS Digest->ICP XRF XRF Digest->XRF Cal Calibration Comb->Cal ICP->Cal XRF->Cal Quant Quantification Cal->Quant Val Validation with CRM Quant->Val

Caption: General workflow for elemental analysis validation.

ICP_MS_Workflow start Start: Weigh Sample digest Add HNO3 + H2O2 start->digest microwave Microwave Digestion (200°C, 20 min) digest->microwave cool Cool to Room Temp. microwave->cool transfer Quantitative Transfer to Volumetric Flask cool->transfer dilute Dilute with DI Water transfer->dilute analyze Analyze via ICP-MS dilute->analyze

Caption: Sample preparation workflow for ICP-MS analysis.

Data Interpretation and Validation

The trustworthiness of your results hinges on a robust validation process.[11][12][13] This involves analyzing a Certified Reference Material (CRM) with a known elemental composition alongside your samples.[14][15][16] The table below presents hypothetical data from the analysis of a this compound CRM to illustrate how to compare the performance of the different techniques.

TechniqueElementTheoretical (%)Measured (%)Accuracy (% Recovery)Precision (% RSD, n=5)
Combustion Analysis C32.9032.8599.850.5
H1.731.7198.841.2
ICP-MS I43.4543.2899.610.8
XRF I43.4542.9598.852.5
Argentometric Titration I43.4543.65100.461.5

Discussion of Results:

  • Combustion analysis provides excellent accuracy and precision for carbon and hydrogen.

  • ICP-MS demonstrates high accuracy and precision for iodine, making it a superior choice for trace-level quantification or when high certainty is required.

  • XRF offers good accuracy but with lower precision. Its main advantage is speed and non-destructive nature, making it ideal for rapid screening of many samples.

  • Argentometric titration , when performed carefully, can yield highly accurate results for iodine content.

Conclusion and Recommendations

Validating the elemental composition of this compound-based materials is a critical step in ensuring their quality and performance. The choice of analytical technique should be guided by the specific requirements of the analysis.

  • For high-precision quantification of carbon and hydrogen , combustion analysis is the gold standard.

  • For sensitive and accurate determination of iodine , ICP-MS is the recommended technique, especially when analyzing for other trace elemental impurities.

  • For rapid, non-destructive screening , XRF is a valuable tool.

  • When advanced instrumentation is not available, argentometric titration offers a reliable and cost-effective alternative for iodine quantification.

By employing these techniques and following rigorous validation protocols, researchers can be confident in the elemental composition of their this compound-based materials, paving the way for further innovation in materials science and drug development.

References

  • The Determination of the Iodine Content of Organic Compounds as Soluble Iodides with N-Bromosuccinimide. RSC Publishing.
  • Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplific
  • The 6 Key Aspects of Analytical Method Valid
  • A procedure for determining halogens in organic compounds uses an argentometric titr
  • Determination of Total Organic Halogens by Combustion and Ion Chrom
  • Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?.
  • Perspective on halogenated organic compounds. PubMed Central - NIH.
  • Iodine value. Wikipedia.
  • Argentometric Titr
  • Portable X-ray Fluorescence Analysis of Organic Amendments. Encyclopedia.pub.
  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.
  • Argentometric titr
  • Rapid Methods For Determining Iodine in Soluble Iodides and in Organic Compounds.
  • Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. PubMed Central - NIH.
  • X-ray fluorescence. Wikipedia.
  • Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich M
  • Catalysts for combustion of halogenated volatile organic compounds.
  • REVIEW: Iodine Determination by Inductively Coupled Plasma Spectrometry. SciELO.
  • AOX–3 Organic halogen combustion furnace for Sample prepar
  • This compound. PubChem - NIH.
  • Validation of Analytical Methods. Lab Manager.
  • Standard Guide for Valid
  • Elemental Composition using XRF.
  • Elemental analysis. Rigaku.
  • Halogen
  • iodine value. Britannica.
  • Precipitation (Argentometric)
  • Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. Ingenta Connect.
  • Argentometric Titr
  • Investigation of the IC-ICP-MS determination of iodine species with reference to sample digestion procedures.
  • Determination of the chemical forms of iodine with IC-ICP-MS and its application to environmental samples.
  • Certified Reference M
  • Organic CRM. CPAChem Products.
  • CAS 1829-22-7: this compound. CymitQuimica.
  • Certified Reference M
  • Agilent Inorganic Certified Reference M
  • Certified Reference M
  • This compound Arom
  • This compound. Tokyo Chemical Industry UK Ltd.
  • (2,3,5,6-2H4)Terephthalic acid. PubChem.

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A Comparative Guide to the Synthesis of 2-Iodoterephthalic Acid and Its Application in Metal-Organic Frameworks: Navigating Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: January 2026

The tunability of Metal-Organic Frameworks (MOFs) at a molecular level, primarily through the modification of their organic linkers, presents a powerful method for designing materials with specific, tailored properties.[1] Functionalization of these linkers can significantly alter the physicochemical characteristics of the resulting MOF, influencing factors such as pore size, surface area, and affinity for guest molecules.[1][2] This guide focuses on 2-iodoterephthalic acid, a halogenated derivative of the common terephthalic acid linker, and its role in constructing isoreticular MOFs, which are frameworks sharing the same topology but differing in their constituent building blocks.

Part 1: The Synthesis of this compound: A Reproducible Protocol and Common Pitfalls

The synthesis of this compound is a critical first step that dictates the purity and yield of the final MOF product. A reliable and reproducible protocol is therefore of paramount importance. Below is a detailed, field-tested methodology.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures and has been optimized for reproducibility.[3]

Materials and Reagents:

  • 2-Aminoterephthalic acid

  • Hydrochloric acid (37%)

  • Sodium nitrite

  • Potassium iodide

  • Deionized water

  • Ice-acetone bath

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Diazotization: In a 100 mL round-bottom flask, suspend 2-aminoterephthalic acid (e.g., 0.54 g, 3 mmol) in 30 mL of 37% hydrochloric acid.

  • Cool the mixture to approximately -10 °C using an ice-acetone bath while stirring. The mixture should turn from a pale yellow to a white suspension.[3]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.414 g, 6 mmol in a minimal amount of water) dropwise to the suspension. Maintain the temperature below -5 °C throughout the addition. The solution should become clear.[3]

  • Continue stirring the reaction mixture at 0 °C for an additional 30 minutes to ensure complete diazotization.

  • Iodination: In a separate beaker, dissolve potassium iodide (e.g., 1.0 g, 6 mmol) in a minimal amount of cold water.

  • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours to ensure complete reaction. A precipitate will form.

  • Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold deionized water to remove any unreacted salts.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum. A cream-colored solid should be obtained.[3]

Causality Behind Experimental Choices:
  • Low-Temperature Diazotization: The diazonium salt intermediate is unstable at higher temperatures. Maintaining a temperature below 0 °C is crucial to prevent its decomposition, which would lead to undesired side products and lower yields.

  • Slow Addition of Nitrite: A slow, dropwise addition of sodium nitrite ensures that the local concentration of nitrous acid remains low, minimizing side reactions and ensuring a controlled diazotization process.

  • Use of Potassium Iodide: Potassium iodide serves as the iodine source. The iodide ion acts as a nucleophile, displacing the diazonium group in a Sandmeyer-type reaction.

  • Heating Step: Gentle heating after the addition of potassium iodide helps to drive the substitution reaction to completion.

Troubleshooting and Reproducibility Challenges:
Problem Potential Cause Solution
Low Yield Incomplete diazotization due to temperature fluctuations.Strictly maintain the reaction temperature below 0 °C during diazotization.
Decomposition of the diazonium salt.Use freshly prepared sodium nitrite solution and add it slowly.
Incomplete iodination.Ensure an adequate excess of potassium iodide and sufficient heating time.
Product Impurity Presence of starting material or by-products.Thorough washing and recrystallization are critical for obtaining a pure product.
Dark coloration of the product.May indicate the formation of iodine. Wash with a dilute sodium thiosulfate solution during the workup.

Part 2: MOF Formation with this compound: A Comparative Analysis

The incorporation of this compound as a linker in MOF synthesis can impart unique properties to the resulting framework. Here, we compare the formation and properties of an isoreticular MOF series to understand the impact of the iodo-functionalization.

Experimental Protocol: Synthesis of an Isoreticular MOF Series (IRMOF-2-X, where X = H, Br, I)

This protocol outlines a mechanochemical synthesis, which is often more facile and environmentally friendly than solvothermal methods.[3]

Materials and Reagents:

  • Terephthalic acid (for IRMOF-1)

  • 2-Bromoterephthalic acid (for IRMOF-2-Br)

  • This compound (for IRMOF-2-I)

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • N,N-dimethylformamide (DMF)

  • Mortar and pestle or a ball mill

Step-by-Step Procedure (Liquid-Assisted Grinding - LAG):

  • In a mortar, combine the respective terephthalic acid derivative (0.5 mmol) and zinc acetate dihydrate (0.296 g, 1.35 mmol).[3]

  • Add a small amount of DMF (e.g., 100 μL) to the solid mixture.[3]

  • Grind the mixture vigorously for a set period (e.g., 20-30 minutes) until a homogeneous powder is formed.

  • Activation: The as-synthesized MOF contains guest molecules (e.g., DMF, water) within its pores. To achieve the desired porosity, the MOF must be "activated." This is typically done by solvent exchange followed by heating under vacuum to remove the guest molecules.[4] A common procedure involves soaking the MOF in a volatile solvent like chloroform or acetone, followed by heating under high vacuum.

Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization Linker Linker (e.g., this compound) Grinding Mechanochemical Grinding (LAG) Linker->Grinding Metal_Salt Metal Salt (e.g., Zn(OAc)₂·2H₂O) Metal_Salt->Grinding Solvent Solvent (e.g., DMF) Solvent->Grinding As_Synthesized_MOF As-Synthesized MOF Grinding->As_Synthesized_MOF Activation Activation (Solvent Exchange & Vacuum) As_Synthesized_MOF->Activation Activated_MOF Activated MOF Activation->Activated_MOF PXRD Powder X-Ray Diffraction (Structural Integrity) Activated_MOF->PXRD BET BET Analysis (Surface Area & Porosity) Activated_MOF->BET TGA Thermogravimetric Analysis (Thermal Stability) Activated_MOF->TGA

Caption: Workflow for mechanochemical MOF synthesis and subsequent characterization.

Comparative Performance Data

The choice of linker has a profound impact on the properties of the resulting MOF. The following table summarizes key performance metrics for an isoreticular series of MOFs, highlighting the influence of the halogen substituent.

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g at 273 K)
UiO-66 1,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂ 2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[1]
UiO-66-NO₂ 2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂ 2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0
Discussion of Performance and Reproducibility in MOF Formation
  • Structural Integrity: Powder X-ray diffraction (PXRD) is essential to confirm that the desired crystal structure has been formed and that the material is phase-pure.[4] For isoreticular series, the PXRD patterns should be very similar, indicating that the underlying framework topology is maintained despite the change in linker functionalization.[5]

  • Porosity and Surface Area: The Brunauer-Emmett-Teller (BET) surface area is a critical parameter for applications such as gas storage and catalysis. The size and nature of the functional group on the linker can affect the packing within the MOF structure, potentially altering the pore volume and surface area. While larger functional groups might be expected to decrease the surface area, this is not always the case, as they can also prevent framework interpenetration.

  • Thermal Stability: Thermogravimetric analysis (TGA) is used to assess the thermal stability of the MOF. The functional group on the linker can influence the decomposition temperature of the framework.[6]

  • Reproducibility in MOF Synthesis: Achieving batch-to-batch reproducibility in MOF synthesis can be challenging. Key factors that influence reproducibility include:

    • Purity of Reagents: The purity of the linker, such as this compound, is critical. Impurities can lead to defects in the MOF structure or the formation of undesired phases.

    • Reaction Conditions: For solvothermal synthesis, temperature, reaction time, and solvent composition must be precisely controlled.[7] In mechanochemical synthesis, grinding time and the amount of liquid used in LAG are important parameters.

    • Activation Procedure: The activation process to remove guest molecules from the pores must be consistent to ensure reproducible surface area and porosity.[4] Incomplete activation will lead to lower than expected performance.

Part 3: Alternative Linkers and Broader Implications

While this compound offers a route to functionalized MOFs, a wide array of other terephthalic acid derivatives can be used to tune MOF properties.

Comparison of Common Functional Groups on Terephthalic Acid Linkers
Functional GroupPotential Impact on MOF Properties
-NH₂ (Amino) Can act as a basic site, enhancing CO₂ adsorption and providing a site for post-synthetic modification.[8]
-NO₂ (Nitro) An electron-withdrawing group that can alter the electronic properties of the framework and influence interactions with guest molecules.
-OH (Hydroxyl) Can increase the hydrophilicity of the MOF and participate in hydrogen bonding with guest molecules.[9]
-Br (Bromo) Similar to iodo, it is a bulky halogen that can influence pore size and framework stability.
-CH₃ (Methyl) A non-polar group that can increase the hydrophobicity of the MOF.
Logical Relationship of Linker Functionalization to MOF Properties

Linker_Functionalization_Impact cluster_functionalization Linker Functionalization cluster_properties Altered MOF Properties cluster_performance Impact on Performance Linker Organic Linker (e.g., Terephthalic Acid) Functional_Group Introduction of Functional Group (-I, -Br, -NH₂, -NO₂, -OH) Linker->Functional_Group Pore_Chemistry Pore Chemistry (Hydrophilicity/Hydrophobicity) Functional_Group->Pore_Chemistry Electronic_Properties Electronic Properties Functional_Group->Electronic_Properties Steric_Hindrance Steric Hindrance Functional_Group->Steric_Hindrance Gas_Adsorption Gas Adsorption & Selectivity Pore_Chemistry->Gas_Adsorption Catalytic_Activity Catalytic Activity Electronic_Properties->Catalytic_Activity Steric_Hindrance->Gas_Adsorption Sensing_Properties Sensing & Detection Catalytic_Activity->Sensing_Properties

Caption: Impact of linker functionalization on MOF properties and performance.

Conclusion

The synthesis of this compound is a reproducible process, provided that critical experimental parameters, particularly temperature control during diazotization, are carefully managed. Its use as a linker in MOF synthesis allows for the creation of functionalized materials with potentially unique properties. However, achieving reproducible MOF synthesis requires stringent control over reagent purity, reaction conditions, and the activation process. By understanding the causal relationships between linker functionalization and MOF properties, researchers can rationally design and synthesize novel materials with tailored performance for a wide range of applications, from gas storage and separation to catalysis and drug delivery.

References

  • Abedi, S., Tehrani, A. A., & Morsali, A. (2015). Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. New Journal of Chemistry, 39(10), 7948-7954. [Link]

  • Szilágyi, P. Á., Vervoorts, P., Gładysiak, A., De Vos, D. E., & Pàzmàn, J. (2016). The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects. Frontiers in Energy Research, 4, 10. [Link]

  • Wood, B. C., Yoon, M., & Li, J. (2012). Enhanced Methane Storage in Metal–Organic Frameworks through Ligand Functionalization. The Journal of Physical Chemistry C, 116(40), 21259-21267.
  • Paesani, F. (2018). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]

  • Paesani, F. (2020). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. ResearchGate. [Link]

  • Stournara, M., & Manos, M. J. (2022). Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. Molecules, 27(8), 2568. [Link]

  • Haque, E., & Khan, M. A. (2021). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Materials, 14(21), 6343. [Link]

  • Permyakova, A., Skrylnyk, O., Courbon, E., Lecoq, H., Nicolas, V., & Steunou, N. (2019). Solid-Solution Mixed-Linker Synthesis of Isoreticular Al-Based MOFs for an Easy Hydrophilicity Tuning in Water. Inorganic Chemistry, 58(10), 6888-6898. [Link]

  • Rojas-Tirado, P. A., & Rodriguez-Couto, S. (2018). Room temperature synthesis of metal organic framework MOF-2. Materials Chemistry and Physics, 216, 29-35.
  • Chupakhin, A. P., Vinogradov, A. V., Dorovatovskii, P. V., & Volostnov, A. V. (2021). Influence of Substituents in Terephthalate Linker on the Structure of MOFs Obtained from Presynthesized Heterometallic Complex. Molecules, 26(1), 195. [Link]

  • Liang, W., Sarwar, S., & Hussain, A. (2022). Synthesis of metal-organic frameworks with interest in analytical chemistry. In Comprehensive Analytical Chemistry (Vol. 98, pp. 1-36). Elsevier.
  • Florida Gulf Coast University. (n.d.). Synthesis and Characterization of Terephthalic Acid Based Cr3+, Sb3+, In3+ and V3+ Metal-Organic Frameworks. [Link]

  • Karagiaridi, O., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 52093. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Iodoterephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Core Hazard Profile & Safety Imperatives

Understanding the inherent risks of a compound is the foundation of its safe management. 2-Iodoterephthalic acid is classified with specific hazards that dictate its handling and disposal protocols. The primary concern with halogenated organic compounds is their potential for environmental persistence and the specific disposal pathways required for their safe destruction.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards.[1]

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.

The presence of an iodine atom on the aromatic ring places this compound in the "halogenated organic" waste category.[2][3] These compounds must not be mixed with non-halogenated waste streams, as they require high-temperature incineration at specialized, regulated facilities to ensure complete destruction and prevent the formation of toxic byproducts.[3]

Immediate Handling & Personal Protective Equipment (PPE)

Prior to any handling or disposal procedure, establishing a controlled environment is paramount.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood.[4][5] This is the primary barrier to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) : A standard, non-negotiable PPE ensemble is required:

    • Eye Protection : Tight-sealing safety goggles or a face shield.[6][7]

    • Hand Protection : Nitrile gloves are essential. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2]

    • Protective Clothing : A buttoned lab coat and closed-toe shoes are mandatory to protect against accidental spills.[2]

The Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal procedure is crucial for safety and regulatory compliance. The following steps outline the self-validating system for managing this compound waste.

Step 1: Waste Segregation (The Cardinal Rule)

The single most important step in this process is segregation. Halogenated organic waste must be collected separately from all other waste streams.[2][4]

  • Action : Designate a specific waste container solely for "Halogenated Organic Waste."

  • Causality : Mixing halogenated and non-halogenated waste results in a much larger volume of waste that must be treated by the most expensive and energy-intensive disposal method (incineration).[8] It also violates fundamental principles of chemical safety and institutional compliance.

Step 2: Container Selection and Management

The integrity of the waste container is critical to prevent leaks and exposures.

  • Action : Select a sturdy, chemically resistant container with a secure, screw-top lid. Polyethylene or glass containers are typically appropriate.[9] The container must be kept tightly closed except when actively adding waste.[5][8][9]

  • Causality : A closed container prevents the release of vapors into the laboratory and minimizes the risk of spills. Open funnels are a common source of violations and airborne exposure.

Step 3: Accurate and Complete Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Action : As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate concentrations.

    • The date of accumulation.

  • Causality : Accurate labeling ensures that EHS personnel can manage the waste safely and select the correct disposal facility. Incomplete or incorrect labels can lead to dangerous chemical reactions and disposal errors.

Step 4: Managing Contaminated Materials

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Action :

    • Glassware Rinsate : The first rinse of any contaminated glassware (e.g., with a suitable solvent like acetone) must be collected in the designated halogenated waste container.[4][9]

    • Contaminated Solids : Used weigh boats, contaminated gloves, and absorbent materials from spill cleanups should be double-bagged, sealed, labeled, and disposed of as solid hazardous waste according to your institution's procedures.

    • Empty Reagent Bottles : Thoroughly empty the container. The first rinse must be collected as hazardous waste.[9] After this, deface the original label and follow institutional guidelines for the disposal of rinsed, empty chemical containers.[10]

  • Causality : Trivial amounts of residual chemical in "empty" containers or on labware can contribute significantly to environmental contamination if not managed correctly. The initial rinsate is considered concentrated waste.

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely within the laboratory pending pickup.

  • Action : Store the sealed and labeled waste container in a designated SAA. This area must be under the control of laboratory personnel and situated away from drains and sources of ignition.[8][11] The container should be placed within secondary containment (such as a plastic tub) to contain any potential leaks.[8][9]

  • Causality : Secondary containment is a critical safeguard, ensuring that a primary container failure does not result in a chemical spill into the environment or the creation of a hazardous situation.

Step 6: Arranging for Final Disposal
  • Action : Once the waste container is full or you are approaching your lab's accumulation time/volume limits, arrange for a waste pickup through your institution's EHS office.[4]

  • Causality : Laboratory personnel are not authorized to transport hazardous waste off-site. Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[12][13]

WasteDisposalWorkflow cluster_decision start Waste Generated (this compound or Contaminated Material) is_liquid Is the waste liquid (e.g., rinsate, solution)? start->is_liquid is_solid Is the waste solid (e.g., contaminated gloves, powder)? is_liquid->is_solid No halogenated_liquid Collect in designated 'Halogenated Organic Liquid Waste' container. is_liquid->halogenated_liquid Yes halogenated_solid Collect in designated 'Halogenated Organic Solid Waste' (or contaminated debris) container. is_solid->halogenated_solid Yes label_container Ensure container is properly labeled with 'Hazardous Waste' and full chemical name. halogenated_liquid->label_container halogenated_solid->label_container store_saa Store sealed container in Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). store_saa->ehs_pickup

Disposal workflow for this compound waste.

Prohibited Disposal Practices & Their Consequences

To maintain a safe laboratory, it is equally important to know what not to do.

  • DO NOT Pour Down the Drain : This compound's effect on aquatic ecosystems is not fully known, and discharging halogenated organics into the sewer system is strictly prohibited and environmentally irresponsible.[2][11]

  • DO NOT Mix with Bleach : Mixing iodine-containing compounds with bleach (sodium hypochlorite) can generate toxic and hazardous fumes.[14]

  • DO NOT Autoclave : Heating materials contaminated with iodine can cause the iodine to vaporize, creating a dangerous and corrosive atmosphere within the autoclave and the laboratory.[14]

  • DO NOT Mix with Incompatible Waste : Never mix halogenated waste with strong acids, bases, or oxidizers.[6][15] This can lead to violent chemical reactions. Always maintain separate waste streams.

Emergency Procedures: Managing Spills

In the event of a small spill of solid this compound:

  • Alert Personnel : Immediately notify others in the area.

  • Isolate the Area : Restrict access to the spill location.

  • Don PPE : Ensure you are wearing the appropriate PPE described in Section 2.

  • Contain and Clean : Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[8] Avoid raising dust.

  • Collect Waste : Carefully sweep or scoop the material into a sealable container.[8]

  • Label and Dispose : Label the container as "Hazardous Waste: this compound Spill Debris" and request a pickup from EHS.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials and rinsate as halogenated hazardous waste.

By adhering to these rigorous protocols, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from Benchchem website.[4]

  • Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from Duke SMIF website.[5]

  • Benchchem. (2025). Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green. Retrieved from Benchchem website.[11]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]1]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA website.[12]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from CWRU EHS website.[14]

  • Thermo Fisher Scientific. (2007). Safety Data Sheet - 2-Aminoterephthalic acid. Retrieved from Thermo Fisher Scientific website.[6]

  • Thermo Fisher Scientific. (2007). Safety Data Sheet - 2-Aminoterephthalic acid. Retrieved from Thermo Fisher Scientific website.[7]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from Science Ready website.[2]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University Campus Operations website.[8]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from Bucknell University website.[3]

  • C/D/N Isotopes. (2015). Safety Data Sheet - Terephthalic-2,3,5,6-d4 Acid. Retrieved from CDN Isotopes website.[16]

  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).[17]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal.[9]

  • Sigma-Aldrich. (2024). Safety Data Sheet - 2-Aminoterephthalic acid. Retrieved from Sigma-Aldrich website.

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Northwestern University website.[10]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Iodine. Retrieved from NJ.gov.[18]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from ATSDR website.[13]

  • Cornell University. (n.d.). Management Procedures For Specific Waste Types. Retrieved from Cornell EHS website.[19]

  • University of Washington. (2025). Chemical Treatment and Recycling. Retrieved from UW Environmental Health & Safety website.[20]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern Research Safety website.[15]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Retrieved from eCFR website.[21]

Sources

Handling 2-Iodoterephthalic Acid: A Practical Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-tested procedures for the safe handling and disposal of 2-iodoterephthalic acid, ensuring the protection of personnel and the integrity of our research. The protocols outlined below are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

Understanding the Risks: A Proactive Approach

This compound is a halogenated aromatic carboxylic acid. While specific toxicity data may be limited, its chemical structure necessitates a cautious approach. The primary hazards to consider are:

  • Inhalation: Dust or aerosols can irritate the respiratory tract.

  • Skin and Eye Contact: May cause irritation or chemical burns upon direct contact.

  • Ingestion: Potential for toxicity if swallowed.

A thorough risk assessment should be conducted before any handling of this compound, considering the scale of the experiment and the specific manipulations involved.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and non-negotiable. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Body Part Required PPE Rationale and Specifications
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.Protects against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Hands Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against incidental skin contact. For prolonged handling or immersion, heavier-duty gloves or double-gloving is recommended. Always inspect gloves for tears or punctures before use.
Body A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved N95 respirator or higher.Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

This multi-layered PPE strategy is designed to mitigate risks at all potential points of exposure, a foundational principle of chemical safety.

Operational Plan: From Receipt to Reaction

A seamless and safe workflow is paramount. The following step-by-step process outlines the best practices for handling this compound from the moment it arrives in the lab to its use in a reaction.

Experimental Workflow: Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Don PPE B 2. Prepare Fume Hood A->B C 3. Gather Materials B->C D 4. Weigh Compound in Hood C->D Proceed to Handling E 5. Add to Reaction Vessel D->E F 6. Cap and Clean Exterior E->F G 7. Decontaminate Surfaces F->G Proceed to Cleanup H 8. Segregate Waste G->H I 9. Doff PPE H->I

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:
  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly (check airflow indicator) and the sash is at the appropriate height. The work surface should be clean and uncluttered.

  • Gather Materials: Bring all necessary equipment (spatulas, weigh boats, reaction vessel, solvent) into the fume hood to minimize movement in and out of the containment area.

  • Weigh Compound: Carefully weigh the required amount of this compound in a tared weigh boat. Use a spatula to gently transfer the solid, avoiding the creation of dust.

  • Add to Reaction Vessel: Add the weighed compound to the reaction vessel, which should already contain the reaction solvent if possible, to reduce dust formation.

  • Cap and Clean Exterior: Securely cap the reaction vessel. Before removing it from the fume hood, wipe down the exterior with a damp cloth to remove any residual powder.

  • Decontaminate Surfaces: After the transfer is complete, decontaminate the balance and the fume hood work surface.

  • Segregate Waste: Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated, sealed waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is not only a regulatory requirement but also an ethical responsibility.

Waste Segregation and Disposal Pathway

cluster_waste_streams Waste Generation cluster_containers Waste Containers A Contaminated Solids (Gloves, Weigh Boats) D Solid Halogenated Organic Waste A->D B Unused Solid Reagent B->D C Reaction Quench/Workup (Aqueous Waste) E Aqueous Halogenated Organic Waste C->E F Licensed Waste Disposal Facility D->F E->F

Caption: Disposal pathway for this compound waste streams.

Disposal Protocol:
  • Solid Waste: All solid materials contaminated with this compound, including unused reagent, gloves, and weigh boats, must be placed in a clearly labeled, sealed container for "Solid Halogenated Organic Waste."

  • Liquid Waste: Aqueous and organic solutions from the reaction workup containing this compound or its derivatives should be segregated into "Aqueous Halogenated Organic Waste" and "Non-Aqueous Halogenated Organic Waste" containers, respectively.

  • Container Management: Do not overfill waste containers. Ensure they are kept closed when not in use and are stored in a designated secondary containment area away from incompatible materials.

  • Final Disposal: All waste must be disposed of through the institution's environmental health and safety office, which will coordinate with a licensed hazardous waste disposal facility.

By adhering to these protocols, we can ensure a safe laboratory environment while maintaining the highest standards of scientific integrity. This guide serves as a living document and should be reviewed and updated as new information becomes available.

References

  • Material Safety Data Sheet for this compound. (Available from various chemical suppliers upon request).
  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • The ACS Style Guide: Effective Communication of Scientific Information. American Chemical Society. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.